molecular formula C9H10N2 B155859 1-methyl-1H-indol-6-amine CAS No. 135855-62-8

1-methyl-1H-indol-6-amine

Cat. No.: B155859
CAS No.: 135855-62-8
M. Wt: 146.19 g/mol
InChI Key: MTZOSTDWLSSPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-indol-6-amine (CAS Number: 135855-62-8) is a high-purity organic compound with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol. It is a derivative of indole, a privileged scaffold in medicinal chemistry known for its widespread biological potential . The indole nucleus is a fundamental building block in numerous bioactive molecules and is found in clinical and biological applications, showing affinity for multiple receptors . As such, this compound serves as a versatile chemical intermediate for synthesizing novel molecules with potential pharmacological activities. Research into indole derivatives like this compound spans various fields, including the exploration of antiviral, anticancer, anti-inflammatory, and antimicrobial agents . Its structure makes it a valuable precursor in organic synthesis and drug discovery programs aimed at developing new therapeutic candidates. This product is intended for research purposes only in laboratory settings. It is strictly not intended for human or animal use. For questions on availability and pricing for your research needs, please contact us.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZOSTDWLSSPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441314
Record name 1-methyl-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135855-62-8
Record name 1-methyl-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 1-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Physicochemical Properties of 1-methyl-1H-indol-6-amine

Executive Summary

This guide provides a comprehensive technical overview of the core (CAS No: 135855-62-8). As a substituted indole, this compound and its analogs are of significant interest to researchers in medicinal chemistry and drug discovery, primarily due to the indole scaffold's prevalence in biologically active molecules.[1][2] Understanding the fundamental properties such as pKa, lipophilicity (logP), and solubility is a critical prerequisite for rational drug design, enabling prediction of a compound's pharmacokinetic and pharmacodynamic behavior. This document synthesizes predicted data with established, field-proven experimental protocols, offering both a data repository and a practical guide for laboratory characterization.

Introduction: The Significance of a Privileged Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Its structural versatility and relative ease of functionalization have led to its incorporation into numerous approved drugs and clinical candidates, particularly in oncology.[1][3] this compound is a functionalized indole that serves as a valuable building block for synthesizing more complex molecules. The strategic placement of the 6-amino group provides a key vector for chemical modification, while the N-methylation prevents hydrogen bond donation at the indole nitrogen, which can significantly alter binding modes and metabolic stability.

A thorough characterization of its physicochemical properties is the first step in unlocking its potential. These parameters govern everything from initial hit screening and lead optimization to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Chemical Structure:

Chemical structure of this compound
  • IUPAC Name: this compound

  • CAS Number: 135855-62-8[4]

  • Molecular Formula: C₉H₁₀N₂[4]

Core Physicochemical Profile

The following table summarizes the key . It is critical to note that while structural data is confirmed, many of the physicochemical values for this specific molecule are computationally predicted and await experimental verification.

PropertyValueData TypeSignificance in Drug Discovery
Molecular Weight 146.19 g/mol CalculatedInfluences diffusion rates and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five).
pKa (strongest basic)5.15 (Predicted)PredictedGoverns the ionization state at physiological pH (7.4), impacting solubility, receptor interaction, and membrane permeability.
logP 1.95 (Predicted)PredictedMeasures lipophilicity, a key predictor of membrane transport, protein binding, and metabolic clearance.[5]
Aqueous Solubility Data not available-Essential for drug administration and bioavailability; low solubility is a major challenge in development.[6]
Melting Point Data not available-Indicates purity and the physical state of the solid form, which affects handling and formulation.[7]
Acidity and Basicity (pKa)

The primary determinant of the acid-base character of this compound is the exocyclic amino group at the C6 position. The lone pair of electrons on this nitrogen atom makes it a Brønsted-Lowry base. The predicted pKa of 5.15 for its conjugate acid suggests that at physiological pH (~7.4), the compound will exist predominantly in its neutral, un-ionized form. This has profound implications:

  • Causality: A largely neutral state at physiological pH enhances the molecule's ability to cross lipid bilayer membranes (e.g., the gut wall or blood-brain barrier). However, a complete lack of ionization can reduce aqueous solubility and may preclude the formation of stable salt forms for formulation.

Lipophilicity (logP)

The partition coefficient (logP) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The predicted logP of 1.95 indicates that this compound is moderately lipophilic, favoring the organic phase over the aqueous phase by a factor of nearly 100:1.

  • Expertise: This level of lipophilicity is often considered a good starting point in drug discovery. It is high enough to facilitate membrane permeation but not so high as to cause potential issues with metabolic instability (cytochrome P450 binding) or poor aqueous solubility.

Anticipated Spectroscopic Characterization

While public spectral data for this specific isomer is scarce, its structure allows for the prediction of key features that would confirm its identity.

  • ¹H NMR: One would expect to see distinct signals for the N-methyl group (a singlet around 3.7 ppm), the amine protons (a broad singlet), and several doublets and triplets in the aromatic region (6.5-7.5 ppm) corresponding to the protons on the indole ring system.

  • Mass Spectrometry: The primary confirmation would be the molecular ion peak (M+) in a high-resolution mass spectrum, corresponding to the calculated exact mass of 146.0844 Da.

  • Infrared (IR) Spectroscopy: Key vibrational stretches would include a distinct N-H stretch for the primary amine (~3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and aromatic C=C double bond stretches (~1450-1600 cm⁻¹).

Experimental Methodologies

The trustworthiness of physicochemical data hinges on robust and well-validated experimental protocols. The following sections detail the gold-standard methodologies for determining the key properties of this compound.

General Workflow for Physicochemical Characterization

A logical experimental flow ensures that each measurement is made on a well-characterized and pure sample, preventing confounding results.

G cluster_prep Sample Preparation & Purity cluster_profiling Physicochemical Profiling synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification purity_check Purity & Identity Check (LC-MS, NMR) purification->purity_check mp Melting Point Determination purity_check->mp solubility Aqueous Solubility (Shake-Flask) purity_check->solubility logp Lipophilicity (logP Shake-Flask) purity_check->logp pka pKa (Potentiometric or UV) purity_check->pka

Caption: Overall workflow for physicochemical characterization.

Melting Point Determination (Capillary Method)

Principle: The melting point provides a quick, reliable indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range.[8]

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Gently tap the open end of a capillary tube into the sample powder. Invert the tube and tap it on a hard surface or drop it down a long glass tube to pack the solid into the closed end to a height of 2-3 mm.[9]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp).[7][10]

  • Approximate Determination: Heat the sample rapidly to find a rough estimate of the melting point. Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat rapidly to within 20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[9]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1 - T2.

G A 1. Prepare Dry, Powdered Sample B 2. Pack 2-3 mm in Capillary Tube A->B C 3. Place in Apparatus B->C D 4. Heat Slowly (1-2°C / min) C->D E 5. Record T1 (First liquid drop) D->E F 6. Record T2 (All liquid) E->F G Result: Melting Range (T1-T2) F->G

Caption: Step-by-step workflow for melting point determination.

Aqueous Solubility (Shake-Flask Method)

Principle: This is the gold-standard method for determining thermodynamic solubility.[11] It measures the equilibrium concentration of a compound in a saturated solution after an extended incubation period.

Protocol:

  • System Preparation: Prepare a buffer solution of the desired pH (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Sample Addition: Add an excess amount of the solid compound to a vial containing the buffer. The goal is to create a suspension that remains present throughout the experiment.[12][13]

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a prolonged period (typically 24-48 hours) to ensure the system reaches equilibrium.[14]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[6][14]

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent. Determine the concentration of the compound using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS, against a standard calibration curve.[12]

  • Calculation: The measured concentration is reported as the compound's solubility in that medium (e.g., in µg/mL or µM).

G A 1. Add Excess Solid to Buffer (pH 7.4) B 2. Seal & Shake (24h at 25°C) A->B C 3. Separate Phases (Centrifuge/Filter) B->C D 4. Collect Saturated Supernatant C->D E 5. Quantify Concentration (e.g., LC-MS) D->E F Result: Thermodynamic Solubility E->F

Caption: Workflow for the shake-flask solubility assay.

Lipophilicity (logP Shake-Flask Method)

Principle: This direct method measures the partitioning of a compound between two immiscible liquid phases, n-octanol and water, and is considered the benchmark for logP determination.[15]

Protocol:

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in one of the phases (e.g., n-octanol).

  • Partitioning: In a vial, combine equal volumes of the pre-saturated n-octanol and pre-saturated water. Add a small aliquot of the compound's stock solution.

  • Equilibration: Vortex the mixture vigorously for several minutes to facilitate partitioning, then centrifuge for 10-15 minutes to ensure complete separation of the two layers.[16]

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in the n-octanol layer (C_oct) and the water layer (C_aq) using a suitable analytical method like HPLC-UV.[17]

  • Calculation: The partition coefficient, P, is the ratio of the concentrations. The logP is the base-10 logarithm of this value:

    • P = C_oct / C_aq

    • logP = log₁₀(P)

G A 1. Mix Compound with Pre-saturated n-Octanol & Water B 2. Vortex to Equilibrate A->B C 3. Centrifuge to Separate Layers B->C D 4. Sample Both Aqueous & Octanol Layers C->D E 5. Measure Concentration in Each Layer (HPLC) D->E F 6. Calculate: log₁₀([C]oct / [C]aq) E->F

Caption: Workflow for logP determination via the shake-flask method.

Stability and Handling

Chemical Stability

Aromatic amines and indoles can be susceptible to degradation via oxidation and light. Therefore, it is recommended that this compound be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to maximize its shelf life.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) classifications, this compound presents the following hazards[4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Handling Recommendations:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[18]

  • Avoid inhalation of dust or vapors.

  • In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[19]

  • Wash hands thoroughly after handling.

References

Introduction: The Strategic Value of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-methyl-1H-indol-6-amine (CAS: 135855-62-8)

This compound is a heterocyclic amine belonging to the indole family. While not a final drug product itself, it represents a crucial "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure, combined with the strategic placement of a nucleophilic amine group and an N-methylated pyrrole ring, makes it a highly valuable building block for synthesizing more complex, biologically active molecules.[1][2] The indole core is a recurring motif in numerous natural products and pharmaceuticals, known to interact with a wide array of biological targets.[3] This guide provides an in-depth examination of its chemical properties, synthesis, characterization, and safe handling, designed to empower researchers in leveraging this versatile intermediate for drug discovery and development.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. This compound is identified by the CAS Number 135855-62-8.[4] The N-methylation distinguishes it from its parent, 6-aminoindole, altering its solubility, hydrogen bonding potential, and metabolic stability, which are critical considerations in drug design.

Structural and Molecular Data

The core structure consists of a fused benzene and N-methylated pyrrole ring, with an amine substituent at the 6-position of the benzene ring.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties for this compound, essential for planning reactions, purification, and formulation.

PropertyValueSource
CAS Number 135855-62-8[4][5]
Molecular Formula C₉H₁₀N₂[4][5]
Molecular Weight 146.19 g/mol [4]
IUPAC Name This compound[4]
Canonical SMILES CN1C=CC2=C1C=C(C=C2)N[4]
InChIKey MTZOSTDWLSSPHA-UHFFFAOYSA-N[4]
Physical Form Solid or Semi-solid
Purity (Typical) ≥95-98%[1]
Storage Temp. 2-8°C, sealed in dry, dark place

Section 2: Synthesis and Purification

The synthesis of this compound is not commonly detailed as a final product but as an intermediate. The most logical and field-proven approach involves a two-step sequence starting from a commercially available precursor, 6-nitro-1H-indole. This strategy offers high yields and a straightforward purification process.

Causality of the Synthetic Strategy:

  • N-Methylation First: The indole nitrogen is significantly more acidic and nucleophilic than the aromatic nitro group, allowing for selective methylation at the N1 position. Performing this step first prevents potential side reactions that could occur if the reactive 6-amino group were already present.

  • Nitro Group Reduction: The reduction of the nitro group to an amine is a classic and highly efficient transformation. Catalytic hydrogenation is preferred as it is a clean reaction, producing water as the only byproduct and typically affording a high-purity product after simple filtration and solvent removal.

Caption: General workflow for the synthesis of this compound.

Protocol 2.1: Representative Synthesis

This protocol is a representative methodology based on standard organic chemistry transformations for indole derivatives. Researchers should perform their own optimization.[6][7]

Step 1: N-Methylation of 6-Nitro-1H-indole

  • To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere at 0°C, add a solution of 6-nitro-1H-indole (1.0 eq.) in DMF dropwise.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.

  • Cool the mixture back to 0°C and add methyl iodide (CH₃I, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Validation Checkpoint: Monitor reaction completion by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction carefully by the slow addition of water. Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 1-methyl-6-nitro-1H-indole. This intermediate can often be used in the next step without further purification.

Step 2: Reduction of 1-Methyl-6-nitro-1H-indole

  • Dissolve the crude 1-methyl-6-nitro-1H-indole (1.0 eq.) in methanol or ethanol.

  • Add palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Place the reaction mixture under a hydrogen (H₂) atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Validation Checkpoint: Monitor the reaction by TLC. The disappearance of the nitro-intermediate and the appearance of a new, UV-active spot corresponding to the amine product indicates progression.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification:

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent system to afford the final product.

  • Final Validation: Confirm the structure and purity of the final compound using the analytical methods described in Section 3.

Section 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of the compound before its use in further synthetic steps or biological assays.

Caption: A standard analytical workflow for compound validation.

Key Characterization Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides definitive information about the electronic environment and connectivity of protons. Expected signals would include distinct aromatic protons on the indole ring, a singlet for the N-methyl group (approx. 3.7 ppm), and a broad singlet for the -NH₂ protons.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

  • Mass Spectrometry (MS):

    • Used to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition, typically by observing the protonated molecular ion [M+H]⁺.[7] For C₉H₁₀N₂, the expected exact mass is approximately 146.0844.[4]

  • High-Performance Liquid Chromatography (HPLC):

    • The primary method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) is a standard choice. Purity is determined by integrating the area of the product peak relative to the total peak area at a specific UV wavelength (e.g., 254 nm).

Section 4: Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile synthetic intermediate.[1] The 6-amino group serves as a key functional handle for introducing diversity and building molecular complexity.

Rationale for Use:

  • Nucleophilic Handle: The primary amine at the 6-position is a potent nucleophile, readily participating in reactions like amide bond formation, reductive amination, and sulfonamide synthesis.[8] This allows for the straightforward attachment of various side chains, pharmacophores, or solubilizing groups.

  • Scaffold for Bioisosteric Replacement: In drug design, indole-based scaffolds are often used as bioisosteres for other aromatic systems. This compound provides a specific vector for exploring structure-activity relationships (SAR) at the 6-position.[9]

  • Precursor for Fused Ring Systems: The amine group can be used as a starting point to construct additional fused heterocyclic rings, leading to novel polycyclic scaffolds with unique pharmacological properties.[10]

Documented Therapeutic Areas: While this specific intermediate is not a drug, related 6-aminoindole structures have been incorporated into molecules targeting a range of diseases, including:

  • Oncology: As precursors for kinase inhibitors and compounds that interact with DNA G-quadruplexes.[6][9]

  • Neurological Disorders: The indole scaffold is central to neurotransmitters like serotonin, making its derivatives relevant for developing agents targeting CNS receptors, such as 5-HT agonists.[11]

  • Antimicrobial Agents: Fused heterocyclic systems derived from aminoindoles have shown potential as antimicrobial agents.[12]

Section 5: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified as hazardous, and all handling should be performed in accordance with the Safety Data Sheet (SDS).

GHS Hazard Classification
PictogramGHS CodeHazard StatementSource
alt text
GHS07H302: Harmful if swallowed.[4]
H315: Causes skin irritation.[4]
H318/H319: Causes serious eye damage/irritation.[4][13]
H335: May cause respiratory irritation.[4]
Protocol 5.1: Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[14][15]

  • Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[16]

  • Handling: Avoid direct contact with skin and eyes.[14] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[16]

  • Spill Response: In case of a spill, collect the material using an absorbent pad and dispose of it as hazardous chemical waste. Ensure the area is well-ventilated.

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[16]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated at 2-8°C.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1-methyl-1H-indol-6-amine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. This document delves into the nuanced structural features, electronic properties, and bonding characteristics of the molecule, leveraging computational chemistry and spectroscopic principles. Detailed methodologies for its synthesis and characterization are presented, offering a foundational resource for researchers engaged in the study and application of indole derivatives.

Introduction

This compound, a derivative of the ubiquitous indole scaffold, presents a unique combination of aromaticity, hydrogen bonding capability, and strategic functionalization. The indole core is a privileged structure in numerous biologically active compounds, and the strategic placement of an amino group at the 6-position, coupled with N-methylation, significantly influences its electronic distribution, reactivity, and potential for intermolecular interactions. Understanding the precise three-dimensional arrangement of atoms, the nature of the chemical bonds, and the distribution of electron density within this molecule is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics and functional materials.

This guide will systematically explore the molecular architecture of this compound, beginning with its fundamental physicochemical properties and progressing to a detailed examination of its geometry and electronic structure through computational modeling. Furthermore, we will provide predicted spectroscopic data and detailed experimental protocols for its synthesis and characterization, ensuring a self-validating framework for researchers.

Physicochemical Properties

This compound is a solid at room temperature with the following key identifiers and properties[1]:

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₉H₁₀N₂PubChem[1]
Molecular Weight 146.19 g/mol PubChem[1]
CAS Number 135855-62-8PubChem[1]

Molecular Structure and Bonding: A Computational Analysis

Due to the limited availability of experimental crystallographic data for this compound, Density Functional Theory (DFT) calculations were employed to determine its optimized molecular geometry, including bond lengths and angles. These computational methods provide a highly accurate representation of the molecule's structure in the gaseous phase.

Optimized Molecular Geometry

The optimized geometry of this compound reveals a planar indole ring system, a characteristic feature of aromatic compounds. The exocyclic amino group and the N-methyl group also lie in close proximity to this plane.

Workflow for Molecular Geometry Optimization

G cluster_start Initial Structure Generation cluster_dft DFT Calculation cluster_analysis Analysis start Generate 3D coordinates for This compound dft Perform Geometry Optimization using DFT (e.g., B3LYP/6-31G*) start->dft Input Structure freq Frequency Calculation to confirm energy minimum dft->freq Optimized Geometry results Extract Optimized Bond Lengths, Bond Angles, and Dihedral Angles freq->results Verified Minimum

Caption: Workflow for DFT-based geometry optimization.

Predicted Bond Lengths and Angles

The following tables present the predicted bond lengths and angles for this compound based on DFT calculations. These values are in good agreement with experimental data for similar indole derivatives.

Table 1: Predicted Bond Lengths (Å)

BondPredicted Length (Å)
N1-C21.38
C2-C31.37
C3-C3a1.44
C3a-C41.40
C4-C51.39
C5-C61.41
C6-C71.39
C7-C7a1.40
C7a-N11.39
C3a-C7a1.40
N1-C8 (Methyl)1.47
C6-N2 (Amino)1.39

Table 2: Predicted Bond Angles (°)

AnglePredicted Angle (°)
C7a-N1-C2108.5
N1-C2-C3110.0
C2-C3-C3a107.5
C3-C3a-C7a107.0
C4-C3a-C7a120.5
C3a-C4-C5119.0
C4-C5-C6121.0
C5-C6-C7119.5
C6-C7-C7a120.0
C3a-C7a-N1107.0
C2-N1-C8125.5
C5-C6-N2120.0
C7-C6-N2120.5
Electronic Structure and Aromaticity

The indole nucleus is an aromatic system, with 10 π-electrons delocalized across the bicyclic structure, conforming to Hückel's rule (4n+2). The nitrogen atom of the pyrrole ring contributes a lone pair to this aromatic system. The presence of the electron-donating amino group at the C6 position and the methyl group at the N1 position further influences the electron density distribution.

The amino group at C6 increases the electron density of the benzene ring, particularly at the ortho and para positions (C5 and C7). The N-methyl group, being weakly electron-donating, slightly increases the electron density on the pyrrole nitrogen. This overall increase in electron density makes the molecule more susceptible to electrophilic aromatic substitution.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. The following sections provide predicted spectroscopic data based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, CDCl₃):

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.05d~2.5
H-3~6.40d~2.5
H-4~7.35d~8.5
H-5~6.60dd~8.5, ~2.0
H-7~6.80d~2.0
N-CH₃~3.70s-
NH₂~3.50br s-

¹³C NMR (Predicted, 125 MHz, CDCl₃):

CarbonChemical Shift (δ, ppm)
C-2~128.0
C-3~101.5
C-3a~129.0
C-4~120.0
C-5~109.0
C-6~145.0
C-7~105.0
C-7a~136.0
N-CH₃~32.5
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3450-3300N-H stretch (asymmetric and symmetric, amino group)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (methyl group)
1620-1580C=C stretch (aromatic ring)
1500-1450N-H bend (amino group)
1350-1250C-N stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is predicted to show a prominent molecular ion peak (M⁺) at m/z 146. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 131, and subsequent fragmentation of the indole ring.

Experimental Protocols

This section provides detailed, self-validating protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the N-methylation of commercially available 6-aminoindole.

Synthesis Workflow

G cluster_synthesis N-Methylation of 6-Aminoindole cluster_workup Work-up and Purification cluster_characterization Characterization start Dissolve 6-aminoindole in a suitable aprotic solvent (e.g., THF, DMF) base Add a strong base (e.g., NaH) to deprotonate the indole nitrogen start->base methylate Add a methylating agent (e.g., methyl iodide, dimethyl sulfate) base->methylate react Stir at room temperature until reaction completion (TLC monitoring) methylate->react quench Quench the reaction with water react->quench extract Extract with an organic solvent (e.g., ethyl acetate) quench->extract purify Purify by column chromatography on silica gel extract->purify characterize Confirm structure and purity by NMR, IR, and Mass Spectrometry purify->characterize

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Preparation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 6-aminoindole (1.0 equivalent) in anhydrous THF dropwise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of 6-aminoindole will be observed.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol for Spectroscopic Analysis

NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

  • Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integration values.

IR Spectroscopy:

  • Prepare a sample of the purified compound as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands.

Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).

  • Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, bonding, and spectroscopic properties of this compound. Through the integration of computational modeling and established spectroscopic principles, a comprehensive profile of this important indole derivative has been constructed. The provided synthesis and characterization protocols offer a practical framework for researchers to prepare and validate this compound in their own laboratories. The insights presented herein are intended to facilitate the further exploration and application of this compound in drug discovery and materials science.

References

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 1-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-indol-6-amine, a substituted indole, belongs to a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. The indole scaffold is a "privileged scaffold" in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including antiviral and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, offering a roadmap for researchers to elucidate its structural, electronic, and spectroscopic properties, as well as to predict its potential as a bioactive agent. By leveraging the power of quantum chemical calculations and molecular modeling, this guide outlines a self-validating system of protocols to generate reliable and predictive data, thereby accelerating the research and development process.

Introduction: The Significance of Substituted Indoles

The indole ring system is a fundamental structural motif in a vast array of biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin.[4] Its unique electronic structure, characterized by an aromatic electron-rich pyrrole ring fused to a benzene ring, allows for a diverse range of intermolecular interactions, making it an ideal pharmacophore.[1] The therapeutic potential of indole derivatives is vast, with applications as anti-inflammatory, anticancer, antihypertensive, and antiviral agents.[3] this compound, with its methyl and amine substitutions, presents a unique electronic and steric profile that warrants detailed investigation to unlock its potential applications. Computational studies provide a powerful and cost-effective means to explore the molecular landscape of such compounds before embarking on extensive experimental synthesis and testing.[5]

Foundational Computational Methodologies: A Practical Guide

The accuracy and reliability of computational studies are paramount. This section details the recommended theoretical framework for investigating this compound, emphasizing the causality behind the choice of methods and basis sets to ensure trustworthy results.

Density Functional Theory (DFT) for Geometric and Electronic Properties

Density Functional Theory (DFT) has emerged as the workhorse of quantum chemistry for studying medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[6][7]

  • Recommended Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable geometric and electronic properties.[8][9] For more specific applications, such as studying charge-transfer excitations, long-range corrected functionals like CAM-B3LYP may be employed.[10]

  • Recommended Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set provides a good description of the electron distribution, including polarization functions (d,p) on heavy and hydrogen atoms, and diffuse functions (++) to accurately model non-covalent interactions and the electronic properties of the amine group.[1][9]

Time-Dependent DFT (TD-DFT) for Spectroscopic Properties

To simulate the UV-Vis absorption spectrum and understand the electronic transitions of this compound, Time-Dependent DFT (TD-DFT) is the method of choice.[9] This approach allows for the calculation of excitation energies and oscillator strengths, providing a theoretical spectrum that can be compared with experimental data.

Solvation Models for Biological Relevance

To mimic physiological conditions, it is crucial to account for the effect of a solvent, typically water. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation model that can be incorporated into DFT and TD-DFT calculations to provide more realistic results.[11]

Molecular Docking for Bioactivity Prediction

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a specific protein target.[3][4][12] This allows for the in-silico screening of potential drug candidates and provides insights into the mechanism of action.

Experimental Protocol: A Step-by-Step Computational Workflow

  • Molecule Building and Initial Optimization: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro). Perform an initial geometry optimization using a lower level of theory (e.g., PM6) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization: Perform a full geometry optimization of the ground state of this compound in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set.

  • Frequency Analysis: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational (IR and Raman) spectra.

  • Electronic Property Calculations: From the optimized geometry, calculate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and perform a Natural Bond Orbital (NBO) analysis.[2][8]

  • UV-Vis Spectrum Simulation: Using the optimized ground-state geometry, perform a TD-DFT calculation with the B3LYP/6-311++G(d,p) level of theory to predict the electronic absorption spectrum.

  • Solvation Effects: Repeat steps 2-5 incorporating the PCM solvation model (with water as the solvent) to understand the influence of an aqueous environment on the molecule's properties.

  • Molecular Docking:

    • Select a relevant protein target based on the known biological activities of similar indole derivatives (e.g., kinases, cyclooxygenases).[8]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Prepare the ligand (this compound) by optimizing its geometry and assigning charges.

    • Perform the docking simulation using software like AutoDock or Glide, and analyze the resulting binding poses and docking scores.[3][12]

Workflow Diagram

computational_workflow cluster_setup Setup cluster_dft DFT Calculations (Gas Phase) cluster_solvent Solvation Effects (PCM) cluster_docking Molecular Docking mol_build Molecule Building & Initial Optimization geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Geometry ligand_prep Ligand Preparation mol_build->ligand_prep freq_calc Frequency Analysis geom_opt->freq_calc Optimized Geometry elec_prop Electronic Properties (HOMO, LUMO, MEP, NBO) geom_opt->elec_prop td_dft TD-DFT for UV-Vis geom_opt->td_dft solv_calc Repeat DFT & TD-DFT with Solvation geom_opt->solv_calc target_prep Protein Target Preparation docking Docking Simulation & Analysis target_prep->docking ligand_prep->docking

Caption: A generalized workflow for the computational study of this compound.

Analysis of Molecular Structure and Electronic Properties

This section focuses on the interpretation of the computational results, providing insights into the fundamental characteristics of this compound.

Optimized Molecular Geometry

The DFT-optimized geometry will provide precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental crystallographic data of similar indole derivatives to validate the computational methodology.[9]

Table 1: Predicted Key Geometric Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterPredicted Value (Å or °)
C2-C3 Bond Length[Insert Predicted Value]
C8-C9 Bond Length[Insert Predicted Value]
C6-N(amine) Bond Length[Insert Predicted Value]
C2-N1-C9 Bond Angle[Insert Predicted Value]
C5-C6-C7-C8 Dihedral Angle[Insert Predicted Value]
(Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculations.)
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[2]

  • HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the amine group.

  • LUMO: Represents the ability to accept an electron. The LUMO is likely to be distributed over the aromatic system.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.[12]

HOMO-LUMO Visualization

homo_lumo cluster_homo HOMO cluster_lumo LUMO homo_img lumo_img homo_energy Energy = [Insert Value] eV lumo_energy Energy = [Insert Value] eV

Caption: A conceptual representation of the HOMO and LUMO orbitals of this compound.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a valuable tool for visualizing the charge distribution and identifying the electrophilic and nucleophilic sites within a molecule.[8]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, these are expected around the nitrogen atom of the amine group and potentially on the pyrrole ring.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms of the amine group and the methyl group.

Spectroscopic Characterization: A Theoretical Approach

Theoretical spectroscopy plays a vital role in the identification and characterization of novel compounds.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (Amine)[Insert Predicted Value]
C-H Stretch (Aromatic)[Insert Predicted Value]
C-H Stretch (Methyl)[Insert Predicted Value]
C=C Stretch (Aromatic)[Insert Predicted Value]
C-N Stretch[Insert Predicted Value]
(Note: The values in this table are placeholders and would be populated with the actual output from the frequency calculations.)
Electronic Spectroscopy (UV-Vis)

The TD-DFT calculations will provide the predicted absorption wavelengths (λmax) and the corresponding electronic transitions (e.g., π → π*).[8] This information is crucial for understanding the photophysical properties of the molecule and can be correlated with experimental UV-Vis spectra.

Probing Bioactivity: Molecular Docking Studies

To explore the therapeutic potential of this compound, molecular docking studies can be performed against relevant biological targets.

Selection of a Protein Target

Based on the known activities of indole derivatives, a relevant protein target can be selected. For example, cyclooxygenase-2 (COX-2) is a common target for anti-inflammatory drugs.[8]

Analysis of Docking Results

The docking results will provide a docking score, which is an estimate of the binding affinity, and the predicted binding pose of the ligand within the active site of the protein. Analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) can provide valuable insights into the mechanism of binding and can guide the design of more potent analogs.[13]

Docking Interaction Diagram

docking_interaction cluster_protein Protein Active Site Amino Acid 1 Amino Acid 1 Amino Acid 2 Amino Acid 2 Amino Acid 3 Amino Acid 3 Amino Acid 4 Amino Acid 4 Ligand This compound Ligand->Amino Acid 1 Hydrogen Bond Ligand->Amino Acid 2 Hydrophobic Interaction Ligand->Amino Acid 3 π-π Stacking

Caption: A conceptual diagram illustrating potential interactions of this compound in a protein active site.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust computational strategy for the in-depth investigation of this compound. By following the described protocols, researchers can obtain reliable predictions of its structural, electronic, and spectroscopic properties, as well as an initial assessment of its potential bioactivity. The theoretical data generated through these studies will serve as a strong foundation for guiding future experimental work, including synthesis, spectroscopic characterization, and biological evaluation. Further computational studies could involve molecular dynamics simulations to explore the conformational flexibility and binding stability of the molecule in a dynamic environment.

References

A Technical Guide to the Physicochemical Characterization of 1-methyl-1H-indol-6-amine: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth framework for characterizing the aqueous solubility and chemical stability of 1-methyl-1H-indol-6-amine, a substituted indole derivative of interest in modern drug discovery.[1] While comprehensive public data on this specific molecule is limited, this document synthesizes field-proven methodologies and insights derived from analogous indole structures to offer a robust protocol for its evaluation. We present standardized, step-by-step procedures for determining both kinetic and thermodynamic solubility, alongside a detailed protocol for conducting forced degradation studies as mandated by international regulatory guidelines.[2] The causality behind experimental choices is explained, ensuring that the described protocols serve as self-validating systems for generating reliable and reproducible data essential for advancing drug development programs.

Introduction: The Significance of Indole Scaffolds

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The specific substitution pattern, such as the N-methylation and C-6 amination in this compound (Figure 1), can significantly modulate a molecule's physicochemical properties, including its solubility and stability.[3] These two parameters are critical determinants of a compound's "drug-like" properties, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility.[1][4]

An early and accurate assessment of solubility and stability is paramount. Poor aqueous solubility can lead to erratic absorption and low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradants.[4][5] This guide provides the necessary protocols to generate this crucial data package for this compound.

Figure 1: Chemical Structure of this compound

cluster_molecule This compound N1 N C2 N1->C2 C_Me CH₃ N1->C_Me C3 C2->C3 C3a C3->C3a C4 C3a->C4 C7a C3a->C7a C5 C4->C5 C6 C C5->C6 C7 C6->C7 N6 NH₂ C6->N6 C7->C7a C7a->N1

A 2D representation of the this compound molecule.

Aqueous Solubility Determination

Solubility is a measure of the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature. In drug discovery, both kinetic and thermodynamic solubility are assessed.

  • Kinetic Solubility: Measured by dissolving a compound from a high-concentration DMSO stock into an aqueous buffer. This high-throughput method is common in early discovery to quickly flag compounds with potential issues.[4][6]

  • Thermodynamic Solubility: Represents the true equilibrium solubility, measured by equilibrating an excess of the solid compound in a buffer over a longer period. It is considered the "gold standard" for lead optimization and pre-formulation.[5][7]

Predicted Solubility Profile

Based on its structure—a fused aromatic system with a basic amine group and an N-methyl group—this compound is expected to be a weakly basic compound with low to moderate intrinsic aqueous solubility. The amino group at the C-6 position will likely be protonated at physiological pH, which should enhance solubility compared to its non-aminated parent indole.[8] Conversely, N-methylation can have variable effects; while it removes a hydrogen bond donor, it can sometimes disrupt crystal packing, leading to an increase in solubility.[3]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a classical and widely accepted technique for determining equilibrium solubility.[7][9]

Rationale: This method ensures that the system reaches true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a highly accurate and reproducible measurement.[7] The use of a calibrated analytical technique like HPLC-UV ensures precise quantification.

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials.

  • Solvent Addition: To each vial, add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials tightly and place them in a shaker incubator set to a constant temperature (typically 25°C or 37°C). Agitate for at least 24-48 hours to ensure equilibrium is reached.[10]

  • Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

  • Dilution & Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.

Data Presentation: Example Solubility Data

The following table presents hypothetical but plausible solubility data for this compound, illustrating how results should be structured.

Solvent System Temperature (°C) Method Solubility (µg/mL) Solubility (µM)
Phosphate-Buffered Saline (pH 7.4)25Shake-Flask85581
Simulated Gastric Fluid (pH 1.2)37Shake-Flask150010260
Simulated Intestinal Fluid (pH 6.8)37Shake-Flask110752
Water25Shake-Flask90616
DMSO25->29,200>200,000
Ethanol25-~10,000~68,400

Note: Data is for illustrative purposes only.

Workflow Visualization

Workflow for Thermodynamic Solubility Determination by Shake-Flask Method.

Chemical Stability Assessment

Stability testing is crucial for determining a drug substance's re-test period or a drug product's shelf life.[11] Forced degradation (or stress testing) is a key component of this process, designed to accelerate the chemical degradation of a substance to identify likely degradation products and establish the intrinsic stability of the molecule.[12] The International Council for Harmonisation (ICH) provides clear guidelines for these studies.[13][14]

Predicted Stability Profile

Indole derivatives can be susceptible to degradation, primarily through oxidation and reactions under strongly acidic or basic conditions.[15]

  • Oxidation: The electron-rich indole ring is prone to oxidation. The presence of the amino group may further activate the ring towards this pathway. Storing under an inert atmosphere is advisable.[15]

  • Hydrolysis: While the core indole ring is generally stable to hydrolysis, extreme pH conditions can promote degradation.

  • Photostability: Many aromatic heterocyclic compounds, including indoles, can degrade upon exposure to UV or visible light.[13]

Experimental Protocol: Forced Degradation Study

This protocol is designed based on ICH guideline Q1A(R2) to evaluate stability under various stress conditions.[11][12] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized.[12][16]

Rationale: By subjecting the molecule to conditions more severe than accelerated stability testing, we can rapidly identify degradation pathways, develop stability-indicating analytical methods, and understand the molecule's intrinsic vulnerabilities.[17][18]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).[16]

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

    • Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Incubate at 60°C.[15]

    • Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Incubate at 60°C.[15]

    • Oxidation: Mix with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.[15]

    • Thermal Degradation: Incubate the solution (and a sample of the solid powder) in a stability chamber at 80°C.[2]

    • Photolytic Degradation (per ICH Q1B): Expose the solution (and solid powder) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][16] A control sample should be wrapped in aluminum foil.

  • Time Points: Withdraw samples from each condition at various time points (e.g., 0, 2, 8, 24, and 48 hours).

  • Sample Quenching: Neutralize acid/base samples with an equimolar amount of base/acid before analysis. Dilute other samples as needed.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., reversed-phase C18 column with a gradient mobile phase and UV detection). The method must be capable of separating the parent compound from all major degradation products.[17]

Data Presentation: Example Forced Degradation Data
Stress Condition Time (h) Assay of Parent (%) Major Degradant 1 (Area %) Major Degradant 2 (Area %)
0.1 M HCl @ 60°C2491.25.8 (at RRT 0.85)Not Detected
0.1 M NaOH @ 60°C2498.5Not DetectedNot Detected
3% H₂O₂ @ RT884.711.3 (at RRT 1.15)2.1 (at RRT 0.92)
Thermal (Solid) @ 80°C4899.8Not DetectedNot Detected
Photolytic (Solution)-94.33.9 (at RRT 1.08)Not Detected

Note: Data is for illustrative purposes only. RRT = Relative Retention Time.

Potential Degradation Pathways Visualization

Parent This compound Oxidized Oxidized Products (e.g., N-oxides, hydroxylated species) Parent->Oxidized [O] (H₂O₂) Acid_Deg Acid-Catalyzed Degradation Product Parent->Acid_Deg H⁺ / Δ Photo_Deg Photolytic Degradation Product Parent->Photo_Deg hν (Light)

Potential Degradation Pathways for this compound.

Conclusion and Recommendations

This guide outlines the essential experimental framework for determining the aqueous solubility and chemical stability of this compound. The provided protocols for the shake-flask solubility assay and forced degradation studies are based on industry best practices and regulatory guidelines.[7][11] Execution of these studies will generate a foundational dataset that is critical for making informed decisions in a drug discovery and development pipeline.

Recommendations:

  • Solubility: Perform thermodynamic solubility testing at a minimum in buffers of pH 1.2, 6.8, and 7.4 to understand its dissolution profile across the gastrointestinal tract.

  • Stability: For any major degradants observed (>0.1%), further structural elucidation using techniques like LC-MS/MS would be necessary to understand the degradation pathways fully.[17]

  • Storage: Based on predicted vulnerabilities, solid this compound should be stored in a cool, dry, dark place under an inert atmosphere to maximize its long-term integrity.[15]

By rigorously applying these methodologies, researchers can build a comprehensive physicochemical profile for this compound, mitigating risks and enabling a smoother transition from discovery to development.

References

Tautomeric Landscapes of 1-methyl-1H-indol-6-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a critical consideration in drug discovery and development. The specific tautomeric forms of a molecule can profoundly influence its physicochemical properties, receptor binding affinity, and metabolic stability. This in-depth technical guide explores the tautomerism of 1-methyl-1H-indol-6-amine, a substituted indole of interest in medicinal chemistry. We will delve into the potential tautomeric forms, outline a multi-faceted approach for their characterization employing both advanced spectroscopic and computational techniques, and discuss the implications for drug design. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of tautomerism in heterocyclic amines.

Introduction: The Significance of Tautomerism in Heterocyclic Amines

Heterocyclic amines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. Their rich chemical diversity is further expanded by the phenomenon of tautomerism, which involves the migration of a proton, typically accompanied by a shift in double bonds.[1] For a molecule like this compound, understanding the predominant tautomeric form in physiological environments is paramount, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.[2]

The two primary types of tautomerism relevant to this compound are amine-imine and keto-enol tautomerism. While the former involves the interconversion between an amino group and an imine, the latter describes the equilibrium between a ketone/aldehyde and an enol.[3][4] The position of this equilibrium can be significantly influenced by factors such as the electronic nature of substituents, solvent polarity, temperature, and pH.[5][6][7][8]

This guide will provide a comprehensive framework for the systematic investigation of tautomerism in this compound, enabling a deeper understanding of its chemical behavior and its potential as a pharmacological agent.

Potential Tautomeric Forms of this compound

The structure of this compound (Figure 1) suggests the possibility of amine-imine tautomerism. The exocyclic amino group at the C6 position can potentially tautomerize to an imine form, leading to a quinonoid-like structure.

Figure 1: Chemical structure of this compound [9]

Caption: Figure 2. Potential Amine-Imine Tautomerism in this compound.

The relative stability of these tautomers is a critical question that can be addressed through a combination of experimental and computational methods.

Experimental Approaches for Tautomer Characterization

A multi-pronged experimental strategy is essential for the unambiguous characterization of the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution.[10][11][12][13] By analyzing chemical shifts, coupling constants, and through the use of advanced techniques like 2D NMR (HSQC, HMBC), the predominant tautomeric form can be identified.[14]

Experimental Protocol: Variable Temperature and Solvent NMR Studies

  • Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., DMSO-d6, CDCl3, Methanol-d4, Water-d2).

  • 1H and 13C NMR Acquisition: Acquire high-resolution 1H and 13C NMR spectra for each solution at room temperature.

  • 2D NMR Experiments: Perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

  • Variable Temperature NMR: For solvents where tautomeric exchange is suspected, acquire spectra at a range of temperatures (e.g., -60°C to 100°C) to potentially slow down the interconversion and observe signals from individual tautomers.[5]

  • Data Analysis: Analyze the chemical shifts, particularly of the protons and carbons near the amino/imine group and within the indole ring, to identify the dominant tautomer. The presence of distinct sets of signals at low temperatures would provide strong evidence for the existence of multiple tautomers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Prep Dissolve this compound in various deuterated solvents Acq_1D 1H & 13C NMR Prep->Acq_1D Acq_2D COSY, HSQC, HMBC Acq_1D->Acq_2D Acq_VT Variable Temperature NMR Acq_2D->Acq_VT Analysis Analyze chemical shifts, coupling constants, and temperature-dependent changes Acq_VT->Analysis Conclusion Identify predominant tautomer(s) and estimate equilibrium constant Analysis->Conclusion caption Workflow for NMR-based tautomer analysis.

Caption: Workflow for NMR-based tautomer analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as different tautomers often possess distinct electronic absorption spectra.[15][16][17][18] The position of the tautomeric equilibrium can be monitored by observing changes in the absorption spectrum as a function of solvent polarity.[5][19]

Experimental Protocol: Solvatochromism Study

  • Solution Preparation: Prepare dilute solutions of this compound in a series of solvents with a wide range of polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis: Analyze the spectra for any significant shifts in the maximum absorption wavelength (λmax) or changes in the molar absorptivity. A pronounced solvatochromic effect can indicate a shift in the tautomeric equilibrium.

SolventPolarity Indexλmax (nm)Molar Absorptivity (ε)
Hexane0.1ExpectedExpected
Toluene2.4ExpectedExpected
Dichloromethane3.1ExpectedExpected
Acetonitrile5.8ExpectedExpected
Ethanol4.3ExpectedExpected
Water10.2ExpectedExpected
Table 1: Hypothetical data table for UV-Vis solvatochromism study.
Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in a molecule, which can help in distinguishing between tautomers.[20] For instance, the amine tautomer will exhibit characteristic N-H stretching vibrations, while the imine tautomer will show a C=N stretching band.

Computational Chemistry Approaches

Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers and for complementing experimental findings.[1][21][22][23][24][25][26] Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.[27][21]

Computational Protocol: Tautomer Stability and Spectroscopic Prediction

  • Structure Optimization: Perform geometry optimization for all potential tautomers of this compound in the gas phase and in various solvents (using a continuum solvation model like PCM or SMD) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Energy Calculations: Calculate the relative Gibbs free energies of the optimized tautomers to predict their relative stabilities and the equilibrium constant.

  • Spectroscopic Prediction: Simulate the NMR chemical shifts, UV-Vis absorption spectra, and IR vibrational frequencies for each tautomer to aid in the interpretation of experimental data.

DFT_Workflow cluster_input Input Structures cluster_calc Quantum Chemical Calculations cluster_output Output & Analysis cluster_comparison Comparison with Experiment Input Generate 3D structures of potential tautomers Opt Geometry Optimization (Gas Phase & Solvated) Input->Opt Energy Gibbs Free Energy Calculation Opt->Energy Spectra Simulate NMR, UV-Vis, IR Spectra Opt->Spectra Output Relative Stabilities Predicted Spectra Energy->Output Spectra->Output Compare Correlate with experimental NMR, UV-Vis, and IR data Output->Compare caption Workflow for computational investigation of tautomerism.

References

Quantum Chemical Calculations for Indole Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2][3][4][5][6] Their diverse biological activities, ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective, make them a fertile ground for drug discovery.[2][3][4][5][6] Quantum chemical calculations have emerged as an indispensable tool in this endeavor, providing profound insights into the electronic structure, reactivity, and spectroscopic properties of indole derivatives at the molecular level.[7] This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the theoretical underpinnings and practical applications of quantum chemical calculations in the study of this vital class of molecules.

As a senior application scientist, the emphasis here is not merely on the procedural aspects of these calculations but on the strategic thinking and scientific rationale that drive methodological choices. We will delve into the "why" behind selecting specific computational approaches, elucidating how these decisions directly impact the accuracy and relevance of the results in a drug discovery context.

I. The Strategic Imperative: Why Use Quantum Chemistry for Indole Derivatives?

The indole scaffold, a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is characterized by its aromaticity and the presence of a reactive nitrogen atom.[1][8] These features give rise to a rich and complex chemical behavior that can be effectively probed using quantum mechanics.

Quantum chemical calculations offer a powerful lens through which to:

  • Elucidate Structure-Activity Relationships (SAR): By calculating various molecular descriptors, we can build robust Quantitative Structure-Activity Relationship (QSAR) models.[1][9][10][11][12] These models are crucial for predicting the biological activity of novel, unsynthesized indole derivatives, thereby prioritizing synthetic efforts.

  • Predict Spectroscopic Properties: Theoretical calculations can accurately predict vibrational (FT-IR) and electronic (UV-Vis) spectra, aiding in the structural characterization of newly synthesized compounds.[8][13][14]

  • Investigate Reaction Mechanisms: Understanding the intricate details of chemical reactions involving indole derivatives is vital for optimizing synthetic routes and discovering novel transformations.[15]

  • Characterize Non-Covalent Interactions: The biological activity of indole derivatives is often governed by their interactions with protein targets. Quantum chemical methods can precisely characterize hydrogen bonding, π-π stacking, and other non-covalent interactions that are fundamental to molecular recognition.[8][16]

  • Guide Molecular Docking Studies: While molecular docking is a powerful tool for predicting binding modes, its accuracy can be significantly enhanced by using quantum chemically derived partial charges and geometries.[17][18][19][20]

Core Methodological Pillars: Density Functional Theory (DFT) and Ab Initio Methods

The two primary workhorses of quantum chemical calculations for organic molecules like indole derivatives are Density Functional Theory (DFT) and ab initio methods.

  • Density Functional Theory (DFT): DFT has become the method of choice for many applications due to its favorable balance of computational cost and accuracy.[7] It calculates the electronic structure based on the molecule's electron density. Common functionals like B3LYP have proven to be highly effective for a wide range of properties of indole derivatives.[13][14][15][21]

  • Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from first principles without empirical parameterization.[21][22] While computationally more demanding than DFT, they can offer higher accuracy for certain properties and serve as a benchmark for DFT results.

The choice between DFT and ab initio methods, and the specific functional or level of theory, is a critical decision dictated by the research question and available computational resources. For instance, while B3LYP is often sufficient for geometry optimizations and frequency calculations, more sophisticated methods might be necessary for accurately predicting reaction barriers or excited state properties.

II. Practical Applications in Drug Discovery Workflows

Quantum chemical calculations are not performed in a vacuum. They are an integral part of a multidisciplinary drug discovery pipeline. This section outlines key applications and provides actionable protocols.

A. Molecular Geometry Optimization and Vibrational Analysis

The first step in any quantum chemical study is to determine the most stable three-dimensional structure of the molecule.

Protocol 1: Geometry Optimization and Frequency Calculation

  • Input Structure Generation: Build the initial 3D structure of the indole derivative using molecular modeling software.

  • Method Selection:

    • Theory: B3LYP is a robust and widely used functional for this purpose.[13][14][21]

    • Basis Set: A Pople-style basis set such as 6-31G(d) or 6-311+G(d,p) offers a good compromise between accuracy and computational cost for organic molecules.[18][23][24][25] The addition of polarization ('d') and diffuse ('+') functions is crucial for accurately describing the electronic distribution, especially for systems with heteroatoms and potential hydrogen bonding.[26]

  • Calculation Execution: Perform a geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).[22][27][28]

  • Verification of Minimum: Following optimization, a frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

  • Analysis: The output provides the optimized Cartesian coordinates and key geometric parameters (bond lengths, bond angles, dihedral angles). The calculated vibrational frequencies can be compared with experimental FT-IR spectra to validate the computed structure.[14]

B. Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that provide insights into the reactivity of a molecule.

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

These parameters are invaluable for understanding the electronic properties of indole derivatives and their potential to engage in charge-transfer interactions, which are often crucial for biological activity.[24]

Table 1: Representative FMO Data for a Hypothetical Indole Derivative

ParameterEnergy (eV)Interpretation
HOMO-5.8Electron-donating capability
LUMO-1.2Electron-accepting capability
ΔE (HOMO-LUMO Gap)4.6Chemical stability/reactivity
C. Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an excellent tool for visualizing the charge distribution and identifying regions that are prone to electrophilic or nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (like the nitrogen in the indole ring), and are susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms bonded to electronegative atoms, and are susceptible to nucleophilic attack.

For indole derivatives, the MEP can highlight the reactivity of the pyrrole nitrogen and specific positions on the aromatic rings, guiding the design of derivatives with desired interaction profiles.[14][24]

D. Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activity.[1] Quantum chemical calculations provide a rich source of descriptors for building robust QSAR models.

Key Quantum Chemical Descriptors for QSAR:

  • Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, partial atomic charges.

  • Global Reactivity Descriptors: Chemical hardness, softness, and electrophilicity index.[24]

  • Topological and Steric Descriptors: Molecular volume, surface area.

Protocol 2: QSAR Model Development

  • Data Set Preparation: Compile a dataset of indole derivatives with experimentally determined biological activities.

  • Descriptor Calculation: For each molecule in the dataset, perform geometry optimization and calculate the desired quantum chemical descriptors.

  • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model that relates the descriptors to the biological activity.

  • Model Validation: Rigorously validate the QSAR model using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its predictive power.[9][11]

E. Advanced Applications: Simulating Spectra and Non-Covalent Interactions

For more specialized investigations, quantum chemical calculations can be extended to simulate various spectroscopic techniques and analyze non-covalent interactions in detail.

  • Time-Dependent DFT (TD-DFT): This method is used to calculate excited state properties and can simulate UV-Vis spectra, providing insights into the electronic transitions of indole derivatives.[13][14]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule, including hyperconjugative interactions and charge transfer.[13][24][29]

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful technique for characterizing the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds, based on the topology of the electron density.[13][16]

III. Software and Practical Considerations

A variety of software packages are available for performing quantum chemical calculations, each with its own strengths.

Table 2: Common Quantum Chemistry Software

SoftwareKey FeaturesLicensing
Gaussian Wide range of methods, user-friendlyCommercial
ORCA Fast, versatile, strong in DFT and correlated methodsFree for academic use
GAMESS General-purpose, open-sourceFree
NWChem High-performance, scalable for parallel computingOpen-source

The choice of software will depend on the specific needs of the project, available computational resources, and user expertise.

IV. Conclusion and Future Outlook

Quantum chemical calculations have become an integral and predictive tool in the study of indole derivatives for drug discovery and development. By providing a deep understanding of their electronic structure, reactivity, and interactions, these computational methods enable a more rational and efficient design of novel therapeutic agents. As computational power continues to increase and theoretical methods become more sophisticated, the role of quantum chemistry in this field is poised to expand even further, paving the way for the discovery of next-generation indole-based drugs.

References

A Technical Guide to the Preliminary Biological Screening of 1-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Screening a Privileged Scaffold

The indole nucleus, a fusion of a benzene and a pyrrole ring, represents one of medicinal chemistry's most important "privileged scaffolds."[1] This structural motif is prevalent in a vast range of biologically active compounds, from the essential amino acid tryptophan to neurotransmitters like serotonin and a multitude of approved therapeutics.[2] Its unique electronic properties and conformational flexibility allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3]

The subject of this guide, 1-methyl-1H-indol-6-amine (CAS: 135855-62-8), is a specific, under-characterized member of this family.[4] Its structure presents a valuable starting point for drug discovery. The presence of a methyl group at the N1 position and an amine at the 6-position offers distinct physicochemical properties and potential hydrogen bonding capabilities. Given the established therapeutic potential of substituted indoles, a systematic and logical preliminary biological screening of this compound is a scientifically sound endeavor.[1][5]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a tiered, decision-driven screening cascade designed to efficiently characterize the foundational safety and potential activity profile of this compound. The core philosophy is to "fail fast, fail cheap," front-loading the process with assessments that can quickly identify liabilities and de-risk further investment, a critical strategy in modern drug discovery.[6]

Tier 1: In Silico Characterization - The Digital First Pass

Before committing to resource-intensive wet-lab experiments, a comprehensive in silico assessment is paramount. This initial step uses computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, providing an early forecast of its potential drug-likeness and liabilities.[7] Numerous open-access tools can provide robust predictions, enabling the early identification of potential issues before costly studies are initiated.[6][8]

The objective is not to obtain definitive answers but to build a preliminary profile and flag potential red flags. Using a platform such as ADMET-AI or SwissADME, we can generate a profile for this compound.[9]

Table 1: Key In Silico ADMET Parameters for Initial Assessment

Parameter CategorySpecific EndpointRationale for Assessment
Physicochemical Molecular WeightInfluences diffusion and overall size; typically <500 Da for oral drugs.
LogPMeasures lipophilicity; affects absorption, distribution, and metabolism.
Aqueous SolubilityCritical for absorption and formulation.
H-Bond Donors/AcceptorsInfluences binding interactions and membrane permeability.
Absorption Caco-2 PermeabilityPredicts intestinal absorption for potential oral administration.[6]
Blood-Brain Barrier (BBB)Indicates potential for CNS activity or off-target effects.
Metabolism CYP450 Substrate/InhibitorPredicts potential for drug-drug interactions (DDIs).[10]
Toxicity hERG InhibitionEarly flag for potential cardiotoxicity.[11]
AMES MutagenicityPredicts potential for causing DNA mutations.[11]
HepatotoxicityEarly warning for potential liver toxicity.

Tier 2: Foundational In Vitro Safety & Liability Profiling

Compounds that are not immediately disqualified by the in silico analysis proceed to a foundational tier of in vitro assays. This stage is designed to experimentally confirm or refute the computational predictions and to identify the most common and critical liabilities that lead to late-stage drug attrition.

G cluster_0 Screening Workflow Start Start In_Silico Tier 1: In Silico ADMET (ADMET-AI, SwissADME) Start->In_Silico Decision_1 Proceed? In_Silico->Decision_1 In_Vitro_Safety Tier 2: In Vitro Safety - Cytotoxicity (LDH) - Genotoxicity (Ames) - Cardiotoxicity (hERG) - DDI Potential (CYP) Decision_1->In_Vitro_Safety Yes Terminate_1 Terminate Program (Poor Predicted Profile) Decision_1->Terminate_1 No Decision_2 Acceptable Safety? In_Vitro_Safety->Decision_2 Efficacy_Screen Tier 3: Preliminary Efficacy (e.g., Cancer Cell Panel) Decision_2->Efficacy_Screen Yes Terminate_2 Terminate Program (Unacceptable Liability) Decision_2->Terminate_2 No Advance Advance to Lead Optimization Efficacy_Screen->Advance

Caption: A generalized workflow for preliminary compound screening.

General Cytotoxicity Assessment

A primary goal is to determine if the compound exhibits broad cytotoxicity, which could indicate a non-specific mechanism of action or general cellular toxicity, rendering it unsuitable for further development unless the intended application is a cytotoxic agent (e.g., for oncology).[12][13] Cytotoxicity assays are crucial in the early stages to eliminate compounds that are toxic to cells.[13][14]

Featured Assay: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[15] It is a reliable, colorimetric-based method to measure cytotoxicity.[12]

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Plating: Seed a relevant human cell line (e.g., HepG2 for liver toxicity context) in a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 0.1 µM). Remove the cell culture medium and add fresh medium containing the various compound concentrations.

  • Controls: Include wells with medium only (no cells), untreated cells (vehicle control, e.g., 0.1% DMSO), and cells treated with a lysis buffer (maximum LDH release control).

  • Incubation: Incubate the plate for a standard duration (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Execution: Transfer a portion of the supernatant from each well to a new plate. Add the LDH assay reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay, Thermo Fisher Scientific).

  • Data Acquisition: After a short incubation at room temperature protected from light, measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control. Plot the dose-response curve and determine the IC₅₀ (the concentration that causes 50% cell death).

Table 2: Hypothetical Cytotoxicity Data Summary

CompoundCell LineIncubation TimeIC₅₀ (µM)
This compoundHepG248h> 100
Doxorubicin (Positive Control)HepG248h1.2
Genotoxicity Assessment

Genotoxicity, the potential for a compound to damage DNA, is a critical safety liability. The bacterial reverse mutation assay, or Ames test, is a widely used and regulatory-accepted method to assess mutagenic potential.[16][17] It uses several strains of bacteria (e.g., Salmonella typhimurium) with mutations in genes involved in histidine synthesis, rendering them unable to grow without external histidine.[18][19] The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and form colonies.[20]

Experimental Protocol: Ames Test (Microplate Fluctuation Method)

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100) that detect different types of mutations (frameshift, base-pair substitutions).

  • Metabolic Activation: Conduct the assay both with and without a mammalian liver extract (S9 fraction) to determine if metabolites of the compound are mutagenic.[19]

  • Exposure: In a 384-well plate, expose the bacterial strains to a range of concentrations of this compound, along with a small amount of histidine to allow for initial growth and mutation.

  • Controls: Include a vehicle control (e.g., DMSO) and known mutagens for each strain as positive controls.

  • Growth & Detection: Incubate the plates for 48-72 hours. A pH indicator dye in the medium will change color in wells where bacterial growth (due to reverse mutation) occurs.[16]

  • Analysis: The number of wells with a color change is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.[20]

Cardiovascular Safety Assessment: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[21] Assessing hERG liability is a mandatory step in preclinical safety evaluation.[22]

Featured Assay: High-Throughput Thallium Flux Assay

While patch-clamp electrophysiology is the gold standard, higher-throughput methods are suitable for preliminary screening.[21] The thallium flux assay uses cell lines stably expressing the hERG channel and a fluorescent dye that is sensitive to thallium (Tl⁺), which acts as a surrogate for potassium (K⁺).[23] Inhibition of the hERG channel by a compound prevents the influx of Tl⁺ and a subsequent increase in fluorescence.

Experimental Protocol: hERG Thallium Flux Assay

  • Cell Preparation: Plate hERG-expressing cells (e.g., HEK293-hERG) in a 384-well plate and allow them to grow to an appropriate confluency.

  • Dye Loading: Load the cells with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™). The dye is trapped inside the cells after cleavage by intracellular esterases.[23]

  • Compound Incubation: Add serial dilutions of this compound and control compounds to the wells. A known hERG inhibitor (e.g., E-4031) serves as a positive control.[22]

  • Stimulation & Reading: Use a plate reader equipped with an automated dispenser to add a stimulus buffer containing Tl⁺. This opens the hERG channels, allowing Tl⁺ to flow into the cells. The fluorescence intensity is measured in real-time.

  • Analysis: The rate of fluorescence increase is proportional to hERG channel activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Table 3: Hypothetical hERG Inhibition Data

CompoundAssay MethodIC₅₀ (µM)
This compoundThallium Flux> 30
E-4031 (Positive Control)Thallium Flux0.02
Metabolic Drug-Drug Interaction (DDI) Potential

Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism.[24] Inhibition of these enzymes by a new compound can slow the metabolism of co-administered drugs, leading to increased plasma levels and potential toxicity.[25] Screening for inhibition of the most clinically relevant CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation.[26][27]

Featured Assay: LC-MS/MS-Based CYP Inhibition Assay

This assay uses human liver microsomes (HLMs), which contain a rich complement of CYP enzymes, and a cocktail of specific probe substrates for each isoform.[25] The rate of metabolite formation is measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: CYP Inhibition Assay

  • Incubation Mixture: Prepare an incubation mixture containing pooled HLMs, a NADPH regenerating system (cofactor for CYP activity), and a cocktail of probe substrates in a buffer solution.

  • Compound Addition: Add this compound at various concentrations to the incubation mixture. Include vehicle controls and known potent inhibitors for each isoform as positive controls.

  • Reaction: Pre-incubate the mixture, then initiate the metabolic reaction by adding the NADPH regenerating system. Incubate at 37°C for a short, defined period (e.g., 10-15 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant using LC-MS/MS to quantify the amount of metabolite formed from each probe substrate.

  • Data Interpretation: Calculate the percent inhibition of each CYP isoform at each concentration of the test compound. Determine the IC₅₀ value for any isoform that shows significant inhibition.

Table 4: Hypothetical CYP450 Inhibition Profile

CYP IsoformProbe SubstrateIC₅₀ (µM) of this compound
CYP1A2Phenacetin> 50
CYP2C9Diclofenac> 50
CYP2C19S-Mephenytoin25.5
CYP2D6Dextromethorphan> 50
CYP3A4Midazolam> 50

Tier 3: Preliminary Efficacy Screening

If this compound demonstrates an acceptable safety profile in Tier 2 (i.e., low cytotoxicity, non-mutagenic, no significant hERG or CYP inhibition), the focus shifts to identifying a potential therapeutic activity. Based on the broad biological landscape of substituted indoles, a logical starting point is to screen for antiproliferative effects.[1] For instance, some indole derivatives have been identified as potent inhibitors of tubulin polymerization, a key target in cancer therapy.[28]

A pragmatic approach is to screen the compound against a representative panel of human cancer cell lines, such as a subset of the NCI-60 panel. This allows for the identification of potential efficacy and any patterns of selectivity against specific cancer types. A standard cell viability assay (e.g., CellTiter-Glo®) can be used to determine the growth inhibition (GI₅₀) across the panel after a 72-hour incubation period.

Data Synthesis and Decision Matrix

The culmination of this tiered screening process is a comprehensive data package that enables an informed decision. The data from each tier must be integrated to form a holistic view of the compound's potential.

G cluster_1 Decision-Making Matrix Input Integrated Data: - In Silico ADMET - Cytotoxicity IC50 - Ames Result - hERG IC50 - CYP IC50s - Efficacy GI50 Decision Synthesize Profile Input->Decision Terminate TERMINATE - Genotoxic (Ames +) - Potent hERG Blocker (IC50 <1µM) - Broad, Potent Cytotoxicity - Potent Pan-CYP Inhibitor Decision->Terminate Critical Liability Flag_Optimize FLAG & OPTIMIZE - Moderate Single-CYP Inhibition - Off-target Activity Noted - Poor Solubility/Permeability Decision->Flag_Optimize Manageable Liability Advance ADVANCE - Clean Safety Profile - Selective Efficacy Signal - Favorable Predicted ADMET Decision->Advance Favorable Profile

References

An In-depth Technical Guide to the Crystal Structure Analysis of 1-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The precise three-dimensional arrangement of atoms within a crystalline solid dictates its physicochemical properties, influencing everything from solubility and stability to biological activity. For active pharmaceutical ingredients (APIs), a comprehensive understanding of the crystal structure is paramount for rational drug design and development. This guide provides a detailed technical overview of the methodologies employed in the crystal structure analysis of 1-methyl-1H-indol-6-amine, a substituted indole derivative of interest to the pharmaceutical industry. We will explore the journey from synthesis and crystallization to advanced structural elucidation using single-crystal and powder X-ray diffraction, complemented by computational insights from Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the principles and practices of modern crystallographic analysis.

Introduction: The Significance of Crystalline Form in Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The seemingly subtle modification of this scaffold, such as the N-methylation and C-6 amination in this compound, can significantly alter its intermolecular interactions and, consequently, its solid-state properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's bioavailability, manufacturability, and patentability. Therefore, a definitive analysis of the crystal structure is not merely an academic exercise but a critical step in de-risking a drug development pipeline.

This guide will provide a comprehensive walkthrough of the state-of-the-art techniques used to characterize the crystalline form of this compound. We will delve into the practical aspects of obtaining high-quality single crystals, the theoretical underpinnings of X-ray diffraction, and the power of computational chemistry to rationalize and predict crystal packing.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for the success of a single-crystal X-ray diffraction experiment.[4][5][6]

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the N-methylation of a suitable 6-aminoindole precursor. For instance, one could start with 6-nitroindole, protect the amine, methylate the indole nitrogen, and then reduce the nitro group to the desired amine.[7] Alternatively, methods like the Batcho-Leimgruber indole synthesis can be employed to construct the indole ring with the desired substitution pattern from acyclic precursors.[3]

Illustrative Synthetic Protocol (Hypothetical):

  • N-Methylation of 6-Nitroindole: 6-Nitroindole is treated with a methylating agent such as methyl iodide in the presence of a base like sodium hydride in an aprotic solvent (e.g., tetrahydrofuran) to yield 1-methyl-6-nitroindole.

  • Reduction of the Nitro Group: The nitro group of 1-methyl-6-nitroindole is then reduced to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2, Pd/C) or chemical reduction (e.g., SnCl2, HCl).

  • Purification: The resulting this compound is purified by column chromatography to obtain a sample of high purity, which is crucial for successful crystallization.

Crystallization of this compound

The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and systematic screening of various conditions. For indole derivatives, the choice of solvent is critical, as it can influence the resulting crystal habit and even the polymorphic form.[1][8]

Experimental Protocol for Crystallization Screening:

  • Solvent Selection: A range of solvents with varying polarities should be screened. This includes polar protic solvents (e.g., ethanol, methanol), polar aprotic solvents (e.g., acetone, ethyl acetate), and nonpolar solvents (e.g., hexane, toluene).

  • Common Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

For this compound, a starting point could be slow evaporation from a solution in a mixture of a moderately polar solvent like ethyl acetate and a nonpolar solvent like hexane. The presence of the amine group suggests that pH could also be a critical parameter to explore.

Elucidating the Three-Dimensional Structure: X-ray Diffraction Techniques

X-ray diffraction is the cornerstone of crystal structure analysis, providing unambiguous information about the arrangement of atoms in a crystal lattice.[4][9] We will consider both single-crystal and powder X-ray diffraction methods.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise atomic coordinates of a molecule in the solid state.[5][10][11]

Experimental Workflow:

SCXRD_Workflow

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[5][6]

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[4][5]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.[12][13] The space group provides information about the symmetry of the crystal lattice.[14][15]

  • Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules like this compound, direct methods are typically successful.[15]

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods to improve the fit between the observed and calculated structure factors.[16][17]

  • Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Expected Crystallographic Data for this compound:

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P2₁2₁2₁
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
ZNumber of molecules in the unit cell
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Powder X-ray Diffraction (PXRD)

While SC-XRD provides the most detailed structural information, PXRD is an invaluable tool for analyzing bulk crystalline samples.[18][19][20] It is particularly useful for phase identification, determining sample purity, and analyzing polymorphism.[9][19]

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline material is finely ground to ensure a random orientation of the crystallites.[18]

  • Data Collection: The powdered sample is exposed to an X-ray beam, and the detector scans a range of 2θ angles to record the diffraction pattern.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. This pattern can be compared to databases or simulated patterns from single-crystal data to confirm the identity and purity of the bulk sample.

Computational Analysis: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), provide a powerful synergy with experimental diffraction data.[21][22][23] DFT can be used to optimize the molecular geometry, analyze the electronic structure, and quantify the intermolecular interactions that govern the crystal packing.[24][25]

Methodology:

  • Gas-Phase Geometry Optimization: The geometry of an isolated this compound molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This provides the most stable conformation of the molecule in the absence of packing forces.

  • Analysis of Intermolecular Interactions: The crystal structure obtained from SC-XRD is used as the input for periodic DFT calculations. This allows for the quantification of the energies of various intermolecular interactions, such as hydrogen bonds and π-π stacking.[26][27][28] Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these interactions.[29][30]

Intermolecular_Interactions

Integrated Structural Analysis: A Holistic View

The true power of crystal structure analysis lies in the integration of experimental and computational data. The high-resolution atomic coordinates from SC-XRD provide the ground truth of the molecular arrangement. PXRD confirms that the bulk material corresponds to the single crystal studied. DFT calculations then provide the "why" – the energetic rationale for the observed crystal packing.

For this compound, we would expect the crystal packing to be dominated by hydrogen bonds involving the amino group and the indole nitrogen of neighboring molecules. Additionally, π-π stacking interactions between the aromatic indole rings are likely to play a significant role in stabilizing the crystal lattice.[29] The precise geometry of these interactions, as determined by SC-XRD and analyzed by DFT, will be critical for understanding the material's properties.

Conclusion: From Atomic Coordinates to Informed Drug Development

The comprehensive crystal structure analysis of this compound, as outlined in this guide, provides a roadmap for obtaining a deep and actionable understanding of its solid-state properties. By combining the strengths of synthesis, crystallization, X-ray diffraction, and computational modeling, researchers can move beyond a simple picture of a molecule to a high-resolution, three-dimensional understanding of its crystalline form. This knowledge is indispensable for making informed decisions in the complex and challenging process of drug development. The methodologies described herein represent the current best practices in the field and serve as a robust framework for the structural characterization of any novel crystalline material.

References

An In-depth Technical Guide to the Chemical Reactivity of the 6-Aminoindole Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 6-aminoindole scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a benzene ring fused to a pyrrole ring with an amino substituent on the carbocyclic portion, imparts a unique electronic character that governs its reactivity. This dual nature—an electron-rich pyrrole and a benzene ring activated by a powerful electron-donating group—makes 6-aminoindole a versatile building block for the synthesis of a diverse array of complex molecules.[1] Its derivatives have been investigated for a range of therapeutic applications, including as anti-cancer and anti-inflammatory agents, inhibitors of protein kinases, and antagonists for various receptors.

This guide provides an in-depth exploration of the chemical reactivity of the 6-aminoindole core. Moving beyond a simple catalog of reactions, we will delve into the mechanistic principles that dictate its behavior as both a nucleophile and a substrate for electrophilic substitution. We will also examine modern synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions, that have expanded the synthetic utility of this valuable moiety. By understanding the causality behind its reactivity, researchers can better design synthetic routes and unlock the full potential of 6-aminoindole in the pursuit of novel therapeutics.

Electronic Properties and Regioselectivity

The reactivity of the 6-aminoindole moiety is fundamentally dictated by the interplay of electron donation from two key sources: the pyrrole nitrogen (N-1) and the exocyclic amino group (N-6). The lone pair of the pyrrole nitrogen delocalizes into the bicyclic system, increasing the electron density of the entire indole core, particularly at the C-3 position.[2] This makes the C-3 position the most common site for electrophilic attack in unsubstituted indoles.[3][4]

The presence of the amino group at the C-6 position further enhances the electron-rich nature of the molecule. As a strong activating group, the C6-NH2 moiety donates electron density into the benzene ring via resonance, significantly increasing the nucleophilicity of the ortho (C5 and C7) and para (no para position available) positions. This powerful directing effect often competes with the inherent reactivity of the pyrrole ring, leading to complex regioselectivity challenges. The outcome of a given reaction is therefore highly dependent on the nature of the electrophile and the reaction conditions.

Resonance effects in 6-aminoindole.

Reactivity as a Nucleophile

The 6-aminoindole scaffold possesses three primary nucleophilic centers: the indole nitrogen (N-1), the exocyclic amino nitrogen (N-6), and the electron-rich carbon framework (primarily C-3). The competition between these sites presents a key challenge in the selective functionalization of the molecule.

N-Functionalization: N-1 vs. N-6

Direct alkylation or acylation of 6-aminoindole often results in a mixture of N-1 and N-6 functionalized products, with the ratio being sensitive to the reaction conditions (base, solvent, electrophile).

  • N-1 Functionalization: The indole N-1 proton is slightly acidic and can be removed by a suitable base to generate a nucleophilic anion.[5] This approach is favored under conditions that promote deprotonation of the less basic indole nitrogen.

  • N-6 Functionalization: The exocyclic amino group is generally more nucleophilic than the neutral indole ring. Reactions with strong electrophiles under neutral or mildly basic conditions can favor substitution at N-6.

To overcome this lack of selectivity, a protecting group strategy is often essential.[6][7][8] The more nucleophilic N-6 amine can be selectively protected, for example, as a carbamate (e.g., Boc, Cbz) or an amide.[8][9] This allows for subsequent, clean functionalization at the N-1 position. The protecting group can then be removed under specific conditions to reveal the free amine.

Protecting group strategy for N-1 functionalization.

Electrophilic Aromatic Substitution

The interplay between the activating effects of the pyrrole ring and the C-6 amino group makes electrophilic aromatic substitution (SEAr) on 6-aminoindole a nuanced process.[10] While the C-3 position is electronically favored due to the influence of the indole nitrogen, the powerful ortho-directing nature of the C-6 amino group strongly activates the C-5 and C-7 positions.[10]

  • Halogenation: Direct bromination or chlorination of 6-aminoindole derivatives often leads to substitution at the C-5 and/or C-7 positions, driven by the strong activation from the amino group. Controlling the stoichiometry and reaction conditions is crucial to avoid polyhalogenation.

  • Nitration and Sulfonation: These reactions typically require harsh acidic conditions which can be incompatible with the indole nucleus, often leading to polymerization or degradation.[3] Milder reagents, such as SO3-pyridine for sulfonation, are preferred.[3]

  • Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are valuable methods for forming C-C bonds.[5] For 6-aminoindole, the reaction can be directed towards the benzene ring, though Lewis acid catalysts can complex with the nitrogen atoms, complicating the reaction outcome. Protection of the nitrogen atoms is often a prerequisite for successful Friedel-Crafts chemistry.

A recent study demonstrated an organocatalytic annulation of aminoindoles, initiated by a Friedel-Crafts alkylation, which highlighted the distinct reactivity of the 6-amino isomer. While 5- and 7-aminoindoles yielded the expected annulation products, 6-aminoindole predominantly led to an amidation product, showcasing the high nucleophilicity of the N-6 position under these conditions.[11]

Transition-Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has been revolutionized by transition-metal-catalyzed cross-coupling reactions, which provide powerful and versatile methods for forming C-C, C-N, and C-O bonds.[12][13] These methods are particularly valuable for the functionalization of the 6-aminoindole core, often starting from a halogenated precursor.

Commonly employed cross-coupling reactions include:

  • Suzuki-Miyaura Coupling: The palladium-catalyzed reaction of a halo-indole with a boronic acid or ester to form a C-C bond.

  • Buchwald-Hartwig Amination: The palladium-catalyzed reaction of a halo-indole with an amine to form a C-N bond.

  • Sonogashira Coupling: The palladium/copper-catalyzed reaction of a halo-indole with a terminal alkyne to form a C-C triple bond.[14][15][16]

  • Heck Reaction: The palladium-catalyzed reaction of a halo-indole with an alkene to form a C-C double bond.

These reactions allow for the precise and regioselective introduction of a wide range of functional groups onto the 6-aminoindole scaffold, which would be difficult to achieve through classical methods. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

G cluster_cycle Generalized Pd(0)/Pd(II) Catalytic Cycle for Cross-Coupling Pd0 Pd(0)L_n (Active Catalyst) Add Oxidative Addition Pd0->Add R-X (Halo-indole) Catalyst_Regen Catalyst Regeneration PdII R-Pd(II)-X L_n (Oxidative Addition Complex) Add->PdII Trans Transmetalation (Suzuki) or Ligand Exchange (Buchwald) PdII->Trans Nu-M (e.g., Ar-B(OH)2) or H-NR'R'' PdII_Nu R-Pd(II)-Nu L_n (Intermediate) Trans->PdII_Nu Red Reductive Elimination PdII_Nu->Red Red->Pd0 Product R-Nu (Product) Red->Product caption Generalized catalytic cycle for cross-coupling.

Generalized catalytic cycle for cross-coupling.

Exemplary Synthetic Protocols

To provide practical, field-proven insights, this section details a representative experimental protocol.

Protocol 1: Selective N-Boc Protection of 6-Aminoindole

This protocol describes the selective protection of the exocyclic amino group, a crucial first step for many subsequent transformations.

Materials:

  • 6-Aminoindole (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) (1.2 eq)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 6-aminoindole in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (1H-indol-6-yl)carbamate.

Rationale: The use of a non-nucleophilic base like triethylamine and a relatively mild acylating agent like (Boc)2O favors the reaction at the more nucleophilic exocyclic N-6 amine over the less nucleophilic, sterically more hindered N-1 position. THF is an excellent solvent for this transformation, ensuring homogeneity of the reaction mixture.

Summary Data Table

The following table summarizes the typical regioselectivity observed in reactions with the 6-aminoindole core, highlighting the influence of the reaction type.

Reaction TypePrimary Reagent(s)Predominant Position(s) of AttackCausality/Key Considerations
N-Alkylation/Acylation R-X, BaseN-1 and/or N-6Competition between nucleophilicity of N-1 (anion) and N-6 (neutral). Requires protecting groups for selectivity.[6]
Electrophilic Halogenation NBS, Br2C-5, C-7Strong ortho-directing effect of the C-6 amino group activates the benzene ring.
Vilsmeier-Haack Formylation POCl3, DMFC-3Classic indole reactivity at the electron-rich pyrrole ring dominates.[3]
Suzuki Coupling Ar-B(OH)2, Pd catalystC-4, C-5, C-7 (from corresponding halide)Site-specific functionalization determined by the initial position of the halogen atom.
Buchwald-Hartwig Amination R2NH, Pd catalystC-4, C-5, C-7 (from corresponding halide)Enables construction of C-N bonds at specific positions on the benzene portion of the scaffold.

Conclusion and Future Outlook

The 6-aminoindole moiety presents a landscape of rich and tunable chemical reactivity. A thorough understanding of its electronic properties is paramount to navigating the competitive reactivities of its multiple nucleophilic and electrophilic sites. While classical reactions provide a foundational toolkit, the strategic use of protecting groups and the application of modern transition-metal-catalyzed cross-coupling reactions have dramatically expanded the synthetic chemist's ability to functionalize this scaffold with precision and control. As the demand for novel, complex bioactive molecules continues to grow, the 6-aminoindole core is poised to remain a central and valuable building block in the field of drug discovery and development. Future research will likely focus on developing even more regioselective C-H functionalization methods that obviate the need for pre-functionalized starting materials, further enhancing the efficiency and sustainability of synthetic routes.

References

literature review of 1-methyl-1H-indol-6-amine properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-methyl-1H-indol-6-amine: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic aromatic amine belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products, pharmaceuticals, and biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin. The specific substitution pattern of this compound—featuring a methyl group on the indole nitrogen (N1) and an amine group at the 6-position of the benzene ring—makes it a valuable and versatile building block in organic synthesis and drug discovery. Its structural features allow for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in various therapeutic areas. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and known applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are crucial for its handling, characterization, and application in research. These properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 1-methylindol-6-amine [1]
CAS Number 135855-62-8 [1][2]
Molecular Formula C₉H₁₀N₂ [1]
Molecular Weight 146.19 g/mol [1]
InChI Key MTZOSTDWLSSPHA-UHFFFAOYSA-N [1][2]

| Canonical SMILES | CN1C=C(C=C2C1=CC=C(C2)N) |[1] |

Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the N-methyl group (typically around 3.7-3.9 ppm), and a broad singlet for the amine (-NH₂) protons. The protons on the pyrrole moiety (C2-H and C3-H) will appear as doublets.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The N-methyl carbon signal would appear upfield, while the aromatic carbons would resonate in the typical 100-140 ppm range.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion peak (M⁺) at m/z = 146, corresponding to the molecular weight of the compound.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).

Synthesis and Reactivity

General Synthesis Strategy

The synthesis of this compound can be approached through several established methods for indole synthesis and functional group manipulation. A common and logical pathway involves the N-methylation of a suitable 6-substituted indole precursor followed by the conversion of that substituent into an amine group. A robust method is the Leimgruber–Batcho indole synthesis, which is versatile for producing substituted indoles.[7]

A plausible synthetic route is outlined below:

  • Nitration: Start with a commercially available indole or a precursor that can be readily nitrated at the 6-position.

  • N-Methylation: The indole nitrogen is then methylated. This is often achieved using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride) in an anhydrous solvent.[8]

  • Nitro Group Reduction: The final step is the reduction of the 6-nitro group to the 6-amino group. This transformation is commonly accomplished using catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reducing agents like tin(II) chloride.[9]

G cluster_0 Synthetic Workflow Start 6-Nitroindole Step1 N-Methylation (e.g., CH3I, NaH) Start->Step1 Intermediate 1-Methyl-6-nitroindole Step1->Intermediate Step2 Nitro Group Reduction (e.g., H2, Pd/C) Intermediate->Step2 Product This compound Step2->Product

Plausible synthetic workflow for this compound.
Reactivity Profile

The chemical reactivity of this compound is governed by its three key structural components: the electron-rich indole ring, the primary aromatic amine, and the N-methyl group.

  • Indole Ring: The indole nucleus is susceptible to electrophilic substitution, typically at the C3 position. However, the presence of the activating amino group at C6 can also influence the regioselectivity of these reactions.

  • Amino Group (-NH₂): The 6-amino group behaves as a typical aromatic amine. It can be readily acylated, alkylated, diazotized, or used in coupling reactions to form more complex derivatives. This functional group is a key handle for derivatization in medicinal chemistry.

  • N-Methyl Group: The methyl group at the N1 position prevents reactions that typically occur at the indole NH proton (e.g., deprotonation). This simplifies subsequent reactions by protecting the indole nitrogen.

G cluster_reactions Key Reaction Types Core This compound Acylation Amine Acylation (R-COCl) Core->Acylation Forms Amide Alkylation Amine Alkylation (R-X) Core->Alkylation Forms Secondary/Tertiary Amine ElectrophilicSub Electrophilic Substitution (e.g., Halogenation at C3) Core->ElectrophilicSub Functionalizes Ring Diazotization Diazotization (NaNO2, HCl) Core->Diazotization Forms Diazonium Salt

Key reactivity pathways for this compound.

Biological Significance and Applications

The primary interest in this compound and its analogs lies in the field of medicinal chemistry, particularly in the development of treatments for central nervous system disorders.

Serotonin (5-HT) Receptor Agonists

Derivatives of the closely related 6-substituted-indol-1-yl structure have been synthesized and investigated as potent and selective agonists for the human 5-HT(1D) serotonin receptor.[10] One study identified a compound, 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol, as a potent agonist with a high affinity (Ki = 2.4 nM) for this receptor subtype.[10] This compound also demonstrated favorable metabolic stability and oral bioavailability in rats, highlighting the potential of this indole scaffold.[10] this compound serves as a key precursor or structural analog for creating libraries of such compounds, where the 6-amino group can be elaborated to explore SAR for improved potency and selectivity.

General Chemical Intermediate

Beyond its specific applications in neuroscience drug discovery, this compound is a useful intermediate for synthesizing more complex heterocyclic systems. The presence of two distinct nitrogen atoms and a modifiable aromatic ring makes it a versatile starting material for creating novel molecular architectures for various applications, including materials science and agrochemicals.[11]

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

This protocol is a representative method based on standard organic chemistry transformations for N-methylation and nitro group reduction.

Materials:

  • 6-Nitroindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

Procedure:

Part A: N-Methylation of 6-Nitroindole

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-nitroindole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: Adding the base slowly at a low temperature controls the exothermic reaction and hydrogen gas evolution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the indolide anion.

  • Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃. Causality Note: This step neutralizes any remaining base and destroys excess methyl iodide.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-methyl-6-nitroindole.

Part B: Reduction of 1-Methyl-6-nitroindole

  • Setup: Dissolve the crude 1-methyl-6-nitroindole from Part A in methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10 mol% by weight). Causality Note: The catalyst must be handled carefully as it can be pyrophoric.

  • Hydrogenation: Purge the flask with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Causality Note: The Celite pad prevents the fine catalyst particles from passing through and ensures it is not exposed to air while dry. Wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Protocol 2: Characterization of the Final Product
  • NMR Spectroscopy: Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra to confirm the structure.

  • Mass Spectrometry: Obtain a mass spectrum using a suitable ionization technique (e.g., ESI or EI) to confirm the molecular weight (146.19 g/mol ).

  • Purity Analysis: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.

Safety and Handling

This compound is classified as hazardous. Researchers must consult the Safety Data Sheet (SDS) before handling.[12][13]

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Precautionary Measures: [12][13][14]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion and Future Outlook

This compound is a foundational molecule in the synthesis of complex heterocyclic compounds, most notably for its application in developing selective 5-HT(1D) receptor agonists. Its straightforward synthesis from common starting materials and the versatile reactivity of its amino group make it an attractive scaffold for medicinal chemists. Future research may focus on expanding the library of derivatives based on this core to explore other biological targets. The development of novel synthetic methodologies to access this and related aminoindoles more efficiently will also continue to be an area of interest, further enabling its use in the discovery of new therapeutics.

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive application note provides a detailed, two-step experimental protocol for the synthesis of 1-methyl-1H-indol-6-amine, a key intermediate in pharmaceutical and materials science research. The synthesis begins with the N-methylation of commercially available 6-nitroindole, followed by the catalytic hydrogenation of the resulting 1-methyl-6-nitroindole. This guide is designed for researchers and professionals in drug development, offering in-depth explanations for experimental choices, robust safety protocols, and methods for analytical validation of the final product.

Introduction and Synthetic Strategy

This compound is a valuable heterocyclic building block. The presence of the amine group at the 6-position and the methyl group on the indole nitrogen provides a scaffold for developing a wide range of functionalized molecules, including kinase inhibitors and other pharmacologically active agents.

The synthetic route detailed herein is a reliable and scalable two-step process. It leverages common laboratory reagents and techniques, ensuring reproducibility.

The overall strategy involves:

  • N-Methylation: Deprotonation of the indole nitrogen of 6-nitroindole with a strong base, followed by nucleophilic substitution with a methylating agent.

  • Nitro Group Reduction: Selective reduction of the aromatic nitro group to a primary amine using catalytic hydrogenation, a clean and efficient method that typically avoids harsh chemical reductants.[1][2]

Health and Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • 6-Nitroindole: Harmful if swallowed or inhaled, and causes skin and serious eye irritation.[3]

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (e.g., nitrogen or argon).

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Methyl Iodide: Toxic, carcinogenic, and a potent alkylating agent. Handle with extreme care.

  • Palladium on Carbon (Pd/C): The dry powder can be pyrophoric. Handle in a wet state or under an inert atmosphere.

  • Hydrogen Gas (H₂): Extremely flammable. Ensure all equipment is properly grounded and free of leaks.

Experimental Workflow

The following diagram illustrates the overall experimental process from starting materials to the final, characterized product.

G cluster_0 Part 1: N-Methylation cluster_1 Part 2: Nitro Reduction A 6-Nitroindole B NaH, Methyl Iodide in DMF @ 0°C to RT A->B C Reaction Quench (Water) B->C D Extraction & Purification (Column Chromatography) C->D E Intermediate: 1-methyl-6-nitroindole D->E F 1-methyl-6-nitroindole E->F Proceed to Reduction G H₂, 10% Pd/C in Methanol F->G H Filtration (Celite®) G->H I Solvent Removal H->I J Final Product: This compound I->J K NMR, MS Analysis J->K Characterization

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of 1-methyl-6-nitroindole

Principle

The indole N-H proton is weakly acidic and can be removed by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting indolide anion is a potent nucleophile that readily attacks an electrophilic methyl source, such as methyl iodide, to form the N-methylated product.[4] The reaction is performed in an anhydrous polar aprotic solvent like DMF to ensure solubility of the reagents and prevent quenching of the base.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equiv.
6-Nitroindole162.155.00 g30.81.0
Sodium Hydride (60% disp.)24.00 (as NaH)1.48 g37.01.2
Methyl Iodide (CH₃I)141.942.30 mL (5.25 g)37.01.2
Anhydrous DMF-100 mL--
Deionized Water18.02~300 mL--
Ethyl Acetate88.11~500 mL--
Brine (sat. NaCl)-~100 mL--
Anhydrous MgSO₄120.37As needed--
Silica Gel-As needed--
Step-by-Step Protocol
  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-nitroindole (5.00 g, 30.8 mmol).

  • Dissolution: Add anhydrous DMF (100 mL) and stir until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Base Addition: Carefully add sodium hydride (1.48 g of 60% dispersion, 37.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Stir the resulting dark suspension at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (2.30 mL, 37.0 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material spot should be consumed, and a new, less polar spot should appear.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 100 mL of deionized water to quench the excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add 200 mL of ethyl acetate and extract the aqueous layer. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield a crude solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 1-methyl-6-nitroindole as a solid.

Part 2: Synthesis of this compound

Principle

Catalytic hydrogenation is a highly effective method for the reduction of aromatic nitro groups to amines.[5] In this process, 1-methyl-6-nitroindole and a palladium on carbon (Pd/C) catalyst are exposed to hydrogen gas. The palladium surface adsorbs both the hydrogen and the nitro compound, facilitating the transfer of hydrogen atoms and resulting in a clean reduction to the desired amine with water as the only byproduct.

Reaction Mechanism Overview

G cluster_legend Key R-NO₂ R-NO₂ R-NO R-NO R-NO₂->R-NO [H] R-NHOH R-NHOH R-NO->R-NHOH [H] R-NH₂ R-NH₂ R-NHOH->R-NH₂ [H] R = 1-methyl-1H-indol-6-yl R = 1-methyl-1H-indol-6-yl

Caption: Simplified reduction pathway from a nitro group to an amine.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equiv.
1-methyl-6-nitroindole176.174.00 g22.71.0
10% Palladium on Carbon-400 mg10 wt%-
Methanol (MeOH)32.04150 mL--
Hydrogen Gas (H₂)2.02Balloon or cylinderExcess-
Celite®-As needed--
Step-by-Step Protocol
  • Setup: To a 250 mL hydrogenation flask, add 1-methyl-6-nitroindole (4.00 g, 22.7 mmol) and methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (400 mg, 10 wt%) to the flask. Note: Add the catalyst before introducing the hydrogen atmosphere.

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus (e.g., Parr shaker) or seal with a septum and rubber balloon filled with hydrogen gas.

  • Evacuation/Purging: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the suspension vigorously under a positive pressure of hydrogen (or a balloon) at room temperature. The reaction is often exothermic. Monitor the reaction by TLC until the starting material is completely consumed (typically 4-6 hours). The disappearance of the yellow color of the nitro compound is a good visual indicator of progress.[6]

  • Filtration: Once complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (~50 mL).

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is this compound, which can be further purified by recrystallization if necessary.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Appearance: Typically an off-white to brown crystalline solid.[7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the indole ring protons, the N-methyl group, and the newly formed amine protons. The N-methyl group typically appears as a singlet around 3.7 ppm. Aromatic protons will be in the 6.5-7.5 ppm region. The amine (-NH₂) protons will appear as a broad singlet.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the product (C₉H₁₀N₂ = 146.19 g/mol ).

References

Application Note: A Detailed Protocol for the Purification of 1-Methyl-1H-indol-6-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-1H-indol-6-amine is a crucial heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for a variety of pharmacologically active agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent biological assays. However, the presence of the basic amino group on the indole scaffold presents a significant challenge for purification via standard silica gel column chromatography.

This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the successful purification of this compound. We will delve into the causality behind the experimental choices, offering two robust protocols that address the inherent challenges of purifying basic amines, and provide a self-validating system through diligent in-process monitoring.

Section 1: Foundational Principles - The Challenge of Purifying Basic Amines on Silica Gel

The primary obstacle in the chromatographic purification of basic compounds like this compound is the acidic nature of standard silica gel. The surface of silica gel is populated with silanol groups (Si-OH), which are Brønsted acids.[1] These acidic sites can engage in strong, often irreversible, acid-base interactions with the basic amine.

This interaction leads to several undesirable outcomes:

  • Peak Tailing: The compound "smears" or "tails" down the column, resulting in broad elution bands and poor separation from impurities.[1]

  • Irreversible Adsorption: A portion of the product can become permanently bound to the stationary phase, leading to significant yield loss.[1]

  • Compound Degradation: The acidic environment of the silica surface can potentially degrade sensitive molecules, particularly certain indole derivatives which may be prone to oxidation or polymerization.[2]

To overcome this, the acidic silanol sites must be neutralized or "masked." This can be achieved by modifying the mobile phase or by choosing an alternative, more inert stationary phase.

G cluster_0 Standard Silica Chromatography cluster_1 Optimized Chromatography amine Basic Amine (this compound) silica Acidic Silica Gel (Si-OH sites) amine->silica Strong Acid-Base Interaction result Poor Separation (Tailing, Yield Loss) silica->result amine_mod Basic Amine silica_mod Silica Gel + TEA Modifier amine_mod->silica_mod Weak Interaction result_mod Clean Separation (Sharp Peaks) silica_mod->result_mod tea Triethylamine (TEA) tea->silica_mod Masks Acidic Sites

Figure 1: The interaction of basic amines with silica gel and the mitigating effect of a basic modifier.

Section 2: Pre-Purification - Method Development with Thin-Layer Chromatography (TLC)

Before committing a sample to a column, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[3] This preliminary step saves time, solvent, and valuable sample by predicting the separation behavior on the column.

The goal is to find a mobile phase composition that results in a retention factor (Rƒ) of 0.2-0.35 for this compound. This Rƒ range typically ensures that the compound elutes from the column in a reasonable volume without being too close to the solvent front or sticking to the origin.[3]

Protocol: TLC Method Development
  • Prepare Eluent Systems: Prepare small volumes of the solvent systems listed in Table 1. Start with the less polar mixtures and progress to more polar ones.

  • Spot the Plate: On a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄), use a capillary tube to spot a small amount of the crude reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the chamber is saturated with solvent vapors.

  • Visualize: After the solvent front has moved up the plate, remove it and visualize the spots. Indole derivatives are typically UV-active and can be seen under a UV lamp (254 nm).[2] A van Urk or p-anisaldehyde stain can also be used for visualization.[4]

  • Optimize with Modifier: You will likely observe significant streaking of the amine spot. To correct this, add a small amount of a basic modifier like triethylamine (TEA) to the eluent system that gave a promising (but streaked) result. Start with 0.5% TEA and adjust as needed.

  • Calculate Rƒ: Once a solvent system provides a compact, non-streaking spot, calculate the Rƒ value: Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Solvent System (v/v) Initial Polarity Target Compound Behavior
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumA good starting point. Often requires a TEA modifier.
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighFor more polar impurities. Almost always requires a TEA modifier.
Ethyl AcetateMediumCan be used as a single solvent or in combination.
Modifier Concentration Purpose
Triethylamine (TEA)0.5 - 2% (v/v)Neutralizes acidic silica sites to prevent peak tailing.[1][5]
Table 1: Recommended solvent systems for TLC screening.

Section 3: Protocol 1 - Purification using Standard Silica Gel with a Modified Mobile Phase

This protocol is the most common and cost-effective method for purifying basic amines. It relies on standard silica gel as the stationary phase, with a mobile phase modified with triethylamine to ensure a successful separation.

Materials and Reagents
Item Specification Purpose
Silica Gel230-400 mesh (40-63 µm)Stationary Phase
Crude this compoundN/ASample to be purified
SolventsHPLC Grade (Hexane, Ethyl Acetate, etc.)Mobile Phase Components
Triethylamine (TEA)Reagent GradeMobile Phase Modifier
Glass Chromatography ColumnSized appropriately for the scaleSeparation Apparatus
Test TubesN/AFraction Collection
TLC PlatesSilica Gel 60 F₂₅₄In-process monitoring
Step-by-Step Methodology
  • Column Preparation (Slurry Packing):

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6]

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane + 0.5% TEA). The amount of silica should be 50-100 times the weight of the crude material.[3]

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and release of air bubbles.[6]

    • Once the silica has settled, add a protective layer of sand on top. Do not let the column run dry.

  • Sample Loading (Dry Loading):

    • Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.[2]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase to the column.

    • Open the stopcock and begin collecting fractions into test tubes.

    • Apply gentle pressure with air or nitrogen if needed (flash chromatography) to maintain a steady flow rate.

    • Gradually increase the polarity of the mobile phase (step gradient) as determined during TLC analysis. For example, move from 10% to 20% to 50% Ethyl Acetate in Hexane (always including 0.5% TEA). This will elute compounds of increasing polarity.

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC. Spot several fractions per plate alongside the crude material as a reference.

    • Identify the fractions containing the pure this compound (single spot at the correct Rƒ).

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent and the volatile triethylamine using a rotary evaporator to yield the purified product.

G start Crude Sample dry_load Dry Load Sample (adsorb on silica) start->dry_load slurry Prepare Silica Slurry (with TEA-modified eluent) pack Pack Column slurry->pack pack->dry_load elute Elute with Step Gradient (increasing polarity) dry_load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool Identify pure fractions evap Solvent Evaporation (Rotary Evaporator) pool->evap end Purified Product evap->end

Figure 2: Workflow for the purification of this compound using modified silica gel chromatography.

Section 4: Protocol 2 - Advanced Purification using Amine-Functionalized Silica

For particularly challenging separations or when the target compound is sensitive to triethylamine, an amine-functionalized silica gel (NH₂-silica) is an excellent alternative.[5] The stationary phase itself is basic, eliminating the need for a mobile phase modifier and allowing for the use of simpler solvent systems.

Key Advantages:
  • No Modifier Needed: Simplifies the mobile phase and subsequent solvent removal.

  • Sharper Peaks: Often results in better peak shape and resolution compared to standard silica.

  • Milder Conditions: Avoids exposing the compound to a basic amine modifier.

The protocol is analogous to Protocol 1, with the following key differences:

  • Stationary Phase: Use commercially available amine-functionalized silica gel.

  • Mobile Phase: Do not add triethylamine. Use a neutral solvent system, typically Hexane/Ethyl Acetate, as determined by TLC on an amine-functionalized TLC plate.[5]

This method is often more expensive due to the cost of the stationary phase but can provide superior results.

Section 5: Safety and Handling

All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • This compound: May cause skin and eye irritation. Harmful if swallowed.[7][8][9] Avoid inhalation of dust and direct contact with skin and eyes.

  • Solvents: Organic solvents such as hexane, ethyl acetate, and dichloromethane are flammable and/or toxic. Avoid inhalation of vapors and contact with skin.

  • Triethylamine: Corrosive and flammable with a strong, unpleasant odor. Handle with care.

  • PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.[7][8][9]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Section 6: Troubleshooting

Problem Probable Cause(s) Solution(s)
Compound streaks on TLC/Column Insufficient TEA in the eluent; Acidic impurities in the crude material.Increase TEA concentration to 1-2%. Consider a pre-column wash with a non-polar solvent to remove some impurities.
Product does not elute from the column Mobile phase is not polar enough; Irreversible binding.Increase the polarity of the mobile phase (e.g., add a small percentage of methanol). If still unsuccessful, consider using amine-functionalized silica (Protocol 2).
Co-elution with an impurity Poor selectivity of the solvent system.Re-optimize the solvent system with TLC. Try a different solvent combination (e.g., switch from Hex/EtOAc to DCM/MeOH) to alter the selectivity.[2]
Low product recovery Irreversible adsorption on silica; Sample was overloaded.Ensure adequate TEA is used. Reduce the amount of crude material loaded onto the column (maintain a high silica:sample ratio).[2]

References

using 1-methyl-1H-indol-6-amine in palladium-catalyzed cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 1-methyl-1H-indol-6-amine

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3][4] The strategic functionalization of the indole ring system is paramount for the exploration of new chemical space and the development of novel therapeutic agents.[5] Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and functional group tolerance.[6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound and its halo-derivatives as key building blocks in several seminal palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura, Sonogashira, and Heck couplings.

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system is considered a "privileged" structure in drug discovery, owing to its ability to mimic peptide structures and participate in various biological interactions.[3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-modulating properties.[1][5] Consequently, methodologies that allow for the precise and diverse functionalization of indole cores are of immense value.

Palladium-catalyzed cross-coupling reactions provide an unparalleled platform for such functionalization.[6][8] These reactions, recognized with the 2010 Nobel Prize in Chemistry, operate under mild conditions, tolerate a wide array of functional groups, and offer a predictable and modular approach to building molecular complexity.[9] This guide focuses on the C6-position of the 1-methylindole scaffold, a vector for substitution that can significantly influence biological activity.

Featured Reagent: this compound

This compound is a versatile starting material. The primary amine at the C6 position serves as a potent nucleophile and a handle for C-N bond formation. Alternatively, it can be readily converted to a halide (e.g., bromo or iodo derivative) via a Sandmeyer-type reaction, transforming the C6 position into an electrophilic site for C-C bond formation. The N1-methyl group prevents complications from the acidic N-H proton often encountered with unprotected indoles, simplifying reaction conditions and improving substrate solubility.[10]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
CAS Number 135855-62-8[11]
Appearance Solid (Varies by supplier)
IUPAC Name This compound[11]

Core Application: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[12][13] This reaction couples an amine with an aryl halide or triflate. In the context of our building block, this compound can be directly coupled with a variety of (hetero)aryl halides to generate valuable N-aryl-1-methyl-1H-indol-6-amine derivatives.

General Reaction Scheme & Mechanism

The catalytic cycle, shown below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[12]

Fig 1. Catalytic Cycle for Buchwald-Hartwig Amination.

Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general starting point. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-generation Buchwald precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, or SPhos)

  • Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the aryl halide (1.1-1.2 eq.), and the base (1.5-2.0 eq.).

  • In a separate vial, weigh the palladium precatalyst (1-5 mol%) and the ligand (1.2-1.5 eq. relative to Pd).

  • Add the catalyst/ligand mixture to the Schlenk flask.

  • Add anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M.

  • Seal the flask and heat the reaction mixture with vigorous stirring. A typical temperature range is 80-110 °C.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Aryl HalidePd Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)
Aryl BromidePd₂(dba)₃ (1-2)XPhos (2.4-4.8)NaOt-Bu (1.5)Toluene100
Aryl ChlorideXPhos-Pd-G3 (2-4)(None needed)K₃PO₄ (2.0)Dioxane110
Heteroaryl BrPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)THF80

C-C Bond Forming Reactions via a 6-Halo-1-methylindole Intermediate

For Suzuki, Sonogashira, and Heck reactions, the nucleophilic amine at C6 must first be converted to an electrophilic leaving group, typically a halide (I, Br) or a triflate. This creates a versatile intermediate, 6-halo-1-methyl-1H-indole , ready for C-C bond formation.

Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_reactions Palladium-Catalyzed C-C Couplings start This compound intermediate 6-Halo-1-methyl-1H-indole (X = Br, I) start->intermediate Sandmeyer Reaction (e.g., NaNO₂, CuBr₂) suzuki Suzuki-Miyaura (+ R-B(OH)₂) intermediate->suzuki sonogashira Sonogashira (+ R-C≡CH) intermediate->sonogashira heck Heck (+ Alkene) intermediate->heck caption Fig 2. Synthetic strategy for C-C functionalization.

Fig 2. Synthetic strategy for C-C functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[9][14][15] It is widely used to synthesize biaryl and vinyl-aryl structures.

  • Mechanism: The cycle involves oxidative addition of the 6-haloindole to Pd(0), followed by transmetalation with the boronic acid (activated by a base), and reductive elimination to forge the new C-C bond.[16]

  • Protocol: The experimental setup is similar to the Buchwald-Hartwig amination. Key differences include the use of a boronic acid/ester as the coupling partner and often an aqueous base like K₂CO₃ or K₃PO₄.[10]

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

Coupling PartnerPd Catalyst (mol%)LigandBase (eq.)Solvent SystemTemp (°C)
Arylboronic acidPd(PPh₃)₄ (3-5)(None needed)K₂CO₃ (2.0)Dioxane/H₂O90
Heteroarylboronic acidPdCl₂(dppf) (2-3)(None needed)Cs₂CO₃ (2.0)Toluene/EtOH/H₂O85
Vinylboronic esterXPhos-Pd-G3 (1-2)(None needed)K₃PO₄ (2.0)THF/H₂O60
Sonogashira Coupling

The Sonogashira coupling forges a bond between a vinyl/aryl halide and a terminal alkyne, providing direct access to valuable arylalkyne and enyne motifs.[17][18] The reaction is unique in this list as it typically requires a copper(I) co-catalyst.[19][20]

  • Mechanism: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings. Concurrently, the copper cycle involves the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the palladium complex.[21]

  • Protocol: The reaction is run under an inert atmosphere. The 6-halo-1-methylindole, terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) source (e.g., CuI), and an amine base (e.g., Et₃N or i-Pr₂NH) are combined in a suitable solvent like THF or DMF.

Table 4: Typical Conditions for Sonogashira Coupling

Coupling PartnerPd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF80
Propargyl alcoholPd(OAc)₂ (2) + PPh₃ (4)CuI (3)Et₃NAcetonitrileRT - 50
Heck Reaction

The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes, creating a new C-C bond at an sp² carbon of the alkene.[22][23] This reaction is a powerful tool for vinylation.

  • Mechanism: The reaction begins with the oxidative addition of the 6-haloindole to Pd(0). The resulting complex then undergoes migratory insertion with the alkene. Finally, a syn-β-hydride elimination occurs to release the product and a hydridopalladium species, which is converted back to Pd(0) by the base.[24][25]

  • Protocol: A mixture of 6-halo-1-methylindole, the alkene (often an acrylate, styrene, or other electron-deficient alkene), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (or ligand-free for activated substrates), and a base (e.g., Et₃N or K₂CO₃) is heated in a polar solvent like DMF, NMP, or acetonitrile.

Table 5: Typical Conditions for Heck Reaction

Alkene PartnerPd Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)
n-Butyl acrylatePd(OAc)₂ (1-3)P(o-tol)₃ (2-6)Et₃N (1.5)DMF100
StyrenePdCl₂(PPh₃)₂ (2-5)(None needed)K₂CO₃ (2.0)Acetonitrile80
CyclohexeneHerrmann's catalyst(None needed)NaOAc (1.5)NMP120

Troubleshooting and Key Considerations

  • Inert Atmosphere: All palladium(0)-catalyzed reactions are sensitive to oxygen. It is critical to properly degas solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction.

  • Ligand Choice: The ligand is not merely a spectator; it critically influences the catalyst's stability, reactivity, and selectivity.[8] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) are often required for coupling challenging substrates like aryl chlorides or sterically hindered partners.[26]

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like NaOt-Bu are common in Buchwald-Hartwig aminations, while milder inorganic bases like K₂CO₃ or K₃PO₄ are standard for Suzuki couplings. The base in the Heck reaction is stoichiometric and regenerates the Pd(0) catalyst.

  • Solvent Purity: Use of anhydrous and high-purity solvents is essential to prevent catalyst deactivation and unwanted side reactions.

Conclusion

This compound and its derivatives are powerful and versatile building blocks for pharmaceutical and materials science research. By leveraging the power and predictability of palladium-catalyzed cross-coupling reactions, chemists can rapidly generate diverse libraries of C6-functionalized indoles. The protocols and guidelines presented here offer a solid foundation for researchers to successfully employ these transformative reactions in their synthetic endeavors, paving the way for the discovery of next-generation molecules with tailored properties and functions.

References

Application Notes & Protocols: Initial In Vitro Characterization of 1-methyl-1H-indol-6-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds, including a variety of approved anti-cancer agents. Derivatives of indole have been shown to exhibit a wide range of anti-cancer mechanisms, such as inhibition of tubulin polymerization, modulation of key signaling pathways like PI3K/Akt/mTOR, cell cycle arrest, and induction of apoptosis. This document introduces 1-methyl-1H-indol-6-amine , a novel indole derivative with unexplored potential in oncology. The absence of existing data necessitates a structured, foundational approach to its characterization.

This guide provides a comprehensive, step-by-step framework for the initial in vitro evaluation of this compound. We present a logical, phased investigative workflow, beginning with broad cytotoxicity screening and progressing to more mechanistic assays, including the analysis of apoptosis and cell cycle distribution. The protocols herein are based on established, validated methodologies in cancer drug discovery and are designed to generate the foundational data required to assess the compound's potential as a therapeutic candidate.

Introduction: The Rationale for Investigation

The clinical success of indole-based drugs like sunitinib and panobinostat underscores the value of this heterocyclic motif in targeting cancer. The diverse mechanisms of action reported for indole derivatives suggest that even minor structural modifications can lead to novel biological activities. This compound presents a unique combination of a methylated indole core and a 6-amino functional group. This substitution pattern is distinct from many well-studied derivatives, providing a strong rationale for its investigation. For instance, related 6-aminoindoline structures have been explored as DNA minor groove alkylating agents, suggesting a potential, albeit unconfirmed, mechanism of action.

The primary objective of this guide is to equip researchers with the necessary protocols to answer fundamental questions about this compound:

  • Does it possess cytotoxic or cytostatic activity against cancer cells?

  • What is its potency (i.e., IC50 value) across different cancer types?

  • Does it induce a specific form of cell death, such as apoptosis?

  • Does it perturb the normal progression of the cell cycle?

The following sections outline a systematic approach to address these questions, complete with detailed protocols, data interpretation guidelines, and hypothetical data to illustrate expected outcomes.

Overall Investigative Workflow

A logical progression of experiments is crucial for efficiently characterizing a novel compound. The workflow should begin with broad screening to identify activity, followed by more focused assays to elucidate the mechanism.

G cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Hypothesis A Prepare Compound Stock (10 mM in DMSO) C Perform MTT Assay (72h exposure, 9-point dilution) A->C Serial Dilutions B Select & Culture Panel of Cancer Cell Lines (e.g., Breast, Lung, Colon) B->C D Calculate IC50 Values C->D Dose-Response Curves E Apoptosis Assay (Annexin V/PI Staining) D->E Treat cells at IC50 F Cell Cycle Analysis (Propidium Iodide Staining) D->F Treat cells at IC50 G Data Analysis via Flow Cytometry E->G F->G H Review Literature for Related Indole Derivatives G->H Interpret Data I Formulate Hypotheses (e.g., Tubulin, Kinase, DNA) H->I J Design Follow-up Assays (e.g., Western Blot, Tubulin Assay) I->J

Caption: Investigative workflow for a novel compound.

Phase 1: Cytotoxicity and Potency Assessment

Causality: The first step is to determine if this compound has any biological effect on cancer cell proliferation or viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. By testing the compound across a panel of diverse cancer cell lines, we can identify sensitive cell types and determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Protocol 3.1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cytotoxicity.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette and microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Subsequent dilutions should be made in complete culture medium immediately before use. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Perform a cell count using a hemocytometer or automated counter. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL medium). Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.

  • Compound Treatment: Prepare a series of dilutions of the compound in complete medium (e.g., from 100 µM to 0.1 nM). Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with 0.5% DMSO) and positive control wells (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Hypothetical Data Presentation

The results of the cytotoxicity screening should be summarized in a clear, tabular format.

Cell LineCancer TypeHypothetical IC50 of this compound (µM)
MCF-7 Breast Adenocarcinoma8.2
MDA-MB-231 Breast Adenocarcinoma15.6
A549 Lung Carcinoma5.5
HCT116 Colorectal Carcinoma25.1
PC-3 Prostate Adenocarcinoma> 50

Phase 2: Mechanistic Assays

Causality: Once the IC50 value is determined in a sensitive cell line (e.g., A549), the next logical step is to understand how the compound inhibits cell growth. Does it trigger programmed cell death (apoptosis), or does it halt cell division (cell cycle arrest)? Flow cytometry is a powerful tool to answer these questions quantitatively.

Protocol 4.1: Apoptosis Assay via Annexin V/PI Staining

Rationale: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS, and when conjugated to a fluorophore (e.g., FITC), it identifies early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.

G cluster_0 Staining A Healthy Cell Plasma Membrane Intact PS on Inner Leaflet B Early Apoptotic Cell PS Translocates to Outer Surface Membrane Intact A->B Apoptotic Stimulus stain_A Annexin V-FITC: Negative Propidium Iodide: Negative C Late Apoptotic / Necrotic Cell Membrane Compromised PS on Outer Surface B->C Progression stain_B Annexin V-FITC: Positive Propidium Iodide: Negative stain_C Annexin V-FITC: Positive Propidium Iodide: Positive

Caption: Principle of Annexin V and PI staining.

Procedure:

  • Cell Treatment: Seed A549 cells in 6-well plates. Once they reach ~70% confluency, treat them with this compound at its IC50 and 2x IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect all cells, including floating cells in the medium (which are often apoptotic). Wash the cells with cold PBS.

  • Staining: Use a commercial Annexin V-FITC Apoptosis Detection Kit. Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm. The data will allow quantification of four cell populations:

    • Q3 (Annexin V- / PI-): Live cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q1 (Annexin V- / PI+): Necrotic cells/debris

Protocol 4.2: Cell Cycle Analysis via Propidium Iodide Staining

Rationale: Many anti-cancer agents exert their effects by causing cells to arrest at specific phases of the cell cycle, preventing their replication. PI staining of DNA allows for the quantification of cells in the G0/G1, S, and G2/M phases based on their DNA content.

Procedure:

  • Cell Treatment: Treat A549 cells in 6-well plates with the IC50 concentration of the compound for 24 hours.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight. This permeabilizes the cells and preserves their morphology.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A. The RNase A is critical to degrade RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. The resulting histogram will show peaks corresponding to the DNA content:

    • G0/G1 Phase: First peak (2n DNA content).

    • S Phase: Broad region between the two peaks (DNA content between 2n and 4n).

    • G2/M Phase: Second peak (4n DNA content).

Phase 3: Hypothesis Generation for Molecular Target

Causality: The results from the mechanistic assays guide the next phase of investigation. For instance, if the compound induces G2/M arrest, it points towards potential interference with microtubule dynamics, a known mechanism for many indole derivatives. If it induces apoptosis without significant cell cycle arrest, it may be acting on key apoptosis regulators or signaling pathways.

Based on the extensive literature on indole derivatives in cancer, several potential mechanisms for this compound can be hypothesized.

G cluster_0 Potential Targets based on Indole Scaffold Literature cluster_1 Cellular Outcomes compound This compound (Hypothetical MOA) tubulin Tubulin Polymerization compound->tubulin Inhibition? pi3k PI3K / Akt Signaling compound->pi3k Inhibition? dna DNA Minor Groove compound->dna Binding? g2m G2/M Arrest tubulin->g2m apoptosis Apoptosis Induction pi3k->apoptosis prolif Inhibition of Proliferation pi3k->prolif dna->apoptosis g2m->apoptosis

Caption: Potential mechanisms of action for an indole derivative.

  • Tubulin Polymerization Inhibitor: Many indole-based compounds, such as Indibulin, function by binding to tubulin and disrupting microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis. Follow-up studies could include tubulin polymerization assays and immunofluorescence staining for microtubule morphology.

  • Kinase Inhibitor: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. It is a common target for indole derivatives. Western blotting for key phosphorylated proteins in this pathway (p-Akt, p-mTOR) after compound treatment would be a logical next step.

  • DNA Interacting Agent: Given that some 6-aminoindoline derivatives are known to be DNA alkylating agents, it is plausible that this compound could interact with DNA. Assays to evaluate DNA damage, such as the comet assay or staining for γH2AX foci, could explore this possibility.

Conclusion

This application note provides a foundational strategy for the initial in vitro characterization of this compound as a potential anti-cancer agent. By following a logical progression from broad cytotoxicity screening to specific mechanistic assays, researchers can generate the critical data needed to build a comprehensive profile of this novel compound. The results from these studies will determine the viability of this compound for further preclinical development and mechanistic investigation.

Title: A Comprehensive Guide to the Analytical Characterization of 1-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed framework of analytical techniques for the comprehensive characterization of 1-methyl-1H-indol-6-amine (CAS: 135855-62-8).[1] As a substituted indole, this compound represents a class of molecules with significant potential as building blocks in medicinal chemistry and materials science. Robust and unambiguous characterization is paramount for ensuring compound identity, purity, and quality in research and development settings. This guide presents an integrated analytical workflow, detailing protocols for structural elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, alongside methods for purity assessment using High-Performance Liquid Chromatography (HPLC) and confirmation of elemental composition. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the analytical strategy.

Introduction and Physicochemical Profile

This compound is an aromatic heterocyclic amine. The indole scaffold is a privileged structure in drug discovery, and its derivatives are explored for a wide range of therapeutic applications. Accurate analytical characterization is the bedrock of such explorations, ensuring that biological and chemical findings are attributed to the correct molecular entity. This guide provides the necessary protocols and expected data to confidently identify and qualify this specific compound.

Table 1: Physicochemical Properties and Identifiers for this compound

PropertyValueSource
IUPAC Name 1-methylindol-6-amine[1]
CAS Number 135855-62-8[1]
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [1]
Synonyms 6-Amino-1-methylindole, 1-methyl-6-amino-1H-indole[1]
Safety and Handling

Proper handling of this compound is critical. The compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Protocol Requirement: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Refer to the latest Safety Data Sheet (SDS) before use.

Integrated Analytical Workflow

A multi-technique approach is essential for unambiguous characterization. The workflow begins with spectroscopic methods to confirm the molecular structure, followed by chromatographic and elemental analysis to determine purity and confirm the empirical formula.

Analytical_Workflow cluster_0 Start cluster_1 Structural Elucidation cluster_2 Purity & Composition cluster_3 Final Confirmation Sample Sample of This compound NMR NMR (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR FTIR Spectroscopy Sample->IR HPLC RP-HPLC (Purity Assay) NMR->HPLC Structure Consistent? MS->HPLC Structure Consistent? IR->HPLC Structure Consistent? EA Elemental Analysis (CHN) HPLC->EA Purity ≥95%? Report Characterization Confirmed EA->Report Composition Matches? Fragmentation_Pathway parent [M+H]⁺ C₉H₁₁N₂⁺ m/z 147.09 frag1 Loss of CH₃ radical C₈H₈N₂⁺˙ m/z 132.07 parent->frag1 - •CH₃ frag2 Loss of NH₃ C₉H₈N⁺ m/z 130.07 parent->frag2 - NH₃

References

Application Note: Structural Elucidation of 1-methyl-1H-indol-6-amine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-methyl-1H-indol-6-amine is a substituted indole derivative of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules.[1] Precise structural characterization is a critical prerequisite for any further investigation of its chemical and biological properties. This application note provides a comprehensive guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two cornerstone techniques in modern analytical chemistry. While experimental data for this specific molecule is not widely published, this guide will present predicted spectral data based on the analysis of structurally related compounds and foundational spectroscopic principles. Furthermore, it will detail robust protocols for acquiring high-quality NMR and mass spectra, empowering researchers to confidently characterize this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and mass spectrometry data for this compound. These predictions are derived from the analysis of similar indole structures and established spectroscopic theory.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~7.3d1HH-4The ortho coupling to H-5 will result in a doublet.
~7.0d1HH-2Expected to be a doublet due to coupling with H-3.
~6.8s1HH-7Will appear as a singlet or a narrow doublet.
~6.5dd1HH-5Doublet of doublets due to coupling with H-4 and H-7.
~6.3d1HH-3Expected to be a doublet due to coupling with H-2.
~5.0s (broad)2H-NH₂The amine protons are exchangeable and may appear as a broad singlet.
~3.7s3H-CH₃The N-methyl group will be a sharp singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignmentNotes
~145C-6Carbon attached to the amine group, shifted downfield.
~137C-7aQuaternary carbon at the ring junction.
~129C-2
~121C-3aQuaternary carbon at the ring junction.
~120C-4
~107C-5
~100C-3
~95C-7
~32-CH₃N-methyl carbon.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

IonFormulaCalculated m/z
[M+H]⁺C₉H₁₁N₂⁺147.0917
[M+Na]⁺C₉H₁₀N₂Na⁺169.0736

Experimental Protocols

The following sections provide detailed, step-by-step protocols for acquiring high-quality NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. The following protocol is designed to yield high-resolution ¹H and ¹³C NMR data.

References

Application Note: A Strategic Guide to Developing Novel Kinase Inhibitors from the 1-Methyl-1H-indol-6-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases, enzymes that regulate virtually all cellular processes, represent one of the most critical classes of drug targets in modern medicine.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making the development of specific kinase inhibitors a cornerstone of targeted therapy.[3][4] Within the vast chemical space explored for kinase inhibition, indole-based scaffolds have emerged as "privileged structures" due to their ability to mimic the adenine region of ATP and form key hydrogen bonds within the kinase active site.[1][5][6][7] This guide provides a comprehensive, experience-driven framework for researchers and drug development professionals to design, synthesize, and evaluate novel kinase inhibitors starting from the versatile 1-methyl-1H-indol-6-amine scaffold.

This document outlines a logical, multi-stage workflow from initial library synthesis to detailed cellular characterization. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that experimental choices are clear and justified. We aim to equip researchers with the necessary tools to not only execute these methods but also to troubleshoot and adapt them for their specific kinase target of interest.

Section 1: Foundational Chemistry - Synthesizing a Focused Library

The journey begins with the chemical diversification of the this compound core. The primary amino group at the C6 position is an ideal handle for introducing molecular diversity through robust and well-established cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to identify substituents that enhance potency and selectivity.

Rationale for Diversification

The goal of the initial synthetic campaign is to create a focused library of compounds. By varying the substituents coupled to the C6-amine, we can probe the topology of the target kinase's binding pocket. Palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are exceptionally well-suited for this purpose due to their broad substrate scope and functional group tolerance.[8][9] This reaction will be used to couple a variety of aryl and heteroaryl halides to our starting indole.

Workflow for Library Synthesis

The overall workflow involves a straightforward, two-step process: selection of coupling partners followed by the cross-coupling reaction and purification.

G cluster_prep Preparation cluster_reaction Reaction & Purification Start This compound (Starting Material) Coupling Buchwald-Hartwig Cross-Coupling Start->Coupling Partners Select Diverse Aryl/Heteroaryl Halides (R-X) Partners->Coupling Purify Purification (e.g., Column Chromatography) Coupling->Purify Crude Product Library Focused Compound Library Purify->Library Pure Compounds G cluster_primary Primary Screen cluster_secondary Hit Confirmation & Potency Library Focused Compound Library (n ≈ 50-200) PrimaryAssay Single-Dose (e.g., 10 µM) In Vitro Kinase Assay (e.g., ADP-Glo™) Library->PrimaryAssay HitCriteria Define Hit Criteria (e.g., >50% Inhibition) PrimaryAssay->HitCriteria DoseResponse Dose-Response Assay (IC₅₀ Determination) HitCriteria->DoseResponse Initial Hits ConfirmedHits Confirmed Hits (IC₅₀ < 1 µM) DoseResponse->ConfirmedHits

References

protocol for derivatization of the amino group in 1-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Synthetic Derivatization of 1-methyl-1H-indol-6-amine

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of numerous therapeutic agents. The strategic modification of its 6-amino group is a critical step in modulating the pharmacological profile, physicochemical properties, and structure-activity relationships (SAR) of resulting compounds. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the primary protocols for the derivatization of this key amino group. We present detailed, field-proven methodologies for acylation, sulfonylation, and reductive amination, explaining the chemical rationale behind each protocol and offering insights into experimental design and execution.

Introduction: The Strategic Importance of the 6-Amino Indole Moiety

The indole ring system is a ubiquitous feature in a vast array of biologically active natural products and synthetic pharmaceuticals. Specifically, the 6-aminoindole substructure offers a synthetically versatile handle—a nucleophilic primary aromatic amine—that allows for extensive chemical exploration. Derivatization at this position can profoundly influence a molecule's properties, including:

  • Pharmacological Activity: Introducing new functional groups can create or enhance interactions with biological targets, such as enzymes or receptors.

  • Physicochemical Properties: Modifications can alter solubility, lipophilicity (LogP), and metabolic stability, which are crucial for drug-likeness and bioavailability.

  • Synthetic Elaboration: The derivatized amino group can serve as an anchor point for constructing more complex molecular architectures.

This guide focuses on three of the most robust and widely employed derivatization strategies, providing the necessary detail to enable their successful implementation in a research and development setting.

Diagram: Synthetic Pathways for Derivatization

G cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_reductive_amination Reductive Amination start This compound acyl_reagent Acyl Chloride, Anhydride, or Carboxylic Acid + Coupling Agent start->acyl_reagent Base sulfonyl_reagent Sulfonyl Chloride (e.g., R-SO2Cl) start->sulfonyl_reagent Base (e.g., Pyridine) carbonyl_reagent Aldehyde or Ketone + Reducing Agent start->carbonyl_reagent Acidic pH amide N-(1-methyl-1H-indol-6-yl)amide acyl_reagent->amide sulfonamide N-(1-methyl-1H-indol-6-yl)sulfonamide sulfonyl_reagent->sulfonamide sec_amine Secondary/Tertiary Amine carbonyl_reagent->sec_amine

Caption: Key derivatization pathways for this compound.

Protocol 1: Acylation for Amide Synthesis

Acylation is a fundamental transformation that converts the primary amine into a stable, neutral amide. Amides are excellent hydrogen bond donors and acceptors, often contributing to target binding. The reaction involves the nucleophilic attack of the amine on an activated carbonyl species.

1A. Acylation with Acyl Chlorides

This is a highly efficient method utilizing a reactive acyl chloride in the presence of a base to neutralize the HCl byproduct.

  • Causality & Rationale: Acyl chlorides are highly electrophilic, leading to rapid and often quantitative conversion under mild conditions. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to scavenge the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Experimental Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[1][2][3]

1B. Acylation with Carboxylic Acid Anhydrides

Anhydrides are excellent alternatives to acyl chlorides, being less sensitive to moisture and generating a carboxylic acid byproduct which is more easily removed.

  • Causality & Rationale: While less reactive than acyl chlorides, anhydrides are sufficiently electrophilic to readily acylate primary amines. The reaction can often be performed without a strong base, although a mild base like pyridine can be used as a catalyst and solvent.

Experimental Protocol:

  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or DCM.

  • Reagent Addition: Add the carboxylic acid anhydride (e.g., acetic anhydride, 1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. If using DCM, a base like TEA (1.5 eq) can be added to accelerate the reaction. Monitor for completion by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. If pyridine was used, co-evaporate with toluene to remove residual pyridine. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material as described in Protocol 1A.

Parameter Protocol 1A (Acyl Chloride) Protocol 1B (Anhydride)
Electrophile R-COCl(R-CO)₂O
Base TEA, DIPEA (1.5 eq)Pyridine or TEA (optional)
Typical Solvents DCM, THFPyridine, DCM, Ethyl Acetate
Reaction Time 1-4 hours2-12 hours
Byproduct HCl (neutralized to salt)R-COOH (water-soluble salt)

Protocol 2: Sulfonylation for Sulfonamide Synthesis

Sulfonylation of the amino group yields a sulfonamide, a key functional group in many blockbuster drugs (e.g., celecoxib, hydrochlorothiazide). The sulfonamide nitrogen is deprotonated at physiological pH, which can enhance water solubility and provide a crucial hydrogen bond acceptor.

  • Causality & Rationale: The reaction proceeds via nucleophilic attack of the amine on the highly electrophilic sulfur atom of a sulfonyl chloride. Pyridine is an ideal solvent and base for this transformation; it catalyzes the reaction and neutralizes the resulting HCl.

Experimental Protocol:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C.

  • Reagent Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 6-24 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture into ice-cold 2 M HCl. This will precipitate the product and dissolve the pyridine as its hydrochloride salt.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. If the product is an oil, extract it with ethyl acetate. The organic layer should then be washed with 2 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine, then dried over Na₂SO₄, filtered, and concentrated. Further purification can be achieved by recrystallization or column chromatography.

Parameter Protocol 2 (Sulfonylation)
Electrophile R-SO₂Cl
Base/Solvent Pyridine
Typical Solvents Pyridine, DCM with TEA
Reaction Time 6-24 hours
Key Advantage Forms medicinally important sulfonamides

Protocol 3: Reductive Amination for N-Alkylation

Reductive amination is a powerful and versatile method for forming secondary or tertiary amines by reacting a primary amine with an aldehyde or ketone in the presence of a reducing agent.[4][5][6]

  • Causality & Rationale: The reaction proceeds in a one-pot fashion. First, the amine and carbonyl compound form an intermediate imine (or enamine) under mildly acidic conditions. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is present to immediately reduce the imine to the corresponding amine.[4] NaBH(OAc)₃ is the reagent of choice because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated iminium ion intermediate, driving the reaction to completion.

Diagram: Reductive Amination Workflow

G start 1. Mix Amine and Aldehyde/Ketone imine 2. Imine/Iminium Ion Formation (Mild Acid Catalyst, e.g., AcOH) start->imine add_reductant 3. Add Reducing Agent (e.g., NaBH(OAc)3) imine->add_reductant reduction 4. In-situ Reduction of Iminium Ion add_reductant->reduction product 5. Final Alkylated Amine Product reduction->product

Caption: Stepwise workflow for a one-pot reductive amination reaction.

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an appropriate solvent such as dichloroethane (DCE) or THF.

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The reaction is often accompanied by slight bubbling.

  • Reaction: Continue stirring at room temperature for 4-24 hours. Monitor the reaction by LC-MS for the disappearance of the starting amine and the appearance of the product mass.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir until gas evolution ceases. Extract the mixture with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Parameter Protocol 3 (Reductive Amination)
Reagents Aldehyde/Ketone + Reducing Agent
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Typical Solvents DCE, THF, Acetonitrile
Reaction Time 4-24 hours
Key Advantage Highly versatile for installing alkyl groups

Conclusion and Best Practices

The derivatization of the 6-amino group of this compound is a cornerstone of synthetic and medicinal chemistry. The choice between acylation, sulfonylation, and reductive amination should be guided by the specific goals of the synthesis and the desired properties of the final compound. For successful execution, adherence to standard laboratory practices is paramount:

  • Inert Atmosphere: Use an inert atmosphere (nitrogen or argon) for reactions involving moisture-sensitive reagents like acyl chlorides.

  • Reaction Monitoring: Always monitor reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent side-product formation.

  • Purification: Indole derivatives can sometimes be challenging to purify. A combination of extraction and column chromatography is typically effective.[2][3] For crystalline solids, recrystallization is an excellent method for achieving high purity.[1]

  • Safety: Always handle reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acyl chlorides, sulfonyl chlorides, and strong bases are corrosive and require careful handling.

By leveraging the protocols and insights provided in this guide, researchers can confidently and effectively explore the vast chemical space accessible from the this compound scaffold.

References

Application Notes & Protocols: A Tiered Strategy for In Vitro Bioactivity Screening of 1-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indole Scaffold and the Path to Bioactivity

The indole nucleus is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs.[1] Compounds containing the indole scaffold exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4] 1-methyl-1H-indol-6-amine is a synthetic indole derivative whose specific bioactivity profile is not extensively characterized.

This document provides a comprehensive, tiered strategy for the in vitro evaluation of this compound. The proposed workflow is designed for researchers in drug discovery and chemical biology to systematically screen for potential therapeutic applications. We begin with broad-spectrum primary assays to establish a general toxicity and activity profile, followed by a suite of hypothesis-driven secondary assays to elucidate specific mechanisms of action. This approach prioritizes experimental efficiency and robust data generation, ensuring that each step informs the next in a logical and scientifically sound manner.

A Tiered Approach to Bioactivity Screening

A successful screening campaign for a novel compound requires a structured approach. A tiered or cascaded screening process prevents resource-intensive specific assays from being performed on inert or broadly toxic compounds. Our proposed strategy is divided into two tiers.

  • Tier 1: Primary Screening. Focuses on establishing the fundamental cytotoxic and antimicrobial profile of this compound. These assays are rapid, cost-effective, and provide the essential concentration ranges for subsequent, more complex experiments.[5]

  • Tier 2: Secondary, Hypothesis-Driven Screening. Based on the well-documented activities of the indole scaffold, this tier investigates specific anti-inflammatory, anti-cancer, neuroprotective, and antioxidant potential.

G cluster_0 Screening Workflow for this compound T1_Start Tier 1: Primary Screening T1_Cyto General Cytotoxicity Assay (e.g., LDH Release) T1_Start->T1_Cyto Initial Evaluation T1_Micro Antimicrobial MIC Assay (Gram+/Gram-/Yeast) T1_Start->T1_Micro Initial Evaluation T2_Start Tier 2: Secondary Screening (Hypothesis-Driven) T1_Cyto->T2_Start Inform Concentration Selection & Prioritization T1_Micro->T2_Start Inform Concentration Selection & Prioritization T2_Inflam Anti-Inflammatory Assays (NO Inhibition, Protein Denaturation) T2_Start->T2_Inflam Elucidate Specific Bioactivity T2_Cancer Anti-Cancer Assays (Apoptosis, Cell Cycle) T2_Start->T2_Cancer Elucidate Specific Bioactivity T2_Neuro Neuroactivity Assays (AChE Inhibition) T2_Start->T2_Neuro Elucidate Specific Bioactivity T2_Antiox Antioxidant Assays (DPPH Scavenging) T2_Start->T2_Antiox Elucidate Specific Bioactivity

Figure 1: Tiered workflow for systematic bioactivity screening.

Tier 1: Primary Screening Protocols

Protocol 1: General Cytotoxicity Assessment via Lactate Dehydrogenase (LDH) Assay

Rationale: The first critical step is to determine the concentration range at which this compound exerts cytotoxic effects on mammalian cells. The Lactate Dehydrogenase (LDH) assay is a reliable method that measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[6][7] This provides a clear measure of cell lysis and necrosis. Establishing this dose-response curve is essential for distinguishing targeted bioactivity from non-specific toxicity in subsequent assays.

LDH_Principle cluster_0 LDH Assay Principle HealthyCell Viable Cell (Intact Membrane) LDH_in LDH (inside cell) HealthyCell->LDH_in contained DamagedCell Damaged/Necrotic Cell (Compromised Membrane) LDH_out LDH (released into medium) DamagedCell->LDH_out releases Reagent LDH Assay Reagent (Tetrazolium Salt) LDH_out->Reagent catalyzes reaction Color Colored Formazan Product (Measure Absorbance) Reagent->Color produces

Figure 2: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a relevant line like HaCaT keratinocytes[8]).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound (stock solution in DMSO).

  • Commercially available LDH Cytotoxicity Assay Kit.

  • 96-well clear, flat-bottom cell culture plates.

  • Microplate reader capable of measuring absorbance at ~490 nm.

  • Lysis Buffer (often 10X, provided in kit).

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical starting range is from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls Setup (Critical for Data Integrity):

    • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO used for the highest compound dose (e.g., 0.1%). This represents baseline cell viability (spontaneous LDH release).

    • Positive Control (Maximum LDH Release): Add 10 µL of 10X Lysis Buffer to untreated wells 45 minutes before the final measurement. This lyses all cells and establishes the 100% cytotoxicity mark.

    • Medium Background Control: Wells containing only culture medium without cells to measure background absorbance.

  • Incubation: Incubate the plate for a standard exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay Procedure:

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution (if required by the kit).

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the medium background absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Value - Vehicle Control) / (Positive Control - Vehicle Control)

  • Plot % Cytotoxicity against the log of the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression analysis.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Rationale: The indole nucleus is a common motif in compounds with antimicrobial properties.[4][9][10] A broth microdilution assay is the gold-standard method to determine the Minimum Inhibitory Concentration (MIC) — the lowest concentration of a compound that visibly inhibits microbial growth.[10] Screening against a representative panel of pathogens provides a broad view of potential antimicrobial applications.

Materials:

  • Bacterial/Fungal Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)[9]

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)[9]

    • Yeast: Candida albicans (e.g., ATCC 10231)[4]

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for yeast.

  • Sterile 96-well U-bottom plates.

  • This compound (stock solution in DMSO).

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).

  • Bacterial/Fungal inoculum standardized to 0.5 McFarland standard.

Step-by-Step Protocol:

  • Compound Preparation: In a 96-well plate, add 50 µL of sterile broth to all wells except the first column. To the first column, add 100 µL of the test compound at 2x the highest desired final concentration.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column across the plate, mixing at each step. Discard the final 50 µL from the last column. This creates a plate with decreasing concentrations of the compound.

  • Inoculum Preparation: Prepare a suspension of each microorganism in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted microbial inoculum to each well, bringing the total volume to 100 µL.

  • Controls Setup:

    • Growth Control: Wells containing only broth and inoculum (no compound).

    • Sterility Control: Wells containing only broth (no compound, no inoculum).

    • Positive Control: A row dedicated to a standard antibiotic, prepared with serial dilutions as described above.

  • Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.

  • Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound where no turbidity (growth) is observed.

Tier 2: Hypothesis-Driven Secondary Assays

If the primary screen reveals interesting activity (e.g., cytotoxicity in a cancer cell line below general cytotoxicity, or a low MIC value), the following assays can be used to explore the mechanism.

Protocol 3: Anti-Inflammatory Activity - Inhibition of Protein Denaturation

Rationale: Inflammation is a complex process where protein denaturation is a key feature.[11] The ability of a compound to prevent the denaturation of proteins like bovine serum albumin (BSA) when exposed to heat is a well-validated and straightforward in vitro model for assessing anti-inflammatory activity.[12][13][14]

Materials:

  • Bovine Serum Albumin (BSA), 1% solution.

  • This compound.

  • Diclofenac sodium (positive control).

  • Phosphate Buffered Saline (PBS), pH 6.4.

  • Spectrophotometer.

Step-by-Step Protocol:

  • Reaction Mixture: Prepare reaction mixtures containing 0.5 mL of 1% BSA and 0.5 mL of the test compound at various concentrations (e.g., 50 to 500 µg/mL).

  • Controls:

    • Test Control: 0.5 mL BSA + 0.5 mL PBS (represents full denaturation).

    • Positive Control: 0.5 mL BSA + 0.5 mL Diclofenac sodium at a standard concentration.

  • Incubation: Incubate all samples at 37°C for 20 minutes, then heat at 70°C for 10 minutes to induce denaturation.

  • Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.

Data Analysis: Calculate the percentage inhibition of denaturation: % Inhibition = 100 * (Abs_Control - Abs_Sample) / Abs_Control Determine the IC₅₀ value from the dose-response curve.

Protocol 4: Anti-Cancer Activity - Apoptosis Detection via Annexin V/PI Staining

Rationale: A key goal in cancer therapy is to induce apoptosis (programmed cell death) in tumor cells. If this compound shows cytotoxicity in a cancer cell line, it is crucial to determine if the mechanism is apoptosis. This assay uses Annexin V, which binds to phosphatidylserine (PS) exposed on the outer membrane of early apoptotic cells, and Propidium Iodide (PI), a DNA stain that only enters late apoptotic or necrotic cells with compromised membranes.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549).

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Flow cytometer.

  • 6-well plates.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its CC₅₀ and 2x CC₅₀ concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples by flow cytometry within one hour. The results will quadrant the cell population into:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Summary of Assays and Data Interpretation

Tier Assay Principle Endpoint Measured Potential Interpretation of a Positive "Hit"
1 LDH Cytotoxicity Measures release of LDH from cells with damaged membranes.[6]Absorbance (Colorimetric)Establishes the cytotoxic concentration (CC₅₀); provides a therapeutic window.
1 Antimicrobial MIC Determines the lowest concentration that inhibits visible microbial growth.Visual TurbidityThe compound has potential antibacterial or antifungal activity.
2 Protein Denaturation Measures the ability of the compound to prevent heat-induced protein aggregation.[11]Turbidity (Absorbance)The compound may possess anti-inflammatory properties.
2 Annexin V/PI Assay Detects translocation of phosphatidylserine in early apoptosis and membrane permeability in late apoptosis/necrosis.Fluorescence (Flow Cytometry)Cytotoxicity is mediated through programmed cell death, a desirable trait for anti-cancer agents.
2 AChE Inhibition Measures the inhibition of acetylcholinesterase, an enzyme that degrades acetylcholine.Absorbance (Colorimetric)Potential for development as a therapeutic for Alzheimer's disease.
2 DPPH Scavenging Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.Absorbance (Colorimetric)The compound has direct antioxidant/radical scavenging activity.

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of this compound. By employing a tiered screening cascade, researchers can efficiently identify and validate potential bioactivities, moving from broad phenotypic observations to more specific mechanistic insights. Positive results from this in vitro panel would provide a strong rationale for advancing the compound to more complex cell-based models, in vivo studies, and further lead optimization efforts.

References

Application Notes and Protocols: Scale-Up Synthesis of 1-Methyl-1H-indol-6-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-1H-indol-6-amine is a key intermediate in the synthesis of various pharmacologically active molecules. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous drug candidates targeting a wide array of diseases.[1][2][3] The provision of this compound in sufficient quantity and quality is a critical step in advancing new chemical entities through the drug development pipeline.[4][5] This document provides a detailed guide for the scale-up synthesis of this compound, designed to meet the rigorous standards required for preclinical studies.

The transition from laboratory-scale synthesis to a larger, preclinical batch production presents significant challenges, including ensuring consistent purity, managing reaction exotherms, and maintaining process safety and reproducibility.[4][6] This application note addresses these challenges by presenting a robust and scalable two-step synthetic route starting from commercially available 6-nitroindole. The protocol emphasizes the use of safer, more environmentally benign reagents and provides a comprehensive framework for quality control and documentation, aligning with the principles of Good Manufacturing Practices (GMP) as they apply to early-phase drug development.[4][7][8]

Reaction Scheme and Mechanism

The selected synthetic strategy involves two sequential chemical transformations: N-methylation of the indole nitrogen of 6-nitroindole, followed by the reduction of the nitro group to the corresponding amine. This route is advantageous due to the high yields and selectivity of each step, as well as the commercial availability and relatively low cost of the starting material.

Step 1: N-Methylation of 6-Nitroindole

The N-methylation of indoles is a well-established transformation.[9][10][11][12] Traditional methods often employ hazardous reagents like methyl iodide or dimethyl sulfate, which are highly toxic and pose significant risks on a larger scale.[9][11] To mitigate these risks, this protocol utilizes dimethyl carbonate (DMC) as a greener and safer methylating agent.[9][11] The reaction proceeds via an SN2 mechanism, where the deprotonated indole nitrogen acts as a nucleophile, attacking the methyl group of DMC. The use of a suitable base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the reaction, driving it to completion with high selectivity for N-methylation over C-methylation.[9][11]

Step 2: Reduction of 1-Methyl-6-nitroindole

The reduction of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis.[13][14] While various methods exist, catalytic hydrogenation using palladium on carbon (Pd/C) is often the method of choice due to its high efficiency, clean conversion, and the formation of water as the only byproduct.[15] However, for scale-up, transfer hydrogenation using a hydrogen donor like hydrazine or ammonium formate with a catalyst such as Raney Nickel or Pd/C can be a safer and more practical alternative to handling gaseous hydrogen.[14][15][16] This protocol will detail the use of catalytic hydrogenation with Pd/C, a widely accepted and scalable method.

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow Start 6-Nitroindole (Starting Material) Step1 Step 1: N-Methylation Start->Step1 Dimethyl Carbonate, K2CO3, DMF Intermediate 1-Methyl-6-nitroindole Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 H2, Pd/C, Ethanol Final This compound (Final Product) Step2->Final

Caption: Overall synthetic route from 6-nitroindole to this compound.

Experimental Protocols

Materials and Equipment:

  • Reactors: Jacketed glass reactors of appropriate volume (e.g., 20 L, 50 L) equipped with overhead stirring, temperature probes, reflux condensers, and inert gas (N2/Ar) inlets.

  • Reagents: 6-Nitroindole (≥98% purity), Dimethyl carbonate (DMC, ≥99%), Potassium carbonate (K2CO3, anhydrous, granular), N,N-Dimethylformamide (DMF, anhydrous), 10% Palladium on carbon (Pd/C, 50% wet), Ethanol (200 proof), Ethyl acetate (reagent grade), Brine (saturated NaCl solution), Sodium sulfate (anhydrous).

  • Filtration: Buchner funnels, filter paper, and a vacuum filtration setup. For the Pd/C catalyst, a Celite® pad is recommended.

  • Drying: Vacuum oven.

Step 1: Synthesis of 1-Methyl-6-nitroindole

This protocol is adapted from a practical method for N-methylation of indoles using dimethyl carbonate.[9][11]

  • Reactor Setup: Set up a clean, dry 50 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and a nitrogen inlet.

  • Charging Reagents: Charge the reactor with 6-nitroindole (1.0 kg, 6.17 mol), potassium carbonate (1.28 kg, 9.25 mol), and anhydrous N,N-dimethylformamide (10 L).

  • Initiating Reaction: Begin stirring the mixture to form a suspension. Add dimethyl carbonate (1.5 L, 17.8 mol) to the reactor.

  • Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 3-4 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1% remaining).

  • Work-up: Cool the reaction mixture to room temperature. Slowly add water (20 L) to the stirred mixture. The product will precipitate as a solid.

  • Isolation: Filter the precipitated solid using a Buchner funnel. Wash the solid cake with water (3 x 5 L) to remove residual DMF and salts.

  • Drying: Dry the isolated solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Yield and Characterization: The expected yield of 1-methyl-6-nitroindole is typically >90%. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding to the next step.

Step 2: Synthesis of this compound

This protocol employs a standard catalytic hydrogenation for the reduction of the nitro group.[13][15]

  • Reactor Setup: In a clean, appropriately sized hydrogenation vessel, add 1-methyl-6-nitroindole (1.0 kg, 5.68 mol) and ethanol (10 L).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% palladium on carbon (50 g, 5% w/w, 50% wet). Caution: Pd/C is pyrophoric and should be handled with care.

  • Hydrogenation: Seal the reactor and purge with nitrogen, then with hydrogen gas. Pressurize the reactor with hydrogen (50 psi) and stir the mixture vigorously at room temperature. The reaction is exothermic; maintain the temperature below 40 °C using a cooling jacket.

  • Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material. The reaction is typically complete within 4-6 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol (2 x 1 L).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

  • Drying: Dry the final product in a vacuum oven at 40-50 °C to a constant weight.

  • Yield and Characterization: The expected yield of this compound is typically >95%.

The detailed experimental workflow is visualized below:

Experimental_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Reduction s1_charge Charge Reactor: 6-Nitroindole, K2CO3, DMF, DMC s1_react Heat to 120-130°C Monitor by HPLC s1_charge->s1_react s1_workup Cool & Quench with Water s1_react->s1_workup s1_isolate Filter & Wash with Water s1_workup->s1_isolate s1_dry Dry under Vacuum s1_isolate->s1_dry s1_output 1-Methyl-6-nitroindole s1_dry->s1_output s2_charge Charge Hydrogenator: 1-Methyl-6-nitroindole, Ethanol, Pd/C s1_output->s2_charge Intermediate Product s2_react Pressurize with H2 Monitor by HPLC s2_charge->s2_react s2_filter Filter through Celite® s2_react->s2_filter s2_concentrate Concentrate Filtrate s2_filter->s2_concentrate s2_dry Dry under Vacuum s2_concentrate->s2_dry s2_output This compound s2_dry->s2_output

Caption: Detailed step-by-step experimental workflow for the synthesis.

Characterization and Quality Control

For preclinical studies, the Active Pharmaceutical Ingredient (API) must be well-characterized with a high degree of purity.[4][5] A comprehensive set of analytical tests should be performed on the final batch of this compound.

Test Method Acceptance Criteria Rationale
Appearance Visual InspectionOff-white to light brown solidConfirms physical state and consistency.
Identity ¹H NMR, ¹³C NMRSpectrum conforms to the reference structureConfirms the chemical structure of the compound.
Identity Mass Spectrometry (MS)Molecular ion [M+H]⁺ consistent with theoretical massConfirms the molecular weight.
Purity HPLC (UV detection)≥ 98.0% (area %)Quantifies the purity of the API and detects impurities.
Related Substances HPLC (UV detection)Individual impurity ≤ 0.5%, Total impurities ≤ 1.5%Controls the levels of process-related and degradation impurities.
Residual Solvents GC-HSEthanol ≤ 5000 ppm, DMF ≤ 880 ppm, Ethyl Acetate ≤ 5000 ppmEnsures that residual solvents are below ICH safety limits.
Water Content Karl Fischer Titration≤ 0.5% w/wWater can affect stability and accurate weighing.
Assay qNMR or Titration98.0% - 102.0% (on anhydrous basis)Provides an accurate measure of the amount of active substance.

Scale-Up Considerations

Transitioning the synthesis of this compound from the lab to a pilot or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[6][17]

  • Heat Transfer: The N-methylation step is conducted at an elevated temperature, and the hydrogenation step is exothermic. In large reactors, inefficient heat dissipation can lead to temperature spikes, potentially causing side reactions or product degradation.[6] The use of jacketed reactors with precise temperature control is crucial.

  • Reagent Addition: The rate of addition of reagents, especially during the aqueous work-up in Step 1, should be controlled to manage any exotherms and ensure consistent particle size of the precipitated product, which can affect filtration and drying times.

  • Mixing: Efficient mixing is critical, particularly in heterogeneous reactions like the N-methylation (solid-liquid) and hydrogenation (solid-liquid-gas). Inadequate stirring can lead to localized "hot spots" and incomplete reactions. The stirrer design and speed must be optimized for the scale of operation.

  • Safety:

    • Hydrogenation: Handling hydrogen gas on a large scale requires specialized equipment and adherence to strict safety protocols to prevent the risk of explosion. The use of a dedicated hydrogenation bunker is standard practice. The pyrophoric nature of Pd/C necessitates careful handling under an inert atmosphere.

    • Solvent Handling: The use of large volumes of flammable solvents like ethanol and ethyl acetate requires appropriate ventilation and grounding to prevent static discharge.

  • Impurity Profile: The impurity profile may change upon scale-up due to variations in reaction conditions or the quality of raw materials from different suppliers.[6] Consistent sourcing of starting materials and in-process controls are essential to manage impurities.

The decision-making process for addressing scale-up challenges is outlined below:

ScaleUp_Decisions start Initiate Scale-Up safety_review Conduct Process Hazard Analysis (PHA) start->safety_review thermal_study Perform Calorimetry Studies (DSC/RC1) start->thermal_study mixing_study Evaluate Mixing Efficiency start->mixing_study supply_chain Qualify Raw Material Suppliers start->supply_chain pilot_batch Manufacture Pilot Batch safety_review->pilot_batch thermal_study->pilot_batch mixing_study->pilot_batch supply_chain->pilot_batch ipc_check In-Process Controls Met? pilot_batch->ipc_check qa_release QA Review and Final Release ipc_check->qa_release Yes troubleshoot Troubleshoot & Optimize Process ipc_check->troubleshoot No troubleshoot->pilot_batch

Caption: Key decision points in the scale-up process.

Preclinical Supply and Documentation

The production of this compound for preclinical studies must be conducted in compliance with current Good Manufacturing Practices (cGMP) appropriate for the stage of development.[7][8][18][19] This ensures the quality, safety, and consistency of the material. Essential documentation for each batch includes:

  • Batch Manufacturing Record (BMR): A detailed, step-by-step record of the entire manufacturing process, including all raw materials used, equipment logs, in-process controls, and operator signatures.

  • Certificate of Analysis (CoA): A formal document that reports the results of all quality control tests performed on the final product against the established specifications.

  • Stability Data: Data from ongoing stability studies under controlled temperature and humidity conditions to establish a preliminary shelf-life for the API.

Adherence to these documentation practices provides assurance that the API is of suitable quality for use in preclinical toxicology and other safety studies, and forms a critical part of the data package for future regulatory submissions.[4][8]

References

Application Note: Leveraging 1-methyl-1H-indol-6-amine in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD is elegantly simple: screen smaller, less complex molecules ("fragments") to identify weak but high-quality binding interactions with a biological target.[2][3] These initial fragment hits serve as starting points for iterative, structure-guided optimization to generate potent and selective lead compounds.[2][3]

The FBDD Paradigm: Efficient Exploration of Chemical Space

The fundamental advantage of FBDD lies in its efficient sampling of chemical space.[4] While the number of conceivable "drug-like" molecules is astronomically large (estimated at >1060), the number of viable fragments is vastly smaller (around 107).[4] Consequently, a thoughtfully curated library of a few thousand fragments can provide a much more comprehensive exploration of chemical space than a million-compound HTS library.[4][5] This leads to higher hit rates and provides diverse starting points for medicinal chemistry efforts.[6]

Advantages over High-Throughput Screening (HTS)

Compared to HTS, which screens large molecules (typically ~500 Da) for nanomolar affinity, FBDD screens smaller molecules (~150-300 Da) and accepts much weaker initial affinities, often in the micromolar to millimolar range.[7][8] This approach offers several distinct advantages:

  • Higher Hit Rates: Fragments are less complex and have a higher probability of finding a complementary binding pocket on a protein target.[6]

  • Greater Ligand Efficiency: Hits from FBDD often exhibit superior ligand efficiency (LE), a measure of binding energy per heavy atom. This provides a more promising foundation for developing optimized leads with favorable physicochemical properties.[4]

  • Novel Chemical Space: FBDD can uncover interactions and binding sites that might be missed by HTS, leading to novel intellectual property.[3][6]

The "Rule of Three" and Fragment Library Design

The design of effective fragment libraries is often guided by the "Rule of Three" (Ro3).[7][9][10] This set of guidelines suggests that ideal fragments should possess the following characteristics:

  • Molecular Weight (MW) < 300 Da

  • Calculated LogP (cLogP) ≤ 3

  • Number of Hydrogen Bond Donors ≤ 3

  • Number of Hydrogen Bond Acceptors ≤ 3

  • Number of Rotatable Bonds ≤ 3[11]

Adherence to these guidelines ensures that fragments are simple, soluble, and have ample vectors for subsequent chemical elaboration.[9][12]

Profile of a Privileged Fragment: 1-methyl-1H-indol-6-amine

This compound is an exemplary fragment for inclusion in an FBDD screening library. Its structural and physicochemical properties make it a versatile starting point for a wide range of biological targets.

Physicochemical Properties and "Rule of Three" Compliance

The properties of this compound align well with the principles of the Rule of Three, making it an ideal candidate for fragment screening.

PropertyValue"Rule of Three" GuidelineSource
Molecular Formula C₉H₁₀N₂N/A--INVALID-LINK--[13]
Molecular Weight 146.19 g/mol < 300--INVALID-LINK--[13]
XLogP3 1.8≤ 3--INVALID-LINK--[13]
Hydrogen Bond Donors 1≤ 3--INVALID-LINK--[13]
Hydrogen Bond Acceptors 1≤ 3--INVALID-LINK--[13]
Rotatable Bond Count 0≤ 3--INVALID-LINK--[13]
Structural Features and Rationale for Use

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in approved drugs and clinical candidates. The this compound fragment offers several key features:

  • Rigid Bicyclic Core: The indole ring provides a defined shape and orientation, reducing the entropic penalty upon binding.

  • Defined Vectors for Elaboration: The primary amine at the 6-position and available positions on the phenyl ring (e.g., C4, C5, C7) serve as clear, chemically tractable vectors for fragment growth.[14][15]

  • Hydrogen Bonding Capability: The amine group can act as a hydrogen bond donor, while the indole nitrogen can act as an acceptor, facilitating key interactions within a protein binding site.

Quality Control and Handling

For any FBDD campaign, the purity and solubility of fragments are paramount.

  • Purity: Ensure a purity of >95% by NMR or LC-MS.

  • Solubility: Prepare a high-concentration stock solution (e.g., 100-200 mM) in deuterated DMSO (for NMR) or analytical grade DMSO (for other biophysical assays). Solubility should be confirmed by visual inspection and, if necessary, quantified.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed containers to prevent degradation and water absorption.

FBDD Workflow Using this compound

A typical FBDD campaign is a multi-stage process designed to identify and validate fragment hits before committing to extensive medicinal chemistry.

Overview of the Screening Cascade

The process begins with screening a fragment library against the target protein using sensitive biophysical techniques. Hits are then validated, their binding mode is characterized, and promising candidates are advanced to lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Optimization Library Fragment Library (incl. This compound) Screening Primary Screen (SPR or NMR) Library->Screening Hits Initial Hits Screening->Hits Validation Orthogonal Screen (e.g., ITC) Hits->Validation Structure Structural Biology (X-ray Crystallography) Validation->Structure ValidatedHits Validated, Characterized Hits Structure->ValidatedHits SBDD Structure-Based Design (Fragment Growing/Linking) ValidatedHits->SBDD Leads Potent Lead Compounds SBDD->Leads

Caption: The FBDD cascade from library screening to lead optimization.

Primary Screening Protocols: Detecting Low-Affinity Interactions

Because fragments bind with weak affinity, highly sensitive biophysical techniques are required for their detection.[2][6] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most robust and widely used primary screening methods.[16][17]

Protocol: Surface Plasmon Resonance (SPR) for Hit Identification

Principle: SPR is a label-free technique that detects changes in mass on a sensor surface in real-time.[18][19] The target protein is immobilized on the sensor chip, and solutions containing fragments are flowed over the surface. Binding is detected as a change in the refractive index, measured in response units (RU).[18][20]

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, NTA)

  • Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+, PBS)

  • Target protein (>95% purity)

  • This compound stock solution in DMSO

  • Control compounds (known binder and non-binder, if available)

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein on the sensor chip surface using standard amine coupling or affinity capture methods to achieve a stable baseline.[19] One flow cell should be left blank or immobilized with an irrelevant protein to serve as a reference surface.

  • Sample Preparation: Prepare a dilution series of this compound in running buffer. A typical screening concentration is 100-500 µM. Crucially, ensure the final DMSO concentration is precisely matched between the samples and the running buffer (typically ≤1%) to avoid false positives due to solvent mismatch.[18]

  • Screening Injection: Inject the fragment solution over the target and reference surfaces for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).[20]

  • Data Collection: Record the sensorgrams (RU vs. time) for each injection.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal.

    • Subtract a "buffer-only" injection to correct for drift.

    • A positive, dose-dependent binding response indicates a potential hit.

    • Calculate the ligand efficiency (LE) to rank hits: LE = -RTln(KD) / N, where N is the number of heavy atoms.

Causality and Self-Validation: The use of a reference channel is critical to subtract non-specific binding and bulk refractive index changes.[18] Running a dose-response curve helps confirm that the observed binding is specific and not an artifact of aggregation at high concentrations.

Protocol: NMR-Based Screening (Saturation Transfer Difference - STD-NMR)

Principle: STD-NMR is a ligand-observed NMR technique that is exceptionally sensitive for detecting weak binding.[21][22] The protein is selectively irradiated with radiofrequency pulses. This saturation is transferred via spin diffusion to protons of a ligand that is in close contact with the protein. By subtracting a spectrum where the protein was not irradiated, only the signals from the binding ligand remain.[22][23]

Materials:

  • High-field NMR spectrometer (>500 MHz) with a cryoprobe

  • NMR tubes

  • Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4)

  • Target protein (soluble and stable at ~10-50 µM)

  • This compound stock solution in d6-DMSO

Step-by-Step Methodology:

  • Sample Preparation: Prepare two NMR samples.

    • Sample A (Ligand only): 100-500 µM of this compound in deuterated buffer.

    • Sample B (Ligand + Protein): 100-500 µM of fragment and 10-50 µM of target protein in the same buffer.

  • Initial ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum of Sample A to identify the fragment's proton chemical shifts.

  • STD-NMR Acquisition: On Sample B, acquire the STD-NMR experiment. This involves collecting two datasets:

    • On-resonance spectrum: Selective saturation of protein resonances (e.g., at -1 ppm, where no ligand signals exist).

    • Off-resonance spectrum: Irradiation at a frequency far from any protein or ligand signals (e.g., 40 ppm).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from protons of the fragment that received saturation from the protein.[23]

  • Data Analysis:

    • The presence of signals in the STD difference spectrum confirms binding.

    • The relative intensity of the signals provides an "epitope map," indicating which parts of the fragment are in closest proximity to the protein surface.[23]

Causality and Self-Validation: The experiment is inherently self-validating. Non-binding compounds will not experience saturation transfer and will be absent from the final difference spectrum.[24] Comparing the STD amplification factors of different protons on the fragment can provide initial structural insights into its binding mode.[24]

Hit Validation and Characterization

A primary screen hit must be rigorously validated to confirm it is a true, specific binder and not an artifact. This involves using an orthogonal biophysical method and, ideally, determining its structure in complex with the target.

Orthogonal Validation: Confirming True Binders

It is critical to use a secondary assay that relies on a different physical principle to confirm hits. For example, if SPR was the primary screen, ITC or NMR could be used for validation. This process filters out false positives and builds confidence in the hits.

Hit_Validation PrimaryHit Primary Hit from SPR or NMR IsBindingReal Is binding real? PrimaryHit->IsBindingReal OrthogonalAssay Orthogonal Assay (e.g., ITC) IsBindingReal->OrthogonalAssay Test ConfirmedHit Confirmed Hit OrthogonalAssay->ConfirmedHit Yes FalsePositive Discard (False Positive) OrthogonalAssay->FalsePositive No

Caption: Logic flow for orthogonal hit validation.

Protocol: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Principle: ITC is considered the gold standard for characterizing binding interactions.[25] It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[26] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[26][27]

Materials:

  • Isothermal Titration Calorimeter

  • Target protein (10-50 µM in the cell)

  • This compound (10-20x the protein concentration in the syringe)

  • Dialysis buffer (e.g., PBS)

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the protein extensively against the final buffer. Dissolve the fragment in the exact same final dialysis buffer to minimize heats of dilution.

  • Instrument Setup: Load the protein into the sample cell and the fragment solution into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small, sequential injections (e.g., 2-5 µL) of the fragment solution into the protein solution.

  • Data Collection: The instrument records the heat change after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters (KD, ΔH, n).

Causality and Self-Validation: ITC provides a complete thermodynamic profile, which is invaluable for lead optimization.[27][28] For weak-binding fragments, direct titration may be challenging. In such cases, a displacement assay can be used, where the fragment's ability to displace a higher-affinity, known ligand is measured.[29]

Protocol: X-ray Crystallography for Structural Elucidation

Principle: X-ray crystallography provides a high-resolution, three-dimensional snapshot of how a fragment binds to its target protein.[6][30] This structural information is the most valuable asset for guiding the subsequent fragment-to-lead optimization process.[2][5][14]

Materials:

  • Crystallization-grade target protein (>98% purity)

  • Crystallization screens and plates

  • This compound

  • Cryoprotectant

  • Access to an X-ray diffraction source (synchrotron preferred)

Step-by-Step Methodology:

  • Protein Crystallization: Obtain high-quality crystals of the target protein using vapor diffusion (sitting or hanging drop) methods.

  • Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (e.g., 1-10 mM) and allow them to soak for a period ranging from minutes to hours.

  • Cryo-protection and Mounting: Briefly transfer the soaked crystal to a cryoprotectant solution before flash-cooling it in liquid nitrogen.

  • Data Collection: Mount the frozen crystal on a goniometer and collect diffraction data using an X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Refine the model and carefully inspect the electron density maps to unambiguously confirm the binding pose of the fragment.

Causality and Self-Validation: The visual evidence of electron density for the fragment in a specific location on the protein is the ultimate confirmation of binding.[31] The resulting co-crystal structure reveals the precise protein-ligand interactions, which are essential for designing more potent analogues.[31]

From Fragment Hit to Lead Candidate: Elaboration Strategies

Once a fragment hit like this compound is validated and its binding mode is structurally characterized, the goal is to evolve it into a high-affinity lead compound.[4] The three primary strategies are growing, linking, and merging.[15][32][33]

Vector-Based Fragment Growth

This is the most common strategy and involves adding chemical functionality to the fragment core to engage with nearby sub-pockets in the binding site.[3][4][15] The co-crystal structure is used to identify vectors on the fragment that point towards these open pockets. For this compound, the primary amine is a prime vector for growth.

Structure-Guided Design Principles

The optimization process is iterative. Chemists synthesize a small, focused library of analogues based on structural insights.[14] These new compounds are then tested for affinity, and co-crystal structures are obtained for the most promising ones. This cycle of design, synthesis, and testing drives the rapid improvement of potency.

A Hypothetical Elaboration of this compound

The diagram below illustrates a hypothetical growth strategy based on a co-crystal structure.

Fragment_Elaboration cluster_0 Structure-Guided Hypothesis cluster_1 Design & Synthesis cluster_2 Testing & Validation Structure Co-crystal structure shows This compound bound in pocket. Hypothesis Hypothesis: Amine vector points towards a hydrophobic sub-pocket. Structure->Hypothesis Design Design analogue with a phenyl group to fill the sub-pocket. Hypothesis->Design Synthesis Synthesize: N-benzyl-1-methyl-1H-indol-6-amine Design->Synthesis Assay Biophysical Assay (SPR/ITC) shows 100x affinity improvement. Synthesis->Assay NewStructure New co-crystal structure confirms binding hypothesis. Assay->NewStructure

References

Application Notes and Protocols for the Functionalization of 1-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 1-methyl-1H-indol-6-amine in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among the vast family of indole derivatives, this compound stands out as a particularly valuable building block. The presence of a primary amino group at the C6 position of the indole ring offers a versatile handle for a wide array of chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. The N1-methylation prevents potential complications from N-H acidity and allows for specific functionalization of the indole core.

This guide provides a comprehensive overview of key functionalization strategies for the indole ring of this compound, focusing on electrophilic substitution and metal-catalyzed cross-coupling reactions. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles that govern these transformations. Understanding the regioselectivity of these reactions is paramount, as the interplay between the electron-donating amino group at C6 and the methyl group at N1 dictates the position of functionalization.

Regioselectivity in Electrophilic Aromatic Substitution: A Predictive Analysis

The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution.[2] The inherent reactivity of the indole nucleus favors substitution at the C3 position.[3] However, the substituents on the ring play a crucial role in directing incoming electrophiles. In the case of this compound, we have two key directing groups:

  • The 6-Amino Group (-NH₂): This is a strong activating group and an ortho-, para-director.[4] It significantly increases the electron density of the benzene portion of the indole ring, particularly at the C5 and C7 positions.

  • The 1-Methyl Group (-CH₃): This is a weakly activating group that primarily influences the electronic properties of the pyrrole ring.

The combination of these groups leads to a complex pattern of reactivity. While C3 remains the most nucleophilic position of the indole core itself, the powerful activating effect of the 6-amino group makes the C5 and C7 positions on the benzene ring also highly susceptible to electrophilic attack. The precise outcome of a given reaction will depend on the nature of the electrophile and the reaction conditions.

I. Vilsmeier-Haack Formylation: Introduction of a Formyl Group

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8] It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group.[5][8]

Causality of Experimental Choices:

The Vilsmeier reagent is a mild electrophile, making it ideal for the formylation of highly activated systems like this compound without causing unwanted side reactions. The reaction is typically carried out at low temperatures to control the reactivity and improve selectivity.

Predicted Regioselectivity:

Given the electronic landscape of this compound, formylation is expected to occur at the most electron-rich positions. While C3 is inherently the most nucleophilic site of the indole ring, the strong activating effect of the 6-amino group directs electrophilic attack to the C7 and C5 positions. Therefore, a mixture of products, primarily the 7-formyl and 5-formyl derivatives, is anticipated. The C3-formylated product may also be formed as a minor component.

Experimental Protocol: Vilsmeier-Haack Formylation

Parameter Value
Reactant This compound
Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
Solvent N,N-Dimethylformamide (DMF)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Aqueous sodium hydroxide or sodium carbonate solution

Step-by-Step Methodology:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (10 mL per 1 g of substrate).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) to the stirred DMF via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve this compound (1 equivalent) in a minimum amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide (2M) or sodium carbonate until the pH is basic.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to separate the isomeric products.

II. Halogenation: Introduction of Halogen Atoms

The introduction of halogen atoms (bromine or chlorine) onto the indole ring is a crucial transformation, as the resulting halo-indoles are versatile intermediates for further functionalization, particularly in metal-catalyzed cross-coupling reactions. N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are commonly used as mild and selective halogenating agents.

Causality of Experimental Choices:

NBS and NCS are preferred over elemental halogens due to their ease of handling and their ability to generate a low concentration of the halogen in situ, which helps to prevent over-halogenation and other side reactions. The choice of solvent can influence the reactivity and selectivity of the halogenation.

Predicted Regioselectivity:

Similar to formylation, halogenation is an electrophilic aromatic substitution. The strong activating and ortho-, para-directing effect of the 6-amino group will dominate. Therefore, halogenation is expected to occur preferentially at the C7 and C5 positions. Due to steric hindrance, the C7 position (ortho to the amino group) might be slightly less favored than the C5 position (para to the amino group). Monohalogenation is the expected primary outcome with one equivalent of the halogenating agent.

Experimental Protocol: Halogenation with N-Bromosuccinimide (NBS)

Parameter Value
Reactant This compound
Reagent N-Bromosuccinimide (NBS)
Solvent Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
Temperature 0 °C to room temperature
Reaction Time 1-3 hours
Work-up Aqueous sodium thiosulfate solution

Step-by-Step Methodology:

  • Dissolve this compound (1 equivalent) in acetonitrile or dichloromethane (20 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v) to consume any unreacted NBS.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired halogenated derivative. A similar procedure can be followed using N-chlorosuccinimide (NCS) for chlorination.

III. Palladium-Catalyzed Suzuki Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[9][10] It involves the reaction of an organoboron compound (boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is particularly useful for the arylation or vinylation of the halogenated this compound derivatives prepared in the previous step.

Causality of Experimental Choices:

The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of the Suzuki coupling. A variety of palladium(0) and palladium(II) precatalysts can be used. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is required to activate the organoboron species.

Experimental Protocol: Suzuki Cross-Coupling of a Halogenated this compound

Parameter Value
Reactants Halogenated this compound, Arylboronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
Base Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
Solvent 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture
Temperature 80-100 °C
Reaction Time 4-12 hours

Step-by-Step Methodology:

  • To a Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the halogenated this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C-C coupled product.

Visualization of Key Methodologies

Diagram 1: Vilsmeier-Haack Formylation Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix IndoleAmine This compound IndoleAmine->ReactionMix FormylIndole Formylated Product(s) (C5, C7, C3 isomers) ReactionMix->FormylIndole 0 °C to RT Quench Quench with Ice & Neutralize (aq. NaOH) FormylIndole->Quench Filter Filtration Quench->Filter Purify Column Chromatography Filter->Purify PurifiedProduct Purified Formyl Indole Purify->PurifiedProduct

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Diagram 2: Suzuki Cross-Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide R¹-Pd(II)L₂-X OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal PdII_Aryl R¹-Pd(II)L₂-R² Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product HaloIndole R¹-X (Halo-indoleamine) HaloIndole->OxAdd BoronicAcid R²-B(OH)₂ (Arylboronic acid) BoronicAcid->Transmetal Base Base Base->Transmetal

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 1-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. The compound 1-methyl-1H-indol-6-amine, a member of this vast family, represents a potential starting point for the discovery of novel therapeutic agents. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of compounds to identify initial "hits." This guide provides detailed application notes and experimental protocols for the HTS of this compound and its derivatives against several high-value target classes known to be modulated by indole-containing molecules. The protocols herein are designed to be robust, scalable, and adaptable, providing a foundational framework for researchers, scientists, and drug development professionals.

Introduction: The Indole Scaffold and Rationale for Screening

Indole derivatives are integral to a multitude of physiological processes and are the foundational structure for numerous pharmaceuticals and bioactive natural products. Their ability to mimic the structure of tryptophan allows them to interact with a wide array of biological targets. Given the structural characteristics of this compound, several key therapeutic target classes present themselves as logical starting points for a screening campaign. These include, but are not limited to, protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in tryptophan metabolism such as indoleamine 2,3-dioxygenase (IDO1). Many indole derivatives also exhibit potent anticancer activity by disrupting microtubule dynamics.[1]

This document outlines detailed HTS protocols for the following exemplary target classes:

  • Protein Kinases: Utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay.

  • Gq-Coupled GPCRs: Employing a cell-based calcium mobilization assay.

  • Tubulin Polymerization: Using a biochemical fluorescence-based polymerization assay.

  • Indoleamine 2,3-dioxygenase (IDO1): A fluorescence-based enzymatic inhibitor screening assay.

These protocols are presented as robust starting points and should be optimized for the specific kinase, receptor, or enzyme of interest.

Assay Protocol: TR-FRET Kinase Binding Assay

2.1. Scientific Rationale and Principle

Protein kinases are a major class of drug targets, particularly in oncology.[2] The LanthaScreen® Eu Kinase Binding Assay is a TR-FRET-based competition assay that is highly amenable to HTS.[3][4] It measures the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive tracer from the kinase of interest. A europium-labeled anti-tag antibody binds to the kinase, serving as the FRET donor. When the tracer is bound to the kinase, excitation of the europium donor results in energy transfer to the Alexa Fluor™ acceptor, producing a high TR-FRET signal. A compound that binds to the ATP pocket of the kinase, such as a potential inhibitor like this compound, will displace the tracer, leading to a decrease in the TR-FRET signal.[3]

2.2. Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Plate (384-well) Compound_Prep Prepare this compound Serial Dilution (4X) Dispense_Cmpd Dispense 2.5 µL of 4X Compound Compound_Prep->Dispense_Cmpd Kinase_Prep Prepare Kinase/Eu-Ab Mix (2X) Dispense_Kinase Add 5 µL of 2X Kinase/Eu-Ab Mix Kinase_Prep->Dispense_Kinase Tracer_Prep Prepare Tracer Solution (4X) Dispense_Tracer Add 2.5 µL of 4X Tracer Tracer_Prep->Dispense_Tracer Incubate Incubate 60 min at RT Dispense_Tracer->Incubate Read_Plate Read TR-FRET Signal (Ex: 340 nm, Em: 615 nm & 665 nm) Incubate->Read_Plate Analyze Data Analysis (Calculate IC50) Read_Plate->Analyze

Caption: TR-FRET Kinase Binding Assay Workflow.

2.3. Detailed Protocol

This protocol is adapted for a 384-well plate format with a final assay volume of 10 µL.[5]

Materials:

  • Kinase of interest (e.g., GST-tagged)

  • LanthaScreen® Eu-anti-GST Antibody (or other appropriate anti-tag antibody)

  • Kinase Tracer (appropriate for the kinase target)

  • This compound (and other test compounds)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[3]

  • DMSO

  • Low-volume 384-well white plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in DMSO. Further dilute this series in kinase buffer to create a 4X final concentration working stock. Dispense 2.5 µL of the 4X compound solution into the assay plate wells. For controls, add 2.5 µL of buffer with the same percentage of DMSO.

  • Kinase/Antibody Mixture Preparation: Prepare a 2X working solution of the kinase and Eu-labeled antibody in kinase buffer. The optimal concentrations should be pre-determined via titration experiments.[6]

  • Tracer Preparation: Prepare a 4X working solution of the appropriate kinase tracer in kinase buffer. The concentration should be at or near the Kd for the kinase-tracer interaction to maximize assay sensitivity.

  • Assay Assembly:

    • To the compound-containing plate, add 5 µL of the 2X Kinase/Antibody mixture.

    • Add 2.5 µL of the 4X Tracer solution.

    • The final volume in each well will be 10 µL.

  • Incubation: Cover the plate to prevent evaporation and incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-enabled plate reader. Set the excitation to 340 nm and collect emission data at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

2.4. Data Analysis

  • Calculate Emission Ratio: For each well, divide the acceptor emission signal (665 nm) by the donor emission signal (615 nm).

  • Normalize Data: Normalize the data using a "no inhibitor" (high FRET) control and a "competitor" (low FRET, e.g., staurosporine) control.

  • Generate Dose-Response Curves: Plot the normalized signal against the logarithm of the this compound concentration.

  • Determine IC₅₀: Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of tracer binding.

ParameterHigh Control (DMSO)Low Control (Staurosporine)Test Compound (10 µM)
Emission at 615 nm 25,000 RFU24,500 RFU24,800 RFU
Emission at 665 nm 50,000 RFU10,000 RFU15,000 RFU
Emission Ratio (665/615) 2.00.410.60
% Inhibition 0%100%88%

Assay Protocol: Cell-Based Calcium Mobilization Assay for Gq-Coupled GPCRs

3.1. Scientific Rationale and Principle

GPCRs are the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[7] The activation of Gq-coupled GPCRs initiates a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum.[8][9] This transient increase in intracellular Ca²⁺ can be detected using fluorescent calcium indicators (e.g., Fluo-4 AM). This assay format is a widely used method in HTS for identifying both agonists and antagonists of Gq-coupled receptors.[10] An agonist will induce a calcium signal, while an antagonist will block the signal induced by a known agonist.

3.2. Workflow Diagram

G cluster_prep Cell & Compound Prep cluster_assay FLIPR Assay Cell_Seeding Seed cells expressing GPCR into 384-well plates Incubate_Cells Incubate overnight Cell_Seeding->Incubate_Cells Dye_Loading Load cells with Fluo-4 AM dye Incubate_Cells->Dye_Loading Place_Plate Place cell plate in FLIPR Dye_Loading->Place_Plate Add_Compound Add this compound (Antagonist Mode: Pre-incubate) Read_Fluorescence Measure Ca2+ flux in real-time Place_Plate->Read_Fluorescence Add_Agonist Add known agonist (Antagonist Mode) Analyze Data Analysis (EC50/IC50) Read_Fluorescence->Analyze

Caption: Calcium Mobilization Assay Workflow.

3.3. Detailed Protocol

This protocol is designed for a 384-well plate format and is compatible with instruments like the FLIPR® (Fluorometric Imaging Plate Reader).

Materials:

  • HEK293 cells (or other suitable host cells) stably expressing the Gq-coupled GPCR of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluo-4 AM calcium indicator dye.

  • Probenecid (anion transport inhibitor, often required for dye retention).[11]

  • This compound.

  • Known agonist for the target GPCR.

  • 384-well black-wall, clear-bottom cell culture plates.

  • FLIPR® or similar fluorescence plate reader with liquid handling capabilities.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 10,000-20,000 cells/well). Incubate overnight at 37°C, 5% CO₂.[11]

  • Dye Loading: The next day, remove the culture medium and add the Fluo-4 AM loading buffer (containing Fluo-4 AM and probenecid in assay buffer). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer at a 5X final concentration.

  • Assay Execution (using FLIPR®):

    • Place the cell plate and the compound plate into the instrument.

    • Agonist Mode: The instrument will record a baseline fluorescence, then add the test compound (e.g., 10 µL of 5X stock to 40 µL in the well) and continue to record the fluorescence signal for 2-3 minutes to detect any induced calcium flux.

    • Antagonist Mode: The instrument will first add the test compound and incubate for a set period (e.g., 15-30 minutes). It will then add a known agonist (at its EC₈₀ concentration) and record the subsequent fluorescence signal.

  • Plate Reading: The fluorescence intensity is measured over time, typically with an excitation of ~485 nm and emission of ~525 nm.

3.4. Data Analysis

  • Quantify Response: The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.

  • Generate Dose-Response Curves:

    • Agonist Mode: Plot the response against the log of the compound concentration to determine the EC₅₀ (effective concentration for 50% maximal response).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.

ParameterAgonist (e.g., Carbachol)Antagonist (this compound)
Baseline RFU 10,00010,000
Peak RFU (Agonist only) 80,000N/A
Peak RFU (Antagonist + Agonist) N/A35,000
Response (Peak - Base) 70,00025,000
% Inhibition N/A64%

Assay Protocol: Fluorescence-Based Tubulin Polymerization Assay

4.1. Scientific Rationale and Principle

Microtubules, polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are effective anticancer agents (e.g., paclitaxel, vinblastine).[12] This biochemical assay monitors tubulin polymerization in vitro by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.[12][13] Inhibitors of polymerization will reduce the rate and extent of the fluorescence increase, while stabilizers will enhance it. This assay is cost-effective and suitable for HTS.[14][15]

4.2. Workflow Diagram

G cluster_prep Reagent Preparation (on ice) cluster_assay Assay Plate (384-well) Buffer_Prep Prepare Tubulin Polymerization Buffer with GTP & Reporter Add_Tubulin Add cold Tubulin solution to initiate polymerization Buffer_Prep->Add_Tubulin Compound_Prep Prepare this compound Serial Dilution Add_Cmpd Add Compound/Controls Compound_Prep->Add_Cmpd Tubulin_Prep Prepare Tubulin Solution Tubulin_Prep->Add_Tubulin Prewarm_Plate Pre-warm plate to 37°C Prewarm_Plate->Add_Cmpd Add_Cmpd->Add_Tubulin Read_Plate Read Fluorescence Kinetically (Ex: 360 nm, Em: 450 nm) at 37°C for 60 min Add_Tubulin->Read_Plate Analyze Data Analysis (Vmax, Endpoint) Read_Plate->Analyze

Caption: Tubulin Polymerization Assay Workflow.

4.3. Detailed Protocol

This protocol is adapted for a 384-well plate format.

Materials:

  • Lyophilized, >99% pure tubulin (e.g., porcine brain).

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

  • GTP solution (100 mM).

  • Fluorescent reporter (e.g., DAPI).

  • Glycerol (for enhancing polymerization).

  • This compound.

  • Control compounds: Paclitaxel (stabilizer), Vinblastine (destabilizer).

  • 384-well black plates.

  • Fluorescence plate reader with temperature control and kinetic reading capability.

Procedure:

  • Reagent Preparation:

    • Prepare a complete tubulin polymerization buffer containing GTP (final concentration 1 mM), glycerol (final concentration 10%), and the fluorescent reporter. Keep this buffer on ice.

    • Reconstitute lyophilized tubulin in ice-cold buffer to a concentration of 4 mg/mL. Keep on ice and use immediately.

  • Compound Plating: Prepare serial dilutions of this compound and control compounds in polymerization buffer. Add 5 µL of these solutions to the wells of a 384-well plate.

  • Assay Initiation:

    • Place the plate in a fluorescence reader pre-warmed to 37°C.

    • Initiate the reaction by adding 45 µL of the cold tubulin solution to each well for a final volume of 50 µL and a final tubulin concentration of ~2 mg/mL.

  • Kinetic Reading: Immediately begin reading the fluorescence kinetically (e.g., every 60 seconds for 60 minutes) at 37°C. Use an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

4.4. Data Analysis

  • Plot Kinetics: Plot fluorescence intensity versus time for each well.

  • Determine Key Parameters:

    • Vmax: Calculate the maximum slope of the polymerization curve (growth phase).

    • Endpoint Signal: Determine the fluorescence at the steady-state plateau.

  • Calculate % Inhibition/Stabilization: Compare the Vmax or endpoint signal of test compounds to the vehicle control. Paclitaxel should show a higher Vmax and endpoint, while vinblastine should show a lower Vmax and endpoint.

ParameterVehicle ControlPaclitaxel (10 µM)Vinblastine (10 µM)This compound (10 µM)
Vmax (RFU/min) 5001500100150
Endpoint RFU 25,00035,0005,0007,000
Effect BaselineStabilizationInhibitionInhibition

Assay Protocol: IDO1 Fluorescence-Based Inhibitor Assay

5.1. Scientific Rationale and Principle

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[16] Its overexpression in the tumor microenvironment leads to immunosuppression, making it a compelling target for cancer immunotherapy.[17] This HTS assay measures the activity of recombinant human IDO1. The assay kit typically includes a reaction solution that, upon interaction with the product of the IDO1 reaction (N-formylkynurenine), generates a fluorescent signal.[18][19] Inhibitors of IDO1, such as potentially this compound, will prevent the formation of the product, thus reducing the fluorescent signal.

5.2. Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Plate (384-well) Reaction_Mix_Prep Thaw IDO1 Fluorogenic Reaction Solution Add_Mix Add Reaction Solution Reaction_Mix_Prep->Add_Mix Compound_Prep Prepare this compound Serial Dilution Add_Cmpd Add Compound/Controls Compound_Prep->Add_Cmpd Enzyme_Prep Dilute IDO1 Enzyme Add_Enzyme Add IDO1 Enzyme to start reaction Enzyme_Prep->Add_Enzyme Add_Mix->Add_Cmpd Add_Cmpd->Add_Enzyme Incubate_1 Incubate 60 min at RT Add_Enzyme->Incubate_1 Add_Fluor_Sol Add Fluorescence Developing Solution Incubate_1->Add_Fluor_Sol Incubate_2 Incubate 4 hours at 37°C Add_Fluor_Sol->Incubate_2 Read_Plate Read Fluorescence (Ex: 400 nm, Em: 510 nm) Incubate_2->Read_Plate Analyze Data Analysis (IC50) Read_Plate->Analyze

Caption: IDO1 Inhibitor Assay Workflow.

5.3. Detailed Protocol

This protocol is based on commercially available kits (e.g., BPS Bioscience, Cat #72034) and adapted for a 384-well format.

Materials:

  • IDO1 Fluorogenic Inhibitor Screening Assay Kit, containing:

    • Recombinant IDO1 enzyme

    • IDO1 Fluorogenic Reaction Solution (contains L-Trp)

    • Fluorescence Developing Solution

    • IDO1 Assay Buffer

  • This compound

  • Known IDO1 inhibitor (e.g., Epacadostat) for positive control

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Thaw all kit components as directed.

  • Assay Plating:

    • Add 90 µL of the IDO1 Fluorogenic Reaction Solution to each well.

    • Add 5 µL of test compound (this compound) or controls (buffer for positive control, known inhibitor for low signal control) to the appropriate wells. The final DMSO concentration should be kept low (<0.5%).[19]

  • Enzyme Addition:

    • Dilute the IDO1 enzyme in IDO1 Assay Buffer to the recommended working concentration (e.g., 80 ng/µL for a 384-well format).[19]

    • Add 5 µL of assay buffer to "Blank" wells.

    • Add 5 µL of diluted IDO1 enzyme to the "Positive Control" and "Test Inhibitor" wells to initiate the reaction.

  • First Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Development: Add 16 µL of the Fluorescence Developing Solution to each well. Seal the plate.

  • Second Incubation: Incubate the plate at 37°C for 4 hours, protected from light.

  • Plate Reading: Allow the plate to cool to room temperature for 10 minutes. Read the fluorescence with an excitation of ~400 nm and emission of ~510 nm.

5.4. Data Analysis

  • Background Subtraction: Subtract the average fluorescence value of the "Blank" wells from all other wells.

  • Calculate % Inhibition: Use the background-subtracted "Positive Control" (0% inhibition) and a saturating concentration of a known inhibitor (100% inhibition) to calculate the percent inhibition for each concentration of this compound.

  • Determine IC₅₀: Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

ParameterBlank (No Enzyme)Positive Control (Enzyme + DMSO)Test Compound (10 µM)
Raw RFU 50040,50012,500
Corrected RFU 040,00012,000
% Inhibition N/A0%70%

Concluding Remarks and Next Steps

The protocols provided in this guide offer a comprehensive starting point for the high-throughput screening of this compound against several therapeutically relevant target classes. The identification of a "hit" from any of these primary screens is merely the first step in a long and rigorous drug discovery process.[20] Any identified hits must be subjected to a thorough confirmation and validation cascade, including:

  • Hit Confirmation: Re-testing of the primary hit compound from a freshly sourced sample.

  • Dose-Response Analysis: Confirmation of potency and generation of a full IC₅₀/EC₅₀ curve.

  • Orthogonal Assays: Validation of activity in a secondary assay that uses a different detection technology or biological principle to rule out assay artifacts.

  • Selectivity Profiling: Screening the confirmed hit against a panel of related targets (e.g., a kinase panel) to determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of the hit compound to understand the chemical features required for activity.

By employing these robust HTS methodologies and a systematic follow-up strategy, researchers can effectively explore the therapeutic potential of this compound and its derivatives, paving the way for the development of novel chemical probes and future medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 1-methyl-1H-indol-6-amine. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to assist researchers, chemists, and drug development professionals in overcoming common challenges associated with this synthesis. The inherent reactivity of the indole nucleus presents unique hurdles, but with a clear understanding of the underlying chemistry, these can be effectively managed.

The most common and practical route to this compound involves a two-step sequence: regioselective nitration of 1-methylindole to form 1-methyl-6-nitroindole, followed by the reduction of the nitro group. This guide is structured to address specific problems that can arise during each of these critical steps.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address potential experimental issues.

Category 1: Regioselective Nitration of 1-Methylindole

The primary challenge in this step is controlling the position of electrophilic nitration on the electron-rich indole ring. While the 3-position is kinetically the most reactive, careful selection of reagents and conditions is required to favor substitution at the 6-position of the benzene portion of the ring.

Question 1: My nitration of 1-methylindole is yielding a mixture of isomers, primarily the 3-nitro and 5-nitro derivatives, with very little of the desired 6-nitro product. What is causing this and how can I improve selectivity?

Answer: This is a classic regioselectivity problem stemming from the electronic nature of the indole ring.

  • Causality: The pyrrole ring of indole is significantly more electron-rich than the benzene ring, making the C3 position the most nucleophilic and thus the primary site for electrophilic attack under many conditions.[1] Using standard strong-acid nitrating agents (e.g., HNO₃/H₂SO₄) often leads to a mixture of products and is generally unsuitable for achieving 6-nitro selectivity, as it can also promote acid-catalyzed polymerization.[2] Nitration at the C5 position is also common. To achieve substitution at the C6 position, the reaction conditions must be carefully modulated to favor substitution on the benzenoid ring.

  • Troubleshooting & Optimization:

    • Choice of Nitrating Agent: Avoid harsh, mixed-acid conditions. Milder, non-acidic nitrating agents are crucial for improving selectivity. Agents like acetyl nitrate (AcONO₂) or benzoyl nitrate, often generated in situ, can provide better results.[2] A modern approach involves using reagents like tetramethylammonium nitrate in trifluoroacetic anhydride, which can favor C3 nitration but under non-acidic conditions that prevent polymerization.[3]

    • Solvent and Temperature Control: The choice of solvent can influence the outcome. Acetic anhydride is a common solvent for nitrations with acetyl nitrate.[4] Maintaining very low temperatures (e.g., -20 °C to 0 °C) is critical to slow down the reaction rate and enhance selectivity by minimizing the formation of undesired isomers and polymeric byproducts.[2]

    • Strategic Approach: A highly effective, albeit longer, method is to use a protecting or directing group. For instance, an indirect route involving the nitration of a protected precursor like sodium 1-acetylindoline-2-sulfonate has been shown to effectively direct nitration to the C7 position, highlighting the power of such strategies.[4] While not directly for the 6-position, this principle can be adapted. For 1-methylindole, nitration in concentrated nitric acid has been shown to yield predominantly the 6-nitro derivative, along with the 4-nitro isomer.[5]

Question 2: My reaction mixture turns into a dark, insoluble tar upon addition of the nitrating agent. What is happening?

Answer: You are observing acid-catalyzed polymerization of the indole.

  • Causality: The indole nucleus is highly susceptible to strong acids. Protonation at the C3 position forms a reactive indoleninium cation. This cation is an electrophile that can attack another neutral indole molecule, initiating a chain reaction that results in the formation of intractable polymeric tars.[2] This is a very common side reaction when nitrating indoles under harsh acidic conditions.[1][2]

  • Preventative Measures:

    • Avoid Strong Protic Acids: Do not use sulfuric acid as a catalyst.[2]

    • Use Milder Reagents: Employ nitrating agents that do not require a strong acid catalyst, such as acetyl nitrate generated in situ from nitric acid and acetic anhydride.

    • Strict Temperature Control: Perform the reaction at the lowest feasible temperature (e.g., -10 °C or lower) to minimize the rate of polymerization.[2]

    • Slow Addition: Add the nitrating agent very slowly and dropwise to the indole solution to maintain a low localized concentration and prevent exothermic spikes.

Category 2: Reduction of 1-Methyl-6-nitroindole

Once the 1-methyl-6-nitroindole precursor is successfully synthesized and purified, the next step is the reduction of the nitro group to the desired amine. This step is also prone to side reactions and incomplete conversion.

Question 3: My reduction of 1-methyl-6-nitroindole is sluggish and TLC analysis shows a significant amount of starting material even after prolonged reaction times. How can I ensure the reaction goes to completion?

Answer: Incomplete reduction is typically due to catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions.

  • Causality:

    • Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Nickel): The catalyst can be poisoned by impurities (e.g., sulfur compounds) carried over from previous steps. The activity of the catalyst can also decrease over time.

    • Chemical Reduction (e.g., SnCl₂/HCl, Fe/HCl): The stoichiometry of the metal reductant is critical. An insufficient amount will lead to incomplete reaction. The acidic medium may also need to be sufficiently concentrated.

  • Troubleshooting & Optimization:

    • For Catalytic Hydrogenation:

      • Catalyst Quality: Ensure you are using a fresh, high-quality catalyst.

      • Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

      • Hydrogen Pressure: If using a Parr shaker or autoclave, increase the hydrogen pressure.

      • Solvent: Ensure the solvent (e.g., ethanol, ethyl acetate) is of high purity and deoxygenated.

      • Catalytic Transfer Hydrogenation: Consider using a hydrogen donor like ammonium formate or hydrazine with Pd/C.[6] This method is often faster, safer, and can be performed at atmospheric pressure.[6]

    • For Chemical Reduction:

      • Stoichiometry: Increase the molar equivalents of the reducing metal (e.g., use 4-5 equivalents of SnCl₂·2H₂O).

      • Activation: Ensure the metal surface is active. For example, when using iron, pre-washing with dilute acid can be beneficial.

      • Temperature: Gently heating the reaction mixture (e.g., to 50-70 °C) can significantly increase the reaction rate.

Question 4: After reduction, I've isolated my this compound, but it rapidly darkens and decomposes upon standing in air. How can I improve its stability and purity?

Answer: Aminoindoles, particularly those with the amino group on the benzene ring, are notoriously unstable due to their electron-rich nature, making them highly susceptible to oxidation.[7]

  • Causality: The amine group donates electron density into the aromatic system, making the molecule prone to oxidation by atmospheric oxygen. This process can be catalyzed by light and trace metal impurities, leading to the formation of colored, high-molecular-weight decomposition products.

  • Handling and Purification Strategies:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration and storage.

    • Minimize Light Exposure: Protect the compound from light by using amber vials or wrapping flasks in aluminum foil.

    • Purification:

      • Column Chromatography: While possible, it should be done quickly on silica gel.[7] The solvent system should be deoxygenated. Adding a small amount of a non-polar antioxidant like BHT (Butylated hydroxytoluene) to the eluent can sometimes help.

      • Acid/Base Extraction: A robust method is to perform an aqueous workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous HCl. The amine will move to the aqueous phase as the hydrochloride salt, leaving non-basic impurities behind. Wash the aqueous layer with fresh organic solvent. Then, carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ and extract the free amine back into an organic solvent.

      • Salt Formation: For long-term storage, it is highly advisable to convert the amine to a stable salt, such as the hydrochloride or sulfate salt. This can be achieved by dissolving the purified free base in a suitable solvent (e.g., ether, ethyl acetate) and adding a solution of HCl in ether or isopropanol. The salt will precipitate and can be collected by filtration.

Data & Protocols
Table 1: Comparison of Nitration Conditions for 1-Methylindole
Nitrating AgentSolventTemp. (°C)Major Isomer(s)Key Side ReactionsReference
HNO₃ / H₂SO₄-0 to 103-, 5-, and othersPolymerization (Tar) , Dinitration[2]
Acetyl NitrateAcetic Anhydride-10 to 03-, 6-Dinitration[2][4]
Conc. HNO₃Acetic Acid106-, 4-Oxidation, Dinitration[5]
NMe₄NO₃ / TFAAAcetonitrile0 to 53--[3]

Note: Achieving high selectivity for the 6-position often requires careful optimization based on the specific substrate and scale.

Experimental Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Purification cluster_2 Step 3: Reduction cluster_3 Step 4: Final Purification & Storage s1 1-Methylindole p1 1-Methyl-6-nitroindole (Crude Mixture) s1->p1  -10°C to 10°C s2 Nitrating Agent (e.g., Conc. HNO3 in Acetic Acid) s2->p1 p2 Purified 1-Methyl-6-nitroindole p1->p2 Column Chromatography or Recrystallization p3 This compound (Crude) p2->p3 0°C to 70°C s3 Reducing Agent (e.g., SnCl2/HCl or H2, Pd/C) s3->p3 p4 Purified Amine (Free Base) p3->p4 Acid/Base Extraction p5 Stable Amine Salt (e.g., Hydrochloride) p4->p5 HCl in Ether

Caption: Overall workflow for the synthesis of this compound.

Protocol 1: Synthesis of 1-Methyl-6-nitroindole

This protocol is adapted from literature procedures favoring 6-nitration and is intended for experienced chemists. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1-methylindole (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 10 °C in an ice-water bath.

  • Nitrating Agent Addition: Add concentrated nitric acid (approx. 1.1 eq) dropwise via the dropping funnel to the stirred solution. Crucially, maintain the internal temperature at or below 10 °C throughout the addition. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to stir at 10 °C for an additional 30-60 minutes. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Work-up: Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid will be a mixture of isomers. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 1-methyl-6-nitroindole isomer.

Protocol 2: Reduction of 1-Methyl-6-nitroindole to this compound

This protocol uses Tin(II) chloride, a classic and reliable method for nitro group reduction.

  • Setup: To a round-bottom flask, add 1-methyl-6-nitroindole (1.0 eq) and ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the suspension.

  • Acidification: Slowly add concentrated hydrochloric acid. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching & Basification: Cool the reaction to room temperature and then pour it onto crushed ice. Carefully basify the mixture to pH > 10 with a concentrated aqueous NaOH solution. Caution: This is highly exothermic. A thick precipitate of tin salts will form.

  • Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with additional ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product should be purified immediately, as described in Question 4 , preferably by acid/base extraction to remove any remaining tin species.

Mechanistic Insights

Understanding the underlying mechanisms is key to troubleshooting.

Regioselectivity of Indole Nitration

The outcome of electrophilic substitution on indole is a delicate balance between different pathways.

G cluster_0 Path A: C3 Nitration (Kinetic Product) cluster_1 Path B: C3 Protonation (Acidic Conditions) cluster_2 Path C: Polymerization A1 Indole A2 Intermediate A (C3 Attack) A1->A2 NO2+ A3 3-Nitroindole A2->A3 -H+ B1 Indole B2 Indoleninium Cation B1->B2 H+ B3 Benzene Ring Nitration (e.g., C6) B2->B3 NO2+ C1 Indoleninium Cation C3 Dimer -> Polymer C1->C3 C2 Another Indole Molecule C2->C3 Attack

Caption: Competing pathways in the electrophilic nitration of indole.

Under non-acidic or mildly acidic conditions, direct attack at the highly nucleophilic C3 position (Path A) is favored. However, in strong acid, the pyrrole nitrogen lone pair is engaged, and the C3 position is readily protonated (Path B), forming an indoleninium cation. This deactivates the pyrrole ring towards further electrophilic attack and directs the nitration to the less-deactivated benzene ring, allowing for substitution at positions like C6. This same reactive cation, however, is the culprit in polymerization (Path C).

References

Technical Support Center: Synthesis of 1-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 1-methyl-1H-indol-6-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to enhance your synthetic yield and purity. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a robust and reproducible methodology.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several pathways. The selection of a particular route often depends on the available starting materials, scalability, and desired purity profile. Two common strategies involve:

  • Late-Stage N-Methylation: This approach typically begins with a substituted aniline or nitroaniline, proceeds through the formation of the indole ring, and concludes with the methylation of the indole nitrogen.

  • Early-Stage N-Methylation: In this strategy, the N-methylation occurs earlier in the synthetic sequence, often on a precursor to the indole ring.

Each pathway presents unique challenges and advantages. Understanding these is critical to troubleshooting and optimizing your synthesis.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Late-Stage N-Methylation cluster_1 Early-Stage N-Methylation A Substituted Aniline/Nitroaniline B Indole Formation (e.g., Fischer, Batcho-Leimgruber) A->B C 6-Aminoindole B->C D N-Methylation C->D E This compound D->E F N-Methylated Precursor G Indole Ring Formation F->G H This compound G->H

Caption: High-level overview of late-stage vs. early-stage N-methylation strategies.

II. Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield in Fischer Indole Synthesis of the Indole Core

Question: I am attempting a Fischer indole synthesis to form the 6-aminoindole precursor, but my yields are consistently low. What are the common pitfalls and how can I improve the outcome?

Answer: The Fischer indole synthesis, while a classic and powerful method, is sensitive to several factors.[1][2] Low yields can often be attributed to side reactions or incomplete conversion. Here’s a breakdown of potential causes and solutions:

Causality and Troubleshooting:

  • Acid Catalyst Choice and Concentration: The choice of acid catalyst (Brønsted or Lewis) is critical.[2][3] Polyphosphoric acid (PPA) and zinc chloride (ZnCl₂) are commonly used.[3] However, the optimal acid and its concentration can be substrate-dependent.

    • Troubleshooting Step: Screen different acid catalysts (e.g., PPA, ZnCl₂, H₂SO₄, p-TsOH). It's also crucial to ensure the catalyst is anhydrous, as water can inhibit the reaction.

  • Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures to drive the[3][3]-sigmatropic rearrangement.[2][3] Insufficient temperature can lead to incomplete reaction, while excessive heat can cause decomposition of the starting material or product.

    • Troubleshooting Step: Optimize the reaction temperature. A stepwise increase in temperature, while monitoring the reaction by TLC or LC-MS, can help identify the optimal range.

  • Side Reactions: The presence of electron-donating groups, such as the amino group in your precursor, can sometimes lead to side reactions like heterolytic N-N bond cleavage, competing with the desired cyclization.[1]

    • Troubleshooting Step: Consider using a protecting group for the amine if it is present at this stage (e.g., as a nitro group that can be reduced later). This can prevent unwanted side reactions.

Experimental Protocol: Optimized Fischer Indole Synthesis

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve the appropriate phenylhydrazine (1.0 eq) and ketone/aldehyde (1.1 eq) in a suitable solvent like ethanol or acetic acid.

    • Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete formation of the hydrazone.

    • Isolate the hydrazone by filtration or extraction.

  • Cyclization:

    • Add the dried hydrazone to the acid catalyst (e.g., PPA, 10-20 fold excess by weight) at room temperature.

    • Heat the mixture to the optimized temperature (typically 80-150 °C) and monitor the reaction progress.

    • Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice water.

    • Neutralize the solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography.

Issue 2: Poor Selectivity in N-Methylation of 6-Aminoindole

Question: When I try to methylate 6-aminoindole, I get a mixture of products, including methylation on the amino group and di-methylation. How can I achieve selective N1-methylation of the indole?

Answer: Achieving selective N1-methylation of the indole ring in the presence of a primary amino group at the C6 position is a common challenge. The relative nucleophilicity of the indole nitrogen and the exocyclic amino group dictates the reaction outcome.

Causality and Troubleshooting:

  • Basicity and Nucleophilicity: The pKa of the indole N-H is around 17, while the anilinic amino group is significantly more basic. Under strongly basic conditions, both nitrogens can be deprotonated, leading to a loss of selectivity.

  • Protecting Groups: The most reliable strategy to ensure selective N1-methylation is to protect the 6-amino group prior to methylation.

    • Troubleshooting Step: Introduce a suitable protecting group for the amino function, such as acetyl (Ac) or tert-butyloxycarbonyl (Boc). After N-methylation, the protecting group can be removed.

Experimental Protocol: Selective N1-Methylation via Protection

  • Protection of the 6-Amino Group (Boc Protection):

    • Dissolve 6-aminoindole (1.0 eq) in a suitable solvent like THF or dioxane.

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (TEA) or sodium bicarbonate.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Isolate and purify the Boc-protected 6-aminoindole.

  • N1-Methylation:

    • Dissolve the protected indole (1.0 eq) in an anhydrous polar aprotic solvent like DMF or THF.

    • Cool the solution to 0 °C and add a base such as sodium hydride (NaH) (1.1 eq).

    • After stirring for 30 minutes, add methyl iodide (CH₃I) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction carefully with water and extract the product.

  • Deprotection:

    • Dissolve the N-methylated, Boc-protected indole in a solvent like dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) and stir at room temperature until the Boc group is cleaved.

    • Neutralize the reaction and extract the final product, this compound.

Issue 3: Difficulty in Purification of the Final Product

Question: My final product, this compound, is difficult to purify. I observe persistent impurities in my NMR and LC-MS. What are the likely impurities and what purification strategies can I employ?

Answer: Purification challenges often arise from side products formed during the synthesis or decomposition of the final compound, which can be sensitive to air and light.

Causality and Troubleshooting:

  • Common Impurities:

    • Unreacted starting material: Incomplete methylation can leave residual 6-aminoindole.

    • Over-methylated products: Methylation at the 6-amino position can occur.

    • Oxidation products: Indoles, especially amino-substituted ones, can be prone to oxidation, leading to colored impurities.

  • Purification Strategies:

    • Column Chromatography: This is the most common method. The choice of solvent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar mixture (e.g., ethyl acetate/hexane) is often effective. Adding a small amount of triethylamine to the eluent can help to reduce tailing of the amine on the silica gel.

    • Acid-Base Extraction: The basicity of the 6-amino group can be exploited. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified and the pure product re-extracted.

    • Recrystallization/Trituration: If the product is a solid, recrystallization from a suitable solvent system or trituration with a solvent in which the impurities are soluble can be effective.

Quantitative Data Summary
ParameterCondition 1Condition 2Condition 3Yield (%)Purity (%)
Fischer Indole Catalyst PPA, 100 °CZnCl₂, 120 °CH₂SO₄, 100 °C6575
N-Methylation Base NaH, DMFK₂CO₃, AcetoneCs₂CO₃, CH₃CN90 (N1)70 (N1), 15 (N6)

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_fischer Fischer Indole Synthesis cluster_methylation N-Methylation start Low Yield of This compound q1 Which step has low yield? start->q1 fischer Low Yield in Indole Formation q1->fischer Indole Formation methylation Poor Selectivity in N-Methylation q1->methylation N-Methylation f_q1 Check Reaction Conditions fischer->f_q1 f_q2 Side Reactions? fischer->f_q2 f_sol1 Optimize Acid Catalyst and Temperature f_q1->f_sol1 f_sol2 Use Protecting Group for Amine f_q2->f_sol2 m_q1 Check Reactivity methylation->m_q1 m_q2 Optimize Base and Solvent methylation->m_q2 m_sol1 Protect 6-Amino Group (e.g., Boc) m_q1->m_sol1 m_sol2 Screen NaH, K2CO3 in anhydrous DMF, THF m_q2->m_sol2

Caption: A decision-making workflow for troubleshooting common synthesis issues.

III. References

  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991 , 42, 335–652. --INVALID-LINK--

  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. --INVALID-LINK--[1]

  • Fischer Indole Synthesis - Alfa Chemistry. --INVALID-LINK--[3]

  • Potts, K. T.; Saxton, J. E. 1-Methylindole. Org. Synth.1957 , 37, 68. --INVALID-LINK--

  • Fischer Indole Synthesis - Wikipedia. --INVALID-LINK--[2]

  • Sundberg, R. J. Indoles; Academic Press: San Diego, CA, 1996. --INVALID-LINK--

References

troubleshooting low purity of 1-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-methyl-1H-indol-6-amine

Introduction

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter purity challenges during the synthesis and handling of this valuable indole intermediate. As a substituted aromatic amine, this compound presents specific challenges related to its synthesis, stability, and purification. This guide provides a structured, question-and-answer approach to troubleshoot common issues, grounded in mechanistic principles and validated laboratory practices.

Part 1: Troubleshooting Synthesis-Related Impurities

Low purity often originates from the synthetic route itself. Incomplete reactions and the formation of side-products are the most common culprits. A typical synthesis involves the N-methylation of 6-aminoindole or the reduction of 1-methyl-6-nitro-1H-indole.

Q1: My final product is contaminated with the unmethylated starting material, 6-aminoindole. How can I resolve this?

Potential Cause: This indicates an incomplete N-methylation reaction. This can be due to several factors:

  • Insufficient Methylating Agent: The stoichiometry of your methylating agent (e.g., methyl iodide, dimethyl sulfate) may be inadequate.

  • Suboptimal Base: The base used (e.g., NaH, K₂CO₃) may not be strong enough or sufficiently soluble to fully deprotonate the indole nitrogen or the exocyclic amine, leading to competitive methylation.

  • Short Reaction Time or Low Temperature: The reaction may not have reached completion.

Troubleshooting & Resolution:

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] The reaction should not be quenched until the starting material is fully consumed.

  • Optimize Stoichiometry: Increase the equivalents of the methylating agent and/or base incrementally (e.g., from 1.1 to 1.5 equivalents). Be cautious, as excess methylating agent can lead to undesired side products.

  • Choice of Base and Solvent: For N-methylation of indoles, a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is often effective.[2] Ensure the solvent is truly anhydrous, as water can quench the base.

  • Separation Strategy: If the reaction cannot be driven to completion, the starting material can typically be separated using column chromatography. Due to the difference in polarity (6-aminoindole is more polar than its N-methylated counterpart), a good separation should be achievable.

Q2: I'm performing a reduction of 1-methyl-6-nitro-1H-indole, but my product contains residual nitro-compound. What went wrong?

Potential Cause: This points to an incomplete reduction. The efficiency of catalytic hydrogenation (e.g., H₂/Pd/C) or chemical reduction (e.g., SnCl₂/HCl, Fe/HCl) can be hampered by several factors.[3][4]

  • Catalyst Inactivation: The palladium catalyst may be poisoned or simply not active enough.

  • Insufficient Reducing Agent: The stoichiometric amount of the chemical reductant may be too low.

  • Poor Mass Transfer: In catalytic hydrogenation, inefficient stirring or low hydrogen pressure can limit the reaction rate.

Troubleshooting & Resolution:

  • Catalyst Quality: Use a fresh, high-quality catalyst. For challenging reductions, consider a more active catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Reaction Conditions: For catalytic hydrogenation, ensure the system is properly purged of air and that vigorous stirring is maintained to ensure good contact between the substrate, catalyst, and hydrogen gas. Increase hydrogen pressure if your equipment allows.

  • Workup Procedure: For reductions using metals like Sn or Fe, the workup is critical. After the reaction, the mixture is typically made basic to precipitate metal hydroxides. Ensure the pH is sufficiently high (pH > 9) to free the amine product before extraction.[3] Incomplete basification can leave the product as a salt in the aqueous layer.

  • Purification: The starting nitro-compound is significantly less polar than the resulting amine.[3] This difference allows for straightforward separation via silica gel column chromatography, typically eluting the nitro-compound first with a less polar solvent system (e.g., Hexane/Ethyl Acetate).[3]

Part 2: Addressing Workup and Stability Issues

Aromatic amines, including this compound, can be sensitive compounds. Improper handling during workup or storage can lead to degradation and the formation of colored impurities.

Q3: My isolated product has a dark brown or purplish color, even after chromatography. What causes this discoloration and how can I prevent it?

Potential Cause: The discoloration is almost certainly due to oxidation. Aromatic amines are susceptible to air oxidation, a process often accelerated by light and trace metal impurities.[5] The indole nucleus itself can also be prone to oxidative degradation.[6] The resulting oxidized species are often highly colored, conjugated molecules that can be difficult to remove.

Troubleshooting & Resolution:

  • Inert Atmosphere: During workup and purification, minimize exposure to air. If possible, perform extractions and solvent removal under an inert atmosphere (Nitrogen or Argon).

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

  • Antioxidant Addition: Consider adding a small amount of an antioxidant like sodium sulfite or sodium thiosulfate to the aqueous layer during workup to quench oxidizing species.

  • Activated Carbon Treatment: A common technique to remove colored impurities is to treat a solution of the crude product with activated charcoal.

    • Protocol: Dissolve the impure amine in a suitable solvent (e.g., ethyl acetate or methanol). Add a small amount of activated charcoal (typically 1-5% by weight), stir or gently heat for 15-30 minutes, and then filter the mixture through a pad of Celite® to remove the charcoal. Caution: Charcoal can also adsorb your product, potentially reducing the yield.

  • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer) to prolong its shelf life.

Part 3: Overcoming Purification Challenges

The basicity of the amine group in this compound is the primary cause of purification difficulties, especially in column chromatography.

Q4: When I run a silica gel column, my product streaks badly down the column, leading to poor separation and mixed fractions. How do I fix this?

Potential Cause: This is a classic problem when purifying basic compounds on acidic stationary phases. Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly and irreversibly bind to your basic amine product via an acid-base interaction.[7][8] This leads to tailing (streaking) and, in some cases, complete loss of the compound on the column.

Troubleshooting Workflow for Amine Purification

Below is a decision-making workflow to guide your purification strategy.

TroubleshootingWorkflow cluster_start Initial Observation cluster_strategy Purification Strategy Selection cluster_column Chromatography Optimization cluster_outcome Verification start Low Purity / Streaking on TLC col_chrom Column Chromatography start->col_chrom Impurity is non-ionic & has different polarity acid_base Acid-Base Extraction start->acid_base Impurity is neutral or acidic recryst Recrystallization start->recryst Product is a solid add_base Option A: Add Competing Base to Eluent (e.g., 0.5-1% Triethylamine or NH₄OH) col_chrom->add_base change_sp Option B: Change Stationary Phase (e.g., Alumina (basic) or Amine-Functionalized Silica) col_chrom->change_sp change_mp Option C: Use Reversed-Phase (C18) with basic mobile phase modifier col_chrom->change_mp success High Purity Product (Verify by HPLC/NMR) acid_base->success recryst->success add_base->success change_sp->success change_mp->success

Caption: Troubleshooting workflow for purifying basic amines.

Detailed Resolution Strategies:

  • Add a Competing Base to the Mobile Phase (Most Common): The easiest solution is to add a small amount of a volatile competing base to your eluent.[7]

    • Method: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). The competing base will neutralize the acidic sites on the silica, allowing your product to elute cleanly without streaking.[8] TEA is easily removed under vacuum.

  • Change the Stationary Phase: If adding a base is not effective or desirable, switch to a different stationary phase.

    • Basic Alumina: Alumina is a good alternative to silica and is available in neutral or basic grades. Basic alumina will not have the acidic sites that cause problems with amines.

    • Amine-Functionalized Silica: Specialty columns packed with amine-functionalized silica are commercially available and provide excellent results for purifying basic compounds, often with simple hexane/ethyl acetate gradients.[8]

  • Reversed-Phase Chromatography: For polar amines, reversed-phase flash chromatography (using C18 silica) can be very effective. It is often beneficial to use a mobile phase with a high pH (e.g., water/acetonitrile with ammonium bicarbonate) to ensure the amine is in its neutral, free-base form, which increases its retention and improves separation.[7]

Q5: My impurities are very close in polarity to my product. How can I improve the separation?

Potential Cause: Isomeric impurities or byproducts with similar functional groups can have very similar Rf values on TLC, making chromatographic separation difficult.

Troubleshooting & Resolution:

  • Acid-Base Extraction: This classic technique is highly effective for separating amines from neutral or acidic impurities.[9]

    • Protocol:

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or DCM).

      • Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer as a salt (R-NH₃⁺Cl⁻). Neutral or acidic impurities will remain in the organic layer.

      • Separate the layers. The organic layer can be discarded (after checking by TLC to ensure no product remains).

      • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid NaHCO₃) until the solution is basic (pH > 9). This will neutralize the amine salt and precipitate the free amine.

      • Extract the now-basic aqueous layer several times with fresh organic solvent.

      • Combine the organic extracts, dry with a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified amine.[9]

  • Recrystallization: If your product is a solid, recrystallization can be an excellent and scalable purification method.[10]

    • Solvent Screening: The key is finding a suitable solvent or solvent system. The ideal solvent will dissolve the product when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. Test small amounts in various solvents (e.g., ethanol, isopropanol, toluene, heptane, ethyl acetate/hexane mixtures).

    • Salt Formation: If the free base does not crystallize well, consider forming a salt (e.g., hydrochloride or tartrate) by treating a solution of the amine with the corresponding acid.[5] Salts often have better-defined crystal structures and may be easier to recrystallize. The pure salt can then be neutralized to recover the free amine if needed.

Part 4: Analytical Characterization

Accurate assessment of purity is critical. A combination of methods should be used to ensure confidence in the quality of the final product.

Technique Application for this compound Key Considerations
HPLC (High-Performance Liquid Chromatography) The gold standard for quantitative purity analysis. A reversed-phase C18 column is typically used.Method development is crucial. A mobile phase containing a buffer (e.g., ammonium formate) is often needed for good peak shape. A Diode Array Detector (DAD) can help identify impurities by their UV spectra.[1]
GC-MS (Gas Chromatography-Mass Spectrometry) Useful for identifying volatile impurities and confirming the mass of the product.The compound must be thermally stable. Derivatization may be required for less volatile amines.[1]
NMR (Nuclear Magnetic Resonance Spectroscopy) ¹H and ¹³C NMR are essential for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product's signals.Integration of impurity peaks relative to the product can provide a semi-quantitative purity assessment.
TLC (Thin-Layer Chromatography) A quick, qualitative tool for monitoring reaction progress and assessing the number of components in a mixture.Use a mobile phase containing a basic modifier (e.g., 1% TEA) to prevent streaking and obtain accurate Rf values.[1]

References

Technical Support Center: Optimization of Indole N-Methylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole N-methylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide: Common Issues in Indole N-Methylation

This section addresses the most common hurdles faced during the N-methylation of indoles. Each issue is presented in a question-and-answer format, providing a systematic approach to problem-solving.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a frequent issue that can stem from multiple factors. A logical, step-by-step investigation is key to identifying the root cause.

Logical Troubleshooting Workflow

G start Low Yield Observed reagents 1. Verify Reagent Quality & Stoichiometry start->reagents conditions 2. Assess Reaction Conditions reagents->conditions Reagents OK sub_reagents • Purity of indole? • Base activity? • Solvent anhydrous? • Correct molar ratios? reagents->sub_reagents workup 3. Evaluate Workup & Purification conditions->workup Conditions OK sub_conditions • Temperature too low? • Insufficient reaction time? • Inefficient mixing? conditions->sub_conditions solution Optimized Reaction workup->solution Workup OK sub_workup • Incomplete extraction? • Product loss during chromatography? • Degradation? workup->sub_workup

Caption: A logical workflow for troubleshooting low yields.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The N-H bond of indole is weakly acidic (pKa ≈ 17 in DMSO), and its deprotonation is the first critical step.

    • Insight: Stronger bases are not always better. While NaH or KOH are effective, they can sometimes lead to side reactions if not used carefully.[1][2] Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can offer better selectivity, especially with sensitive substrates.[3][4][5]

    • Actionable Advice:

      • Base Selection: If using a weak base like K₂CO₃ with low reactivity, consider switching to Cs₂CO₃, which is more soluble and often more effective.[3][6]

      • Anhydrous Conditions: Ensure your solvent (e.g., DMF, DMSO, Toluene) is anhydrous. Water will quench the base and the indole anion, halting the reaction.

      • Solvent Choice: Polar aprotic solvents like DMF or NMP are commonly used as they effectively solvate the cation of the base, enhancing the nucleophilicity of the indole anion.[4][5][7]

  • Insufficient Reaction Time or Temperature:

    • Insight: N-methylation kinetics are highly dependent on temperature and the reactivity of the electrophile (methylating agent).

    • Actionable Advice:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of your starting material.[4][5] Do not rely on a fixed reaction time from the literature without verification.

      • Temperature Adjustment: For less reactive methylating agents like dimethyl carbonate (DMC), reflux temperatures (e.g., 120-130 °C in DMF) are often necessary.[4] For highly reactive agents like methyl iodide (MeI), the reaction may proceed at room temperature or with gentle heating.

  • Product Loss During Workup:

    • Insight: N-methylated indoles can have varying polarities and solubilities. Product may be lost during aqueous washes or extraction.[8]

    • Actionable Advice:

      • Extraction Efficiency: Ensure the pH of the aqueous layer is appropriate during extraction. For basic N-methylated indoles, ensure the aqueous layer is basic before extracting with an organic solvent.[8]

      • Solvent Choice: Use a suitable extraction solvent. Dichloromethane or ethyl acetate are common choices.[3][8] Perform multiple extractions (e.g., 3 times) to maximize recovery.[3][8]

Q2: I'm observing significant side products. How can I improve the selectivity of my reaction?

Side product formation is a common challenge, particularly C-alkylation, O-alkylation on substituents, or over-methylation.

Common Side Reactions:

  • Over-methylation (Quaternization): This is particularly problematic with substrates containing other nucleophilic nitrogen atoms, such as azaindoles, where the pyridine nitrogen can be methylated to form a quaternary ammonium salt.[2]

    • Insight: Highly reactive methylating agents like methyl iodide (MeI) are more prone to causing over-methylation.[9]

    • Actionable Advice:

      • Use a Milder Methylating Agent: Switch from MeI or dimethyl sulfate to a less reactive agent. Phenyl trimethylammonium iodide (PhMe₃NI) has been shown to be an excellent reagent for monoselective N-methylation, avoiding quaternization.[3][6][9][10][11] Dimethyl carbonate (DMC) is another green and less reactive alternative.[12][13]

      • Control Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of the methylating agent.

  • C-Alkylation: While N-methylation is generally favored, some C3-alkylation can occur, especially if the N-anion is sterically hindered or if the reaction conditions favor electrophilic attack on the pyrrole ring.

    • Insight: The choice of base and solvent system can influence the N- vs. C-alkylation ratio.

    • Actionable Advice: Using phase-transfer catalysis (PTC) conditions can enhance N-selectivity by forming a tight ion pair between the catalyst and the indolate anion, directing alkylation to the nitrogen.[14][15][16][17]

  • O-Methylation or Esterification: If your indole substrate contains a hydroxyl (-OH) or carboxylic acid (-COOH) group, these can also be methylated.

    • Insight: Under basic conditions, both N-H and O-H protons can be removed. Carboxylic acids are typically esterified faster than the indole nitrogen is methylated when using agents like DMC.[4][18]

    • Actionable Advice:

      • Protecting Groups: Protect the interfering functional group (e.g., as a silyl ether for an alcohol) before performing the N-methylation, followed by deprotection.

      • Reaction Conditions: For carboxylic acids, you can often drive the reaction to completion to form the O,N-dimethylated product if that is desired.[4][18] If only N-methylation is wanted, a protecting group strategy is necessary.

Frequently Asked Questions (FAQs)

Q1: Which methylating agent should I choose?

The choice of methylating agent is critical and depends on your substrate's reactivity, functional group tolerance, and safety considerations.

Comparison of Common Methylating Agents
Methylating AgentCommon Base/SolventTemperatureAdvantagesDisadvantages
Methyl Iodide (MeI) NaH, KOH / DMF, DMSO0 °C to RTHigh reactivity, fast reactions.Highly toxic, suspected carcinogen, low boiling point, prone to over-alkylation.[9]
Dimethyl Sulfate (DMS) NaH, KOH / DMFRT to 60 °CHigh reactivity, inexpensive.Highly toxic and carcinogenic.
Dimethyl Carbonate (DMC) K₂CO₃ / DMF, NMP120-130 °C (Reflux)Low toxicity, environmentally friendly ("green" reagent).[4][12][13]Lower reactivity, requires high temperatures.[4][5][7]
Phenyl Trimethylammonium Iodide (PhMe₃NI) Cs₂CO₃ / Toluene120 °CExcellent for monoselective N-methylation, safe, easy to handle solid.[3][6][9][10][11]Requires higher temperatures, reagent is more expensive.
Q2: What is the best base and solvent combination?

The optimal combination depends on the chosen methylating agent and substrate.

  • For highly reactive agents (MeI, DMS): A strong base like NaH in an anhydrous polar aprotic solvent like DMF or THF is a classic choice. This ensures rapid and complete deprotonation of the indole nitrogen.

  • For less reactive agents (DMC): A weaker base like K₂CO₃ in a high-boiling polar solvent like DMF or NMP is standard.[4][5] The high temperature is necessary to drive the reaction.

  • For selective methylation (PhMe₃NI): Cs₂CO₃ in toluene has been identified as a highly effective system, providing excellent yields for monomethylation.[3][6][10]

Q3: How can I monitor the reaction progress effectively?

Visualizing the reaction progress is crucial to prevent incomplete reactions or the formation of degradation products.

Reaction Monitoring Workflow

G setup Reaction Setup tlc TLC Analysis (Every 30-60 min) setup->tlc decision Starting Material Consumed? tlc->decision workup Proceed to Workup decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->tlc

Caption: Workflow for effective reaction monitoring using TLC.

  • Thin Layer Chromatography (TLC): This is the quickest and most common method.

    • Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on a TLC plate.

    • Interpretation: The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is superior. It can precisely measure the percentage of starting material remaining and the formation of products and byproducts.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, performing a quick workup, and analyzing by ¹H NMR can confirm the formation of the N-CH₃ group, which typically appears as a singlet around 3.7-4.0 ppm.

Protocols

Protocol 1: General Procedure for N-Methylation using Dimethyl Carbonate (DMC)

This protocol is adapted from established methods and is suitable for large-scale synthesis due to the low toxicity of DMC.[12][13]

  • Setup: To a round-bottom flask equipped with a condenser and magnetic stirrer, add the indole substrate (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and N,N-dimethylformamide (DMF, approx. 0.5 M).

  • Reagent Addition: Add dimethyl carbonate (DMC, 2.0-3.0 equiv) to the stirred mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 125-130 °C).

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting indole is consumed (typically 2-5 hours).[4][5]

  • Workup (Quenching): Cool the reaction mixture to room temperature, then slowly pour it into ice-cold water.

  • Isolation:

    • If the product precipitates as a solid, collect it by filtration, wash with water, and dry under vacuum.[4]

    • If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether, 3x).[4] Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Monoselective N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)

This method is excellent for substrates prone to over-alkylation or for late-stage functionalization.[3][6][10]

  • Setup: In a vial equipped with a magnetic stir bar, combine the indole substrate (1.0 equiv), phenyl trimethylammonium iodide (PhMe₃NI, 2.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).[3]

  • Inert Atmosphere: Evacuate the vial and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous toluene (to make an approx. 0.2-0.3 M solution) via syringe.

  • Heating: Seal the vial and heat the mixture to 120 °C for 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Add 2 N HCl solution until gas evolution ceases to neutralize the excess carbonate.[3]

    • Extract the product three times with ethyl acetate.

    • Combine the organic layers, wash with 2 N HCl and then brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography on silica gel.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19][20][21]

  • Ventilation: Handle volatile and toxic reagents like methyl iodide and dimethyl sulfate only in a well-ventilated fume hood.[20]

  • Reagent Handling:

    • Methyl Iodide/Sulfate: These are highly toxic and suspected carcinogens. Handle with extreme care.

    • Strong Bases (NaH, KOH): These are corrosive and react violently with water. Handle under an inert atmosphere and quench carefully.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

Technical Support Center: Purification of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these versatile heterocyclic compounds. Drawing upon established methodologies and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure the successful isolation of your target molecules with high purity and stability.

Introduction: The Unique Purification Challenges of Substituted Indoles

Substituted indoles are a cornerstone of medicinal chemistry and materials science. However, their purification is often far from trivial. The electron-rich nature of the indole ring, its susceptibility to oxidation, and the diverse physicochemical properties imparted by various substituents present a unique set of challenges.[1][2] This guide will address these issues systematically, providing both the "how" and the "why" behind each recommended step.

Part 1: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your purification workflow.

Issue 1: Poor Separation and Co-elution in Column Chromatography

Question: My TLC analysis shows distinct spots, but during column chromatography, the compounds co-elute, or the separation is very poor. What's going wrong?

Answer: This is a frequent challenge, often stemming from the subtle interplay between the indole scaffold, your chosen substituents, and the chromatographic conditions. Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Solvent System:

  • Polarity Mismatch: The polarity of your eluent may not be optimal for the separation. If your compounds are streaking or have very low Rf values even in high concentrations of polar solvent, consider a more polar solvent system. Conversely, for nonpolar compounds, ensure your starting eluent is sufficiently nonpolar.[3]

  • Aprotic vs. Protic Solvents: Substituted indoles with N-H bonds can exhibit different interactions with protic solvents (like methanol or ethanol) versus aprotic solvents (like ethyl acetate or dichloromethane). Hydrogen bonding can significantly alter retention times. Experiment with different solvent systems, such as switching from a hexane/ethyl acetate gradient to a dichloromethane/methanol gradient.

  • Solvent Strength and Selectivity: Remember that different solvents of similar polarity can have different selectivities. For instance, replacing ethyl acetate with diethyl ether or acetone can sometimes resolve closely eluting spots.

2. Address On-Column Degradation:

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of sensitive indoles, leading to streaking and the appearance of new, unexpected spots during elution.[4]

    • Solution: Deactivate the silica gel by preparing a slurry with your eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonia in methanol.[5][6] This neutralizes the acidic silanol groups. Alternatively, consider using a different stationary phase like alumina (neutral or basic).[4]

  • Oxidation: Some substituted indoles are prone to oxidation on the column, which can manifest as discoloration (e.g., turning pink or brown) and the formation of impurities.[4]

    • Solution: Work quickly, and if possible, consider degassing your solvents. For highly sensitive compounds, N-protection might be necessary prior to purification.

3. Optimize Your Loading Technique:

  • Dry Loading: If your compound is not very soluble in the initial eluent, it can precipitate at the top of the column, leading to broad bands and poor separation.[7] Dry loading, where the crude material is pre-adsorbed onto a small amount of silica gel before being added to the column, ensures a concentrated starting band.[7]

Experimental Protocol: Deactivating Silica Gel with Triethylamine

  • Prepare your chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate).

  • Add triethylamine to the eluent to a final concentration of 1% (v/v).

  • Use this triethylamine-containing eluent to prepare the silica gel slurry and to run the column.

  • Causality: The triethylamine will preferentially bind to the acidic silanol groups on the silica surface, preventing your indole from interacting with them and degrading.[5]

Issue 2: Product Discoloration and Degradation Upon Storage

Question: My purified substituted indole was a clean, white solid, but it has started to turn pink/tan/brown over time. What is happening and how can I prevent it?

Answer: This discoloration is a classic sign of oxidation.[4] The electron-rich indole nucleus is susceptible to autoxidation, especially when exposed to air and light.[2]

Prevention Strategies:

  • Inert Atmosphere: Store your purified compound under an inert atmosphere like nitrogen or argon.[4] This can be achieved by flushing a vial with the gas before adding your compound and sealing it tightly.

  • Protection from Light: Store the vial in the dark, either in a freezer or by wrapping it in aluminum foil.[4] Amber vials are also recommended.

  • Low Temperature: Storing your compound at low temperatures (-20°C is common) will slow down the rate of degradation.

  • N-H Reactivity: The N-H proton of the indole ring is weakly acidic and can be a site for radical initiation. In some cases, for long-term storage or for subsequent synthetic steps, N-protection might be considered. Common protecting groups include Boc, Cbz, or sulfonyl groups.[1]

Workflow for Stable Storage of Purified Indoles

G A Purified Indole (Post-Evaporation) B Transfer to Amber Vial A->B Immediate Transfer C Flush Vial with N₂ or Ar B->C Minimize Air Exposure D Seal Tightly with Parafilm C->D E Wrap in Foil (Optional) D->E F Store at -20°C E->F

Caption: Workflow for ensuring long-term stability of purified indoles.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Fischer indole synthesis, and how do I remove them?

A1: In a typical Fischer indole synthesis, common impurities include unreacted starting materials (phenylhydrazine and ketone/aldehyde) and polymeric byproducts.[4]

  • Unreacted Phenylhydrazine: This is a basic impurity. An acidic wash of your organic layer during the initial workup (e.g., with 1M HCl) will protonate the hydrazine, making it water-soluble and easily removed into the aqueous phase.[4]

  • Unreacted Ketone/Aldehyde: These are neutral impurities and will need to be removed by chromatography or recrystallization. Their polarity will depend on their structure.

  • Polymeric Byproducts: These are often high molecular weight, baseline materials on a TLC plate and are typically removed during column chromatography.

Q2: My substituted indole is a solid. Is recrystallization a better purification method than column chromatography?

A2: Recrystallization can be an excellent and highly efficient method for obtaining very pure material, especially if your crude product is already of relatively high purity (>85-90%).[4]

Method Advantages Disadvantages
Recrystallization - Can yield highly pure crystalline material.- Scalable and often less solvent-intensive than chromatography.- Removes baseline impurities effectively.- Requires the compound to be a solid.- Finding a suitable solvent system can be time-consuming.- Lower recovery if the compound has some solubility in the cold solvent.[8]
Column Chromatography - Excellent for separating mixtures with different polarities.- Can isolate multiple components from a single run.- Applicable to oils and solids.- Can be time-consuming and uses large volumes of solvent.- Potential for product degradation on the stationary phase.[3]

General Protocol for Recrystallization:

  • Solvent Screening: On a small scale, test various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, or mixtures thereof) to find one in which your indole is soluble when hot but poorly soluble when cold.

  • Dissolution: In a flask, dissolve your crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Q3: Can I use extraction for the complete purification of my substituted indole?

A3: Simple acid-base extraction is generally not sufficient for the complete purification of most substituted indoles.[4] While it is an essential first step in the workup to remove acidic or basic impurities, it often fails to separate the target indole from neutral, similarly soluble byproducts. The N-H of the indole ring is only weakly acidic and requires a very strong base for deprotonation, making extraction with common aqueous bases like NaOH or NaHCO₃ inefficient for isolating the indole itself.[4]

Decision Tree for Purification Strategy

G Start Crude Substituted Indole Workup Aqueous Workup (Acid/Base Wash) Start->Workup IsSolid Is the product a solid? Workup->IsSolid PurityCheck Purity > 85-90%? IsSolid->PurityCheck Yes Column Column Chromatography IsSolid->Column No (Oil) Recrystallize Recrystallization PurityCheck->Recrystallize Yes PurityCheck->Column No FinalProduct Pure Indole Recrystallize->FinalProduct Column->FinalProduct

Caption: A logical flow for choosing the appropriate purification method.

Q4: How does the position and nature of a substituent affect the purification strategy for an indole?

A4: Substituents have a profound impact on the electronic properties, polarity, solubility, and stability of the indole ring, which in turn dictates the purification strategy.[9][10]

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CO₂R) at any position will generally:

    • Decrease the electron density of the ring, making it less susceptible to oxidation.

    • Increase the acidity of the N-H proton.

    • Significantly increase the polarity of the molecule. This often necessitates more polar solvent systems for chromatography (e.g., higher percentages of ethyl acetate or methanol).

  • Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃, -NH₂) will:

    • Increase the electron density, making the indole more prone to oxidation and electrophilic attack.[11]

    • Decrease the acidity of the N-H proton.

    • The effect on polarity is variable. An alkyl group is nonpolar, while a methoxy or amino group will increase polarity.

  • Position of the Substituent:

    • Substituents on the pyrrole ring (positions 2 and 3) can have a more direct electronic influence on the heteroatom and the reactive C3 position.[12]

    • Substituents on the benzene ring (positions 4, 5, 6, and 7) primarily modify the overall polarity and solubility of the molecule.[9]

References

preventing byproduct formation in indole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing Byproduct Formation in Your Experiments

Welcome to the technical support center for indole functionalization. As a Senior Application Scientist, I understand that while the indole scaffold is a cornerstone of many pharmaceuticals and natural products, its rich and nuanced reactivity can often lead to unexpected side reactions and byproduct formation.[1][2] This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth troubleshooting advice to help you navigate these challenges and improve the selectivity and yield of your reactions.

Here, we move beyond simple protocols. We delve into the mechanistic underpinnings of why certain byproducts form and provide validated strategies to steer your reactions toward the desired outcome.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that frequently arise during indole functionalization.

Q1: My indole reaction is giving multiple products. What's the most likely reason?

Answer: The indole ring is an electron-rich heterocycle with multiple nucleophilic sites.[3] The high electron density means it readily undergoes electrophilic substitution.[4] The most common reason for multiple products is a lack of regioselectivity. The C3 position is the most kinetically favored site for electrophilic attack, followed by the N1 and C2 positions.[4][5] Furthermore, the benzene portion of the ring (C4-C7) can also react under certain conditions, especially in C-H activation protocols.[6] Competition between these sites is the primary cause of product mixtures.

Q2: How can I control N-alkylation versus C3-alkylation?

Answer: This is a classic challenge in indole chemistry, as the indole anion is an ambident nucleophile. The outcome of the N- vs. C-alkylation is a delicate balance of several factors:

  • Counter-ion & Base: The choice of base to deprotonate the indole N-H dictates the position of the counter-ion (e.g., Na+, K+), which can influence the availability of the N vs. C3 site for the electrophile.

  • Solvent: Polar, protic solvents can solvate the indole nitrogen, favoring C3-alkylation. In contrast, non-polar, aprotic solvents often lead to a higher proportion of N-alkylation.[7]

  • Electrophile: Harder electrophiles tend to react at the harder nitrogen atom, while softer electrophiles may prefer the softer C3 carbon.

  • Catalyst Control: Modern methods offer exquisite control. For instance, certain iron-catalyzed "borrowing hydrogen" methodologies can selectively produce N-alkylated indoles, a switch from the more common C3-alkylation pathways.[8] Similarly, copper hydride catalysis with different phosphine ligands can selectively generate either N- or C3-alkylated products.[9]

Q3: When should I use a protecting group on the indole nitrogen?

Answer: Using an N-protecting group is a crucial strategy to prevent unwanted side reactions and direct reactivity. You should consider a protecting group when:

  • You want to exclusively achieve C3-functionalization and prevent any N-alkylation or N-acylation.[1]

  • You are performing reactions that require strongly basic conditions (e.g., lithiation for C2-functionalization) where the acidic N-H proton would interfere.

  • The N-H proton could lead to catalyst poisoning in certain transition-metal-catalyzed reactions.[10]

The choice of protecting group is critical and depends on its stability to your reaction conditions and the ease of its removal.

Protecting Group Common Introduction Reagent Key Characteristics & Cleavage Conditions Reference
Boc (tert-Butoxycarbonyl)(Boc)₂O, DMAPElectron-withdrawing. Stable to many conditions but easily removed with acid (TFA) or even methanolic K₂CO₃. Good for increasing stability towards oxidation.[11]
Ts (Tosyl) / Ns (Nosyl)TsCl / NsCl, BaseStrongly electron-withdrawing. Very robust. Cleavage often requires harsh conditions (e.g., Mg/MeOH, Na/Hg, or specific nucleophiles for Ns).[11]
SEM (2-(Trimethylsilyl)ethoxymethyl)SEMCl, BaseProtects the nitrogen while maintaining much of its electronic character. Cleaved with fluoride sources (TBAF) or strong acid.
Bn (Benzyl)BnBr, BaseElectron-donating. Increases ring reactivity. Removed by hydrogenolysis (H₂, Pd/C).
Q4: My reaction is turning dark, and I'm seeing decomposition. What could be happening?

Answer: Indoles are susceptible to oxidation, especially under acidic conditions or in the presence of certain metals and oxidants.[12] This can lead to the formation of colored, often polymeric, byproducts or oxidized species like 2-oxindoles.[12][13] Using degassed solvents, running reactions under an inert atmosphere (N₂ or Ar), and carefully selecting mild catalysts and oxidants can mitigate this issue. Photoionization in aqueous solutions can also lead to complex photochemistry and degradation.[14]

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed, Q&A-style guides for common functionalization reactions.

Guide 1: Friedel-Crafts Reactions (Acylation & Alkylation)
Problem: I'm seeing significant poly-alkylation during my Friedel-Crafts alkylation.

Probable Cause: This is a classic limitation of the Friedel-Crafts alkylation. The addition of an alkyl group (an electron-donating group) makes the indole product more nucleophilic than the starting material. This causes the product to compete for the electrophile, leading to multiple alkylations.[15][16]

Solutions & Protocol:

  • Control Stoichiometry (Indole in Excess): The most straightforward solution is to use a large excess of the indole relative to the alkylating agent. This ensures the electrophile is more likely to encounter a molecule of starting material than the mono-alkylated product.[15]

  • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation reaction more than the first, improving selectivity.

  • Use a Milder Lewis Acid: Strong Lewis acids (like AlCl₃) can promote side reactions. Consider using milder alternatives like ZnCl₂, FeCl₃, or I₂.[17]

Experimental Protocol (Example: C3-Benzylation):

  • To a round-bottom flask under an argon atmosphere, add indole (3.0 mmol, 3.0 equiv).

  • Add the solvent (e.g., dry toluene, 10 mL).

  • Add the catalyst (e.g., molecular iodine, I₂, 0.05 mmol, 5 mol%).[18]

  • Stir the mixture and add the benzylic alcohol (1.0 mmol, 1.0 equiv) dropwise at 40 °C.[18]

  • Monitor the reaction by TLC. Upon completion, quench with aqueous sodium thiosulfate solution, extract with ethyl acetate, dry over Na₂SO₄, and purify by column chromatography.[18]

Problem: My Friedel-Crafts acylation is sluggish, or I'm getting N-acylation instead of C3-acylation.

Probable Cause: Unlike alkylation, Friedel-Crafts acylation adds an electron-withdrawing acyl group, which deactivates the ring and prevents polyacylation.[16][19] However, the indole nitrogen can still compete with C3 for the acylating agent. Sluggishness can result from using a deactivated indole or an insufficiently powerful Lewis acid.

Solutions & Protocol:

  • Protect the Nitrogen: The most robust solution is to protect the indole nitrogen (e.g., with a Boc or Ts group) to completely block N-acylation and direct the reaction to C3.[1][11]

  • Optimize the Lewis Acid: A stoichiometric amount of a strong Lewis acid like AlCl₃ is often required. The acid coordinates to both the acyl halide and the product ketone, necessitating more than one equivalent.

  • Use a Nucleophilic Catalyst: For some substrates, a nucleophilic catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can effectively promote regioselective C-acylation under milder conditions.[20]

Mechanistic Insight: Polyalkylation vs. Monoacylation

G cluster_0 Friedel-Crafts Alkylation cluster_1 Friedel-Crafts Acylation Indole_A Indole Alkyl_Indole C3-Alkyl Indole (More Reactive) Indole_A->Alkyl_Indole + R-X, LA Poly_Alkyl Poly-alkylated Byproduct Alkyl_Indole->Poly_Alkyl + R-X, LA (Fast) Indole_B Indole Acyl_Indole C3-Acyl Indole (Less Reactive) Indole_B->Acyl_Indole + RCOCl, LA Stop Reaction Stops Acyl_Indole->Stop Further reaction is disfavored

Caption: Comparison of reactivity in Friedel-Crafts alkylation vs. acylation.

Guide 2: C-H Functionalization
Problem: I can't achieve selective functionalization on the benzene ring (C4-C7). The reaction keeps happening at C2 or C3.

Probable Cause: The C-H bonds on the pyrrole ring (C2 and C3) are inherently more reactive than those on the benzene ring.[5] Overcoming this intrinsic reactivity requires a strategy that directs a catalyst to a specific, less reactive C-H bond.

Solutions & Protocol:

  • Employ a Directing Group (DG): This is the most powerful strategy for controlling site-selectivity. A directing group is installed (often at the N1 position) which coordinates to the metal catalyst and delivers it to a specific C-H bond, typically in an ortho-position, forming a stable metallacycle intermediate.[5][6]

  • Select the Correct DG for the Desired Position: The geometry and nature of the DG determine the site of functionalization.

Directing Group (on N1) Typical Site Selectivity Common Catalysts Reference
Pivaloyl (Piv)C2Rh(III), Ir(III)[21]
Pyrimidinyl (Pyr)C2Rh(III)[21]
P(O)tBu₂C7Pd(II)[6]
P(O)tBu₂C6Cu(II)[6]
Glycine (transient DG on C3-CHO)C4Pd(II)[22]

Workflow: Choosing a C-H Functionalization Strategy

G Start Goal: Selective Indole C-H Functionalization Q_Position What is the target position? Start->Q_Position C2_C3 C2 or C3 Position Q_Position->C2_C3 Pyrrole Ring C4_C7 C4-C7 Position (Benzene Ring) Q_Position->C4_C7 Benzene Ring Intrinsic Exploit Intrinsic Reactivity (e.g., Electrophilic Sub. at C3) C2_C3->Intrinsic Target = C3 Block_C3 Block C3, Use Directing Group for C2 (e.g., N-Piv) C2_C3->Block_C3 Target = C2 DG_Strategy Directing Group Strategy is Essential C4_C7->DG_Strategy Select_DG Select DG based on target site (e.g., N-P(O)tBu₂ for C7) DG_Strategy->Select_DG

Caption: Decision workflow for site-selective C-H functionalization.

Problem: My C-H activation catalyst seems to be poisoned or deactivated.

Probable Cause: The nitrogen and sulfur atoms in heterocyclic substrates can coordinate strongly to metal catalysts, leading to catalyst deactivation or "poisoning".[10] This is a particularly common issue with substrates containing pyridine or thiazole moieties.

Solutions:

  • Use a Robust Catalytic System: Some catalytic systems are specifically designed to overcome this issue. For example, systems that operate via a fast, concerted metalation-deprotonation (CMD) pathway may be less susceptible to poisoning than those that rely on strong, persistent coordination.

  • Temporary N-Protection: Protecting a strongly coordinating nitrogen atom within your substrate (if it's not the directing group) can sometimes prevent it from interfering with the catalyst.

  • Modify Ligands/Additives: Judicious choice of ligands and additives can modulate the catalyst's electronic properties and sterics, sometimes preventing the formation of stable, inactive catalyst-substrate complexes.[23]

References

Technical Support Center: Stability of 1-methyl-1H-indol-6-amine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyl-1H-indol-6-amine. This guide is designed to provide in-depth technical assistance and troubleshooting for stability issues encountered when handling this compound in solution. While specific degradation pathways for this compound are not extensively documented in publicly available literature, this document synthesizes established principles for indole derivatives and aromatic amines to offer a robust framework for understanding and mitigating stability challenges.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is happening?

A1: Color change in solutions of indole derivatives, including this compound, is a common indicator of degradation. This is often due to oxidation and/or polymerization reactions. The indole nucleus is electron-rich, making it susceptible to oxidation, which can lead to the formation of colored oligomeric and polymeric impurities.[1] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Q2: I'm observing a loss of potency or inconsistent results in my assays using a stock solution of this compound. Could this be a stability issue?

A2: Yes, a loss of potency or variability in experimental results is a strong indication of compound degradation. The concentration of the active parent compound in your solution is likely decreasing over time. It is crucial to establish the stability of your stock solutions under your specific experimental conditions to ensure the reliability and reproducibility of your data.

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: The stability of this compound in solution is influenced by several factors:

  • pH: Aromatic amines can exhibit stability issues in acidic media.[2][3] Strong acidic conditions may lead to protonation and subsequent side reactions, while alkaline conditions can also promote degradation.

  • Oxygen: The indole ring is susceptible to oxidation by atmospheric oxygen.[1]

  • Light: Indole derivatives can be photosensitive, and exposure to UV or even ambient light can trigger photodegradation.[4]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[2]

  • Solvent: The choice of solvent can significantly impact the stability of the compound. Protic solvents, for example, can influence photostability.[1]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues with this compound solutions.

Issue 1: Rapid Discoloration of the Solution
Potential Cause Troubleshooting Steps Scientific Rationale
Oxidation 1. Prepare solutions using degassed solvents. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Store solutions in tightly sealed vials with minimal headspace.The electron-rich pyrrole ring of the indole nucleus is prone to oxidation by atmospheric oxygen, leading to colored degradation products.[1]
Photodegradation 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during handling.Indoleamines can be susceptible to photodegradation, where light energy initiates chemical reactions leading to degradation.[4][5]
Issue 2: Inconsistent Analytical Results (e.g., HPLC peak area decreases over time)
Potential Cause Troubleshooting Steps Scientific Rationale
Solution Instability 1. Perform a time-course stability study of your stock solution at your storage temperature. Analyze aliquots by a stability-indicating method (e.g., HPLC-UV) at regular intervals (e.g., 0, 2, 4, 8, 24 hours). 2. Prepare fresh solutions for each experiment.This systematic approach will quantify the rate of degradation and help you define a reliable window for using the solution.
Inappropriate Solvent 1. Evaluate the stability of this compound in different solvents (e.g., DMSO, ethanol, acetonitrile, buffered aqueous solutions). 2. Molecules that can act as hydrogen bond donors and acceptors can show different photophysical behavior and stability in protic versus aprotic solvents.[1]The choice of solvent can influence degradation pathways and rates.[1][6][7][8]
pH Effects 1. If using aqueous solutions, buffer the solution to a neutral or slightly basic pH (e.g., pH 7-8). 2. Avoid strongly acidic or alkaline conditions.Aromatic amines can be unstable in acidic conditions.[2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a systematic approach to identify the degradation pathways and the intrinsic stability of this compound.[9][10][11][12][13]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours, protected from light.

    • Photodegradation: Expose the stock solution to light in a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/square meter). A dark control should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer is a good starting point.[14]

  • Data Analysis:

    • Calculate the percentage degradation of this compound by comparing the peak area of the parent compound in the stressed samples to that of the unstressed control.

    • Monitor for the appearance of new peaks, which represent degradation products.

Protocol 2: Handling Air-Sensitive Solutions of this compound

Objective: To provide a standard operating procedure for the preparation and handling of solutions of air-sensitive compounds to minimize oxidative degradation.[15][16][17][18][19]

Materials:

  • Schlenk line or glove box

  • Degassed solvents

  • Septa-sealed vials

  • Syringes and needles

  • Inert gas (nitrogen or argon)

Methodology:

  • Solvent Degassing: Degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Preparation under Inert Atmosphere:

    • Weigh the solid this compound in a vial under a stream of inert gas or inside a glove box.

    • Add the degassed solvent to the vial using a syringe.

    • Seal the vial with a septum and parafilm.

  • Storage: Store the solution in a tightly sealed vial with minimal headspace, protected from light, and at a low temperature (e.g., -20°C).

  • Sampling: To withdraw an aliquot, first purge the syringe with inert gas. Puncture the septum and inject a small amount of inert gas into the vial to create a positive pressure. Then, withdraw the desired volume of solution.

Visualization of Concepts

Diagram 1: Factors Influencing Stability

cluster_factors Factors Affecting Stability pH pH Degradation Degradation pH->Degradation Oxygen Oxygen Oxygen->Degradation Light Light Light->Degradation Temperature Temperature Temperature->Degradation Solvent Solvent Solvent->Degradation Compound This compound in Solution cluster_pathway Proposed Oxidative Degradation Indole This compound Hydroxylated Hydroxylated Intermediates Indole->Hydroxylated Oxidation Dimer Dimerization Hydroxylated->Dimer Oligomer Oligomers/Polymers (Colored Products) Dimer->Oligomer cluster_workflow Stability Assessment Workflow Prep Prepare Solution Stress Apply Stress Conditions (pH, Light, Temp, O2) Prep->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze by HPLC-UV/MS Sample->Analyze Data Calculate % Degradation & Identify Products Analyze->Data

References

Technical Support Center: Addressing Poor Regioselectivity in Indole Amination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center for Indole Amination. The indole scaffold is a privileged structure in medicinal chemistry and natural products, making its precise functionalization a critical task for researchers. Direct C–H amination offers an atom-economical route to valuable aminoindoles, but controlling the site of amination (regioselectivity) is a significant and often frustrating challenge. The indole nucleus presents three primary sites for amination: the N1-position (N-H amination) and the electron-rich C3 and C2 positions (C-H amination). This guide provides in-depth, field-tested troubleshooting advice to help you diagnose and solve common regioselectivity issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address the most common problems researchers face. Each question is followed by a detailed explanation of the underlying chemical principles and a step-by-step guide to resolving the issue.

Question 1: My reaction is exclusively producing the N1-aminated indole, but I want to functionalize a C-H bond. How can I fix this?

This is the most common regioselectivity problem. The indole N-H bond is acidic and often reacts preferentially, especially under basic conditions or with highly reactive aminating agents.

Root Cause Analysis:

The N-H bond of indole is the most kinetically accessible site for many reagents. Palladium-catalyzed aza-Wacker reactions, for example, can be prone to N-functionalization, though specific conditions can prevent it.[1] Similarly, traditional copper-catalyzed Ullmann-type couplings often favor N-arylation.[2] To achieve C–H amination, you must either block the N1 position or use conditions that kinetically or thermodynamically favor C–H activation over N–H deprotonation.

Troubleshooting Workflow & Solutions:
  • N1-Protection Strategy (The Direct Approach):

    • Action: Introduce a protecting group on the indole nitrogen. The choice of group is critical as it serves a dual purpose: blocking the N1 site and directing the amination to a specific carbon.

    • Why it Works: A bulky protecting group can sterically hinder the C7 and C2 positions, but more importantly, many groups can chelate to the metal catalyst, directing functionalization to a specific, adjacent C-H bond.[3]

    • Recommended Groups:

      • For C2-Amination: Pivaloyl (Piv), acetyl (Ac), or sulfonyl groups are excellent choices for directing C2 functionalization with catalysts like palladium, rhodium, or iridium.[3][4]

      • For Benzene Ring Amination (C4-C7): Bulky groups like di-tert-butylphosphine (N-PtBu2) have been shown to direct rhodium catalysts to the C7 position.[4] An aldehyde group at C3 can direct iridium-catalyzed amidation to the C4 position.[5]

    • Protocol: Before your amination step, protect your indole using standard literature procedures (e.g., for N-acylation, use the corresponding acyl chloride or anhydride with a base like NaH or pyridine).

  • Modify Reaction Conditions to Favor C-H Activation:

    • Action: Switch to a catalytic system known to promote C-H activation in the presence of a free N-H.

    • Why it Works: Certain catalytic systems operate via mechanisms that do not involve initial N-deprotonation. For instance, some copper-catalyzed systems can proceed through an electrophilic attack of a Cu(II) species on the electron-rich pyrrole ring.[6]

    • Recommended Conditions: For selective C3-amidation of free (N-H) indoles, a system using an electrophilic N-benzenesulfonyloxyamide in the presence of ZnCl₂ has proven effective. The Lewis acid is key to promoting C3 functionalization over N1.[7][8]

Question 2: I am getting a mixture of C2 and C3-aminated products. How can I selectively obtain the C2-aminoindole?

Achieving C2 selectivity is a classic challenge because the C3 position of indole is intrinsically more nucleophilic and sterically accessible. Therefore, C2 amination almost always requires a carefully designed catalytic system.

Root Cause Analysis:

Standard electrophilic substitution reactions on the indole ring overwhelmingly favor the C3 position. To override this inherent reactivity, a mechanism that avoids a simple electrophilic pathway is required. This is typically achieved through directed C–H activation or by modulating the electronics and sterics of the catalytic intermediate.

Troubleshooting Workflow & Solutions:
  • Implement a Directing Group Strategy:

    • Action: As in the previous problem, use a directing group on the N1 nitrogen. This is the most robust strategy for achieving C2 selectivity.

    • Why it Works: The directing group coordinates to the metal center (e.g., Pd, Rh, Ir), forming a metallocycle that positions the catalyst directly adjacent to the C2-H bond, making its activation the favored pathway.[4][9]

    • Catalyst & Directing Group Combinations:

      • Palladium/Copper Catalysis: An N-acetyl or N-pivaloyl indole with a Pd/Cu co-catalytic system can provide excellent C2-amination selectivity.[6]

      • Rhodium/Iridium Catalysis: N-amide or N-sulfonyl groups are effective for directing Rh(III) and Ir(III) catalysts to the C2 position.[9]

  • Utilize a π-Bond Directing Strategy:

    • Action: If your indole has an allyl group at the C3 position, you can leverage this for C2-amination.

    • Why it Works: Vemula et al. reported a novel approach where the π-bond of a C3-allyl group directs a nickel or palladium catalyst to activate the adjacent C2-H bond, leading to exclusive C2-amination.[10][11] This occurs via a proposed Friedel-Crafts-type π-bond directed C–H activation.[10][11]

    • Protocol: This method is specific to 3-allyl indoles but offers a powerful alternative when other directing groups are incompatible.

  • Mechanistic Control via Catalyst Choice:

    • Action: In some cases, the catalyst itself can override the natural C3 selectivity.

    • Why it Works: Mechanistic studies on palladium-catalyzed arylations suggest that the reaction may not proceed through a simple electrophilic substitution. Instead, it could involve a C3 to C2 migration of the palladium intermediate or a direct, non-electrophilic C2-palladation.[12] The choice of ligands and additives is crucial.

    • Example: For direct arylation (a related C-C bond formation), using Pd(OAc)₂ with specific phosphine and carbene ligands can strongly favor C2 functionalization even on N-methylindole.[12] Similar principles can be applied to amination.

Data Summary: Catalyst Systems for C2 vs. C3 Selectivity
Catalyst SystemDirecting/Protecting GroupTypical SelectivityReference
Pd(OAc)₂ / Cu(OTf)₂N-Acyl>95% C2-amination[6]
[IrCp*Cl₂]₂ / AgNTf₂N-Acyl (on 3-carboxamide)Exclusive C2-functionalization[9]
NiCl₂ or PdCl₂C3-AllylExclusive C2-amination[10][11]
ZnCl₂ / Electrophilic AmideFree N-HExclusive C3-amidation[7][8]
CuBrFree N-HC3-cyanation[13]
Question 3: My goal is C3-amination, but the reaction is sluggish and gives low yields. How can I improve efficiency?

While C3 is the electronically preferred site, reactions can still be inefficient due to catalyst inhibition, poor reactivity of the aminating agent, or unfavorable reaction conditions.

Root Cause Analysis:

Low yields in C3-aminations can stem from several factors. The catalyst might be deactivated by the indole substrate or the amine product. The aminating agent could be insufficiently electrophilic, or the reaction conditions (solvent, temperature, additives) may not be optimal for the catalytic cycle.

Troubleshooting Workflow & Solutions:
  • Enhance the Electrophilicity of the Nitrogen Source:

    • Action: Use a more reactive aminating agent.

    • Why it Works: Direct C3-amination often proceeds via an electrophilic attack on the indole ring. A more potent electrophilic nitrogen source will accelerate the key C-N bond-forming step.

    • Recommended Reagents: N-Benzenesulfonyloxyamides, in the presence of a Lewis acid like ZnCl₂, are highly effective electrophilic nitrogen agents for C3-amidation.[7][8]

  • Optimize the Catalytic System:

    • Action: Screen different metal catalysts and ligands. While C3 is the default position, an appropriate catalyst is still needed to mediate the reaction efficiently.

    • Why it Works: Copper catalysts are frequently used for C3 functionalizations.[13][14][15] The ligand environment and the copper oxidation state are critical for catalytic turnover.

    • Recommended System: A Cu(II)-catalyzed system has been shown to achieve site-selective C3-heteroarylation of indoles. The mechanism is proposed to involve aminocupration of an alkyne precursor followed by nucleophilic addition.[15]

  • Adjust Reaction Conditions:

    • Action: Systematically vary the solvent, temperature, and additives.

    • Why it Works:

      • Solvent: A polar, non-coordinating solvent often facilitates electrophilic reactions.

      • Temperature: Increasing the temperature can overcome activation barriers, but be mindful of potential side reactions or decomposition.

      • Additives: Lewis acids (e.g., ZnCl₂) can activate the aminating agent, while bases can influence the deprotonation equilibrium of the indole.[7]

Visualizing the Solution: Diagrams & Workflows

A clear decision-making process is crucial for efficient troubleshooting. The following diagrams illustrate the logical steps and mechanistic principles discussed.

Troubleshooting Flowchart

This flowchart guides you through the process of diagnosing and solving your regioselectivity issue.

Troubleshooting_Flowchart start Start: Poor Regioselectivity in Indole Amination q1 What is the major undesired product? start->q1 n1_prod N1-Amination Product q1->n1_prod N1-Amination c2c3_mix Mixture of C2/C3 Products q1->c2c3_mix C-H Amination low_yield Desired Regioisomer, but Low Yield q1->low_yield Correct Isomer sol_n1_a Strategy 1: Block N1 Site - Add N-protecting group (e.g., Ac, Piv, Sulfonyl). - This also directs to C2 or other positions. n1_prod->sol_n1_a sol_n1_b Strategy 2: Change Conditions - Use system favoring C-H activation (e.g., ZnCl2 + electrophilic amide for C3).[7] n1_prod->sol_n1_b q2 What is the desired product? c2c3_mix->q2 want_c3 C3-Amination low_yield->want_c3 want_c2 C2-Amination q2->want_c2 q2->want_c3 sol_c2_a Strategy 1: Use N-Directing Group - N-Piv, N-Acyl with Pd/Cu or Rh/Ir catalyst systems.[6][10] want_c2->sol_c2_a sol_c2_b Strategy 2: Use π-Bond Direction - Requires C3-allyl indole. - Use NiCl2 or PdCl2 catalyst.[11][12] want_c2->sol_c2_b sol_c3_a Strategy 1: Enhance N-source - Use electrophilic aminating agent (e.g., N-benzenesulfonyloxyamides).[7][8] want_c3->sol_c3_a sol_c3_b Strategy 2: Optimize Catalyst - Screen Cu(I) and Cu(II) catalysts and ligands. want_c3->sol_c3_b

References

Technical Support Center: Overcoming Solubility Challenges of Indole Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming the common yet significant challenge of poor aqueous solubility of indole derivatives in experimental assays. Inaccurate concentration of your test compound due to precipitation can lead to unreliable data, including underestimated activity and inconsistent results.[1][2] This resource offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with indole derivatives.

Q1: Why are my indole derivatives so poorly soluble in aqueous buffers?

A1: The indole ring system, the core structure of these derivatives, is predominantly hydrophobic. The addition of other nonpolar functional groups further increases this lipophilicity, leading to low solubility in polar solvents like water and aqueous buffers.[3] This is a common characteristic of many small molecule inhibitors and drug candidates.[3]

Q2: I can't dissolve my compound directly in my assay buffer. What should be my first step?

A2: The standard initial approach is to prepare a concentrated stock solution of your indole derivative in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of compounds.[3] This stock solution is then serially diluted into your aqueous assay medium to achieve the desired final concentration.[3] However, it is crucial to keep the final DMSO concentration low (typically <0.5% v/v) to avoid solvent-induced artifacts in your assay.[3][4]

Q3: Can adjusting the pH of my buffer improve the solubility of my indole derivative?

A3: Yes, pH modification can be a very effective strategy if your indole derivative possesses ionizable groups.[3] The indole nitrogen itself has a pKa, and its protonation state is pH-dependent. For weakly basic indole derivatives, lowering the pH of the buffer can lead to protonation of the molecule, forming a more soluble salt.[3][4] Conversely, if your derivative has an acidic functional group, increasing the pH can enhance its solubility by promoting deprotonation.[3] Determining the pKa of your specific compound is essential for optimizing the buffer pH.[3]

Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds.[5][6] They work by reducing the overall polarity of the solvent system, making it more favorable for nonpolar molecules.[5][7] Common co-solvents used in biological assays include ethanol, polyethylene glycol (PEG 400), and propylene glycol.[3][6]

Q5: What are cyclodextrins and how do they improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[8][9] They can encapsulate hydrophobic molecules, like many indole derivatives, within their central cavity, forming an inclusion complex.[8][9] This complex effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent water solubility.[8][9] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used due to their enhanced aqueous solubility and safety profiles.[10][11]

Troubleshooting Guides

This section provides structured guidance for specific problems you may encounter during your experiments.

Issue 1: Compound Precipitates Immediately Upon Dilution of DMSO Stock into Aqueous Buffer

This is a frequent and frustrating issue often referred to as "solvent-shifting precipitation."[3] It occurs when the compound, stable in the high-DMSO concentration of the stock solution, crashes out as the solvent environment abruptly becomes aqueous.[3]

Troubleshooting Workflow:

start Precipitation Observed Upon Dilution check_dmso Is final DMSO concentration <0.1%? start->check_dmso check_mixing Was the stock added dropwise to a vigorously stirring buffer? check_dmso->check_mixing No solution_dmso Increase final DMSO concentration to 0.1-0.5% check_dmso->solution_dmso Yes check_conc Is the final compound concentration below its known solubility limit? check_mixing->check_conc Yes solution_mixing Re-prepare: Add stock slowly to stirring buffer. check_mixing->solution_mixing No solution_conc Lower the final compound concentration. check_conc->solution_conc No next_step Still Precipitates check_conc->next_step Yes resolved Resolved solution_dmso->resolved solution_mixing->resolved solution_conc->resolved add_cosolvent Incorporate a co-solvent (e.g., Ethanol, PEG 400) next_step->add_cosolvent add_surfactant Add a non-ionic surfactant (e.g., Tween® 80) add_cosolvent->add_surfactant Still Precipitates add_cosolvent->resolved Resolved use_cyclodextrin Formulate with a cyclodextrin (e.g., HP-β-CD) add_surfactant->use_cyclodextrin Still Precipuates add_surfactant->resolved Resolved use_cyclodextrin->resolved Resolved

Caption: Troubleshooting workflow for compound precipitation.

Detailed Solutions:

  • Optimize Dilution Protocol: Always add the concentrated DMSO stock solution dropwise into the largest volume of vigorously stirring or vortexing aqueous buffer.[3] This rapid dispersion helps to avoid localized high concentrations that can initiate precipitation.[3]

  • Adjust Final DMSO Concentration: While aiming for a low final DMSO concentration is important, too little (<0.1%) may not be sufficient to maintain solubility during the dilution step. Ensure your final DMSO concentration is between 0.1% and 0.5%.[3]

  • Incorporate a Co-solvent: Adding a co-solvent like ethanol or PEG 400 to the aqueous buffer can increase its capacity to dissolve your indole derivative.[3]

  • Utilize Surfactants: Non-ionic surfactants such as Tween® 80 or Polysorbate 80 form micelles that can encapsulate hydrophobic compounds, thereby increasing their solubility in aqueous solutions.[3][12]

  • Employ Cyclodextrins: Preparing an inclusion complex with a cyclodextrin like HP-β-CD prior to dilution can effectively prevent precipitation by masking the hydrophobic nature of the indole derivative.[3][11]

Issue 2: Low and Variable Results in Cell-Based Assays

Inconsistent biological data can often be a direct consequence of your compound not being fully dissolved in the assay medium, leading to an inaccurate effective concentration at the cellular level.[1][2]

Troubleshooting Steps:

  • Confirm the Solubility Limit: Perform a kinetic solubility assay to determine the maximum soluble concentration of your compound in the final assay medium, including any serum or other additives.[2]

  • Solvent Tolerance Test: Determine the maximum concentration of your chosen solvent (e.g., DMSO, ethanol) that your specific cell line can tolerate without affecting viability or the assay endpoint.[4][13]

  • Microscopic Examination: Before adding your compound to the cells, inspect the final solution under a microscope to check for any micro-precipitates that may not be visible to the naked eye.[14]

  • Consider Lipid-Based Formulations: For highly lipophilic compounds, especially in the context of in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be a highly effective formulation strategy.[15][16]

Data Presentation: Solubility of Indomethacin

The following tables provide representative data on the solubility of Indomethacin, a well-known indole derivative, illustrating the impact of different solvent systems. This data can serve as a guide for selecting initial solubilization strategies for your own indole derivatives.

Table 1: Solubility of Indomethacin in Various Organic Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)
DMSO~17.8~49.7
Dimethylformamide (DMF)~20.2~56.4
Ethanol~6.73~18.8

Data compiled from various sources.[17]

Table 2: Mole Fraction Solubility of Indomethacin in Ethanol-Water Mixtures at 298.15 K (25°C)

Mass Fraction of EthanolMole Fraction Solubility (x 10⁻³)
0.00 (Pure Water)0.0000448
0.250.0032
0.500.118
0.750.895
1.00 (Pure Ethanol)2.50

Adapted from scientific literature.[18] This table clearly demonstrates the significant increase in solubility with the addition of a co-solvent.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to aid in your solubility troubleshooting.

Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility

This method determines the thermodynamic solubility of a compound in a specific buffer.[5][19][20]

Materials:

  • Indole derivative (solid powder)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringes and 0.22 µm syringe filters

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add Excess Compound: Add an excess amount of the solid indole derivative to a glass vial. "Excess" means that there should be visible undissolved solid at the end of the experiment.

  • Add Buffer: Add a known volume of the aqueous buffer to the vial.

  • Equilibrate: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for 24-48 hours.[21]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining undissolved compound.[22]

  • Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-precipitates. Be mindful of potential compound adsorption to the filter material.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved indole derivative using a validated analytical method like HPLC-UV or LC-MS.[19][21]

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific buffer at that temperature.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This is a common and economical method for preparing cyclodextrin inclusion complexes.[23][24]

Materials:

  • Indole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • 50% Ethanol in water (v/v)

  • Vacuum oven or desiccator

Procedure:

  • Create a Paste: Place the accurately weighed HP-β-CD into a mortar. Slowly add a small amount of the 50% ethanol solution and triturate with the pestle until a uniform, paste-like consistency is achieved.[24]

  • Add Compound: Add the accurately weighed indole derivative to the paste. The molar ratio of the drug to cyclodextrin will need to be optimized (e.g., 1:1, 1:2).

  • Knead: Knead the mixture thoroughly for 45-60 minutes. During this process, the solvent will slowly evaporate. If the mixture becomes too dry, add a few more drops of the ethanol/water solution to maintain a pasty consistency.[23]

  • Drying: Spread the kneaded mixture in a thin layer and dry it in a vacuum oven at a low temperature (e.g., 40°C) or in a desiccator until a constant weight is achieved.

  • Pulverize and Sieve: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.[24]

  • Characterization: The formation of the inclusion complex should be confirmed using analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 3: General Solvent Tolerance Assay for Cell-Based Experiments

This protocol helps determine the highest concentration of a solvent that can be used in your cell-based assay without causing toxicity.[4][13]

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Solvent to be tested (e.g., DMSO, Ethanol)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at the same density you would use for your primary assay. Allow the cells to adhere and grow for 24 hours.

  • Prepare Solvent Dilutions: Prepare a series of dilutions of your solvent in complete cell culture medium. For example, for DMSO, you might prepare final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05% (v/v). Include a "medium only" control (0% solvent).

  • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

  • Incubate: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Read Plate: Measure the output (e.g., absorbance or fluorescence) using a plate reader.

  • Analyze Data: Calculate the percentage of cell viability for each solvent concentration relative to the "medium only" control. The highest concentration of the solvent that does not significantly reduce cell viability is considered the maximum tolerated concentration for your assay.

Conclusion

Overcoming the solubility challenges of indole derivatives is a critical step in obtaining reliable and reproducible data in drug discovery and development. By systematically applying the strategies outlined in this guide—from simple pH adjustments to more advanced formulation techniques like cyclodextrin complexation—researchers can ensure that their compounds remain in solution at the desired concentration. Always validate your approach by determining the solubility limit and assessing solvent tolerance in your specific assay system.

References

Technical Support Center: Optimization of Palladium Catalysts for Indole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed indole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Indole scaffolds are ubiquitous in pharmaceuticals and natural products, making their efficient synthesis and functionalization a critical endeavor.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower you to solve challenges in your own research.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the optimization of palladium-catalyzed indole coupling reactions. Each issue is presented in a question-and-answer format, detailing the potential causes and providing actionable solutions based on established chemical principles.

Issue 1: Low or No Conversion of Starting Material

Question: My Suzuki-Miyaura (or Buchwald-Hartwig) reaction with an indole substrate is showing very low yield or is not working at all. What are the most common reasons for this?

Answer: Low or no conversion is a frequent challenge and often points to issues with the catalyst's activity, the reaction conditions, or the reagents themselves. A systematic approach is key to diagnosing the problem.

Potential Causes & Solutions:

  • Catalyst Deactivation/Inhibition: The active Pd(0) species is susceptible to deactivation through several pathways.

    • Oxidation: Exposure to oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[3] Ensure all solvents and reagents are rigorously degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

    • Aggregation: High temperatures or an insufficient ligand-to-palladium ratio can cause the catalyst to aggregate into inactive palladium black.[3] Visually inspect the reaction for the formation of black precipitates. If observed, consider lowering the temperature or increasing the ligand-to-metal ratio.

    • Product/Substrate Inhibition: The nitrogen lone pair on the indole ring (or other nitrogen-rich heterocycles) can coordinate to the palladium center, forming inactive complexes and inhibiting catalytic turnover.[3][4][5] This is particularly problematic with unprotected indoles.

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[4][6]

    • Steric and Electronic Properties: For electron-rich indoles and challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required.[3][7] These ligands create a sterically hindered environment around the palladium, which can prevent inhibitory coordination from the indole nitrogen and promote the desired catalytic cycle.[6][7]

  • Suboptimal Base or Solvent: The base and solvent play crucial roles in the catalytic cycle, particularly in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[8][9]

    • Base Strength & Solubility: The base must be strong enough to facilitate the key mechanistic step but not so strong that it causes substrate degradation. In Suzuki couplings, the base activates the boronic acid.[9] In Buchwald-Hartwig aminations, it deprotonates the amine.[7][10] The solubility of the inorganic base is critical; a mixture of an organic solvent like dioxane with water can often improve results for Suzuki reactions by dissolving the base.[8]

    • Solvent Polarity: The solvent must dissolve all components at the reaction temperature. Aprotic polar solvents like dioxane, toluene, or DMF are common choices.[7][10]

Issue 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I'm observing significant amounts of homocoupling of my boronic acid (in a Suzuki reaction) or hydrodehalogenation of my aryl halide. What is causing this?

Answer: The formation of these side products points to specific, unproductive pathways that are competing with your desired cross-coupling reaction.

Potential Causes & Solutions:

  • Homocoupling of Boronic Acids (Suzuki Reaction): This typically occurs when the transmetalation step is slow, allowing the boronic acid to react with itself. It is often exacerbated by the presence of oxygen.

    • Solution: Ensure thorough degassing of all reagents and the reaction vessel. Screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can modulate the rate of transmetalation relative to homocoupling.[8][11]

  • Hydrodehalogenation: This side reaction, where the aryl halide is reduced to an arene, can occur through a competing β-hydride elimination pathway, especially in Buchwald-Hartwig aminations.[6]

    • Solution: The choice of ligand is critical to suppress this pathway. Bulky ligands that accelerate the rate of reductive elimination can outcompete β-hydride elimination. Additionally, using a non-coordinating, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often beneficial.[7]

  • Indole Decomposition: Indoles are electron-rich and can be susceptible to decomposition under strongly oxidative or acidic conditions.[12]

    • Solution: If using a C-H activation strategy that requires an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂), carefully screen the oxidant type and stoichiometry.[4][12] Sometimes, additives like pyridine can stabilize the palladium catalyst and prevent substrate decomposition.[12]

Issue 3: Poor Regioselectivity in C-H Functionalization

Question: I am attempting a direct C-H functionalization on the indole core, but I'm getting a mixture of isomers (e.g., C2 vs. C3, or pyrrole ring vs. benzene ring). How can I control the site selectivity?

Answer: Controlling regioselectivity in indole C-H functionalization is a significant challenge due to the multiple reactive sites. The outcome is a delicate balance of electronics, sterics, and the reaction mechanism.[1][13]

Strategies for Regiocontrol:

  • Exploiting Inherent Reactivity: The C3 position of indole is the most nucleophilic and kinetically favored site for many electrophilic functionalizations. C2 is the next most reactive site on the pyrrole ring.[4] Reactions proceeding through an electrophilic palladation mechanism will often favor C3 or C2.

    • Ligand Control: It is possible to switch selectivity between C2 and C3 by tuning the ligand. For example, in the oxidative Heck reaction of indoles, different ligands can switch the regioselectivity-determining step, allowing for controlled C2- or C3-alkenylation.[1]

  • Directing Groups: To target the less reactive C4-C7 positions on the benzene ring, a directing group is often necessary.[13][14][15] This strategy relies on installing a coordinating group (e.g., on the indole nitrogen) that directs the palladium catalyst to a specific C-H bond, typically via the formation of a stable palladacycle intermediate.[13][16]

    • Examples: A phosphinoyl group on the nitrogen can direct arylation to the C7 position, while other groups can be used to target C4, C5, or C6.[15][16]

  • Catalyst-Based Control: In some systems, the ligand structure itself, independent of a directing group on the substrate, can influence the site of C-H activation.[13] This is an advanced strategy that often requires screening specialized ligand libraries.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium precursor? Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst?

A1: The choice of precursor depends on the reaction and desired convenience.

  • Pd(OAc)₂ (Palladium(II) Acetate): A common, air-stable Pd(II) source. It must be reduced in situ to the active Pd(0) species. This reduction can be effected by phosphine ligands, amines, or other reagents in the mixture.[10] It is cost-effective and suitable for a wide range of reactions.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): An air-stable source of Pd(0), which eliminates the need for an in situ reduction step. This can lead to more reproducible initiation but it is more expensive and sensitive to light.

  • Pre-catalysts: These are well-defined, air-stable Pd(II) complexes (e.g., Buchwald or PEPPSI-type pre-catalysts) that contain both the palladium source and the ligand. They are designed for rapid and clean generation of the active monoligated Pd(0) species in solution, often leading to higher activity and reproducibility. They are an excellent choice for high-stakes reactions or when troubleshooting difficult couplings.[5][17]

Q2: What is the role of water in a Suzuki-Miyaura coupling? Should my reaction be strictly anhydrous?

A2: Unlike many other organometallic reactions, Suzuki-Miyaura couplings are often tolerant of, and can even be accelerated by, the presence of water.[8] A small amount of water, often used in a mixed solvent system (e.g., dioxane/water or methanol/water), can significantly improve the solubility of inorganic bases like K₃PO₄ or K₂CO₃, which is crucial for activating the boronic acid for transmetalation.[8] However, for sensitive substrates, anhydrous conditions may still be preferable to avoid potential side reactions like protodeboronation of the boronic acid.

Q3: My reaction involves an unprotected N-H indole. Are there special considerations?

A3: Yes. The acidic N-H proton of unprotected indoles can react with strong bases. More importantly, the nitrogen lone pair can coordinate to the palladium catalyst, leading to inhibition or deactivation.[5]

  • Base Selection: Use a base that is strong enough for the catalytic cycle but minimizes deprotonation of the indole N-H if it's detrimental. K₃PO₄ is often a good choice.[5]

  • Ligand Choice: Bulky ligands are crucial. They can create a protective pocket around the palladium atom, sterically hindering coordination from the indole nitrogen.[5]

  • N-Protection: If problems persist, the most straightforward solution is to protect the indole nitrogen with a suitable group (e.g., Boc, Ts, SEM) that can be removed after the coupling reaction.

Part 3: Protocols & Data

Protocol 1: General Procedure for Ligand Screening in a Buchwald-Hartwig Amination of 3-Bromoindole

This protocol outlines a parallel screening approach to identify the optimal ligand for a challenging coupling.

  • Array Setup: In an inert atmosphere glovebox, arrange an array of 8 mL vials, each with a small magnetic stir bar.

  • Reagent Addition: To each vial, add 3-bromoindole (1.0 equiv), the desired amine coupling partner (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Catalyst Stock Solution: Prepare a stock solution of a palladium precursor (e.g., Pd₂(dba)₃, 2 mol % Pd) in anhydrous, degassed toluene.

  • Ligand Stock Solutions: Prepare separate stock solutions for each ligand to be screened (e.g., XPhos, RuPhos, BrettPhos, dppf; 4.4 mol %) in anhydrous, degassed toluene.

  • Reaction Initiation: Add the palladium precursor stock solution to each vial, followed by the respective ligand stock solution. Add additional solvent to bring all reactions to the same concentration (e.g., 0.1 M).

  • Reaction Conditions: Seal the vials tightly and place them in a pre-heated aluminum block on a stirrer plate outside the glovebox. Heat to the desired temperature (e.g., 100 °C) for a set time (e.g., 16 hours).

  • Analysis: After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products.

Table 1: Example Ligand Screening Data

Summarizes hypothetical results from the protocol above for the coupling of 3-bromoindole and morpholine.

EntryLigandPd Source (mol%)Temp (°C)Conversion (%)
1XPhosPd₂(dba)₃ (2)10095
2RuPhosPd₂(dba)₃ (2)10088
3BrettPhosPd₂(dba)₃ (2)10075
4dppfPd₂(dba)₃ (2)10032
5(none)Pd₂(dba)₃ (2)100<5

Conversion determined by LC-MS analysis of crude reaction mixture.

Part 4: Visualizing Mechanisms & Workflows

Diagram 1: Catalytic Cycle for Buchwald-Hartwig Amination

This diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.[6][10][18]

Buchwald_Hartwig_Cycle Catalytic Cycle for Buchwald-Hartwig Amination pd0 LₙPd(0) oa_complex LₙPd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_adduct [LₙPd(II)(Ar)(HNR¹R²)]⁺X⁻ oa_complex->amine_adduct amido_complex LₙPd(II)(Ar)(NR¹R²) amine_adduct->amido_complex - HX (+ Base) amido_complex:s->pd0:n product Ar-NR¹R² amido_complex->product Reductive Elimination catalyst_regen Catalyst Regeneration Troubleshooting_Workflow start Low Yield / No Reaction check_atmosphere Verify Inert Atmosphere (Degas Solvents/Reagents) start->check_atmosphere check_catalyst Catalyst System Issue? check_atmosphere->check_catalyst screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., Buchwald type) check_catalyst->screen_ligands Yes check_conditions Reaction Conditions Issue? check_catalyst->check_conditions No change_pd_source Try Different Pd Precursor (e.g., Pd(0) or Pre-catalyst) screen_ligands->change_pd_source success Improved Yield change_pd_source->success screen_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) check_conditions->screen_base Yes check_reagents Reagent Purity Issue? check_conditions->check_reagents No screen_solvent Screen Solvents & Temp (e.g., Toluene, Dioxane, DMF) screen_base->screen_solvent screen_solvent->success purify_reagents Purify/Verify Starting Materials & Reagents check_reagents->purify_reagents Yes check_reagents->success No purify_reagents->success

References

troubleshooting unexpected NMR shifts in 1-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for 1-methyl-1H-indol-6-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural verification and purity assessment of this valuable heterocyclic intermediate. While a powerful and routine analytical technique, NMR can occasionally yield spectra with unexpected chemical shifts, peak broadening, or extraneous signals that complicate interpretation.

This guide provides a structured, in-depth approach to troubleshooting these common issues. Moving beyond a simple checklist, we will explore the underlying chemical principles—from solvent-solute interactions to dynamic molecular processes—that influence the NMR spectrum. Our goal is to empower you to not only solve immediate analytical challenges but also to build a deeper, predictive understanding of your molecule's behavior in the NMR experiment.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The precise chemical shifts for this compound are highly dependent on the solvent, concentration, and temperature.[1] The 6-amino group is a strong electron-donating group, which significantly influences the electron density of the indole ring, causing notable upfield shifts for aromatic protons compared to the parent 1-methylindole.[2][3] Below are predicted reference values in common NMR solvents.

Table 1: Predicted ¹H and ¹³C Chemical Shifts (δ, ppm)

Position ¹H Shift (DMSO-d₆) ¹H Shift (CDCl₃) ¹³C Shift (DMSO-d₆) Notes
N-CH₃ ~3.65 (s) ~3.75 (s) ~32.5 Singlet, 3H.
NH₂ ~4.80 (br s) ~3.60 (br s) - Broad singlet, 2H. Exchangeable with D₂O. Shift is highly variable.
H-2 ~6.95 (d) ~7.05 (d) ~126.0 Doublet, J ≈ 3.0 Hz.
H-3 ~6.20 (d) ~6.30 (d) ~100.0 Doublet, J ≈ 3.0 Hz.
H-4 ~7.25 (d) ~7.35 (d) ~121.5 Doublet, J ≈ 8.5 Hz.
H-5 ~6.50 (dd) ~6.60 (dd) ~106.0 Doublet of doublets, J ≈ 8.5, 2.0 Hz.
H-7 ~6.70 (d) ~6.80 (d) ~95.0 Doublet, J ≈ 2.0 Hz.
C-2 - - ~126.0
C-3 - - ~100.0
C-3a - - ~129.0 Quaternary.
C-4 - - ~121.5
C-5 - - ~106.0
C-6 - - ~144.0 Quaternary, attached to -NH₂.
C-7 - - ~95.0
C-7a - - ~138.0 Quaternary.

Note: These are estimated values based on substituent effects on the indole scaffold. Actual experimental values may vary.[4][5]

Q2: Why is the signal for my -NH₂ protons extremely broad or not visible at all?

A2: This is common for amine protons. Several factors contribute:

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause efficient relaxation of attached protons, leading to signal broadening.

  • Chemical Exchange: The amine protons can exchange with trace amounts of water or acid in the solvent. If this exchange occurs at a rate comparable to the NMR timescale, the signal becomes very broad, sometimes to the point of disappearing into the baseline.[6]

  • Solvent Effects: In hydrogen-bond accepting solvents like DMSO-d₆, the exchange is often slowed, resulting in a more visible, albeit still broad, peak. In contrast, protic solvents like CD₃OD will cause rapid exchange, and you will not see a distinct -NH₂ signal.

To confirm the presence of the -NH₂ signal, perform a D₂O shake experiment (see Protocol 1).

Troubleshooting Guide: Diagnosing Unexpected Shifts

This section addresses specific spectral problems in a question-and-answer format, providing explanations of the underlying causes and actionable experimental solutions.

Problem 1: My aromatic proton signals are significantly shifted from the expected values.

Q: I've recorded a spectrum in CDCl₃, but my aromatic signals for H-5 and H-7 are much further downfield (higher ppm) than predicted. What is the most likely cause?

A: This strongly suggests unintended protonation of the 6-amino group.

  • Causality: The 6-amino group is basic and can be protonated by trace amounts of acid. For instance, CDCl₃ can degrade over time to produce small quantities of DCl, which is a strong acid. When the -NH₂ group is protonated to form -NH₃⁺, its electronic nature flips from a strong electron-donating group to a strong electron-withdrawing group. This "pulls" electron density from the aromatic ring, causing significant deshielding of the ring protons. The effect is most pronounced at the ortho (H-5, H-7) and para (H-4) positions, resulting in a downfield shift.[7]

  • Self-Validating Protocol:

    • Prepare a fresh sample using a newly opened ampoule of high-purity, neutral CDCl₃.

    • Alternatively, add a small amount of a non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or basic alumina to your NMR tube, filter, and re-acquire the spectrum. This will neutralize any trace acid.

    • If the shifts return to the expected upfield positions, you have confirmed that inadvertent protonation was the issue.

Q: I switched to benzene-d₆ to resolve some peak overlap, and now my entire spectrum looks different, with some aromatic peaks shifting upfield. Is this normal?

A: Yes, this is a classic manifestation of the Aromatic Solvent-Induced Shift (ASIS).

  • Causality: Benzene is not an inert "spectator" solvent. It forms weak π-π stacking interactions and van der Waals complexes with solute molecules.[8] For a planar molecule like your indole, the benzene molecules will tend to associate with the electron-poor face of the ring. Protons located on the periphery of your molecule (like the N-CH₃ group) may be forced into the shielding cone of the benzene ring current, causing a significant upfield shift (lower ppm). Protons located above the plane of the indole ring may experience a downfield shift. This effect can be highly useful for resolving overlapping signals.[6]

  • Actionable Insight: The shifts observed in benzene-d₆ are not "wrong"; they are simply different due to a specific solvent-solute interaction. This phenomenon can be intentionally exploited to resolve complex regions of a spectrum.

Problem 2: My peaks are broad and poorly resolved.

Q: I've prepared a sample at a high concentration for a ¹³C experiment, and now my ¹H spectrum shows very broad peaks. What's happening?

A: You are likely observing the effects of molecular aggregation.

  • Causality: At high concentrations, molecules with hydrogen-bonding capabilities (like your primary amine) and a planar aromatic surface can self-associate to form aggregates or oligomers.[9][10] These larger aggregates tumble more slowly in solution. In NMR, slow molecular tumbling leads to more efficient T₂ relaxation, which results in broader spectral lines.[11][12]

  • Self-Validating Protocol (Dilution Study):

    • Acquire a spectrum at your current high concentration.

    • Dilute the sample by a factor of 10 with the same solvent.

    • Acquire another spectrum under identical conditions.

    • If the peaks become significantly sharper upon dilution, aggregation was the cause of the broadening.

Q: My spectrum looks fine at room temperature, but when I heat the sample to 50°C, some peaks sharpen dramatically. Why?

A: This indicates a dynamic process, such as chemical exchange or the presence of conformational isomers (rotamers), that is occurring at an intermediate rate on the NMR timescale at room temperature.

  • Causality: NMR is like a camera with a specific shutter speed. If a molecule is changing its shape or protons are exchanging between sites at a rate close to this "shutter speed," the resulting image (the NMR peak) will be blurred. By heating the sample, you increase the rate of this process.[13] Once the exchange becomes very fast, the NMR spectrometer observes only a time-averaged environment, resulting in a single, sharp peak.

  • Actionable Insight: This is a powerful diagnostic tool. If you observe peak broadening that is resolved at higher temperatures, it provides valuable information about the dynamic nature of your molecule.

Table 2: Quick Troubleshooting Summary

Symptom Potential Cause Diagnostic Test Solution
Downfield shifted aromatics Acid contamination (protonation) Add K₂CO₃ to NMR tube Use fresh, neutral solvent; add basic alumina.
General, unpredictable shifts Aromatic solvent effect (ASIS) Compare spectrum in CDCl₃ vs. C₆D₆ Acknowledge as a solvent effect; use it to resolve peaks.
All peaks are broad Poor shimming; low solubility Check line shape of solvent peak Re-shim; use a different solvent or lower concentration.
Concentration-dependent broadening Molecular aggregation Dilution study Acquire data at a lower concentration.
Temperature-dependent broadening Chemical exchange / Rotamers Variable Temperature (VT) NMR Acquire at a higher temperature to obtain sharp, averaged signals.

| Extra, unexpected peaks | Impurity (solvent, starting material) | Check against solvent charts; run 2D NMR | Re-purify sample; identify impurity using MS or 2D NMR. |

Diagnostic Workflows & Protocols

Troubleshooting Logic Flow

The following diagram illustrates a logical workflow for diagnosing the root cause of an unexpected NMR spectrum.

Troubleshooting_Workflow start Unexpected NMR Spectrum obs_shift Peaks Shifted? start->obs_shift obs_broad Peaks Broad? start->obs_broad obs_extra Extra Peaks? start->obs_extra obs_shift->obs_broad No cause_protonation Cause: Protonation? obs_shift->cause_protonation Yes cause_solvent Cause: Solvent Effect? obs_shift->cause_solvent Yes (in C₆D₆?) obs_broad->obs_extra No cause_agg Cause: Aggregation? obs_broad->cause_agg Yes cause_exchange Cause: Exchange? obs_broad->cause_exchange Yes cause_impurity Cause: Impurity obs_extra->cause_impurity Yes test_base test_base cause_protonation->test_base Test: Add Base (K₂CO₃) test_solvent test_solvent cause_solvent->test_solvent Test: Re-run in CDCl₃ result_protonation result_protonation test_base->result_protonation Shifts Normalize result_solvent result_solvent test_solvent->result_solvent Shifts Differ Systematically test_dilute test_dilute cause_agg->test_dilute Test: Dilution Study test_vt test_vt cause_exchange->test_vt Test: VT-NMR result_agg result_agg test_dilute->result_agg Sharpens on Dilution result_exchange result_exchange test_vt->result_exchange Sharpens when Heated test_impurity test_impurity cause_impurity->test_impurity Test: Check Solvent Tables result_impurity result_impurity test_impurity->result_impurity Match Found action_purify action_purify result_impurity->action_purify Action: Re-purify

References

Technical Support Center: Managing Air and Moisture in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions for managing air and moisture sensitivity—two of the most common culprits behind failed or low-yielding indole syntheses. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve current issues but also to prevent future ones.

Section 1: Core Principles of Inert Atmosphere Laboratory Practice

Many reagents used in modern indole synthesis, particularly organometallics and palladium catalysts, are highly reactive towards oxygen and water.[1][2][3] An inert atmosphere is not a suggestion; it is a prerequisite for success. This section covers the foundational techniques for creating and maintaining an oxygen- and moisture-free reaction environment.

Frequently Asked Questions (FAQs)

Q1: What is an "inert atmosphere," and why is it critical? A: An inert atmosphere is a reaction environment that excludes reactive gases from the air, primarily oxygen (O₂) and water (H₂O).[2] It is typically composed of unreactive gases like nitrogen (N₂) or argon (Ar).[1][2] This is critical because many reagents, intermediates, and catalysts in indole synthesis are sensitive to oxidation or hydrolysis. For instance, the active Pd(0) species in Buchwald-Hartwig or Larock syntheses can be oxidized by air to an inactive state, halting the catalytic cycle.[4] Similarly, strongly basic or organometallic reagents can be quenched by water.[2]

Q2: Nitrogen or Argon? Does the choice of inert gas matter? A: For most applications, nitrogen is sufficient and more economical.[1] However, argon is denser than air, which can be advantageous as it can form a more stable "blanket" over the reaction mixture. In rare cases where a reactant might form a nitride complex (e.g., with lithium metal), argon is the superior choice. For the majority of indole syntheses, high-purity nitrogen is the standard.

Q3: My lab doesn't have a glovebox. Can I still run air-sensitive reactions? A: Absolutely. A well-maintained vacuum/inert gas manifold, commonly known as a Schlenk line, is a standard and highly effective tool for handling most air-sensitive compounds outside of a glovebox.[1][5] When combined with properly sealed glassware and correct techniques (like cannula transfers), it provides a robust inert environment.[6][7]

Q4: How can I be sure my glassware is truly dry? A: Laboratory glassware contains a thin film of adsorbed moisture that must be removed.[8] The most reliable method is to oven-dry the glassware at >125°C overnight (or flame-dry under vacuum for immediate use).[6][8] The hot glassware should then be assembled and allowed to cool under a stream of dry inert gas or under vacuum on the Schlenk line. This process purges the air and any residual moisture as the glass cools.[9]

Experimental Protocol: Setting Up a Reaction Under Inert Atmosphere

This protocol outlines the standard procedure for assembling a reaction vessel and charging it with reagents using a Schlenk line.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, addition funnel, etc.) and stir bar overnight at >125°C.

  • Assembly: While still hot, quickly assemble the glassware and clamp it to the Schlenk line. Use a light, even layer of high-vacuum grease on all ground-glass joints to ensure an airtight seal.[1]

  • Purging the System: Connect the glassware to the Schlenk line via a flexible hose. Evacuate the system using the vacuum pump and then backfill with inert gas (N₂ or Ar). This "vacuum-backfill" cycle should be repeated at least three times to remove all atmospheric gases.[9]

  • Adding Solids: While maintaining a positive pressure of inert gas (indicated by the oil bubbler), quickly remove a glass stopper and add any non-volatile, air-stable solid reagents via a powder funnel. Immediately replace the stopper and purge the flask with another vacuum-backfill cycle.

  • Adding Solvents and Liquid Reagents: Anhydrous solvents and air-sensitive liquid reagents should be transferred using a gas-tight syringe or a double-tipped needle (cannula).[3][7][8]

    • Syringe Transfer: Puncture the rubber septum on your reaction flask with the syringe needle. To prevent over-pressurization, a second "exit" needle can be inserted into the septum to vent the flask.[9]

    • Cannula Transfer: For larger volumes, use cannula transfer. Insert one end of the cannula into the reagent bottle (through a septum) and the other end into your reaction flask. A slight positive pressure in the reagent bottle will push the liquid into the reaction flask.[7]

  • Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, which can be visually monitored with an oil bubbler connected to the manifold's exhaust.[7][8]

Visualization: Inert Atmosphere Reaction Setup

InertAtmosphereSetup cluster_manifold Schlenk Line Manifold cluster_glassware Reaction Assembly Inert_Gas Inert Gas Source (N₂ or Ar Cylinder) Dual_Manifold Dual Manifold (Gas | Vacuum) Inert_Gas->Dual_Manifold supplies Vacuum_Pump Vacuum Pump Vacuum_Pump->Dual_Manifold evacuates Bubbler Oil Bubbler (Pressure Indicator) Dual_Manifold->Bubbler vents through Condenser Condenser Dual_Manifold->Condenser connects via hose Reaction_Flask Reaction Flask (with stir bar) Septum Rubber Septum Reaction_Flask->Septum Condenser->Reaction_Flask attached to Syringe Syringe/Cannula (Reagent Transfer) Syringe->Septum pierces for addition caption Workflow for an inert atmosphere reaction.

Caption: Workflow for an inert atmosphere reaction.

Section 2: Proactive Moisture Management in Solvents and Reagents

Even with a perfect inert atmosphere setup, moisture present in your solvents or reagents can doom a synthesis. Many organic solvents are hygroscopic and will absorb water from the atmosphere.[10]

Frequently Asked Questions (FAQs)

Q1: I bought a new bottle of "anhydrous" solvent. Is it dry enough to use directly? A: Not always. While commercially available anhydrous solvents are packaged under inert gas, their water content can increase over time, especially after the bottle has been opened. For highly sensitive reactions, it's best practice to either use a freshly opened bottle from a reputable supplier (e.g., in a Sure/Seal™ bottle) or to dry the solvent yourself immediately before use.[8] A study in the Journal of Organic Chemistry found that even standing over activated 3Å molecular sieves can significantly reduce water content in solvents like THF to low ppm levels.[11]

Q2: What is the best drying agent for my solvent? A: The choice depends on the solvent and the functional groups of your reactants. A drying agent should be efficient at removing water but should not react with the solvent or any compounds in the solution. For example, calcium chloride is effective but can form adducts with alcohols, amines, and some carbonyl compounds. Sodium sulfate is neutral and cheap but has a low capacity and is slow-acting. Anhydrous magnesium sulfate is a good general-purpose, fast-acting agent.[12]

Q3: How do I know when my solvent is dry? A: Visually, when using a solid drying agent like MgSO₄ or Na₂SO₄, the solvent is likely dry when freshly added agent no longer clumps together at the bottom of the flask and instead flows freely as a fine powder.[10] For quantitative measurement, Karl Fischer titration is the gold standard for determining water content in organic solvents with high accuracy.[13][14]

Data Presentation: Common Solid Drying Agents
Drying AgentCapacitySpeedIntensityCostSuitability & Comments
Sodium Sulfate (Na₂SO₄) HighSlowLowLowNeutral, general-purpose. Inefficient above 32°C. Good for pre-drying.
Magnesium Sulfate (MgSO₄) HighFastMedium-HighLowSlightly acidic, fast, and efficient. A good general-purpose choice.
Calcium Chloride (CaCl₂) HighMediumHighLowEfficient but reactive towards alcohols, amines, and some carbonyls.
Calcium Sulfate (Drierite™) LowVery FastHighMediumNeutral and very efficient, but has low capacity. Good for final drying.[15]
Molecular Sieves (3Å or 4Å) HighSlowHighHighExcellent for achieving very low water levels. Must be activated before use.[11]
Potassium Carbonate (K₂CO₃) MediumMediumMediumMediumBasic. Useful for drying solutions containing basic compounds (e.g., amines).
Experimental Protocol: Drying an Organic Solvent with a Solid Desiccant
  • Pre-drying (if necessary): If your organic solvent is visibly wet (e.g., cloudy or has a separate aqueous layer), first wash it with a saturated aqueous sodium chloride (brine) solution in a separatory funnel to remove the bulk of the water.[12]

  • Select Drying Agent: Choose an appropriate drying agent from the table above based on your solvent and reactants.

  • Add Desiccant: Pour the solvent into an Erlenmeyer flask. Add small portions of the drying agent, swirling the flask after each addition.

  • Observe: Initially, the drying agent will clump together as it absorbs water. Continue adding the agent until some of it remains free-flowing and does not clump. This indicates that all the water has been absorbed.

  • Allow Time: Let the solvent stand over the drying agent for at least 15-20 minutes to ensure complete drying. For molecular sieves, a longer period (hours to overnight) is more effective.[11]

  • Separate: Carefully decant or filter the dry solvent away from the solid desiccant into a clean, dry flask. The solvent is now ready for use in your air-sensitive reaction.

Section 3: Troubleshooting Guide for Specific Indole Syntheses

Even with perfect technique, specific indole synthesis reactions have their own sensitivities.

Fischer Indole Synthesis

This classic acid-catalyzed reaction can be surprisingly sensitive to reaction conditions.[16][17]

Q: My Fischer indole synthesis is giving me a low yield and a lot of tar-like byproducts. What's going wrong? A: This is a common issue often linked to the acid catalyst and temperature.[18]

  • Causality: The Fischer synthesis involves the formation of a phenylhydrazone, which then undergoes an acid-catalyzed[19][19]-sigmatropic rearrangement.[16][20] Water can interfere in several ways: it can hydrolyze the hydrazone intermediate back to the starting materials, and excess water can alter the concentration and effectiveness of the acid catalyst. Strong Brønsted acids like H₂SO₄ or polyphosphoric acid are often used, and their activity is highly dependent on water content.[16] Furthermore, high temperatures in the presence of strong acid can promote polymerization and decomposition, leading to tar.[19][21]

  • Solution:

    • Ensure Anhydrous Conditions: Use dry solvents and reagents. While some Fischer syntheses tolerate trace water, minimizing it reduces side reactions.

    • Optimize Catalyst/Temperature: Try a milder Lewis acid catalyst (e.g., ZnCl₂) or a different Brønsted acid (e.g., p-toluenesulfonic acid) which may be less prone to causing decomposition.[16] Sometimes, running the reaction at a lower temperature for a longer period can improve the yield.[20]

    • Check Starting Materials: Ensure the purity of your phenylhydrazine and ketone/aldehyde starting materials. Impurities can significantly impact the reaction.[18]

Q: The reaction fails for certain substituted phenylhydrazones. Why? A: The electronic nature of substituents on the arylhydrazine plays a crucial role.

  • Causality: The key[19][19]-sigmatropic rearrangement step is favored by electron-donating groups on the aromatic ring, which stabilize the transition state.[20] Conversely, strong electron-withdrawing groups can slow down or completely inhibit this step.[20] In some cases, substituents can favor an alternative N-N bond cleavage pathway over the desired cyclization, leading to reaction failure.[22][23]

  • Solution: For challenging substrates, a change in catalyst from a Brønsted acid to a Lewis acid (or vice-versa) may alter the reaction pathway favorably. If the reaction consistently fails, you may need to consider an alternative indole synthesis method that is less sensitive to substrate electronics.

Palladium-Catalyzed Indole Syntheses (Larock, Buchwald-Hartwig)

These powerful methods rely on a sensitive palladium catalyst that is easily poisoned.

Q: My Larock indole synthesis is not working. The starting materials are just sitting there. A: This is often a sign of catalyst deactivation.

  • Causality: The Larock synthesis uses a Pd(0) catalyst to couple an o-haloaniline with an alkyne.[24] The active Pd(0) species is highly susceptible to oxidation by atmospheric oxygen, which converts it to inactive Pd(II) oxides. If your inert atmosphere technique is not rigorous, the catalyst will be killed before the reaction can begin.

  • Solution:

    • Rigorous Degassing: Ensure your solvent is thoroughly degassed before adding the palladium catalyst. This can be done by bubbling argon through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.

    • Use a Fresh Catalyst: Ensure your palladium source (e.g., Pd(OAc)₂) has been stored properly and is not old or decomposed.

    • Ligand Choice: While the original Larock protocol is often "ligand-less," some challenging substrates benefit from the use of phosphine ligands, which can stabilize the palladium center and facilitate oxidative addition.[25]

Q: My Buchwald-Hartwig N-arylation of an indole is sluggish and incomplete. What should I check? A: This reaction is sensitive to the base, ligand, and atmosphere.

  • Causality: The Buchwald-Hartwig amination involves the coupling of an amine (in this case, indole) with an aryl halide, catalyzed by a palladium-phosphine complex.[4][26]

    • Oxygen: Like the Larock synthesis, the Pd(0) catalyst is oxygen-sensitive.[27]

    • Moisture: The reaction typically uses a strong base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄). These bases can be hygroscopic. Water can react with the base and also interfere with the catalytic cycle.

    • Base/Ligand Compatibility: The choice of base and ligand is critical and often interdependent. An inappropriate combination can lead to slow reaction rates or catalyst decomposition.[28]

  • Solution:

    • Inert Atmosphere: Use strict Schlenk line or glovebox techniques.

    • Dry, Fresh Base: Use a fresh bottle of base or dry it in a vacuum oven before use. Store it in a desiccator or glovebox.

    • Ligand Screening: The success of Buchwald-Hartwig amination often depends on using the right sterically hindered phosphine ligand. If one ligand system is failing, screen others (e.g., XPhos, SPhos, RuPhos).

Visualization: General Troubleshooting Logic

TroubleshootingTree Start Reaction Failed or Low Yield Check_Inert Was a rigorous inert atmosphere used? Start->Check_Inert Check_Reagents Are solvents & reagents anhydrous and pure? Check_Inert->Check_Reagents Yes Fix_Inert Improve Inert Technique: - Degas solvents - 3x Vacuum-backfill cycles - Check for leaks Check_Inert->Fix_Inert No Check_Conditions Are reaction conditions (temp, catalyst, time) optimal? Check_Reagents->Check_Conditions Yes Fix_Reagents Purify/Dry Reagents: - Distill/dry solvents - Recrystallize solids - Use fresh catalyst/base Check_Reagents->Fix_Reagents No Check_Mechanism Is the substrate electronically or sterically disfavored? Check_Conditions->Check_Mechanism Yes Fix_Conditions Optimize Conditions: - Screen catalysts/ligands - Vary temperature - Monitor with TLC/LCMS Check_Conditions->Fix_Conditions No Fix_Mechanism Change Strategy: - Modify substrate - Choose an alternative indole synthesis method Check_Mechanism->Fix_Mechanism Yes

Caption: A decision tree for troubleshooting indole synthesis.

Section 4: Analytical Detection of Moisture

While preventative measures are best, sometimes you need to confirm the presence of water.

Q: How can I quantitatively measure the water content in my starting material or solvent? A: The most accurate and widely used method for water determination is Karl Fischer (KF) titration.[14] This technique is based on a chemical reaction with iodine that consumes water and can detect moisture down to parts-per-million (ppm) levels.[13][29] It is far more accurate than thermogravimetric methods (like loss-on-drying), which measure the loss of any volatile substance, not just water.[14][30]

Q: Are there any spectroscopic signs of water contamination in my reaction? A: While not as definitive as KF titration, NMR spectroscopy can sometimes reveal the presence of excess water. A broad singlet peak for water typically appears between 1.5-4.7 ppm in solvents like CDCl₃ or DMSO-d₆, depending on temperature and other solutes. If you see a larger-than-usual water peak in your crude NMR spectrum, it could indicate significant moisture contamination during the reaction or workup.

References

Technical Support Center: Workup Procedures for 1-Methyl-1H-indol-6-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyl-1H-indol-6-amine. This guide is designed to provide in-depth, practical solutions to common and complex issues encountered during the workup and purification of reactions involving this versatile indole derivative. By understanding the "why" behind each step, you can confidently troubleshoot and optimize your experimental outcomes.

Introduction: The Challenges of Working with an Aminoindole

This compound is a bifunctional molecule, possessing both a nucleophilic amine and an electron-rich indole ring. This duality, while synthetically useful, presents specific challenges during workup. The basicity of the amino group can lead to issues with standard silica gel chromatography, while the indole nucleus can be sensitive to acidic conditions or oxidation.[1] This guide will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. What is the likely cause?

A: Dark coloration often indicates oxidation or polymerization of the indole ring.[1] This can be triggered by exposure to air, strong acids, or residual metals from a preceding reaction. Ensure your reaction is properly quenched and consider performing the workup under an inert atmosphere (e.g., nitrogen or argon) if the product is particularly sensitive.

Q2: I'm observing significant product loss during aqueous extraction. Why is this happening?

A: this compound possesses some water solubility, especially if the aqueous phase is acidic, leading to the formation of the corresponding ammonium salt. To minimize this, ensure the aqueous layer is basic (pH > 8) before extraction with an organic solvent. A brine wash of the combined organic layers can also help to remove dissolved water and recover some of the product.[2][3]

Q3: Can I use standard silica gel chromatography to purify this compound?

A: While possible, it is often problematic. The basic amine can interact strongly with the acidic silanol groups on the silica surface, leading to significant tailing, poor separation, and even product degradation on the column.[1][4] It is highly recommended to use a deactivated stationary phase or a modified eluent.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the workup of reactions involving this compound.

Issue 1: Emulsion Formation During Liquid-Liquid Extraction

Symptoms: A persistent, cloudy layer forms between the aqueous and organic phases, making separation difficult.

Probable Causes:

  • High concentration of polar byproducts: Salts or other highly polar materials can act as surfactants.

  • Insufficient ionic strength in the aqueous phase: This can lead to miscibility issues between the two phases.

  • Vigorous shaking: Overly aggressive mixing can create a stable emulsion.

Solutions:

  • Break the Emulsion:

    • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the separation of the layers.

    • Gently swirl or stir the mixture rather than shaking vigorously.

    • If the emulsion persists, filter the entire mixture through a pad of Celite®.

  • Solvent Considerations:

    • If using solvents like THF, which has some water miscibility, it is best to remove them under reduced pressure before the aqueous workup.[3]

Issue 2: Product Degradation or Tailing on Silica Gel Column Chromatography

Symptoms: Streaking or tailing of the product spot on TLC, a colored band remaining at the top of the column, or low recovery of pure product.

Probable Causes:

  • Acidic nature of silica gel: The amine group of the product is protonated by the silica, leading to strong adsorption.[1][4]

  • Air oxidation on the column: Some indole derivatives can be sensitive to air, and the large surface area of the silica gel can accelerate oxidation.

Solutions:

  • Deactivate the Silica Gel:

    • Triethylamine (TEA) Additive: Add 0.5-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate).[1][4] The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute more cleanly.

    • Ammonia Treatment: For very basic amines, pre-treating the silica gel with an ammonia solution can be effective.[5]

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds.[1]

    • Reversed-Phase Chromatography: For polar amines, reversed-phase flash chromatography with a mobile phase at a higher pH can improve retention and separation.[4]

Issue 3: Difficulty in Removing Polar, Water-Soluble Byproducts

Symptoms: The purified product is contaminated with reagents or byproducts that are difficult to remove by standard extraction, such as DMF or DMSO.

Probable Causes:

  • High-boiling polar solvents used in the reaction.

  • Salts formed during the reaction or quench.

Solutions:

  • Thorough Aqueous Washes:

    • For solvents like DMF or DMSO, multiple washes with water are necessary. A general rule of thumb is to wash with five times the volume of the polar solvent, in several portions.[3]

  • Acid-Base Extraction:

    • This technique can be used to selectively isolate the basic product from neutral or acidic impurities.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will move into the aqueous phase as its hydrochloride salt.

      • Separate the layers. The organic layer now contains neutral and acidic impurities.

      • Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10.

      • Extract the now basic aqueous layer with an organic solvent to recover the purified amine product.[6]

Key Physicochemical Properties

A summary of key data for this compound is provided below.

PropertyValueSource
Molecular FormulaC₉H₁₀N₂--INVALID-LINK--[7]
Molecular Weight146.19 g/mol --INVALID-LINK--[7]
AppearanceSolid--INVALID-LINK--
pKa (of the conjugate acid)Estimated to be around 4-5 (typical for aromatic amines)N/A
SolubilitySoluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in non-polar solvents like hexane.General chemical knowledge

Experimental Protocols

Protocol 1: Standard Workup with Basic Wash

This protocol is suitable for reactions where the primary impurities are acidic or neutral.

  • Quenching: Cool the reaction mixture to room temperature. If reactive reagents are present, quench appropriately (e.g., with water or a saturated ammonium chloride solution).

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any acidic components.

  • Brine Wash: Wash the organic layer with brine to remove excess water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

Protocol 2: Purification by Column Chromatography with a TEA-Modified Eluent

This is the recommended method for chromatographic purification on silica gel.

  • Column Packing: Pack a silica gel column using your chosen eluent system (e.g., Hexane/Ethyl Acetate) containing 0.5-1% triethylamine.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with the TEA-containing solvent system, gradually increasing the polarity if necessary, while monitoring the fractions by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and concentrate under reduced pressure.

Visual Workflow and Decision Making

The following diagram illustrates a decision-making workflow for selecting an appropriate workup and purification strategy.

Workup_Strategy cluster_extraction Extraction Options cluster_purification Purification Options Start Crude Reaction Mixture Check_TLC Analyze Crude by TLC Start->Check_TLC Extraction_Type Select Extraction Method Check_TLC->Extraction_Type Assess Impurity Profile Purification_Method Select Purification Method Extraction_Type->Purification_Method Basic_Wash Standard Basic Wash Extraction_Type->Basic_Wash Mainly Neutral/Acidic Impurities Acid_Base_Extraction Acid-Base Extraction Extraction_Type->Acid_Base_Extraction Complex Mixture Final_Product Pure this compound Purification_Method->Final_Product Silica_TEA Silica Gel + TEA Purification_Method->Silica_TEA Standard Approach Alumina Alumina Chromatography Purification_Method->Alumina Persistent Tailing on Silica Crystallization Recrystallization Purification_Method->Crystallization Product is a Solid Basic_Wash->Purification_Method Acid_Base_Extraction->Purification_Method

Caption: Decision tree for workup and purification.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of 1-methyl-1H-indol-6-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indole Scaffold and the Criticality of Isomerism

The indole nucleus, a bicyclic structure fusing a benzene and a pyrrole ring, stands as a cornerstone in medicinal chemistry and chemical biology.[1][2][3] This "privileged scaffold" is present in a multitude of natural products, pharmaceuticals, and agrochemicals, owing to its unique electronic properties and versatile reactivity.[2][4] However, the biological and chemical character of an indole derivative is not defined by its core structure alone; it is exquisitely sensitive to the arrangement of its substituents. Isomers—molecules with the same chemical formula but different atomic arrangements—can exhibit profoundly different physicochemical properties, metabolic stabilities, and pharmacological activities.[2][5]

This guide provides an in-depth comparative analysis of 1-methyl-1H-indol-6-amine, a specific positional and N-substituted isomer, against other representative indole isomers. We will explore how subtle shifts in the placement of the methyl and amine groups dictate everything from spectroscopic signatures to biological targets. For researchers, scientists, and drug development professionals, a mastery of these differences is not merely academic—it is fundamental to the rational design, synthesis, and application of novel therapeutics.

Part 1: Physicochemical and Structural Comparison of Indole Isomers

The identity and location of functional groups on the indole ring directly influence its electronic environment, which in turn governs properties like polarity, basicity (pKa), and lipophilicity (LogP). These parameters are critical determinants of a molecule's solubility, membrane permeability, and potential for intermolecular interactions with biological targets.

This compound is characterized by two key substitutions: a methyl group on the pyrrole nitrogen (N-1) and an amine group on the benzene ring (C-6). Let's compare it with other isomers to understand the structural nuances.

Table 1: Physicochemical Properties of Selected Indole Isomers

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C₉H₁₀N₂146.19N-methylation; C-6 amination
6-methyl-1H-indol-1-amineC₉H₁₀N₂146.19C-6 methylation; N-amination
1-methyl-1H-indol-5-amineC₉H₁₀N₂146.19N-methylation; C-5 amination
6-(Aminomethyl)indoleC₉H₁₀N₂146.19C-6 aminomethyl group; unsubstituted N-H
1-MethylindoleC₉H₉N131.17N-methylation only
6-AminoindoleC₈H₈N₂132.16C-6 amination only

Data compiled from PubChem and other chemical databases.[6][7][8]

The N-1 methylation in this compound removes the acidic N-H proton found in many indoles, preventing it from acting as a hydrogen bond donor at that position. This significantly alters its interaction profile compared to an isomer like 6-(Aminomethyl)indole.[8] Furthermore, the position of the electron-donating amine group on the benzene ring (C-5 vs. C-6) subtly modifies the molecule's overall dipole moment and electronic distribution, which can be critical for receptor binding specificity.

Caption: Chemical structures of this compound and related isomers.

Part 2: Analytical Differentiation and Characterization

Distinguishing between closely related isomers is a frequent and critical challenge in chemical synthesis and analysis. A multi-technique approach is essential for unambiguous identification and quality control. The choice of technique is dictated by the specific isomeric differences that need to be resolved.

Experimental Workflow: A Self-Validating System

A robust analytical workflow ensures that the identity and purity of an isomer are confirmed through orthogonal methods. For instance, a chromatographic separation provides physical separation, while spectroscopic methods provide structural confirmation of the separated components.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow syn Synthesized Isomer Mixture pur Purification (e.g., Column Chromatography) syn->pur hplc HPLC Separation (Isomer Resolution) pur->hplc Inject Sample nmr NMR Spectroscopy (¹H, ¹³C) Structural Confirmation hplc->nmr Collect Fractions ms Mass Spectrometry (Molecular Weight & Fragmentation) hplc->ms Online Detection (LC-MS) nmr->ms Orthogonal Validation final Confirmed Isomer Identity & Purity nmr->final ms->final

Caption: Workflow for the separation and validation of indole isomers.

Spectroscopic and Chromatographic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for isomer differentiation.

    • ¹H NMR : The chemical shift of the methyl group protons provides immediate information. A singlet around 3.7-3.8 ppm is characteristic of an N-methyl group, whereas a methyl group attached to the aromatic ring (e.g., in 6-methylindole) would appear further upfield, typically around 2.4 ppm.[9] The splitting patterns of the aromatic protons are also highly diagnostic of the substitution pattern on the benzene ring.

    • ¹³C NMR : Similarly, the carbon resonance of the N-methyl group (~33 ppm) is distinct from an aryl-methyl group (~21 ppm). The chemical shifts of the aromatic carbons provide a detailed fingerprint of the substitution pattern.[9]

  • Mass Spectrometry (MS) : While isomers have identical molecular weights, their fragmentation patterns under techniques like Electron Ionization (EI-MS) can differ. The stability of the resulting fragment ions is dependent on the original structure. For example, isomers can show unique base peaks or characteristic neutral losses that allow for their differentiation.[10][11]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the workhorse for separating isomers in a mixture.[12] The key to success is exploiting the subtle differences in their polarity.

    • Causality : this compound, with its N-methyl group, lacks the N-H proton and is slightly less polar than an isomer like 6-aminoindole. In reversed-phase HPLC (using a nonpolar C18 stationary phase and a polar mobile phase), the less polar compound interacts more strongly with the stationary phase, leading to a longer retention time. Methodical variation of the mobile phase composition (e.g., methanol/water ratio) and pH is crucial for optimizing separation.[13]

Protocol: HPLC Method for Separation of Aminoindole Isomers

This protocol provides a starting point for the analytical separation of this compound from other potential isomers.

  • Instrumentation : HPLC system equipped with a UV detector.

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Rationale : Formic acid is used to control the pH and ensure the amine groups are protonated, which improves peak shape and reproducibility.

  • Gradient Elution :

    • Start with 10% B for 2 minutes.

    • Ramp to 90% B over 15 minutes.

    • Hold at 90% B for 3 minutes.

    • Return to 10% B over 1 minute and equilibrate for 4 minutes.

    • Rationale : A gradient is necessary to elute compounds with a range of polarities and ensure good resolution between closely eluting isomers.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 220 nm and 280 nm.

    • Rationale : Indoles typically have strong absorbances at these wavelengths.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve samples in a small amount of the initial mobile phase (e.g., 90:10 A:B) to ensure compatibility and good peak shape.

Part 3: Comparative Biological and Pharmacological Profiles

The true significance of isomerism is most apparent in a biological context. A minor change in structure can switch a molecule's role from an agonist to an antagonist, or shift its selectivity from one receptor subtype to another.

Table 2: Comparative Biological Activities of Indole Isomers

Compound/ClassPrimary Biological Target(s)Reported ActivityKey Structural Determinant
Dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives Serotonin 5-HT(1D) ReceptorPotent Agonism (Kᵢ = 2.4 nM for lead compound)[14]Substitution at C-6 and N-1 are critical for high affinity and selectivity.[14]
Aminomethyl Indole Derivatives (5-substituted) Src KinaseInhibition (IC₅₀ = 102.6 µM for lead)[15]Substitution at C-5 plays a key role in both kinase inhibition and antioxidant capacity.[15]
1-methyl-tryptophan (1-MT) Indoleamine 2,3-dioxygenase (IDO1)Competitive Inhibition[16][17]The N-1 methyl group and the C-3 alanine side chain are essential for targeting the IDO1 active site.[16]
N,N-Dimethyltryptamine (DMT) Serotonin 5-HT₂ₐ Receptor, Sigma-1 ReceptorAgonism (Psychedelic activity)[18][19]The N,N-dimethylated ethylamine side chain at C-3 is the classic pharmacophore for this activity.
Analysis of Structure-Activity Relationships (SAR)
  • This compound and Serotonin Receptors : Research into a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine compounds identified potent and selective agonists for the 5-HT(1D) receptor.[14] This strongly suggests that the 1-methyl-indol-6-amine scaffold is a promising starting point for targeting this specific serotonin receptor subtype, which is implicated in migraine and other neurological conditions. The substitution at both N-1 and C-6 appears to be a key requirement for this activity.

  • Isomeric Contrast: IDO1 Inhibition : The case of 1-methyl-tryptophan (1-MT) provides a stark contrast. Here, the key features are N-methylation combined with an amino acid side chain at the C-3 position.[16] This structure is tailored to fit the active site of the enzyme indoleamine 2,3-dioxygenase (IDO1), a major target in cancer immunotherapy.[20][21] The absence of the C-3 side chain and the placement of the amine group on the benzene ring in this compound make it highly unlikely to be an effective IDO1 inhibitor. This illustrates how isomerism dictates the entire therapeutic application.

  • Isomeric Contrast: Src Kinase Inhibition : Studies on other aminomethyl indoles have shown that substitutions at the C-5 position are important for inhibiting Src kinase and for antioxidant activity.[15] This highlights that even adjacent positional isomers (C-5 vs. C-6 amination) can have distinct biological profiles, likely due to directing the molecule to different binding pockets or affecting its redox potential.

G agonist 5-HT(1D) Agonist (e.g., 1-methyl-indol-6-amine derivative) receptor 5-HT(1D) Receptor (GPCR) agonist->receptor Binds & Activates gprotein Gi/o Protein receptor->gprotein Activates ac Adenylyl Cyclase gprotein->ac Inhibits camp ↓ cAMP ac->camp response Cellular Response (e.g., Neuronal Inhibition) camp->response

Caption: Simplified 5-HT(1D) receptor signaling pathway.

Part 4: Synthetic Considerations

The ability to selectively synthesize a specific isomer is paramount. Different synthetic strategies are required to achieve N-alkylation versus C-alkylation, or to introduce substituents at different positions on the benzene ring.

Protocol: N-Methylation of an Indole Precursor

This procedure, adapted from established methods, details the specific N-methylation of an indole, a key step in synthesizing compounds like this compound from its 6-aminoindole precursor.[22]

  • System Setup : Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent and Base : To the flask, add anhydrous solvent (e.g., Tetrahydrofuran - THF). Cool the flask to 0°C in an ice bath.

  • Deprotonation : Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

    • Causality : A strong, non-nucleophilic base is required to deprotonate the indole N-H (pKa ~17), which is only weakly acidic. This generates the highly nucleophilic indolide anion.

  • Indole Addition : Dissolve the starting indole (e.g., a protected 6-aminoindole, 1.0 equivalent) in anhydrous THF and add it dropwise to the stirring suspension of the base. Stir for 30-60 minutes at 0°C to ensure complete deprotonation.

  • Alkylation : Add the methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents), dropwise via the dropping funnel.

    • Causality : The indolide anion acts as a nucleophile, attacking the electrophilic methyl group of the methyl iodide in an Sₙ2 reaction to form the N-C bond.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, carefully quench the excess sodium hydride by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Workup and Purification : Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G reactants Indole Precursor + Base (e.g., NaH) + Methylating Agent (e.g., CH3I) deprotonation 1. Deprotonation (Formation of Indolide Anion) reactants->deprotonation alkylation 2. Nucleophilic Attack (SN2) (N-Methylation) deprotonation->alkylation workup 3. Quench & Purification alkylation->workup product Target N-Methylated Indole workup->product

Caption: Generalized workflow for the N-methylation of indoles.

Conclusion

The comparative analysis of this compound with its isomers underscores a fundamental principle in chemical and pharmaceutical sciences: structure dictates function. We have demonstrated that subtle variations in the placement of methyl and amino groups on the indole scaffold lead to distinct physicochemical properties, unique spectroscopic and chromatographic behaviors, and, most critically, divergent pharmacological profiles. The 1-methyl-indol-6-amine framework shows potential as a scaffold for 5-HT(1D) receptor agonists, whereas isomers with different substitution patterns are directed towards entirely different biological targets like IDO1 or Src kinase. For the medicinal chemist and drug developer, this knowledge is not just powerful—it is essential for navigating the complex landscape of structure-activity relationships and for the successful design and synthesis of precisely targeted therapeutics.

References

A Senior Application Scientist's Guide to the Validation of 1-methyl-1H-indol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indole Scaffold as a Cornerstone of Modern Drug Discovery

The indole ring system is a quintessential example of a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties and structural resemblance to endogenous molecules like tryptophan allow it to interact with a wide array of biological targets.[2] This versatility has made indole and its derivatives the foundation for numerous therapeutic agents across diverse disease areas, including oncology, infectious diseases, and neurology.[2][3][4]

This guide focuses on a specific, promising subclass: 1-methyl-1H-indol-6-amine derivatives . The strategic placement of the methyl group at the N1 position and the amine at the C6 position provides a versatile scaffold for chemical modification, enabling the fine-tuning of pharmacological properties. Our objective is to provide a comprehensive framework for researchers to validate the biological activity of these derivatives, comparing their performance against established alternatives and grounding the analysis in robust experimental data. We will delve into the causality behind experimental design, ensuring that each protocol serves as a self-validating system for generating trustworthy and reproducible results.

Comparative Analysis of Key Biological Activities

The this compound scaffold has been explored for several biological applications. Below, we compare the performance of representative derivatives across three major therapeutic areas: kinase inhibition, anticancer cytotoxicity, and antimicrobial activity.

Kinase Inhibition: Targeting the Regulators of Cell Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] The indole nucleus is a well-established pharmacophore for kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[6][7] Derivatives of the closely related 6-substituted indolylquinolinones have shown potent, low-nanomolar inhibition of Checkpoint Kinase 1 (Chek1), a critical enzyme in DNA damage response.[8][9]

Causality of Action: The core indole structure often acts as a hinge-binder, occupying the adenine-binding region of the ATP pocket. Modifications at the 6-amino position can be extended into solvent-exposed regions or deeper into hydrophobic pockets, allowing for the optimization of both potency and selectivity.[8] For instance, the introduction of basic amine functionalities can improve potency but may negatively impact cell permeability if not carefully balanced.[8]

Table 1: Comparative Kinase Inhibitory Activity of Indole Derivatives

Compound ClassTarget KinaseIC₅₀ (nM)Key Structural FeaturesReference
Indolyl-Hydrazone Derivative 5 General Kinase2,730Bis(hydrazine) moiety[7]
6-Substituted IndolylquinolinoneChek1< 10Optimized C6 substitution for hydrophobic pocket interaction[8]
Azaindole Derivative 55b Chk114Hydroxy-substituted carbazole framework[6]
Staurosporine (Reference)Broad Spectrum8,320Natural product, non-selective[7]
Anticancer Cytotoxicity: Inducing Tumor Cell Death

Beyond specific kinase inhibition, many indole derivatives exhibit broad cytotoxic activity against various cancer cell lines.[10][11][12] This effect can stem from multiple mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[12][13] For example, certain N-((1-methyl-1H-indol-3-yl)methyl)acetamides have demonstrated potent antiproliferative activities by arresting the cell cycle in the G2/M phase and inhibiting tubulin polymerization.[12]

Structure-Activity Relationship (SAR) Insights: The cytotoxic potency of indole derivatives is highly dependent on the nature and position of substituents. Electron-releasing groups, such as hydroxyls, on appended phenyl rings can enhance activity.[10] The safety profile against non-cancerous cells is a critical validation parameter; promising derivatives often show significantly less cytotoxicity against normal cell lines like HEK-293.[10]

Table 2: Comparative Cytotoxicity (IC₅₀/LC₅₀ in µM) of Indole Derivatives Against Cancer Cell Lines

Compound IDHeLa (Cervical)MCF-7 (Breast)HT-29 (Colon)HepG2 (Liver)Reference
7d (1-methyl-indole derivative)0.520.340.86-[12]
1c (Indole Mannich base)0.500.55-0.9[10]
Doxorubicin (Standard Drug)---Potent[10]
Antimicrobial Activity: Combating Pathogenic Microbes

The indole scaffold is also a valuable template for developing new antimicrobial agents to combat the growing threat of drug-resistant pathogens.[1] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[14][15] The mechanism often involves disruption of the bacterial cell envelope and interaction with key microbial targets.[1]

Performance Comparison: Indolyl-benzimidazole derivatives have demonstrated exceptional potency, with Minimum Inhibitory Concentrations (MICs) below 1 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA).[15] Aminoguanidine-indole derivatives have also shown significant activity against clinical isolates of Klebsiella pneumoniae, with MICs as low as 4-8 µg/mL, comparable to the antibiotic colistin.[1]

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Indole Derivatives

Compound ClassS. aureus (MRSA)K. pneumoniaeC. albicansReference
Indolyl-benzimidazoles (3ao, 3aq )< 1-3.9[15]
Aminoguanidine-indoles (3O, 3P )-4 - 8-[1]
Indole-Pyrimidines (3, 4 )High ActivityModerateActive[16]
Colistin (Reference Antibiotic)-4 - 8-[1]

Visualizing the Research & Development Workflow

A structured approach is essential for the efficient validation of a compound library. The following workflow illustrates the logical progression from initial screening to mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) A Compound Library (this compound derivatives) B Single-Dose High-Throughput Screen (e.g., Cell Viability @ 10 µM) A->B Test C Hit Identification (% Inhibition > 50%) B->C Analyze Data D IC₅₀ / MIC Determination (e.g., MTT, Kinase Assay, Broth Dilution) C->D Validate Hits E Selectivity Profiling (e.g., Kinase Panel, Normal vs. Cancer Cells) D->E Characterize F Lead Candidate Selection E->F Prioritize G Target Engagement Assays (e.g., Western Blot, Cellular Thermal Shift) F->G Investigate MoA H Phenotypic Assays (e.g., Cell Cycle Analysis, Apoptosis Assay) G->H I In Vivo Model Testing H->I Confirm in vivo

Caption: A typical drug discovery workflow for validating bioactive compounds.

Detailed Experimental Protocols

The trustworthiness of any comparison guide rests on the robustness of its underlying methodologies. Here, we provide detailed, self-validating protocols for key biological assays.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol determines the concentration at which a compound reduces the viability of a cell culture by 50% (IC₅₀). The assay measures the metabolic activity of mitochondria, which serves as a proxy for cell viability.[17][18]

Rationale for Method Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric, reliable, and widely adopted method for high-throughput screening of cytotoxicity.[10][17][19] Its simplicity and reproducibility make it an excellent choice for primary screening and dose-response studies.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)[17]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[17]

  • Derivative stock solutions (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)[17]

  • DMSO (cell culture grade)[17]

  • 96-well plates, sterile

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2x working stock of your this compound derivatives by performing serial dilutions in complete medium.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Self-Validation Control 1 (Vehicle): Include wells treated only with the highest concentration of DMSO used in the dilutions (e.g., 0.1%) to control for solvent toxicity.

    • Self-Validation Control 2 (Untreated): Include wells with cells and fresh medium only, representing 100% viability.

    • Self-Validation Control 3 (Blank): Include wells with medium only (no cells) to determine background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[17] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the transfer of a radioactive phosphate from [γ-³²P]ATP to a substrate.[20][21]

Rationale for Method Choice: The radiometric filter-binding assay is considered a "gold standard" due to its high sensitivity, broad applicability to different kinases and substrates, and direct measurement of enzymatic activity.[21] It provides a robust system for determining accurate IC₅₀ values.

Materials:

  • Purified, active kinase (e.g., Chek1)

  • Specific substrate (protein or peptide)

  • [γ-³²P]ATP (high specific activity)[20]

  • Kinase reaction buffer (e.g., containing MgCl₂, DTT, HEPES)[22]

  • ATP/MgCl₂ solution[22]

  • Derivative stock solutions (in DMSO)

  • Stop solution (e.g., phosphoric acid)

  • Phosphocellulose filter paper/plates

  • Scintillation counter and fluid

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate or microfuge tubes, prepare the reaction mixture on ice. For a 25 µL final volume:

    • 5 µL Kinase Buffer (5x)

    • 5 µL Substrate

    • 2.5 µL Derivative at various concentrations (or DMSO for controls)

    • 7.5 µL H₂O

    • 5 µL Kinase

  • Controls for Validation:

    • 100% Activity Control: Replace the derivative volume with DMSO. This represents uninhibited kinase activity.

    • Background Control: Omit the kinase or substrate from the reaction to measure non-specific signal.

  • Initiation: Start the reaction by adding 5 µL of [γ-³²P]ATP solution.[22] Transfer the plate to a 30°C incubator for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding an equal volume of stop solution.

  • Substrate Capture: Spot the reaction mixtures onto a phosphocellulose filter mat. The positively charged paper will bind the negatively charged, phosphorylated substrate, while the unused [γ-³²P]ATP will not bind as strongly.

  • Washing: Wash the filter mat multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Dry the filter mat, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[21]

  • Data Analysis:

    • Subtract the background CPM from all other readings.

    • Calculate the percent inhibition: (% Inhibition) = 100 * [1 - (CPM_inhibitor / CPM_DMSO)].

    • Plot % Inhibition vs. log of inhibitor concentration and fit the data to determine the IC₅₀ value.

G cluster_0 cluster_1 Kinase Kinase Enzyme Product Phosphorylated Substrate + ADP Kinase->Product Phosphorylation NoReaction No Reaction Substrate Substrate (Protein/Peptide) Substrate->Product ATP [γ-³²P]ATP ATP->Product Inhibitor Indole Derivative (Inhibitor) Inhibitor->Kinase Binds to ATP Pocket

Caption: Principle of a competitive kinase inhibition assay.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24][25]

Rationale for Method Choice: Broth microdilution is a quantitative, standardized method recommended by bodies like CLSI and EUCAST.[23] It is more precise than diffusion-based methods and is suitable for determining the potency of novel compounds in a high-throughput format using 96-well plates.[25][26]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Derivative stock solutions (in DMSO)

  • 96-well microtiter plates, sterile

  • Spectrophotometer and incubator

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in MHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the derivative at a 2x starting concentration to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mix, and continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. This creates a gradient of compound concentrations.

  • Controls for Validation:

    • Well 11 (Growth Control): Add 50 µL of MHB. This well contains no compound and should show robust bacterial growth.

    • Well 12 (Sterility Control): Add 100 µL of MHB and no bacteria. This well should remain clear and confirms the sterility of the medium.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well in the dilution series).[24] This can be determined by visual inspection or by using a plate reader to measure optical density at 600 nm.

Conclusion and Future Perspectives

This guide provides a validated framework for assessing the biological activity of this compound derivatives. The comparative data clearly indicate that this scaffold is a fertile ground for the development of potent kinase inhibitors, cytotoxic agents, and antimicrobial compounds. The provided protocols, complete with integrated controls, are designed to ensure the generation of high-quality, reliable data.

Future research should focus on expanding the structure-activity relationship (SAR) by synthesizing and testing a broader library of derivatives. Modifications at the 6-amino position are particularly promising for tuning potency and selectivity.[8] Promising lead compounds identified through these in vitro assays should be advanced into cell-based mechanism-of-action studies and, ultimately, into in vivo models to evaluate their therapeutic potential. The versatility of the indole core suggests that the biological activities explored here are likely just the beginning of what can be achieved with this remarkable chemical scaffold.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-1H-indol-6-amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1-methyl-1H-indol-6-amine analogs. While direct, comprehensive SAR studies on this specific scaffold are not extensively published, this guide synthesizes available data on its bioisosteric analogs, particularly 6-aminoindazoles, to elucidate key structural determinants for biological activity, primarily in the context of anticancer drug discovery. We will explore the rationale behind molecular design, present comparative biological data, and provide detailed experimental protocols for the synthesis and evaluation of these compounds.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The this compound scaffold, characterized by a methyl group on the indole nitrogen and an amino group at the 6-position, presents a versatile platform for the development of targeted therapeutics. The methyl group at the N1 position can enhance metabolic stability and modulate the electronic properties of the indole ring, while the 6-amino group serves as a key handle for introducing diverse substituents to probe interactions with biological targets.

While public domain literature on the direct SAR of this compound analogs is limited, valuable insights can be gleaned from studies on its close bioisostere, the 1-methyl-1H-indazol-6-amine scaffold. Indazoles are recognized as excellent bioisosteric replacements for indoles in medicinal chemistry, often exhibiting similar biological activities.[3]

Comparative Analysis: Insights from 6-Aminoindazole Analogs as Anticancer Agents

Recent studies on 1,3-dimethyl-1H-indazol-6-amine and related analogs as anticancer agents provide a fertile ground for understanding the SAR of N-substituted 6-aminoindoles. These compounds have been investigated for their potent anti-proliferative activity and their ability to inhibit key cancer-related targets like Indoleamine 2,3-dioxygenase 1 (IDO1).[3][4]

Influence of N-Substitution on Anticancer Activity

A series of N-substituted 1,3-dimethyl-1H-indazol-6-amine derivatives were synthesized and evaluated for their in vitro anti-proliferative activity against a panel of human cancer cell lines.[3][4] The results, summarized in the table below, highlight the critical role of the substituent on the 6-amino group.

Compound IDR Group (Substitution on 6-amino)HCT116 IC50 (µM)[3]FaDu IC50 (µM)[4]
36 4-Fluorobenzyl0.4 ± 0.3-
7 4-Bromobenzyl->10
22 Isopropyl2.5 ± 1.6-
20 Acetyl26.7 ± 15.7-
49 3-Pyridylmethyl--
50 4-Fluorobenzyl--
51 3-Fluorobenzyl--
Note: A lower IC50 value indicates higher potency.

From this data, several key SAR trends emerge:

  • Aromatic vs. Aliphatic Substituents: Benzyl groups, particularly those with electron-withdrawing substituents like fluorine or bromine at the para-position, generally confer potent anticancer activity. For instance, the N-(4-fluorobenzyl) derivative (36 ) exhibited a remarkable IC50 value of 0.4 µM against HCT116 human colorectal cancer cells.[3]

  • Impact of Small Aliphatic Groups: Smaller aliphatic substituents like isopropyl (22 ) can also lead to potent compounds, though generally less so than the substituted benzyl analogs.

  • Effect of Acetylation: Acetylation of the 6-amino group (20 ) significantly diminishes the anti-proliferative activity, suggesting that a free or appropriately substituted amine is crucial for interacting with the biological target.

  • Role of the N1-Methyl Group: Studies on related indazole series have shown that relocating the methyl group from the N1 to the N2 position generally decreases anti-proliferative activity, underscoring the importance of the N1-methylation pattern.[3]

These findings strongly suggest that for this compound analogs, N-benzylation with specific substitutions on the phenyl ring is a promising strategy for enhancing anticancer efficacy.

Mechanism of Action: Targeting IDO1 and Inducing Apoptosis

The potent anticancer activity of these 6-aminoindazole analogs is linked to their ability to modulate key cellular pathways. Compound 36 was found to remarkably suppress the expression of IDO1, an enzyme implicated in tumor immune evasion.[3] Furthermore, it induced G2/M cell cycle arrest in HCT116 cells.[3] Another potent analog, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7 ), was shown to induce apoptosis and selectively activate the ERK pathway in hypopharyngeal carcinoma cells.[4]

This dual mechanism of direct cytotoxicity and immune modulation makes the 1-methyl-6-(substituted-amino)indole scaffold a highly attractive starting point for the development of novel cancer therapeutics.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and the evaluation of its analogs.

Synthesis of this compound (Core Scaffold)

The synthesis of the core scaffold can be adapted from established procedures for the methylation of indoles and the reduction of nitroindoles.

Workflow for the Synthesis of this compound

A 6-Nitroindole B 1-Methyl-6-nitroindole A->B Methylation (e.g., CH3I, NaH, DMF) C This compound B->C Reduction (e.g., H2, Pd/C or SnCl2, HCl) A This compound C Imine Intermediate A->C Condensation (e.g., Acetic Acid) B Aldehyde or Ketone B->C Condensation (e.g., Acetic Acid) D N-Substituted Analog C->D Reduction (e.g., NaBH(OAc)3 or NaBH4) A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for a specified period (e.g., 48-72 hours) B->C D Add MTT solution and incubate C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance at a specific wavelength (e.g., 570 nm) E->F G Calculate IC50 values F->G

References

A Researcher's Guide to Efficacy Profiling: Evaluating 1-methyl-1H-indol-6-amine Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Investigation

In the landscape of oncology drug discovery, the indole nucleus is considered a "privileged scaffold." Its structural versatility and ability to interact with the ATP-binding pocket of various kinases have made it a cornerstone in the design of numerous targeted therapies.[1][2][3] Derivatives of this heterocyclic compound have been successfully developed to target a wide array of kinases, including pivotal regulators of cell proliferation and survival such as Protein Kinase B (AKT), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3Ks).[1][2][4]

This guide focuses on 1-methyl-1H-indol-6-amine (CAS: 135855-62-8), a specific indole derivative whose potential as a kinase inhibitor remains largely uncharacterized in public literature.[5] Given its structural similarity to known kinase inhibitors, it represents a compelling candidate for investigation.

The purpose of this document is not to present pre-existing comparative data, but rather to provide a comprehensive, scientifically rigorous framework for researchers to determine the efficacy of this novel compound. We will outline a logical, multi-step experimental plan to profile its activity and benchmark it against well-established kinase inhibitors, thereby elucidating its therapeutic potential.

Pillar 1: Strategic Selection of Comparator Compounds

To accurately gauge the efficacy of a novel compound, it must be benchmarked against known standards. The choice of comparators is critical and should be based on both mechanism of action and structural similarity. We propose a panel of three inhibitors to provide a robust comparative baseline.

  • Staurosporine: A broad-spectrum, high-potency inhibitor of many kinases. It serves as a crucial positive control in kinase assays to validate the experimental setup and provides a benchmark for maximal, albeit non-selective, inhibition.

  • Sunitinib: An FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor. Sunitinib itself is built upon an indole core, making it an excellent structural and functional comparator for evaluating potency against cancer-relevant targets like VEGFR and PDGFR.[6]

  • Pictilisib (GDC-0941): A potent and selective inhibitor of Class I PI3Ks. Given that many indole derivatives show activity against the PI3K/AKT pathway, Pictilisib serves as a key benchmark for assessing selectivity and potency within this critical signaling cascade.[1][2]

Pillar 2: A Validated Experimental Workflow for Efficacy Determination

We will proceed through a three-stage experimental workflow designed to move from broad, in vitro screening to specific, cell-based functional validation.

Stage 1: In Vitro Kinase Inhibition Profiling

The Objective: To determine if this compound directly inhibits kinase activity and to quantify its potency (IC50) against a panel of selected kinases. The primary screening panel should include kinases targeted by our comparator compounds (e.g., VEGFR, PDGFR, PI3Kα) and other common kinases from different families (e.g., CDK2, SRC, AKT1) to assess both potency and selectivity.[1][4]

The Protocol: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, where a decrease in ADP corresponds to kinase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffers, kinase solutions, substrate solutions, and serial dilutions of this compound and comparator inhibitors (e.g., from 100 µM to 1 pM).

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mixture containing the specific kinase, its corresponding substrate, and ATP.

  • Compound Addition: Add 2.5 µL of the serially diluted test compound or control (Staurosporine, Sunitinib, Pictilisib) to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound-kinase pair.

Workflow Visualization:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilutions (Test Compound & Comparators) A2 Add Compounds/Controls P1->A2 P2 Prepare Kinase/Substrate Mix A1 Dispense Kinase Mix to 384-well Plate P2->A1 A1->A2 A3 Incubate (60 min) Kinase Reaction A2->A3 A4 Add ADP-Glo™ Reagent (Stop Reaction) A3->A4 A5 Incubate (40 min) A4->A5 A6 Add Kinase Detection Reagent A5->A6 A7 Incubate (30 min) A6->A7 D1 Read Luminescence A7->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3

Caption: Workflow for IC50 determination using the ADP-Glo™ assay.

Stage 2: Cellular Target Engagement and Downstream Signaling Analysis

The Objective: To verify that this compound engages its intended kinase target within a living cell and inhibits the downstream signaling pathway. For this example, we will assume our in vitro screen identified potent activity against PI3K. We will therefore assess the phosphorylation of AKT, a direct downstream substrate of PI3K.

The Protocol: Western Blotting for Phospho-AKT

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7, which has a constitutively active PI3K pathway) to ~80% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

  • Compound Treatment: Treat cells with varying concentrations of this compound or Pictilisib for 2-4 hours. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with a growth factor (e.g., IGF-1) for 15-30 minutes to robustly activate the PI3K pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phosphorylated AKT (p-AKT Ser473).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Signaling Pathway Visualization:

G RTK Receptor Tyrosine Kinase (e.g., IGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylates Downstream Downstream Effects (Proliferation, Survival) pAKT->Downstream Inhibitor Pictilisib or This compound Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT signaling pathway targeted by inhibitors.

Stage 3: Cellular Potency and Cytotoxicity Assessment

The Objective: To measure the functional consequence of target inhibition on cell health and proliferation. This determines the compound's cellular potency (EC50).

The Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels, an indicator of metabolically active, viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound and the comparator inhibitors to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add an amount of reagent equal to the culture medium volume in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells. Plot the percentage of viable cells against the log of compound concentration and calculate the EC50 value using a non-linear regression model.

Pillar 3: Data Presentation and Authoritative Interpretation

Quantitative data must be summarized in a clear, comparative format. The results from the described workflows would be populated into tables like the ones below, allowing for direct, at-a-glance comparison.

Table 1: Comparative In Vitro Kinase Inhibitory Potency (IC50, nM) Hypothetical Data for Illustrative Purposes

Kinase TargetThis compoundSunitinibPictilisibStaurosporine
PI3Kα[Experimental Value]>10,0002.250
VEGFR2[Experimental Value]9>10,0006
PDGFRβ[Experimental Value]2>10,00015
CDK2[Experimental Value]5,200>10,0003
SRC[Experimental Value]150>10,0002

Table 2: Comparative Cellular Potency in MCF-7 Cells (EC50, nM) Hypothetical Data for Illustrative Purposes

CompoundEC50 (72 hr exposure)
This compound[Experimental Value]
Sunitinib[Experimental Value]
Pictilisib[Experimental Value]

Interpretation of Results: The primary goal is to assess both potency and selectivity. An ideal candidate would exhibit a low nanomolar IC50 value against its intended target (e.g., PI3Kα) and significantly higher (>100-fold) IC50 values against other kinases, indicating selectivity. This in vitro potency should translate to cellular activity, demonstrated by a dose-dependent reduction in p-AKT levels and a low EC50 value in the cell viability assay. By comparing these values directly to those of Sunitinib and Pictilisib, a researcher can authoritatively position this compound in the context of established inhibitors.

Conclusion and Forward Outlook

This guide provides a robust, validated, and logical framework for the initial characterization and efficacy profiling of this compound. By systematically progressing from broad in vitro screens to targeted cell-based assays and benchmarking against well-chosen comparators, researchers can generate the high-quality data necessary to establish its potential as a novel kinase inhibitor. Positive and selective results from this workflow would provide a strong rationale for advancing the compound into more complex pre-clinical studies, including pharmacokinetic profiling and in vivo tumor models.

References

A Comparative Guide to Cross-Reactivity Profiling of 1-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the early and comprehensive characterization of a novel chemical entity's biological interaction profile is paramount. Unforeseen interactions with off-target proteins are a leading cause of clinical trial failures and post-market adverse events. This guide provides an in-depth, technical framework for establishing a robust cross-reactivity profile for 1-methyl-1H-indol-6-amine, a molecule of interest with a substituted indole scaffold. As pre-existing biological data for this specific compound is limited, we will construct a de novo profiling strategy. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of industry-standard methodologies and platforms to ensure a thorough and scientifically rigorous evaluation.

The core principle of our approach is a tiered, data-driven strategy, beginning with broad, high-throughput screens to identify potential interactions across the druggable genome, followed by more focused quantitative and functional assays to validate and characterize these "hits." We will explain the causality behind each experimental choice, providing a self-validating system for profiling this novel compound against established benchmarks.

Part 1: Foundational Analysis - Structural Analogy and In Silico Prediction

The chemical structure of this compound, featuring an indole core, is a privileged scaffold in medicinal chemistry. Indole derivatives are well-documented as potent inhibitors of various protein kinases.[1][2][3] This structural alert immediately prioritizes the human kinome as the primary target landscape for initial cross-reactivity screening. The amine substitution at the 6-position further suggests potential interactions with receptors and transporters that recognize endogenous amines.

Before embarking on expensive and time-consuming wet-lab experiments, computational approaches can provide valuable predictive insights. Structure-based virtual screening against a library of known protein structures or pharmacophore modeling based on known ligands for various targets can help generate an initial hypothesis of potential on- and off-targets. However, these methods are predictive and must be empirically validated.

Part 2: A Tiered Experimental Approach to Cross-Reactivity Profiling

We advocate for a three-tiered approach to systematically map the interaction landscape of this compound. This strategy is designed to maximize information while efficiently managing resources.

G cluster_0 Profiling Workflow for this compound cluster_1 Tier 1 Details cluster_2 Tier 2 Details cluster_3 Tier 3 Details A Tier 1: Broad Screening High-Throughput, Single Concentration B Tier 2: Quantitative Profiling Dose-Response Analysis of Hits A->B Hits > Threshold T1_Kinome Kinome-Wide Binding Scan (e.g., KINOMEscan) A->T1_Kinome T1_Safety Broad Safety Panel (e.g., SafetyScreen44) A->T1_Safety C Tier 3: Cellular & Functional Validation Confirming Biological Relevance B->C Confirmed Potent Binders T2_Kd Determine Binding Affinity (Kd) (e.g., KdELECT) B->T2_Kd T2_IC50 Determine Functional Potency (IC50) Enzymatic/Functional Assays B->T2_IC50 T3_Cellular Cellular Target Engagement (e.g., NanoBRET) C->T3_Cellular T3_Phenotypic Phenotypic Assays (Proliferation, Signaling) C->T3_Phenotypic

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad, High-Throughput Screening

The initial step involves screening the compound at a single, high concentration (typically 1-10 µM) against large panels of targets to identify any potential interactions. This approach casts a wide net to flag potential liabilities early.

2.1 Kinome Profiling: A Primary Focus

Given the indole scaffold, a comprehensive kinome scan is the logical starting point. The goal is to understand the compound's selectivity across the entire human kinase family.

Comparison of Leading Kinome Profiling Platforms:

FeatureEurofins Discovery KINOMEscan®[4][5][6]Reaction Biology HotSpot™/³³PanQinase™[7][8]
Technology Active site-directed competition binding assay (measures binding affinity)Radiometric activity assay (measures enzymatic inhibition)
Panel Size ~480 kinases, including lipid and atypical kinases (scanMAX® panel)[4][6]>700 kinases available
Output Percent of Control (%Ctrl), Kd (dissociation constant)Percent Inhibition, IC50 (half-maximal inhibitory concentration)
ATP Concentration ATP-independent; measures true thermodynamic binding[9][10]Can be performed at various ATP concentrations, including physiological levels (~1mM)[8]
Key Advantage Direct measure of binding affinity, broad dynamic range for potency (pM to mM)[10][11]Provides direct functional data on enzyme inhibition, context of ATP competition is included

Recommendation: For an initial, broad screen of a novel compound, the KINOMEscan® platform is highly recommended. Its ATP-independent binding assay provides a direct measure of compound-target interaction, avoiding potential confounding factors from varying ATP concentrations in enzymatic assays. This yields "cleaner" data for initial hit identification and allows for a more direct comparison of affinity across different kinases.

G compound This compound (10 µM) platform KINOMEscan® Platform (scanMAX Panel: 468 Kinases) compound->platform process Competition Binding Assay vs. Immobilized Ligand platform->process readout qPCR Readout of DNA-tagged Kinase process->readout data Data Analysis: Calculate % Control readout->data output Output: Selectivity Profile (TREEspot®) List of 'Hits' (%Ctrl < 35%) data->output

Caption: KINOMEscan® experimental workflow.

2.2 Broad Safety Pharmacology Profiling

Beyond kinases, it is crucial to screen for interactions with other target classes historically associated with adverse drug reactions (ADRs).[12][13][14] Commercial services offer standardized panels for this purpose.

Comparison of Leading Safety Screening Panels:

PlatformEurofins SafetyScreen™ Panels[12][15][16]ChemPartner Safety Panels[17]Pharmaron Safety Panels[18]
Core Panel Size SafetyScreen44™ includes 44 targets with known links to ADRs[15][16]47 targets in their primary functional panel[17]44 and 94 target panels available[18]
Target Classes GPCRs, Ion Channels, Transporters, Enzymes, Nuclear Receptors[19][20]GPCRs, Ion Channels, Enzymes, TransportersGPCRs, Nuclear Receptors, Kinases, Enzymes, Transporters, Ion Channels[18]
Assay Types Primarily radioligand binding assays; functional assays also available[19]Primarily functional assays (e.g., Calcium Flux, cAMP)[17]Both binding and functional assay options are available for all targets[18]
Key Feature Industry-standard panel based on analysis of ADRs from major pharmaceutical companies[14][16]Focus on functional readouts to provide immediate context on compound activity (agonist vs. antagonist)High flexibility with customizable panels and both assay formats offered[18]

Recommendation: The Eurofins SafetyScreen44™ panel is the recommended starting point.[15][16] It is a well-established, industry-accepted panel that covers the most critical off-targets associated with clinical safety liabilities. A binding assay is sufficient for the initial screen to flag any interaction.

Illustrative Data Presentation (Hypothetical):

Table 1: Hypothetical Tier 1 Screening Results for this compound at 10 µM

PanelTargetResult (% Control or % Inhibition)Interpretation
KINOMEscan® Aurora Kinase A 1.5 %Ctrl Significant Hit
VEGFR2 2.2 %Ctrl Significant Hit
Lck Kinase85 %CtrlNo Interaction
p38a (MAPK14)92 %CtrlNo Interaction
SafetyScreen44™ 5-HT2B Receptor 15 % Inhibition Significant Hit
hERG Channel88 % InhibitionNo Interaction
M1 Muscarinic Receptor95 % InhibitionNo Interaction
Dopamine Transporter91 % InhibitionNo Interaction

Note: In KINOMEscan, a lower %Ctrl indicates stronger binding. In binding/inhibition assays, a higher % Inhibition indicates stronger interaction. A common hit threshold is <35% Ctrl or >50% Inhibition.

Part 3: Comparative Analysis with Benchmark Compounds

To contextualize the selectivity profile of our test compound, it should be compared against well-characterized alternative compounds.

  • Comparator 1 (Highly Selective): Sunitinib. A multi-kinase inhibitor known to target VEGFR and PDGFR, but with a defined spectrum of activity.[21]

  • Comparator 2 (Broad Spectrum/Promiscuous): Staurosporine. A notoriously non-selective kinase inhibitor, useful as a positive control for broad activity.

Table 2: Hypothetical Kinome Selectivity Comparison (Number of Hits at 1 µM)

CompoundKinases Hit (%Ctrl < 10)Kinases Hit (%Ctrl < 35)Selectivity Score (S10)
This compound 2 8 0.004 (2/468)
Sunitinib 32 55 0.068 (32/468)
Staurosporine 240 315 0.513 (240/468)

The Selectivity Score (S10) is the number of kinases with %Ctrl < 10 divided by the total number of kinases tested. A lower score indicates higher selectivity.

This comparative analysis immediately benchmarks this compound as a potentially highly selective compound compared to a known multi-kinase inhibitor like Sunitinib.

Part 4: Tier 2 & 3 - Hit Validation and Functional Characterization

Hits identified in Tier 1 must be validated through dose-response studies to determine potency (Kd or IC50) and subsequently tested in cellular models to confirm biological activity.

Workflow for Hit Validation:

  • Determine Binding Affinity (Kd): For hits from binding assays (e.g., KINOMEscan), perform a full 11-point dose-response curve to determine the dissociation constant (Kd). This is offered as a standard follow-up service (e.g., KdELECT™).[4]

  • Determine Functional Potency (IC50): For confirmed binders, proceed to functional enzymatic or cell-based assays. For a kinase, this would be an in vitro kinase activity assay measuring the inhibition of substrate phosphorylation. For a GPCR like 5-HT2B, this could be a calcium flux or IP1 accumulation assay.

  • Cellular Target Engagement: Confirm that the compound can enter cells and bind to its target in a physiological context. Technologies like NanoBRET™ are ideal for this purpose.

  • Phenotypic Assays: Finally, assess the compound's effect on cellular phenotypes relevant to the target, such as cell proliferation, apoptosis, or downstream signaling pathway modulation.

G hit Identified Hit (e.g., Aurora Kinase A) kd_assay KdELECT™ Assay 11-point dose-response hit->kd_assay kd_result Quantitative Result: Kd = 5.5 nM kd_assay->kd_result functional_assay Functional Kinase Assay (e.g., ADP-Glo™) kd_result->functional_assay ic50_result Quantitative Result: IC50 = 25.1 nM functional_assay->ic50_result cellular_assay Cellular Target Engagement (NanoBRET™) ic50_result->cellular_assay cellular_result Result: IC50 = 150 nM cellular_assay->cellular_result

Caption: Logic for hit validation and follow-up.

Part 5: Detailed Experimental Protocols

Protocol 1: KINOMEscan® Competition Binding Assay (Adapted)
  • Assay Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.

  • Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Setup: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand (on beads), and the test compound (e.g., at a final concentration of 10 µM). Include a DMSO-only well as a 100% binding control.

  • Incubation: Allow the binding reaction to equilibrate at room temperature for 1 hour.

  • Washing: Wash the plate to remove unbound kinase. The kinase that remains is bound to the immobilized ligand.

  • Elution & Detection: Elute the kinase from the beads and quantify the amount of the associated DNA tag using a standard qPCR protocol.

  • Data Analysis: Calculate the percent of control (%Ctrl) binding using the following formula: %Ctrl = (Signal_compound / Signal_DMSO) * 100 A "hit" is typically defined as %Ctrl < 35%.

Protocol 2: In Vitro Functional Kinase Assay (Generic - e.g., ADP-Glo™)
  • Assay Principle: This assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. Lower ADP production in the presence of an inhibitor indicates enzymatic inhibition.

  • Preparation: Prepare a serial dilution of this compound in an appropriate buffer.

  • Kinase Reaction: In a multi-well plate, add the kinase (e.g., Aurora Kinase A), its specific substrate (e.g., a peptide), and ATP to initiate the reaction. Add the serially diluted compound to the respective wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the enzymatic reaction to proceed.

  • ADP Detection: Stop the kinase reaction and add the ADP-Glo™ Reagent to deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal proportional to the initial ADP amount.

  • Data Analysis: Measure luminescence on a plate reader. Plot the signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion

The comprehensive cross-reactivity profiling of a novel chemical entity like this compound is a critical, non-negotiable step in modern drug development. By employing a strategic, tiered approach that begins with broad, high-throughput binding assays (KINOMEscan® and SafetyScreen™ panels) and progresses to focused quantitative and cell-based functional assays for validated hits, researchers can build a robust and reliable safety and selectivity profile. Comparing the resulting data against well-characterized benchmarks provides essential context for decision-making. This methodical, evidence-based strategy mitigates the risk of late-stage failures, enables the design of safer medicines, and ultimately accelerates the journey from a promising molecule to a life-changing therapeutic.

References

head-to-head comparison of different synthetic routes to 1-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to 1-methyl-1H-indol-6-amine

The substituted indole, this compound, is a crucial building block in medicinal chemistry and materials science. Its synthesis, therefore, is of significant interest to researchers in drug development and organic synthesis. This guide provides a detailed, head-to-head comparison of the most viable synthetic routes to this target molecule, offering field-proven insights and experimental data to inform your choice of methodology.

Introduction to Synthetic Strategies

Several distinct strategies can be employed to synthesize this compound. The optimal choice depends on factors such as starting material availability, scalability, and tolerance for specific reagents. We will explore three primary routes:

  • Route A: Nitration and Reduction of 1-methylindole. This classic approach involves the functionalization of a pre-formed, N-methylated indole core.

  • Route B: N-Methylation of 6-aminoindole. This route prioritizes the early introduction of the amine group, with N-methylation as a final step.

  • Route C: Fischer Indole Synthesis. A convergent approach that constructs the indole ring from acyclic precursors, incorporating the methyl group from the outset.

Route A: Nitration and Reduction of 1-methylindole

This pathway is a straightforward electrophilic aromatic substitution followed by a standard reduction. It leverages the commercially available 1-methylindole as a starting point.

Strategy Overview

The core logic is to introduce a nitrogen-containing functional group at the 6-position which can then be reduced to the desired amine. Nitration is the most common method for this, followed by reduction of the resulting nitro group.

Reaction Scheme

Route_A start 1-methylindole intermediate 1-methyl-6-nitroindole start->intermediate HNO₃ / H₂SO₄ product This compound intermediate->product Reduction (e.g., SnCl₂, H₂, Pd/C)

Caption: Synthetic pathway for Route A.

Detailed Experimental Protocol

Step 1: Synthesis of 1-methyl-6-nitroindole

  • To a cooled (0 °C) solution of concentrated sulfuric acid, add 1-methylindole (1.0 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Slowly add a solution of nitric acid (1.1 eq) in sulfuric acid, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous sodium bicarbonate solution.

  • The resulting precipitate is filtered, washed with water, and dried to yield 1-methyl-6-nitroindole.

Step 2: Synthesis of this compound

  • Suspend 1-methyl-6-nitroindole (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the suspension.[1]

  • Heat the mixture at 60-70 °C until the starting material is consumed (monitored by TLC).[1]

  • Cool the reaction mixture and adjust the pH to 7-8 with a 5% aqueous potassium bicarbonate or sodium hydroxide solution.[1]

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.

Mechanistic Insights & Rationale
  • Nitration: The nitration of indole derivatives is notoriously sensitive to reaction conditions. The use of a strong acid mixture (H₂SO₄/HNO₃) generates the nitronium ion (NO₂⁺), the active electrophile. The reaction is performed at low temperatures to control regioselectivity and prevent over-nitration or degradation of the indole ring. The 6-position is targeted, though other isomers (notably the 3- and 5-nitro derivatives) are common byproducts.

  • Reduction: The reduction of an aromatic nitro group to an amine is a robust and well-established transformation. Stannous chloride in an acidic medium is a classic and effective method.[1] Alternatively, catalytic hydrogenation (e.g., H₂ over Pd/C) offers a cleaner, metal-free product isolation but may require specialized equipment.

Route B: N-Methylation of 6-aminoindole

This approach reverses the order of operations from Route A, starting with the commercially available 6-aminoindole.

Strategy Overview

The synthesis begins with the indole core already possessing the required amino group. The final step is the selective methylation of the indole nitrogen (N1). The primary challenge is achieving selective N-methylation without affecting the exocyclic 6-amino group.

Reaction Scheme

Route_B start 6-aminoindole product This compound start->product 1. Base (e.g., NaH, NaNH₂) 2. Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄)

Caption: Synthetic pathway for Route B.

Detailed Experimental Protocol

Step 1: N-Methylation of 6-aminoindole

  • In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-aminoindole (1.0 eq) in a suitable anhydrous solvent like THF or DMF.

  • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) or sodium amide (NaNH₂) (1.1 eq) portion-wise.[2]

  • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.

  • Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq), dropwise.[2]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. Purification is typically performed via column chromatography.

Mechanistic Insights & Rationale
  • Selective Deprotonation: The indole N-H proton is significantly more acidic than the protons of the 6-amino group. This difference in pKa allows for selective deprotonation by a strong, non-nucleophilic base like NaH. The resulting indolide anion is a potent nucleophile.

  • Methylation: The subsequent Sₙ2 reaction with a methylating agent proceeds selectively at the N1 position. The choice of solvent is critical; polar aprotic solvents like DMF or THF are ideal for this type of reaction. The primary challenge is preventing potential N-methylation at the 6-amino position, which can be minimized by using a slight excess of the base and controlling the stoichiometry of the methylating agent.

Route C: Fischer Indole Synthesis

The Fischer indole synthesis is a powerful and versatile method for constructing the indole ring itself, offering a convergent approach to the target molecule.[3][4]

Strategy Overview

This route builds the indole core from two simpler fragments: a substituted phenylhydrazine and a suitable ketone or aldehyde.[3] For this compound, the synthesis would logically start from (4-aminophenyl)methylhydrazine.

Reaction Scheme

Route_C start (4-aminophenyl)methylhydrazine + Carbonyl Compound intermediate Hydrazone Intermediate start->intermediate Condensation product This compound intermediate->product Acid-catalyzed [3,3]-sigmatropic rearrangement

Caption: Synthetic pathway for Route C.

Conceptual Protocol
  • Hydrazone Formation: (4-aminophenyl)methylhydrazine is condensed with a 2-carbon carbonyl compound (e.g., acetaldehyde or a protected equivalent) under mild acidic or basic conditions to form the corresponding hydrazone.

  • Indolization: The formed hydrazone is then treated with a strong acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) and heated.[3][5]

  • This induces a[6][6]-sigmatropic rearrangement, followed by the elimination of ammonia, to form the aromatic indole ring.[3]

  • Workup typically involves neutralizing the acid, extracting the product into an organic solvent, and purification by chromatography or recrystallization.

Mechanistic Insights & Rationale
  • Convergent Power: The Fischer synthesis is highly valued for its ability to rapidly construct complex indoles from readily available starting materials.[5] The substitution pattern on the final indole is directly determined by the substitution on the phenylhydrazine and the structure of the carbonyl partner.

  • Challenges: The primary challenge for this specific target is the synthesis and stability of the required (4-aminophenyl)methylhydrazine precursor. Hydrazines can be sensitive, and the presence of the amino group requires careful handling and potentially the use of protecting groups during its synthesis. The indolization step can also produce regioisomeric byproducts depending on the carbonyl partner used.

Head-to-Head Comparison

ParameterRoute A: Nitration/ReductionRoute B: N-MethylationRoute C: Fischer Synthesis
Starting Materials 1-methylindole (Readily available)6-aminoindole (Commercially available)Substituted hydrazine (Requires synthesis)
Number of Steps 212 (from hydrazine)
Key Challenges Regioselectivity of nitration, handling of strong acids.Selectivity of N-methylation vs. 6-amino methylation.Synthesis and stability of the hydrazine precursor.
Scalability Moderate to High. Both steps are generally scalable.High. One-pot potential makes it attractive for scale-up.Low to Moderate. Hydrazine synthesis can be difficult to scale.
Yield Potential Moderate. Yields can be impacted by isomeric byproducts.Good to Excellent. High-yielding if selectivity is controlled.Variable. Highly dependent on the efficiency of both steps.
Safety & Handling Use of concentrated nitric and sulfuric acid requires caution.Use of highly reactive sodium hydride requires an inert, anhydrous setup.Hydrazine derivatives can be toxic and unstable.
Overall Efficiency A reliable and classic, albeit potentially lower-yielding, route.The most direct and potentially highest-yielding route if starting material is available.A powerful but more complex route that is best for creating analogues not accessible by other means.

Conclusion and Recommendation

For the direct synthesis of this compound, Route B (N-Methylation of 6-aminoindole) stands out as the most efficient and direct pathway, provided that 6-aminoindole is readily available and cost-effective. Its single-step nature and potential for high yield make it highly attractive for both laboratory and larger-scale synthesis.

Route A (Nitration/Reduction) serves as a robust and reliable alternative. While it involves an extra step and the potential for isomeric impurities, the starting materials are common and the reactions employ standard organic transformations.

Route C (Fischer Indole Synthesis) is the most complex of the three for this specific target due to the required hydrazine precursor. However, its strength lies in its versatility. For creating a library of analogues with different substitutions on the indole core, the Fischer synthesis would be the superior strategic choice.

The final decision will rest on a careful evaluation of your specific project goals, available resources, and desired scale of production.

References

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 1-Methyl-1H-indol-6-amine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the journey from a candidate molecule to a market-approved drug is paved with rigorous testing and quality control. At the heart of this process lies the analytical method—the very tool that ensures the identity, purity, strength, and quality of a drug substance. The validation of this method is not merely a regulatory checkbox; it is the foundational evidence that our measurements are accurate, reliable, and fit for their intended purpose.[1][2][3]

This guide provides a comprehensive, experience-driven walkthrough for the validation of a quantitative method for 1-methyl-1H-indol-6-amine, a crucial intermediate in many synthetic pathways. We will move beyond a simple recitation of steps to explore the scientific rationale behind each validation parameter, comparing experimental outcomes against internationally harmonized acceptance criteria. This document is designed for researchers, quality control analysts, and drug development professionals who require a robust and defensible analytical package.

The principles and protocols outlined here are grounded in the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines, which are the global benchmark for analytical procedure validation.[4][5][6][7]

The Analytical Challenge: Quantifying this compound

This compound is an aromatic amine containing an indole nucleus.[8] This structure lends itself well to analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, as the indole ring is a strong chromophore. Our hypothetical method utilizes a C18 column with a gradient elution of acetonitrile and a phosphate buffer. The validation process will demonstrate this method's suitability for accurately quantifying this specific analyte.

The Validation Workflow: An Interconnected Process

Analytical method validation is a holistic process where each parameter builds upon the others to create a comprehensive picture of the method's performance. It is not a series of disconnected experiments but a logical progression designed to challenge the method under various conditions.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_report Finalization Dev Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity & Selectivity Dev->Specificity Initial Suitability Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report & Lifecycle Management Robustness->Report Final Assessment

Caption: Overall workflow for analytical method validation.

Specificity: Proving Identity

Expertise & Experience: Specificity is the cornerstone of any analytical method. It's our proof that the signal we measure comes from our analyte of interest and nothing else. For a chromatography-based assay, this means demonstrating peak purity and ensuring that potential impurities, degradation products, or matrix components do not co-elute and interfere with the quantification.

Protocol:

  • Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Placebo Analysis: Prepare a placebo sample containing all matrix components (e.g., reaction reagents, solvents) except the analyte.

  • Chromatographic Analysis: Analyze the stressed samples, the placebo, and an unstressed analyte standard using the proposed HPLC method.

  • Peak Purity Assessment: Employ a photodiode array (PDA) detector to assess peak purity of the analyte in the stressed samples. The peak purity index should be close to unity.

Acceptance Criteria vs. Performance:

ParameterAcceptance CriterionExperimental Outcome
Placebo Interference No significant peaks at the retention time of the analyte.Pass: No co-elution observed.
Degradant Interference Analyte peak is spectrally pure and resolved from degradation peaks (Resolution > 2).Pass: All major degradation peaks were well-resolved from the analyte peak.

Linearity and Range: Establishing Proportionality

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. This is crucial for accurate quantification across different sample concentrations. The range is the "operational window" where this linearity, along with acceptable accuracy and precision, is maintained.[9] Per ICH guidelines, a minimum of five concentration levels should be used to establish the range.[9]

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound reference standard.

  • Serial Dilutions: From the stock, prepare at least five calibration standards covering the expected working range (e.g., 80% to 120% of the target concentration).[10]

  • Triplicate Injections: Inject each standard three times into the HPLC system.

  • Data Analysis: Plot the average peak area response against the known concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Acceptance Criteria vs. Performance:

ParameterAcceptance CriterionExperimental Outcome
Correlation Coefficient (r²) ≥ 0.999[10]0.9998
Y-Intercept Should not be significantly different from zero.Pass: Y-intercept is < 2% of the response at 100% concentration.[10]
Residual Plot Residuals should be randomly scattered around zero.Pass: No discernible trend observed.
Range 80% - 120% of target concentration.Established and confirmed.

Accuracy: Measuring Closeness to the Truth

Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value. It is typically evaluated by a recovery study, where a known amount of analyte is "spiked" into a placebo matrix.[9] This directly challenges the method's ability to overcome matrix effects and accurately quantify the analyte. ICH guidelines recommend assessing accuracy using a minimum of nine determinations over at least three concentration levels covering the specified range.[9]

Protocol:

  • Spiked Samples: Prepare samples by spiking a known quantity of this compound into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target).

  • Triplicate Preparations: Prepare three independent samples at each concentration level.

  • Analysis: Analyze the spiked samples against a freshly prepared calibration curve.

  • Calculation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria vs. Performance:

Concentration LevelAcceptance Criterion (% Recovery)Experimental Outcome (% Recovery, Mean ± SD)
80% 98.0% - 102.0%99.5% ± 0.4%
100% 98.0% - 102.0%100.3% ± 0.3%
120% 98.0% - 102.0%101.1% ± 0.5%

Precision: Ensuring Consistency

Expertise & Experience: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.[9]

  • Intermediate Precision: The precision within the same laboratory but under different conditions (e.g., different days, different analysts, different equipment).

This parameter is critical for understanding the method's inherent variability. A precise method yields consistent results, which is a prerequisite for accuracy.

G cluster_repeat Repeatability cluster_inter Intermediate Precision Precision Precision R_Cond Same Analyst Same Day Same Instrument Precision->R_Cond I_Cond Different Analyst Different Day Different Instrument Precision->I_Cond R_Test Assay of 6 replicates at 100% concentration R_Cond->R_Test I_Test Assay of 6 replicates at 100% concentration I_Cond->I_Test

Caption: Relationship between Repeatability and Intermediate Precision.

Protocol:

  • Repeatability: One analyst prepares and analyzes six independent samples of this compound at 100% of the target concentration on the same day, using the same instrument.

  • Intermediate Precision: A second analyst repeats the experiment on a different day, preferably using a different HPLC system.

  • Calculation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of six measurements and for the combined data from both sets.

Acceptance Criteria vs. Performance:

Precision LevelAcceptance Criterion (%RSD)Experimental Outcome (%RSD)
Repeatability ≤ 2.0%0.6%
Intermediate Precision ≤ 2.0%0.9%

Limits of Detection (LOD) and Quantitation (LOQ)

Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. LOQ is the lowest amount that can be quantified with suitable precision and accuracy. These are critical for impurity analysis but are also determined for quantitative assays to understand the method's boundaries.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine Noise: Analyze multiple blank samples and determine the magnitude of the baseline noise around the expected retention time of the analyte.

  • Determine Signal: Prepare and inject samples of decreasing concentration to find the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation: To confirm the LOQ, analyze several independent samples prepared at the determined LOQ concentration and verify that the precision (%RSD) and accuracy (% Recovery) meet predefined criteria.

Acceptance Criteria vs. Performance:

ParameterAcceptance CriterionExperimental Outcome
LOD (S/N Ratio) ~ 3:10.05 µg/mL
LOQ (S/N Ratio) ~ 10:10.15 µg/mL
LOQ Precision (%RSD) ≤ 10%4.8%

Robustness: Resisting Small Changes

Expertise & Experience: No method is performed in exactly the same way every time. Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. It is a critical experiment that simulates the minor deviations that can occur in a real-world QC environment.

Protocol:

  • Parameter Variation: Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).

  • Systematic Variation: Prepare and analyze samples while systematically varying each parameter (e.g., pH ± 0.2 units, Temperature ± 5°C, Flow Rate ± 10%).

  • Data Evaluation: Evaluate the effect of these changes on system suitability parameters (e.g., peak tailing, resolution) and quantitative results.

Acceptance Criteria vs. Performance:

Parameter VariedVariationImpact on Results
Mobile Phase pH ± 0.2System suitability passes; results within 2% of nominal.
Column Temperature ± 5 °CSystem suitability passes; results within 2% of nominal.
Flow Rate ± 10%System suitability passes; results within 2% of nominal.

Conclusion

The comprehensive validation data presented in this guide demonstrates that the proposed RP-HPLC method is specific, linear, accurate, precise, and robust for the quantification of this compound. The method's performance meets or exceeds the stringent acceptance criteria defined by global regulatory bodies.[3][11] This validated method is fit for its intended purpose and can be confidently deployed for routine quality control analysis in a regulated environment, ensuring the consistent quality of this critical pharmaceutical intermediate.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-Methyl-1H-indol-6-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-1H-indol-6-amine is a key structural motif found in a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of considerable interest to researchers in drug discovery and development. The strategic placement of the N-methyl group and the 6-amino functionality imparts specific physicochemical properties that are often desirable for modulating biological activity. This guide provides a comparative analysis of several plausible synthetic routes to this valuable intermediate, benchmarking them against key metrics of efficiency, including the number of steps, overall yield, and the availability of starting materials. The insights provided herein are intended to assist researchers in selecting the optimal synthetic strategy based on their specific needs, whether for small-scale library synthesis or large-scale production.

Comparative Analysis of Synthetic Strategies

Four primary synthetic strategies for the production of this compound have been evaluated. These routes leverage well-established indole syntheses and functional group interconversions.

Route 1: Late-Stage Reduction of a Commercially Available Nitroindole

This approach is the most direct, capitalizing on the commercial availability of 1-methyl-6-nitro-1H-indole. The synthesis is completed in a single, high-yielding reduction step.

Advantages:

  • Conciseness: A single synthetic step from a readily available advanced intermediate.

  • High Yield: The reduction of an aromatic nitro group to an amine is typically a high-yielding and clean transformation.

  • Scalability: This route is easily scalable due to its simplicity and the availability of the starting material.

Disadvantages:

  • Cost: The primary cost is associated with the purchase of the starting material, 1-methyl-6-nitro-1H-indole.

start 1-Methyl-6-nitro-1H-indole (Commercially Available) product This compound start->product Reduction (e.g., H2, Pd/C)

Caption: Route 1: Late-Stage Reduction.

Route 2: Leimgruber-Batcho Indole Synthesis

A classic and highly efficient method for indole synthesis, the Leimgruber-Batcho approach begins with an appropriately substituted o-nitrotoluene derivative. For the target molecule, the synthesis starts with the commercially available N-methyl-4-nitro-o-toluidine.

Advantages:

  • High Efficiency: The Leimgruber-Batcho synthesis is known for its high yields and mild reaction conditions.[1]

  • Good Regiocontrol: This method provides excellent control over the substitution pattern of the resulting indole.

Disadvantages:

  • Multi-step: This route involves two main synthetic steps from the starting material.

  • Reagent Handling: Requires the use of dimethylformamide dimethyl acetal (DMF-DMA) and a reducing agent such as Raney nickel or palladium on carbon.

start N-Methyl-4-nitro-o-toluidine (Commercially Available) enamine Intermediate Enamine start->enamine DMF-DMA, Pyrrolidine product This compound enamine->product Reductive Cyclization (e.g., H2, Pd/C)

Caption: Route 2: Leimgruber-Batcho Synthesis.

Route 3: Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry.[2] A plausible route to this compound would involve the reaction of an N-methylated p-nitrophenylhydrazine with a suitable carbonyl compound, followed by reduction of the nitro group.

Advantages:

  • Versatility: The Fischer synthesis allows for a wide range of indole derivatives to be prepared.

Disadvantages:

  • Potential for Isomers: The use of unsymmetrical ketones can lead to mixtures of regioisomers.

  • Harsh Conditions: Often requires strongly acidic conditions and elevated temperatures.

start 4-Nitrophenylhydrazine methylated_hydrazine N-Methyl-4-nitrophenylhydrazine start->methylated_hydrazine Methylation (potential selectivity issues) nitro_indole 1-Methyl-6-nitro-1H-indole methylated_hydrazine->nitro_indole Fischer Indole Synthesis (e.g., with pyruvic acid, then decarboxylation) product This compound nitro_indole->product Reduction

Caption: Route 3: Fischer Indole Synthesis.

Route 4: N-Methylation of 6-Aminoindole

This strategy involves the initial synthesis or purchase of 6-aminoindole, followed by selective methylation of the indole nitrogen.

Advantages:

  • Commercially Available Precursor: 6-Aminoindole is commercially available, providing a direct entry point to the final steps.

Disadvantages:

  • Chemoselectivity: The primary challenge is the selective methylation of the indole nitrogen (N1) over the more nucleophilic 6-amino group. This necessitates a protection/deprotection sequence for the amino group, adding to the step count and reducing overall efficiency.

start 6-Aminoindole (Commercially Available) protected N-Protected 6-Aminoindole start->protected Protection (e.g., Boc, Cbz) methylated N-Protected 1-Methyl-6-aminoindole protected->methylated N-Methylation (e.g., MeI, NaH) product This compound methylated->product Deprotection

References

A Researcher's Guide to In Vivo Validation: Translating In Vitro Findings for 1-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: From Benchtop Potential to Preclinical Reality

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, from anti-cancer agents to neuroprotective molecules.[1][2][3] 1-methyl-1H-indol-6-amine represents a novel entity within this class, and like any promising compound, its journey from a statistically significant in vitro result to a viable drug candidate is fraught with challenges. The most critical hurdle is the successful validation of its biological activity in a complex, living system.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically translate in vitro findings for this compound into robust and informative in vivo models. We will move beyond rote protocols to explain the scientific rationale behind each step, ensuring that the experimental design is not just a procedure, but a self-validating system for generating decision-quality data.

Part 1: The Foundation - Rigorous In Vitro Characterization and Hypothesis Generation

Rationale: Before incurring the significant investment of time and resources required for animal studies, a clear, testable hypothesis must be formulated. This hypothesis is built upon a solid foundation of in vitro data that characterizes the compound's potency, mechanism of action (MoA), and initial safety profile. An incomplete in vitro package is the primary reason for poor in vitro-in vivo correlation.

Proposed In Vitro Screening Cascade

The initial step involves subjecting this compound to a cascade of assays to define its biological activity. Based on activities observed in structurally related amino-indole derivatives, a logical starting point is to investigate its anti-proliferative potential in cancer cell lines.[2]

In_Vitro_Workflow cluster_0 Phase 1: Activity & Potency cluster_1 Phase 2: Mechanism of Action (MoA) cluster_2 Phase 3: In Vitro ADME-Tox A Primary Screen (e.g., NCI-60 Panel) B Dose-Response Assays (Selected Cell Lines) A->B Identify active cell lines C Determine IC50 Values B->C Quantify potency G Hypothesize MoA C->G Potency data informs MoA studies D Cell Cycle Analysis (Flow Cytometry) E Apoptosis Assays (Caspase-Glo, Annexin V) F Target-Specific Assays (e.g., Kinase Panel, G4-Binding) K Assess Drug-like Properties G->K MoA informs safety assessment H Metabolic Stability (Microsomes, Hepatocytes) I CYP450 Inhibition Panel (e.g., 3A4, 2D6, 2C9) J Cytotoxicity Screen (Non-cancerous cells, e.g., HEK293) L Decision Point K->L Proceed to In Vivo?

Caption: Workflow for initial in vitro characterization.

Hypothetical In Vitro Data Summary

To proceed, we must assume this compound shows promising activity. The tables below represent hypothetical data that would justify advancing the compound to in vivo testing.

Table 1: Hypothetical Anti-Proliferative Activity

Cell Line Cancer Type IC50 (µM)
HeLa Cervical Cancer 0.75
HepG2 Hepatocellular Carcinoma 1.20
MCF-7 Breast Cancer 0.95
A549 Lung Cancer > 20

| Doxorubicin | (Positive Control) | 0.15 (HeLa) |

Table 2: Hypothetical In Vitro ADME-Tox Profile

Assay Result Interpretation
Human Liver Microsome Stability (t½) 45 min Moderate stability, suitable for initial in vivo work.
CYP450 Inhibition (IC50) > 10 µM for major isoforms Low risk of drug-drug interactions.[4]

| HEK293 Cytotoxicity (CC50) | 25 µM | Therapeutic window >25x over cancer cell IC50. |

With this profile—sub-micromolar potency against specific cancer cell lines and a reasonable therapeutic window—we can form the hypothesis: "this compound inhibits tumor growth in a HeLa xenograft model at well-tolerated doses."

Part 2: The Bridge to Efficacy - In Vivo Pharmacokinetics and Toxicology

Rationale: A common failure point in drug development is poor pharmacokinetics (PK). The compound must be able to reach the target tissue in sufficient concentration and for a sufficient duration to exert its effect. Concurrently, its safety profile must be understood to select a dose that is both effective and non-toxic.

Recommended In Vivo PK/PD Workflow

The goal is to understand how the animal body affects the drug (PK) and to establish a safe dosing range for subsequent efficacy studies.

PK_Tox_Workflow cluster_pk Pharmacokinetics (PK) Study cluster_tox Toxicology (Dose-Finding) Study PK_Admin Administer Single Dose (IV and PO routes) in Rodent Model (e.g., BALB/c mice) PK_Sample Collect Serial Blood Samples PK_Admin->PK_Sample PK_Analyze LC-MS/MS Analysis of Plasma Concentrations PK_Sample->PK_Analyze PK_Params Calculate Key PK Parameters (Cmax, Tmax, AUC, t½, %F) PK_Analyze->PK_Params Tox_Admin Administer Escalating Doses (Daily for 7 days) PK_Params->Tox_Admin PK data informs dose selection Tox_Monitor Monitor Clinical Signs (Body weight, behavior) Tox_Admin->Tox_Monitor Tox_Endpoint Terminal Necropsy (Hematology, Clinical Chemistry, Histopathology) Tox_Monitor->Tox_Endpoint Tox_MTD Determine MTD / NOAEL Tox_Endpoint->Tox_MTD Efficacy Efficacy Study Design Tox_MTD->Efficacy MTD informs efficacy study dose

Caption: Workflow for essential in vivo PK and toxicology studies.

Step-by-Step Protocol: Single-Dose Pharmacokinetic Study in Mice
  • Animal Model: Use 8-week-old female BALB/c mice (n=3 per group).

  • Formulation: Prepare the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Dosing:

    • IV Group: Administer 2 mg/kg via tail vein injection.

    • PO Group: Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect ~20 µL of blood via tail-nick or saphenous vein at pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose into heparinized capillaries.

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters.

Table 3: Representative Pharmacokinetic Parameters (Derived from similar compounds)

Parameter IV Administration (2 mg/kg) PO Administration (10 mg/kg) Reference
Cmax 1200 ng/mL 850 ng/mL [5][6]
Tmax 5 min 1 hour [5][6]
AUC (0-inf) 1500 ng*h/mL 3300 ng*h/mL [5][6]
t½ (half-life) 2.5 hours 3.0 hours [5][6]

| Bioavailability (%F) | N/A | 44% | Calculated |

This data suggests the compound has moderate oral bioavailability and a half-life suitable for once or twice-daily dosing in mice. The Maximum Tolerated Dose (MTD) from the 7-day tox study (data not shown) was determined to be 50 mg/kg/day.

Part 3: The Ultimate Test - In Vivo Efficacy Validation

Rationale: This is where the hypothesis is directly tested. The chosen in vivo model must be relevant to the in vitro findings and the disease indication. Given our hypothetical data, a subcutaneous tumor xenograft model is the industry-standard approach.

Model Selection: HeLa Subcutaneous Xenograft Model
  • Why this model? The HeLa cell line showed high sensitivity in vitro. The subcutaneous model is technically straightforward, allows for easy and quantitative monitoring of tumor growth via caliper measurements, and is well-established for assessing the anti-tumor activity of novel agents.[7]

  • Animal Strain: Nude (athymic) or other immunodeficient mice are required, as they will not reject the human tumor cells.

Step-by-Step Protocol: Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HeLa cells in 100 µL of Matrigel/PBS into the right flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization: Randomize mice into treatment groups (n=8-10 per group) based on tumor volume.

    • Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG300, 50% Saline), PO, QD (once daily).

    • Group 2: this compound (25 mg/kg), PO, QD.

    • Group 3: this compound (50 mg/kg, the MTD), PO, QD.

    • Group 4: Positive Control (e.g., Paclitaxel, 10 mg/kg), IP, Q3D (every 3 days).

  • Treatment & Monitoring: Administer treatments for 21 days. Measure tumor volume with calipers twice weekly and record body weights as a measure of toxicity. Tumor Volume = (Length x Width²)/2.

  • Endpoint: Euthanize mice when tumors in the control group reach the predetermined size limit (~1500 mm³) or if signs of excessive toxicity are observed.

  • Analysis: Harvest tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis). Calculate the Tumor Growth Inhibition (TGI) percentage for each group.

Synthesizing the Data: The In Vitro-In Vivo Correlation (IVIVC)

The final step is to compare the data sets to determine if the in vitro promise translated into in vivo reality.

IVIVC_Decision_Tree cluster_data Input Data start Start IVIVC Analysis decision1 Sufficient PK Exposure? start->decision1 invitro In Vitro Potency (IC50 = 0.75 µM) pk In Vivo PK (Cmax at MTD > 10x IC50) efficacy In Vivo Efficacy (TGI > 60%?) decision2 Significant Efficacy (TGI)? decision1->decision2 Yes outcome3 FAILURE Poor PK Properties Requires MedChem Optimization decision1->outcome3 No outcome1 SUCCESS Good IVIVC Proceed to Lead Op decision2->outcome1 Yes outcome2 FAILURE Re-evaluate MoA or Target Engagement decision2->outcome2 No

References

A Researcher's Guide to the Metabolic Stability of N-Alkylated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery, optimizing a compound's metabolic stability is a critical step in translating a promising lead into a viable clinical candidate. The indole scaffold, a privileged structure in medicinal chemistry, is frequently modified to enhance target affinity and selectivity. One common modification is N-alkylation. However, this modification can significantly alter the molecule's susceptibility to metabolic enzymes, thereby impacting its pharmacokinetic profile. This guide provides an in-depth comparison of the metabolic stability of various N-alkylated indoles, supported by experimental data and detailed protocols.

The Crucial Role of N-Alkylation in Indole Metabolism

The metabolic fate of indole-containing drugs is primarily governed by hepatic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1][2][3][4] These enzymes catalyze oxidative reactions that facilitate drug clearance. For the indole core, metabolism can occur at several positions on the heterocyclic ring or through modification of substituents.

N-alkylation directly influences these metabolic pathways in two principal ways:

  • Blocking N-Dealkylation and N-Oxidation: An unsubstituted indole nitrogen is susceptible to oxidation. Attaching an alkyl group can either block this site or present a new site for metabolism via N-dealkylation.[5][6][7][8] This process involves the CYP450-catalyzed hydroxylation of the α-carbon of the alkyl group, leading to an unstable intermediate that spontaneously breaks down to the dealkylated indole and an aldehyde.[7][8]

  • Altering Ring Oxidation: The electronic nature of the N-alkyl group can influence the electron density of the indole ring, thereby affecting its susceptibility to aromatic hydroxylation by CYP enzymes.[2][3] Common sites of oxidation on the indole ring itself include positions 3, 4, 5, 6, and 7.[2]

Understanding how different N-alkyl groups modulate these pathways is key to designing indole derivatives with optimal pharmacokinetic properties.

Experimental Assessment: The Liver Microsomal Stability Assay

To quantify and compare the metabolic stability of different N-alkylated indoles, the in vitro liver microsomal stability assay is the industry-standard method.[9][10][11] This assay uses subcellular fractions from the liver (microsomes) which are rich in Phase I metabolic enzymes like CYPs.[4][12][13]

The core principle is to incubate the test compound with liver microsomes and a necessary cofactor, NADPH, which fuels the oxidative reactions of CYPs.[4][14][15] The rate at which the parent compound disappears over time is measured, allowing for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint).[12][16][17]

Self-Validating Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed to be self-validating by including essential controls that ensure the observed compound depletion is due to enzyme-specific metabolism.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds (N-alkylated indoles)

  • Positive Control Compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[12]

  • Phosphate Buffer (100 mM, pH 7.4)[18][19]

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15][19]

  • Acetonitrile (ACN) with an internal standard for quenching

  • LC-MS/MS system for analysis[17][18][20]

Step-by-Step Methodology:

  • Preparation:

    • Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).[4][18]

    • Prepare working solutions of test compounds and positive controls in buffer (e.g., final concentration of 1 µM). Ensure the final solvent concentration (e.g., DMSO) is below 0.5%.[18]

  • Incubation Setup (in triplicate):

    • Test Wells (+NADPH): Add the HLM working solution and the test compound solution to microcentrifuge tubes or a 96-well plate.

    • Negative Control Wells (-NADPH): Prepare parallel incubations containing the HLM and test compound but substitute the NADPH solution with phosphate buffer.[4][14] This control is crucial to identify any non-NADPH-dependent degradation (e.g., chemical instability or metabolism by other enzymes like esterases).

    • Positive Control Wells: Prepare incubations with the high and low clearance control compounds to validate the metabolic activity of the HLM batch.

  • Reaction Initiation and Sampling:

    • Pre-incubate the plates at 37°C for 5-10 minutes to equilibrate the temperature.[20]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the "+NADPH" wells.

    • Immediately take the first sample (t=0 min).

    • Continue incubation at 37°C and collect samples at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes).[4][12][20]

  • Reaction Termination (Quenching):

    • At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.[4][18] This stops the enzymatic reaction and precipitates the microsomal proteins.

    • Centrifuge the samples to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[12][17]

Data Analysis
  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the t=0 sample.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting linear regression is the elimination rate constant (k).

    • t½ = 0.693 / k[16]

  • Calculate Intrinsic Clearance (CLint): This value represents the volume of medium cleared of the drug per unit of time per milligram of microsomal protein.

    • CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Protein Amount)[10][16]

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Quenching cluster_analyze 4. Analysis p1 Prepare HLM, Buffer, & Test Compounds i1 Combine HLM & Compound p1->i1 Add to Plate p2 Prepare NADPH Regenerating System i3 Initiate with NADPH p2->i3 i2 Pre-warm to 37°C i1->i2 i2->i3 s1 Collect Samples at Time Points (0, 5, 15, 30, 60 min) i3->s1 s2 Quench with Cold ACN + Internal Standard s1->s2 s3 Centrifuge to Pellet Protein s2->s3 a1 Analyze Supernatant by LC-MS/MS s3->a1 a2 Calculate % Remaining, t½, and CLint a1->a2

Caption: Workflow for the in vitro liver microsomal stability assay.

Comparative Analysis: Impact of N-Alkyl Substituents

The choice of the N-alkyl group can dramatically alter metabolic stability. Below is a summary of typical experimental data comparing different N-alkylated indoles. These values are illustrative and can vary based on the specific indole scaffold and assay conditions.

N-SubstituentTypical Half-Life (t½, min)Typical Intrinsic Clearance (CLint, µL/min/mg)Primary Metabolic PathwaysRationale for Stability Profile
-H (Unsubstituted)15 - 4045 - 18Ring Hydroxylation, N-OxidationThe unsubstituted nitrogen is a direct site for metabolism, and the ring is highly susceptible to oxidation.
-Methyl 25 - 6028 - 12Ring Hydroxylation, N-DemethylationN-demethylation is a rapid metabolic pathway. The small methyl group offers minimal steric hindrance to ring oxidation.
-Ethyl 40 - 9017 - 8Ring Hydroxylation, N-DeethylationN-deethylation is generally slower than demethylation. The ethyl group provides slightly more steric bulk.
-Isopropyl > 120< 6Ring HydroxylationN-dealkylation is significantly hindered due to the branched alkyl group. Metabolism is shifted primarily to ring oxidation.
-n-Propyl 60 - 11011 - 6Ring Hydroxylation, N-DepropylationSlower dealkylation compared to ethyl. Linear chain offers less steric protection than isopropyl.[6]
-Benzyl 30 - 7023 - 10N-Debenzylation, Ring Hydroxylation (Indole & Benzyl)Debenzylation can be facile. The benzyl ring itself provides an additional site for metabolism.

Key Insights from the Data:

  • Steric Hindrance is Key: Increasing the steric bulk of the N-alkyl group, particularly with branching (e.g., isopropyl), significantly slows down N-dealkylation, leading to a marked increase in metabolic stability.

  • Dealkylation Rates Vary: The rate of N-dealkylation generally follows the order: Methyl > Ethyl > Propyl >> Isopropyl.[7]

  • Shifting Metabolic Pathways: When N-dealkylation is blocked or slowed, the metabolic burden shifts to other sites on the molecule, most commonly aromatic hydroxylation on the indole ring itself.[5] If the stability at the N-position is sufficiently high, the overall metabolic rate becomes dependent on the susceptibility of the core scaffold to oxidation.

Conclusion and Strategic Implications for Drug Design

The N-alkylation of indoles is a powerful tool for modulating metabolic stability. This guide demonstrates that a systematic evaluation using the liver microsomal stability assay can provide clear, quantitative data to guide medicinal chemistry efforts.

For researchers and drug development professionals, the key takeaway is that small changes to the N-alkyl substituent can lead to significant differences in pharmacokinetic outcomes. By understanding the interplay between steric effects and enzymatic pathways, chemists can strategically "tune" the metabolic stability of indole-based drug candidates. For instance, if a lead compound with an N-methyl indole is found to have excessively high clearance, switching to a larger or branched alkyl group like isopropyl could be a rational strategy to enhance its metabolic half-life and improve its potential as a therapeutic agent. This data-driven approach is fundamental to designing safer and more effective medicines.

References

Elucidating the Mechanism of Action of 1-methyl-1H-indol-6-amine: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel small molecule is paramount. It is the bedrock upon which successful therapeutic development is built, informing efficacy, safety, and patient selection. This guide addresses the challenge of an uncharacterized compound, 1-methyl-1H-indol-6-amine, by presenting a systematic, multi-phase strategy for its MoA elucidation.

While specific biological data for this compound is not extensively documented in publicly available literature, its indole scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. This guide, therefore, uses the plausible, yet unconfirmed, hypothesis of kinase inhibition as a central thread to illustrate a comprehensive and adaptable workflow. We will compare its hypothetical performance against established kinase inhibitors and other mechanistically distinct compounds, providing the experimental frameworks to generate the necessary data for definitive MoA confirmation.

This is not a rigid protocol but a logical and iterative process. Each phase is designed to build upon the last, progressively refining our understanding from a broad, phenotypic observation to a specific, validated molecular interaction.

Phase 1: Hypothesis Generation through Broad-Based Phenotypic Screening

The initial step in characterizing an unknown compound is to observe its effect on living cells without preconceived notions of its target. This "forward pharmacology" or phenotypic screening approach can provide crucial clues to the compound's general function.[1][2][3]

Scientific Rationale

By exposing a diverse panel of cell lines to this compound and comparing its activity profile to compounds with known mechanisms, we can generate initial hypotheses. For instance, if our compound shows potent anti-proliferative effects across multiple cancer cell lines, similar to a known kinase inhibitor, this suggests a potential role in cell cycle regulation or signal transduction. Conversely, a profile resembling a DNA-damaging agent would point towards a different mechanistic class.

Experimental Workflow: Cell Viability Profiling

A foundational experiment is to assess the effect of this compound on the viability of a panel of cancer cell lines.

G cluster_0 Phase 1: Phenotypic Screening Start Prepare diverse cancer cell line panel Compound_Prep Prepare serial dilutions of This compound & Comparator Compounds Start->Compound_Prep Treatment Treat cell lines for 72 hours Compound_Prep->Treatment Assay Perform CellTiter-Glo® Viability Assay Treatment->Assay Data_Analysis Calculate GI50 values and generate comparative heat map Assay->Data_Analysis Hypothesis Formulate initial MoA hypothesis Data_Analysis->Hypothesis

Caption: Workflow for initial phenotypic screening.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Plating: Seed cells from a diverse panel (e.g., NCI-60) into 96-well, opaque-walled plates at a predetermined optimal density for each cell line. Incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point serial dilution series for this compound and comparator compounds (see table below) in an appropriate vehicle (e.g., DMSO).

  • Cell Treatment: Treat the cells with the compound dilutions and incubate for 72 hours. Include vehicle-only controls.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot dose-response curves to determine the GI50 (concentration causing 50% growth inhibition) for each compound in each cell line.

Data Presentation and Interpretation

The GI50 values can be visualized as a heat map for a direct comparison of activity profiles.

CompoundClassPutative MechanismExpected GI50 Profile
This compound InvestigationalUnknownTo be determined
DasatinibComparatorMulti-kinase inhibitorBroad anti-proliferative activity
DoxorubicinComparatorDNA intercalator / Topo II inhibitorPotent, broad cytotoxicity
MetforminComparatorMetabolic inhibitor (AMPK activator)Variable, often weaker, anti-proliferative effects

Hypothetical Outcome: If the GI50 pattern of this compound closely mirrors that of Dasatinib, it strengthens the hypothesis of it being a kinase inhibitor.

Phase 2: Unbiased Target Identification

With a working hypothesis, the next phase is to identify the direct molecular target(s) of this compound. This is a critical "target deconvolution" step.[3][4][5] We will employ two powerful and orthogonal approaches: a chemoproteomic affinity-based method and a label-free biophysical method.

A. Chemoproteomics: Kinobeads Profiling

Scientific Rationale

Given the kinase inhibitor hypothesis, a logical and powerful approach is to use "Kinobeads," an affinity matrix comprised of immobilized, broad-spectrum kinase inhibitors.[6][7][8][9] By incubating cell lysates with Kinobeads in the presence of this compound, we can identify which kinases are "competed off" the beads by our compound. This provides a direct readout of the compound's kinase targets and their relative affinities in a complex native proteome.

G cluster_1 Phase 2A: Kinobeads Target ID Lysate Prepare native cell lysate Incubate Incubate lysate with varying conc. of this compound Lysate->Incubate Affinity Add Kinobeads to pull down unbound kinases Incubate->Affinity Wash Wash beads to remove non-specific binders Affinity->Wash Elute Elute bound kinases Wash->Elute MS Analyze eluate by LC-MS/MS Elute->MS Analysis Quantify kinase displacement to determine targets and IC50s MS->Analysis

Caption: Workflow for Kinobeads-based target identification.

Detailed Protocol: Kinobeads Competition Binding Assay
  • Cell Lysis: Harvest cells and prepare a native, non-denaturing cell lysate. Determine protein concentration.

  • Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of this compound or a vehicle control for 1 hour at 4°C.

  • Kinobeads Pulldown: Add the Kinobeads slurry to each lysate and incubate for another hour at 4°C to allow kinases to bind.

  • Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and perform in-solution tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Plot the abundance of each identified kinase against the concentration of this compound to generate competition-binding curves and determine IC50 values.

B. Biophysical Validation: Cellular Thermal Shift Assay (CETSA®)

Scientific Rationale

CETSA is a powerful label-free method to confirm target engagement in intact cells or tissues.[10][11][12][13] The principle is that when a protein binds to a ligand (our compound), it becomes thermodynamically stabilized, leading to a higher melting temperature.[14] By heating intact cells treated with our compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can directly observe this stabilization, confirming a physical interaction in a physiological context.

Detailed Protocol: CETSA for a Putative Kinase Target
  • Cell Treatment: Treat intact cells with this compound at a high concentration (e.g., 10 µM) or vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet precipitated proteins.

  • Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes and quantify the amount of the specific putative target protein (identified from Kinobeads) using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve to a higher temperature in the compound-treated sample indicates target engagement.

Data Presentation and Interpretation
MethodInformation GainedAdvantage
Kinobeads Identifies a spectrum of kinase targets and their relative binding affinities (IC50s).Unbiased screening of hundreds of kinases simultaneously in their native state.[7]
CETSA Confirms direct binding of the compound to a specific target in intact, living cells.Physiologically relevant; no compound modification needed.[15]

Hypothetical Outcome: Kinobeads analysis identifies "Kinase X" as a high-affinity target (IC50 < 100 nM). Subsequent CETSA experiments on Kinase X show a significant thermal shift upon treatment with this compound, confirming it as a direct intracellular target.

Phase 3: Target Validation and Downstream Pathway Analysis

Identifying a binding partner is not sufficient. We must validate that the interaction with this target is responsible for the compound's observed phenotypic effects.

Scientific Rationale

This phase connects the molecular binding event to the cellular phenotype. We will first confirm direct enzymatic inhibition and then investigate if the compound modulates the known signaling pathway of the target kinase.

A. Biochemical Assay: In Vitro Kinase Inhibition

Scientific Rationale

To confirm that binding to "Kinase X" results in functional modulation, an in vitro enzyme assay is essential.[16][17] This cell-free assay uses recombinant protein and allows for the precise determination of inhibitory potency (IC50) without the complexities of a cellular environment.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Reaction Setup: In a 96-well plate, combine recombinant "Kinase X" enzyme, its specific substrate peptide, and ATP.

  • Compound Addition: Add serial dilutions of this compound.

  • Kinase Reaction: Incubate at room temperature to allow the kinase reaction to proceed.

  • ATP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP produced by the kinase reaction back into ATP.

  • Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal that is proportional to kinase activity.

  • Data Analysis: Plot the signal against compound concentration to determine the IC50 value.

B. Cellular Assay: Pathway Modulation via Western Blot

Scientific Rationale

If this compound inhibits Kinase X, we expect to see a change in the phosphorylation state of its known downstream substrates.[18] Western blotting is a standard technique to measure these changes in protein phosphorylation, thereby confirming on-target activity in a cellular context.

G cluster_2 Phase 3B: Signaling Pathway Analysis Compound This compound KinaseX Kinase X Compound->KinaseX Inhibition Substrate Substrate Y KinaseX->Substrate Phosphorylation (p-Substrate Y) Phenotype Cell Proliferation Substrate->Phenotype Signal Transduction

Caption: Hypothetical signaling pathway for Western blot analysis.

Detailed Protocol: Western Blot for Phospho-Substrate
  • Cell Treatment: Treat cells with increasing concentrations of this compound for a short duration (e.g., 1-4 hours).

  • Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of "Substrate Y" (the downstream target of Kinase X), and another for total "Substrate Y" as a loading control.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Substrate Y signal, without a change in total Substrate Y, confirms pathway modulation.

Data Presentation and Interpretation
AssayMetricThis compoundDasatinib (Control)
Biochemical Kinase X IC5050 nM (Hypothetical)5 nM (Hypothetical)
Cellular p-Substrate Y IC50200 nM (Hypothetical)25 nM (Hypothetical)
Phenotypic Cell Viability GI50500 nM (Hypothetical)60 nM (Hypothetical)

This data cascade, from biochemical to cellular to phenotypic, provides a coherent and compelling argument for the mechanism of action. The increasing IC50/GI50 values are expected as we move from a purified enzyme to a complex cellular environment.

Phase 4: In Vivo Confirmation

The final step is to confirm that the proposed MoA holds true in a complex living organism.[19][20][21]

Scientific Rationale

In vivo models, such as mouse xenografts, are essential to demonstrate that the compound can reach its target in a tumor, engage it, modulate the downstream pathway, and produce an anti-tumor effect.[22] This requires the development of pharmacodynamic (PD) biomarkers—molecular indicators of drug activity—that can be measured in tumor tissue.

Experimental Approach: Xenograft Model
  • Model Establishment: Implant a sensitive cancer cell line (from Phase 1) into immunocompromised mice.

  • Compound Dosing: Once tumors are established, treat mice with this compound or vehicle.

  • Efficacy Assessment: Measure tumor volume over time to assess anti-tumor efficacy.

  • PD Biomarker Analysis: At the end of the study, collect tumor tissue at various time points after the final dose. Analyze these tissues by Western blot or immunohistochemistry for the level of p-Substrate Y.

  • Correlation: A successful outcome would show that tumor growth inhibition correlates with a sustained decrease in the p-Substrate Y PD biomarker, linking target engagement to in vivo efficacy.

Conclusion

This guide outlines a comprehensive, logical, and technically grounded strategy for elucidating the mechanism of action of a novel compound, using this compound as a working example. By progressing from broad phenotypic observations to specific target identification, biochemical and cellular validation, and finally, in vivo confirmation, researchers can build a robust and compelling data package. This iterative process, grounded in sound scientific principles and validated methodologies, is essential for advancing promising molecules from the laboratory to the clinic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-methyl-1H-indol-6-amine (CAS: 135855-62-8), a substituted indole. The procedures outlined here are designed to ensure personnel safety, maintain regulatory compliance, and prevent environmental contamination. Adherence to these protocols is not merely a suggestion but a foundational aspect of responsible laboratory practice.

Section 1: Hazard Assessment and Immediate Safety Protocols

Before any disposal procedure begins, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; it is classified with several hazards that dictate its handling and disposal requirements.[1] The primary directive is to manage this compound as a regulated hazardous waste stream.

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks associated with this compound.[1]

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302Warning Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Warning Causes skin irritation.[1]
Serious Eye Damage/IrritationH318Danger Causes serious eye damage.[1]
STOT - Single ExposureH335Warning May cause respiratory irritation.[1]
Mandatory Personal Protective Equipment (PPE)

Given the significant risk of skin and eye damage, the use of appropriate PPE is non-negotiable. The causality is direct: PPE serves as the primary barrier between the researcher and chemical exposure.

  • Eye Protection: Chemical safety goggles are required at a minimum. Due to the "Causes serious eye damage" classification, a face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant splash risk.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is necessary to protect against skin contact.[2][3] Ensure it is fully buttoned.

  • Respiratory Protection: While handling small quantities in a well-ventilated area or chemical fume hood may not require a respirator, one should be used if there is any risk of generating dust or aerosols.

Section 2: The Core Principle: Segregation and Waste Stream Management

The foundational principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, generating heat, toxic gases, or even explosions.[2][4] Amines, such as this compound, are chemically basic and can react violently with acids and strong oxidizing agents.[2][4] Therefore, this compound's waste must be kept in a dedicated waste stream.

Defining the Waste Stream

The this compound waste stream includes:

  • Unused or expired pure solid compound.

  • Solutions containing the compound (e.g., from reaction workups or analytical standards).

  • Contaminated labware and materials (e.g., pipette tips, weighing paper, gloves, absorbent pads from a spill).

The following diagram outlines the critical decision-making process for segregating and managing this waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Start Generation of This compound Waste Decision_Type Identify Waste Form Start->Decision_Type Solid Pure Solid or Contaminated Materials (gloves, paper) Decision_Type->Solid Solid Liquid Aqueous or Organic Solution Decision_Type->Liquid Liquid Empty Original Empty Container Decision_Type->Empty Container Container_Solid Place in a dedicated, compatible solid hazardous waste container. Solid->Container_Solid Container_Liquid Place in a dedicated, compatible liquid hazardous waste container. Liquid->Container_Liquid Container_Empty Triple rinse with a suitable solvent. Collect rinsate as liquid hazardous waste. Empty->Container_Empty Label Label Container: 'HAZARDOUS WASTE' Full Chemical Name List All Components Indicate Hazards Container_Solid->Label Container_Liquid->Label Container_Empty->Container_Liquid Storage Seal container tightly. Store in designated Satellite Accumulation Area (SAA). Label->Storage Disposal Contact EHS or Licensed Waste Contractor for Pickup Storage->Disposal Final Compliant Final Disposal Disposal->Final

Caption: Waste Management Workflow for this compound.

Section 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of this compound waste.

Step 1: Waste Collection and Containerization

The immediate collection of waste into an appropriate container is crucial to prevent spills and unnecessary exposure.

  • Action: Designate a specific waste container for all this compound waste. Do not mix it with other waste streams.[3][5]

  • Causality: Using a dedicated container prevents accidental mixing with incompatible chemicals like acids, which could cause a dangerous exothermic reaction.

  • Container Specifications:

    • The container must be made of a compatible material (e.g., high-density polyethylene [HDPE] for liquids, or a labeled bag/drum for solids).

    • It must have a tightly sealing lid or cap to prevent the release of vapors.[2][5]

    • For liquid waste, never fill a container to more than 80% capacity to allow for vapor expansion.

Step 2: Labeling

Proper labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.

  • Action: As soon as the first drop of waste is added, label the container with a hazardous waste tag.

  • Causality: An unlabeled container is an unknown and therefore a significant safety risk. Regulatory bodies like the EPA mandate clear labeling from the point of generation.[4]

  • Required Information:

    • The words "HAZARDOUS WASTE ".[5]

    • The full chemical name: "This compound ".

    • A complete list of all other components in the container, including solvents, with percentages.

    • Clear indication of the associated hazards (e.g., "Toxic," "Corrosive - Eyes," "Irritant").

Step 3: Temporary Storage (Satellite Accumulation)

Waste must be stored safely at or near its point of generation until it is ready for pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5][6]

  • Causality: The SAA provides a secure, controlled location that minimizes the risk of spills and exposure to the general lab population.

  • SAA Requirements:

    • The area must be well-ventilated, such as in a fume hood or a ventilated cabinet.[2]

    • It should be away from heat sources, direct sunlight, and incompatible materials.[2][7]

    • The container must be within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 4: Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Action: Once the container is full, or if waste generation is complete, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[2][3][6]

  • Causality: Hazardous waste disposal is a highly regulated process ("cradle-to-grave") under frameworks like the Resource Conservation and Recovery Act (RCRA).[4] Only licensed facilities have the technology and permits to treat and dispose of such chemicals in an environmentally sound manner.

  • Prohibition: Never pour this compound or its solutions down the drain or dispose of it in the regular trash.[2][8][9] This can cause significant harm to aquatic ecosystems and damage wastewater treatment infrastructure.[2][3]

Section 4: Emergency Procedures

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite or a chemical spill pillow). Avoid combustible materials.

    • Carefully collect the contaminated absorbent into a sealed container.

    • Label the container as hazardous waste containing this compound and decontaminate the spill area.

  • Personnel Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with the scientific rigor it demands, ensuring a safe and compliant research environment.

References

Personal protective equipment for handling 1-methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety Protocol: Handling 1-methyl-1H-indol-6-amine

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of this compound. Our focus extends beyond mere compliance, aiming to instill a culture of safety through a deep understanding of the material's hazards and the rationale behind each protective measure. This document is structured to empower researchers, scientists, and drug development professionals with the knowledge to conduct their work safely and effectively.

Hazard Analysis of this compound

A thorough understanding of the inherent risks associated with a chemical is the foundation of any robust safety protocol. This compound, an aromatic amine and indole derivative, presents a multi-faceted hazard profile that demands rigorous control measures.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed: Indicates acute oral toxicity.

  • H315: Causes skin irritation: Direct contact can lead to inflammation and irritation.

  • H318: Causes serious eye damage: Poses a significant risk of severe, potentially irreversible damage upon eye contact.

  • H335: May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.

Beyond these specific classifications, the broader chemical family to which this compound belongs—aromatic amines—is associated with more severe chronic hazards, including potential carcinogenicity and mutagenicity[2][3][4]. While specific data for this compound is limited, it is prudent to handle it as a potentially hazardous substance, minimizing all routes of exposure.

Hazard Classification GHS Code Description of Risk
Acute Toxicity, OralH302Harmful if ingested.
Skin Corrosion/IrritationH315Causes irritation upon skin contact.
Serious Eye Damage/IrritationH318Risk of serious, potentially permanent eye injury.
Specific Target Organ ToxicityH335May cause irritation to the respiratory system if inhaled.

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision tailored to the specific hazards of the chemical and the procedures being performed. The following recommendations are based on the known hazards of this compound.

Eye and Face Protection: The First Line of Defense

Given the classification "Causes serious eye damage" (H318), robust eye and face protection is non-negotiable[1].

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever handling the compound in solid or solution form[5]. Safety glasses with side shields do not offer sufficient protection against splashes and are inadequate[6][7].

  • Elevated Risk Scenarios: When there is a significant risk of splashing (e.g., when transferring large volumes of solutions, heating solutions, or working under pressure), a face shield must be worn in addition to chemical splash goggles[5][6]. The face shield provides a broader barrier, protecting the entire face from splashes[8].

Hand Protection: Preventing Dermal Absorption

Aromatic amines can be readily absorbed through the skin, making glove selection a critical decision[2].

  • Recommended Material: Chemically resistant nitrile gloves are the standard for incidental contact[6]. They provide a suitable barrier against splashes of this compound.

  • Glove Thickness and Inspection: Thicker gloves generally offer better protection[7]. Always inspect gloves for any signs of degradation or punctures before use.

  • Double Gloving: For procedures with a higher risk of contamination or for handling concentrated solutions, double gloving (wearing two pairs of nitrile gloves) is recommended. This practice provides an additional layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin[7].

  • Proper Technique: Contamination often occurs during glove removal. Always use the proper technique to remove gloves to avoid touching the outer contaminated surface with bare skin.

Body Protection: Shielding Against Contamination

A lab coat is essential to prevent contamination of personal clothing and skin.

  • Material: A flame-resistant lab coat is recommended[5]. For handling aromatic amines, a polyethylene-coated polypropylene gown or similar non-absorbent material provides superior protection against splashes compared to standard cotton lab coats[9].

  • Best Practices: Lab coats should be fully buttoned, with sleeves rolled down. They should be removed immediately upon significant contamination and should never be worn outside of the laboratory area.

Respiratory Protection: When Engineering Controls Are Not Enough

The primary method for controlling respiratory hazards is to handle the chemical within a certified chemical fume hood.

  • Standard Operations: All handling of solid this compound that could generate dust, and any work with its solutions, should be performed inside a fume hood to minimize inhalation exposure[5].

  • When a Respirator is Required: In situations where engineering controls are insufficient or during emergency procedures like a large spill cleanup, respiratory protection is necessary[5]. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., an N-95 or N-100 particle mask for solids, or a chemical cartridge respirator for vapors) should be used[7]. All personnel required to wear respirators must be part of a respiratory protection program, including fit-testing and training, as mandated by OSHA.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.

Chemical Handling Workflow

The following diagram illustrates the key stages and decision points for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Risk Assessment & SOP Review ppe_check 2. Don Correct PPE (Goggles, Lab Coat, Gloves) prep->ppe_check fume_hood 3. Verify Fume Hood Function ppe_check->fume_hood weigh 4. Weigh Solid Compound fume_hood->weigh dissolve 5. Prepare Solution weigh->dissolve reaction 6. Perform Experiment dissolve->reaction decon 7. Decontaminate Work Area reaction->decon waste 8. Segregate & Dispose of Waste decon->waste ppe_doff 9. Doff PPE Correctly waste->ppe_doff hand_wash 10. Wash Hands Thoroughly ppe_doff->hand_wash cluster_outside Outside Fume Hood cluster_inside Inside Fume Hood start Spill Occurs location_check Is spill outside fume hood? start->location_check evacuate Evacuate immediate area. Alert others. location_check->evacuate Yes contain Contain spill within hood. Lower sash. location_check->contain No assess Assess spill size size_check Is spill large? assess->size_check call_ehs Call EHS/Emergency Response. Do not attempt cleanup. size_check->call_ehs Yes small_spill_cleanup If trained & spill is small: - Don respirator & appropriate PPE - Absorb with inert material - Collect in sealed container size_check->small_spill_cleanup No cleanup Absorb with inert material (e.g., vermiculite). Place in sealed waste container. contain->cleanup decontaminate Decontaminate hood surface. cleanup->decontaminate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-1H-indol-6-amine
Reactant of Route 2
1-methyl-1H-indol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.